C15-Ceramide
描述
属性
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]pentadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H65NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(36)31(30-35)34-33(37)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,31-32,35-36H,3-25,27,29-30H2,1-2H3,(H,34,37)/b28-26+/t31-,32+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBULQAPKKLNTLT-STSAHMJASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H65NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Function of C15:0 Ceramide in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceramides are a class of bioactive sphingolipids that play pivotal roles in a multitude of cellular processes, including apoptosis, autophagy, and metabolic regulation. The specific biological function of a ceramide molecule is intricately linked to the length of its N-acyl chain. While extensive research has elucidated the functions of even-chain ceramides, such as C16:0 and C18:0 ceramide, the biological role of odd-chain ceramides, particularly C15:0 ceramide (N-pentadecanoylsphingosine), remains less characterized. This technical guide synthesizes the current understanding of ceramide biology to infer the putative functions of C15:0 ceramide, provides detailed experimental protocols for its study, and presents relevant data in a structured format to aid researchers in this emerging area.
Introduction to Ceramide Biology
Ceramides are central molecules in sphingolipid metabolism, acting as precursors for more complex sphingolipids and as signaling molecules in their own right.[1][2] The cellular functions of ceramides are diverse and context-dependent, influencing processes such as cell proliferation, senescence, and inflammation.[2] A key determinant of a ceramide's function is the length and saturation of its fatty acid chain, which influences its biophysical properties within cellular membranes and its interaction with downstream effector proteins.[3][4]
Synthesis and Metabolism of C15:0 Ceramide
The synthesis of ceramides occurs through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway. The de novo pathway, initiated in the endoplasmic reticulum, is the primary route for the synthesis of ceramides with various acyl chain lengths.
While the specific ceramide synthase (CerS) with a preference for C15:0-CoA has not been definitively identified, the family of six CerS enzymes exhibits substrate specificity for different fatty acyl-CoAs.[5][6] CerS5 and CerS6 are primarily responsible for the synthesis of C16:0 ceramide.[7] Given the structural similarity, it is plausible that these enzymes may also utilize C15:0-CoA, albeit potentially with lower efficiency.
dot
Inferred Biological Functions of C15:0 Ceramide
Due to the limited direct research on C15:0 ceramide, its biological functions are largely inferred from studies on ceramides with similar chain lengths (C14:0 and C16:0) and the established principles of how acyl chain length dictates function.
Role in Apoptosis (Programmed Cell Death)
Ceramides are well-established mediators of apoptosis.[8][9] Long-chain ceramides, such as C16:0 and C18:0, are generally considered pro-apoptotic.[10] They can induce apoptosis through various mechanisms, including the formation of ceramide-rich platforms in membranes that facilitate the clustering of death receptors, and by directly acting on mitochondria to promote the release of pro-apoptotic factors.[1][11] Given its saturated nature and intermediate chain length, C15:0 ceramide is likely to share these pro-apoptotic properties.
dot
Involvement in Autophagy
Autophagy is a cellular degradation process that can be either pro-survival or pro-death, depending on the context. Ceramides have been shown to induce autophagy.[12][13] This can occur through the inhibition of the Akt/mTOR signaling pathway, a key negative regulator of autophagy.[14] The acyl chain length of the ceramide can influence the outcome of autophagy. For instance, C18-ceramide has been linked to lethal mitophagy.[15] The specific role of C15:0 ceramide in regulating autophagy is yet to be determined but it is plausible that it contributes to the cellular autophagic response.
dot
Impact on Membrane Biophysical Properties
The acyl chain length of a ceramide significantly influences its effect on the biophysical properties of cellular membranes. Saturated ceramides, like C15:0 ceramide, tend to increase the order and promote the formation of gel-like domains within the more fluid membrane.[3][4] These alterations in membrane structure can affect the function of membrane-associated proteins and signaling complexes. The odd-chain length of C15:0 ceramide may result in unique packing properties within the lipid bilayer compared to its even-chain counterparts.
Quantitative Data Summary
Direct quantitative data on cellular levels and effects of C15:0 ceramide are scarce. The following table summarizes the known functions of various ceramide species to provide a comparative context for the potential roles of C15:0 ceramide.
| Ceramide Species | Acyl Chain Length | Primary Associated Functions | References |
| C14:0 Ceramide | 14 | Pro-apoptotic in some cancer cells, role in inflammatory bowel disease. | [1] |
| C15:0 Ceramide | 15 | Largely uncharacterized; putative roles in apoptosis and autophagy. | - |
| C16:0 Ceramide | 16 | Pro-apoptotic, implicated in insulin resistance and metabolic diseases. | [16][17] |
| C18:0 Ceramide | 18 | Pro-apoptotic, involved in lethal mitophagy, tumor suppression. | [10][15] |
| C24:0 & C24:1 Ceramide | 24 | Associated with neurodegenerative diseases, may have protective or benign roles in metabolism. | [1][17] |
Experimental Protocols
Quantification of C15:0 Ceramide by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of C15:0 ceramide in cell or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
dot
Materials:
-
Cells or tissue sample
-
Internal standard (e.g., C17:0 ceramide)
-
Chloroform, Methanol, Water (HPLC grade)
-
Liquid chromatography system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation: Homogenize cell pellets or tissue samples in an appropriate buffer. Add a known amount of internal standard.
-
Lipid Extraction: Perform a Bligh and Dyer extraction by adding a 2:1:0.8 mixture of chloroform:methanol:water. Vortex and centrifuge to separate the phases. Collect the lower organic phase.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient elution to separate the different ceramide species. Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for C15:0 ceramide and the internal standard.
-
Quantification: Calculate the concentration of C15:0 ceramide by comparing its peak area to that of the internal standard.
Analysis of Apoptosis by Flow Cytometry
Materials:
-
Cells treated with C15:0 ceramide or vehicle control
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of C15:0 ceramide for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
While the direct biological functions of C15:0 ceramide are still largely unexplored, its structural characteristics as a saturated, odd-chain sphingolipid suggest it likely plays a role in fundamental cellular processes such as apoptosis and autophagy, similar to its even-chain counterparts. Future research should focus on elucidating the specific ceramide synthases and ceramidases that metabolize C15:0 ceramide, as well as its precise molecular targets and signaling pathways. The development of specific tools and further quantitative studies will be crucial to fully understand the contribution of C15:0 ceramide to cellular physiology and its potential implications in disease. This guide provides a foundational framework to stimulate and support such investigations.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.ist.utl.pt [web.ist.utl.pt]
- 5. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. High-Fat Diet Affects Ceramide Content, Disturbs Mitochondrial Redox Balance, and Induces Apoptosis in the Submandibular Glands of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide-induced starvation triggers homeostatic autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Messengers: ceramides - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of C15:0 Ceramide in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceramides are a class of bioactive sphingolipids that play pivotal roles in a multitude of cellular processes, including apoptosis, autophagy, and metabolic regulation. The specific biological function of a ceramide molecule is intricately linked to the length of its N-acyl chain. While extensive research has elucidated the functions of even-chain ceramides, such as C16:0 and C18:0 ceramide, the biological role of odd-chain ceramides, particularly C15:0 ceramide (N-pentadecanoylsphingosine), remains less characterized. This technical guide synthesizes the current understanding of ceramide biology to infer the putative functions of C15:0 ceramide, provides detailed experimental protocols for its study, and presents relevant data in a structured format to aid researchers in this emerging area.
Introduction to Ceramide Biology
Ceramides are central molecules in sphingolipid metabolism, acting as precursors for more complex sphingolipids and as signaling molecules in their own right.[1][2] The cellular functions of ceramides are diverse and context-dependent, influencing processes such as cell proliferation, senescence, and inflammation.[2] A key determinant of a ceramide's function is the length and saturation of its fatty acid chain, which influences its biophysical properties within cellular membranes and its interaction with downstream effector proteins.[3][4]
Synthesis and Metabolism of C15:0 Ceramide
The synthesis of ceramides occurs through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway. The de novo pathway, initiated in the endoplasmic reticulum, is the primary route for the synthesis of ceramides with various acyl chain lengths.
While the specific ceramide synthase (CerS) with a preference for C15:0-CoA has not been definitively identified, the family of six CerS enzymes exhibits substrate specificity for different fatty acyl-CoAs.[5][6] CerS5 and CerS6 are primarily responsible for the synthesis of C16:0 ceramide.[7] Given the structural similarity, it is plausible that these enzymes may also utilize C15:0-CoA, albeit potentially with lower efficiency.
dot
Inferred Biological Functions of C15:0 Ceramide
Due to the limited direct research on C15:0 ceramide, its biological functions are largely inferred from studies on ceramides with similar chain lengths (C14:0 and C16:0) and the established principles of how acyl chain length dictates function.
Role in Apoptosis (Programmed Cell Death)
Ceramides are well-established mediators of apoptosis.[8][9] Long-chain ceramides, such as C16:0 and C18:0, are generally considered pro-apoptotic.[10] They can induce apoptosis through various mechanisms, including the formation of ceramide-rich platforms in membranes that facilitate the clustering of death receptors, and by directly acting on mitochondria to promote the release of pro-apoptotic factors.[1][11] Given its saturated nature and intermediate chain length, C15:0 ceramide is likely to share these pro-apoptotic properties.
dot
Involvement in Autophagy
Autophagy is a cellular degradation process that can be either pro-survival or pro-death, depending on the context. Ceramides have been shown to induce autophagy.[12][13] This can occur through the inhibition of the Akt/mTOR signaling pathway, a key negative regulator of autophagy.[14] The acyl chain length of the ceramide can influence the outcome of autophagy. For instance, C18-ceramide has been linked to lethal mitophagy.[15] The specific role of C15:0 ceramide in regulating autophagy is yet to be determined but it is plausible that it contributes to the cellular autophagic response.
dot
Impact on Membrane Biophysical Properties
The acyl chain length of a ceramide significantly influences its effect on the biophysical properties of cellular membranes. Saturated ceramides, like C15:0 ceramide, tend to increase the order and promote the formation of gel-like domains within the more fluid membrane.[3][4] These alterations in membrane structure can affect the function of membrane-associated proteins and signaling complexes. The odd-chain length of C15:0 ceramide may result in unique packing properties within the lipid bilayer compared to its even-chain counterparts.
Quantitative Data Summary
Direct quantitative data on cellular levels and effects of C15:0 ceramide are scarce. The following table summarizes the known functions of various ceramide species to provide a comparative context for the potential roles of C15:0 ceramide.
| Ceramide Species | Acyl Chain Length | Primary Associated Functions | References |
| C14:0 Ceramide | 14 | Pro-apoptotic in some cancer cells, role in inflammatory bowel disease. | [1] |
| C15:0 Ceramide | 15 | Largely uncharacterized; putative roles in apoptosis and autophagy. | - |
| C16:0 Ceramide | 16 | Pro-apoptotic, implicated in insulin resistance and metabolic diseases. | [16][17] |
| C18:0 Ceramide | 18 | Pro-apoptotic, involved in lethal mitophagy, tumor suppression. | [10][15] |
| C24:0 & C24:1 Ceramide | 24 | Associated with neurodegenerative diseases, may have protective or benign roles in metabolism. | [1][17] |
Experimental Protocols
Quantification of C15:0 Ceramide by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of C15:0 ceramide in cell or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
dot
Materials:
-
Cells or tissue sample
-
Internal standard (e.g., C17:0 ceramide)
-
Chloroform, Methanol, Water (HPLC grade)
-
Liquid chromatography system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation: Homogenize cell pellets or tissue samples in an appropriate buffer. Add a known amount of internal standard.
-
Lipid Extraction: Perform a Bligh and Dyer extraction by adding a 2:1:0.8 mixture of chloroform:methanol:water. Vortex and centrifuge to separate the phases. Collect the lower organic phase.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient elution to separate the different ceramide species. Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for C15:0 ceramide and the internal standard.
-
Quantification: Calculate the concentration of C15:0 ceramide by comparing its peak area to that of the internal standard.
Analysis of Apoptosis by Flow Cytometry
Materials:
-
Cells treated with C15:0 ceramide or vehicle control
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of C15:0 ceramide for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
While the direct biological functions of C15:0 ceramide are still largely unexplored, its structural characteristics as a saturated, odd-chain sphingolipid suggest it likely plays a role in fundamental cellular processes such as apoptosis and autophagy, similar to its even-chain counterparts. Future research should focus on elucidating the specific ceramide synthases and ceramidases that metabolize C15:0 ceramide, as well as its precise molecular targets and signaling pathways. The development of specific tools and further quantitative studies will be crucial to fully understand the contribution of C15:0 ceramide to cellular physiology and its potential implications in disease. This guide provides a foundational framework to stimulate and support such investigations.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.ist.utl.pt [web.ist.utl.pt]
- 5. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. High-Fat Diet Affects Ceramide Content, Disturbs Mitochondrial Redox Balance, and Induces Apoptosis in the Submandibular Glands of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide-induced starvation triggers homeostatic autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Messengers: ceramides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C15-Ceramide: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides, a class of sphingolipids, are integral components of cellular membranes and serve as critical signaling molecules in a myriad of cellular processes. This technical guide provides a comprehensive overview of a specific long-chain ceramide, C15-Ceramide (Cer(d18:1/15:0)). We delve into its chemical structure, physicochemical properties, and its emerging role in key signaling pathways such as apoptosis and autophagy. This document is intended to be a valuable resource for researchers investigating the multifaceted functions of ceramides and for professionals in drug development exploring novel therapeutic targets within the sphingolipid metabolic network.
This compound: Structure and Chemical Identity
This compound is a sphingolipid composed of a sphingosine (d18:1) backbone N-acylated with pentadecanoic acid, a 15-carbon saturated fatty acid.[1] Its systematic IUPAC name is N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C33H65NO3 | [1] |
| Molecular Weight | 523.9 g/mol | [1] |
| CAS Number | 67492-15-3 | [1] |
| Physical State | Solid | [1] |
| Melting Point | 90.0-100.0 °C (for Ceramide 2, a similar long-chain ceramide) | [2] |
| Solubility | Soluble in chloroform; Soluble in warmed ethanol and methanol; Poorly soluble in water. | [1][3][4] |
| Critical Micelle Concentration (CMC) | In the micromolar range for long-chain ceramides. | [5][6] |
Physicochemical Properties and Data
The biophysical properties of this compound are crucial for its biological functions, influencing membrane fluidity and the formation of signaling platforms.
Table 2: Physicochemical Data of this compound
| Parameter | Description | Value/Range | Reference(s) |
| Melting Point | The temperature at which it changes from a solid to a liquid state. For a similar long-chain ceramide (Ceramide 2), the melting point is reported to be in the range of 90.0-100.0 °C. | 90.0-100.0 °C | [2] |
| Solubility | The ability of this compound to dissolve in various solvents. It is readily soluble in nonpolar organic solvents like chloroform and requires heating for dissolution in polar protic solvents like ethanol and methanol.[1] Its solubility in aqueous solutions is very low.[3][4] | Chloroform: SolubleEthanol (warmed): SolubleMethanol (warmed): SolubleWater: < 0.001% | [1][3] |
| Critical Micelle Concentration (CMC) | The concentration above which ceramide molecules self-assemble into micelles in an aqueous environment. The CMC for long-chain ceramides is generally in the low micromolar range.[5][6] | Micromolar (µM) range | [5][6] |
Experimental Protocols
Synthesis of this compound (N-pentadecanoyl-sphingosine)
A general and convenient method for the synthesis of ceramides involves the direct coupling of a long-chain base (sphingosine) and a fatty acid (pentadecanoic acid) in the presence of a carbodiimide.[7]
Workflow for this compound Synthesis
Caption: Workflow for the chemical synthesis of this compound.
Protocol:
-
Dissolution: Dissolve equimolar amounts of D-erythro-sphingosine and pentadecanoic acid in anhydrous dichloromethane.
-
Coupling: Add 1.2 equivalents of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using TLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Purification of this compound by Thin-Layer Chromatography (TLC)
TLC is a common method for the separation and purification of ceramides from lipid extracts.
Protocol:
-
Sample Preparation: Dissolve the lipid extract containing this compound in a small volume of chloroform:methanol (2:1, v/v).
-
TLC Plate: Spot the sample onto a silica gel TLC plate.
-
Development: Develop the TLC plate in a solvent system of chloroform:methanol:acetic acid (95:4.5:0.5, v/v/v) or a similar non-polar solvent system. A two-dimensional TLC approach can also be employed for better separation.[8]
-
Visualization: Visualize the separated lipids by staining with primuline spray or iodine vapor. This compound will appear as a distinct spot.
-
Elution: Scrape the silica gel corresponding to the this compound spot and elute the lipid with chloroform:methanol (2:1, v/v).
Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of different ceramide species in biological samples.[9]
Workflow for LC-MS/MS Quantification of this compound
Caption: Workflow for quantifying this compound using LC-MS/MS.
Protocol:
-
Lipid Extraction: Extract total lipids from the biological sample using a modified Bligh and Dyer method.
-
Internal Standard: Add a known amount of a non-endogenous ceramide internal standard (e.g., C17-Ceramide) to the sample prior to extraction for accurate quantification.
-
LC Separation: Separate the lipid extract on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase consisting of solvents such as methanol, water, and formic acid.
-
MS/MS Detection: Analyze the eluent by tandem mass spectrometry using electrospray ionization (ESI) in the positive ion mode.
-
MRM Analysis: Use the multiple reaction monitoring (MRM) mode to specifically detect the precursor ion of this compound (m/z 524.5) and a characteristic product ion (e.g., m/z 264.3, corresponding to the sphingosine backbone).
-
Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known amounts of this compound.
This compound in Cellular Signaling
Ceramides are central signaling molecules that regulate a variety of cellular processes, including apoptosis (programmed cell death) and autophagy (a cellular recycling process).[10][11] The length of the fatty acid chain of ceramides can determine their specific biological functions.
Role in Apoptosis
Ceramide accumulation is a key event in the induction of apoptosis in response to various cellular stresses.[12] It can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinases, or the salvage pathway.[10] Ceramide can induce apoptosis through both caspase-dependent and caspase-independent pathways.[13][14]
This compound Induced Apoptosis Signaling Pathway
Caption: A simplified pathway of this compound-induced apoptosis.
In the intrinsic pathway of apoptosis, ceramide can directly act on mitochondria to promote the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to the dismantling of the cell.[15]
Role in Autophagy
Ceramides are also implicated in the regulation of autophagy.[11] The accumulation of certain ceramide species can induce autophagy as a cellular stress response. This process can either promote cell survival by removing damaged organelles and protein aggregates or lead to autophagic cell death.
This compound and Autophagy Signaling
Caption: this compound can induce autophagy by inhibiting mTORC1.
One of the key mechanisms by which ceramides induce autophagy is through the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[16] Inhibition of mTORC1 leads to the activation of the ULK1 complex, which initiates the formation of the autophagosome.
Conclusion
This compound is an important long-chain ceramide with distinct physicochemical properties that underpin its significant roles in cellular signaling. This technical guide has provided a detailed overview of its structure, properties, and methods for its study, as well as its involvement in the critical cellular processes of apoptosis and autophagy. Further research into the specific protein interactions and signaling cascades modulated by this compound will undoubtedly uncover novel therapeutic opportunities for a range of diseases, including cancer and neurodegenerative disorders. The methodologies and information presented herein are intended to facilitate and inspire future investigations in this exciting field of sphingolipid biology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Topical Delivery of Ceramide by Oil-in-Water Nanoemulsion to Retain Epidermal Moisture Content in Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2002338459A - Method for solubilizing ceramide and ceramide- formulated skin care preparation obtained by using the method - Google Patents [patents.google.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C15-Ceramide: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides, a class of sphingolipids, are integral components of cellular membranes and serve as critical signaling molecules in a myriad of cellular processes. This technical guide provides a comprehensive overview of a specific long-chain ceramide, C15-Ceramide (Cer(d18:1/15:0)). We delve into its chemical structure, physicochemical properties, and its emerging role in key signaling pathways such as apoptosis and autophagy. This document is intended to be a valuable resource for researchers investigating the multifaceted functions of ceramides and for professionals in drug development exploring novel therapeutic targets within the sphingolipid metabolic network.
This compound: Structure and Chemical Identity
This compound is a sphingolipid composed of a sphingosine (d18:1) backbone N-acylated with pentadecanoic acid, a 15-carbon saturated fatty acid.[1] Its systematic IUPAC name is N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C33H65NO3 | [1] |
| Molecular Weight | 523.9 g/mol | [1] |
| CAS Number | 67492-15-3 | [1] |
| Physical State | Solid | [1] |
| Melting Point | 90.0-100.0 °C (for Ceramide 2, a similar long-chain ceramide) | [2] |
| Solubility | Soluble in chloroform; Soluble in warmed ethanol and methanol; Poorly soluble in water. | [1][3][4] |
| Critical Micelle Concentration (CMC) | In the micromolar range for long-chain ceramides. | [5][6] |
Physicochemical Properties and Data
The biophysical properties of this compound are crucial for its biological functions, influencing membrane fluidity and the formation of signaling platforms.
Table 2: Physicochemical Data of this compound
| Parameter | Description | Value/Range | Reference(s) |
| Melting Point | The temperature at which it changes from a solid to a liquid state. For a similar long-chain ceramide (Ceramide 2), the melting point is reported to be in the range of 90.0-100.0 °C. | 90.0-100.0 °C | [2] |
| Solubility | The ability of this compound to dissolve in various solvents. It is readily soluble in nonpolar organic solvents like chloroform and requires heating for dissolution in polar protic solvents like ethanol and methanol.[1] Its solubility in aqueous solutions is very low.[3][4] | Chloroform: SolubleEthanol (warmed): SolubleMethanol (warmed): SolubleWater: < 0.001% | [1][3] |
| Critical Micelle Concentration (CMC) | The concentration above which ceramide molecules self-assemble into micelles in an aqueous environment. The CMC for long-chain ceramides is generally in the low micromolar range.[5][6] | Micromolar (µM) range | [5][6] |
Experimental Protocols
Synthesis of this compound (N-pentadecanoyl-sphingosine)
A general and convenient method for the synthesis of ceramides involves the direct coupling of a long-chain base (sphingosine) and a fatty acid (pentadecanoic acid) in the presence of a carbodiimide.[7]
Workflow for this compound Synthesis
Caption: Workflow for the chemical synthesis of this compound.
Protocol:
-
Dissolution: Dissolve equimolar amounts of D-erythro-sphingosine and pentadecanoic acid in anhydrous dichloromethane.
-
Coupling: Add 1.2 equivalents of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using TLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Purification of this compound by Thin-Layer Chromatography (TLC)
TLC is a common method for the separation and purification of ceramides from lipid extracts.
Protocol:
-
Sample Preparation: Dissolve the lipid extract containing this compound in a small volume of chloroform:methanol (2:1, v/v).
-
TLC Plate: Spot the sample onto a silica gel TLC plate.
-
Development: Develop the TLC plate in a solvent system of chloroform:methanol:acetic acid (95:4.5:0.5, v/v/v) or a similar non-polar solvent system. A two-dimensional TLC approach can also be employed for better separation.[8]
-
Visualization: Visualize the separated lipids by staining with primuline spray or iodine vapor. This compound will appear as a distinct spot.
-
Elution: Scrape the silica gel corresponding to the this compound spot and elute the lipid with chloroform:methanol (2:1, v/v).
Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of different ceramide species in biological samples.[9]
Workflow for LC-MS/MS Quantification of this compound
Caption: Workflow for quantifying this compound using LC-MS/MS.
Protocol:
-
Lipid Extraction: Extract total lipids from the biological sample using a modified Bligh and Dyer method.
-
Internal Standard: Add a known amount of a non-endogenous ceramide internal standard (e.g., C17-Ceramide) to the sample prior to extraction for accurate quantification.
-
LC Separation: Separate the lipid extract on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase consisting of solvents such as methanol, water, and formic acid.
-
MS/MS Detection: Analyze the eluent by tandem mass spectrometry using electrospray ionization (ESI) in the positive ion mode.
-
MRM Analysis: Use the multiple reaction monitoring (MRM) mode to specifically detect the precursor ion of this compound (m/z 524.5) and a characteristic product ion (e.g., m/z 264.3, corresponding to the sphingosine backbone).
-
Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known amounts of this compound.
This compound in Cellular Signaling
Ceramides are central signaling molecules that regulate a variety of cellular processes, including apoptosis (programmed cell death) and autophagy (a cellular recycling process).[10][11] The length of the fatty acid chain of ceramides can determine their specific biological functions.
Role in Apoptosis
Ceramide accumulation is a key event in the induction of apoptosis in response to various cellular stresses.[12] It can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinases, or the salvage pathway.[10] Ceramide can induce apoptosis through both caspase-dependent and caspase-independent pathways.[13][14]
This compound Induced Apoptosis Signaling Pathway
Caption: A simplified pathway of this compound-induced apoptosis.
In the intrinsic pathway of apoptosis, ceramide can directly act on mitochondria to promote the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to the dismantling of the cell.[15]
Role in Autophagy
Ceramides are also implicated in the regulation of autophagy.[11] The accumulation of certain ceramide species can induce autophagy as a cellular stress response. This process can either promote cell survival by removing damaged organelles and protein aggregates or lead to autophagic cell death.
This compound and Autophagy Signaling
Caption: this compound can induce autophagy by inhibiting mTORC1.
One of the key mechanisms by which ceramides induce autophagy is through the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[16] Inhibition of mTORC1 leads to the activation of the ULK1 complex, which initiates the formation of the autophagosome.
Conclusion
This compound is an important long-chain ceramide with distinct physicochemical properties that underpin its significant roles in cellular signaling. This technical guide has provided a detailed overview of its structure, properties, and methods for its study, as well as its involvement in the critical cellular processes of apoptosis and autophagy. Further research into the specific protein interactions and signaling cascades modulated by this compound will undoubtedly uncover novel therapeutic opportunities for a range of diseases, including cancer and neurodegenerative disorders. The methodologies and information presented herein are intended to facilitate and inspire future investigations in this exciting field of sphingolipid biology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Topical Delivery of Ceramide by Oil-in-Water Nanoemulsion to Retain Epidermal Moisture Content in Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2002338459A - Method for solubilizing ceramide and ceramide- formulated skin care preparation obtained by using the method - Google Patents [patents.google.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
De Novo Synthesis of C15-Ceramide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the de novo synthesis pathway of C15-Ceramide (N-pentadecanoylsphingosine), a less-studied odd-chain sphingolipid. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of specific ceramide species in cellular biology and disease.
Introduction: The Significance of Ceramide Acyl-Chain Length
Ceramides are a class of bioactive lipids that serve as central hubs in sphingolipid metabolism. They are implicated in a wide array of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The biological function of a ceramide is critically dependent on the length of its N-acyl chain. While even-chain ceramides, particularly C16:0 and C18:0 ceramides, have been extensively studied for their roles in metabolic diseases like insulin resistance and non-alcoholic fatty liver disease, the biology of odd-chain ceramides, such as this compound, remains largely unexplored.[1] This guide focuses on the de novo synthesis of this compound, providing a detailed examination of the enzymatic cascade, key regulatory points, and methodologies for its study.
The De Novo Synthesis Pathway of this compound
The de novo synthesis of all ceramides, including this compound, is a conserved pathway that occurs primarily in the endoplasmic reticulum.[2] The pathway begins with the condensation of L-serine and a fatty acyl-CoA and proceeds through a series of enzymatic steps to produce dihydroceramide, which is then desaturated to form ceramide.
The key enzymatic steps are as follows:
-
Serine Palmitoyltransferase (SPT): This rate-limiting enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.
-
3-Ketodihydrosphingosine Reductase (KDHS): This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine).
-
Ceramide Synthases (CerS): A family of six enzymes (CerS1-6) acylates dihydrosphingosine with a fatty acyl-CoA to form dihydroceramide. The specificity of the CerS enzymes for different fatty acyl-CoA chain lengths is the primary determinant of the resulting ceramide species.
-
Dihydroceramide Desaturase (DEGS): This enzyme introduces a double bond into the sphingoid backbone of dihydroceramide to form ceramide.
The synthesis of this compound specifically requires the utilization of pentadecanoyl-CoA (C15:0-CoA) by a ceramide synthase.
Figure 1: De novo synthesis pathway of this compound in the ER.
Ceramide Synthase Specificity: The Key to this compound Production
The diversity of ceramide species within a cell is primarily determined by the substrate specificity of the six mammalian ceramide synthases (CerS1-6). Each CerS enzyme exhibits a preference for fatty acyl-CoAs of a particular chain length.[3]
-
CerS1: C18-CoA
-
CerS2: C22-C24-CoAs
-
CerS3: Very long-chain acyl-CoAs (≥C26)
-
CerS4: C18-C20-CoAs
-
CerS5: C14-C18-CoAs[4]
-
CerS6: C14-C16-CoAs[4]
Based on this substrate specificity, CerS5 and CerS6 are the most probable enzymes responsible for the synthesis of this compound , as their substrate preference includes fatty acyl-CoAs of or adjacent to 15 carbons in length. While direct enzymatic assays with pentadecanoyl-CoA are not extensively reported in the literature, the known substrate ranges of CerS5 and CerS6 strongly suggest their involvement.
Quantitative Analysis of this compound
The quantification of specific ceramide species is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of different ceramide species based on their acyl-chain length and subsequent detection and quantification using multiple reaction monitoring (MRM).
| Ceramide Species | Precursor Ion (m/z) | Product Ion (m/z) | Typical Concentration Range |
| C15:0-Ceramide | 524.5 (estimated) | 264.3 | Data not available |
| C17:0-Ceramide | 552.5 | 264.3 | Serum: ~0.1 - 1 µM[6] |
Note: The precursor ion for C15:0-Ceramide is estimated based on its molecular weight. The product ion of 264.3 m/z is a characteristic fragment of the sphingosine backbone.
Experimental Protocols
Lipid Extraction from Cells or Tissues
A robust lipid extraction protocol is crucial for the accurate quantification of ceramides. The Bligh and Dyer method is a widely used and effective technique.
Figure 2: General workflow for lipid extraction for ceramide analysis.
Protocol:
-
Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer. Add a known amount of an internal standard, such as C17:0-Ceramide, to each sample.
-
Extraction: Add a mixture of chloroform and methanol (typically 1:2, v/v) to the homogenate and vortex thoroughly.
-
Phase Separation: Add chloroform and water to the mixture to induce phase separation. Centrifuge to clarify the phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Dry the collected organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol).
In Vitro Ceramide Synthase Assay
This assay measures the activity of CerS enzymes in cell or tissue lysates by providing the substrates (dihydrosphingosine and a specific fatty acyl-CoA) and quantifying the product.
Figure 3: Workflow for an in vitro ceramide synthase assay.
Protocol:
-
Prepare Lysates: Prepare cell or tissue lysates in a suitable buffer containing protease inhibitors.
-
Reaction Mixture: In a microcentrifuge tube, combine the lysate, dihydrosphingosine, and pentadecanoyl-CoA in a reaction buffer (e.g., HEPES buffer, pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a mixture of chloroform and methanol.
-
Lipid Extraction: Perform a lipid extraction as described in section 5.1.
-
Analysis: Analyze the extracted lipids by LC-MS/MS to quantify the amount of C15-dihydroceramide produced.
Biological Role of this compound and Odd-Chain Ceramides
The biological functions of odd-chain ceramides are not as well-defined as their even-chain counterparts. However, the precursor of this compound, pentadecanoic acid (C15:0), has been recognized as an essential fatty acid with several beneficial health effects.[7] Studies have shown that higher circulating levels of C15:0 are associated with a lower risk of chronic diseases, including type 2 diabetes and cardiovascular disease.[7]
Given that C15:0 is incorporated into this compound, it is plausible that this ceramide species may have unique signaling roles that differ from those of the more abundant even-chain ceramides. It is hypothesized that this compound may influence membrane properties and interact with specific protein targets, thereby modulating cellular signaling pathways. Further research is needed to elucidate the specific functions of this compound and its potential as a biomarker or therapeutic target.
Conclusion
The de novo synthesis of this compound is a tightly regulated process, with the specificity of ceramide synthases, likely CerS5 and CerS6, playing a pivotal role. While quantitative data on its cellular abundance and its specific biological functions are still emerging, the methodologies for its study are well-established. This technical guide provides a foundational understanding of the this compound synthesis pathway and offers detailed protocols to facilitate further research into this intriguing and potentially important bioactive lipid. The exploration of odd-chain ceramides like this compound represents a promising new frontier in sphingolipid research, with potential implications for understanding and treating a variety of human diseases.
References
- 1. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
De Novo Synthesis of C15-Ceramide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the de novo synthesis pathway of C15-Ceramide (N-pentadecanoylsphingosine), a less-studied odd-chain sphingolipid. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of specific ceramide species in cellular biology and disease.
Introduction: The Significance of Ceramide Acyl-Chain Length
Ceramides are a class of bioactive lipids that serve as central hubs in sphingolipid metabolism. They are implicated in a wide array of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The biological function of a ceramide is critically dependent on the length of its N-acyl chain. While even-chain ceramides, particularly C16:0 and C18:0 ceramides, have been extensively studied for their roles in metabolic diseases like insulin resistance and non-alcoholic fatty liver disease, the biology of odd-chain ceramides, such as this compound, remains largely unexplored.[1] This guide focuses on the de novo synthesis of this compound, providing a detailed examination of the enzymatic cascade, key regulatory points, and methodologies for its study.
The De Novo Synthesis Pathway of this compound
The de novo synthesis of all ceramides, including this compound, is a conserved pathway that occurs primarily in the endoplasmic reticulum.[2] The pathway begins with the condensation of L-serine and a fatty acyl-CoA and proceeds through a series of enzymatic steps to produce dihydroceramide, which is then desaturated to form ceramide.
The key enzymatic steps are as follows:
-
Serine Palmitoyltransferase (SPT): This rate-limiting enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.
-
3-Ketodihydrosphingosine Reductase (KDHS): This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine).
-
Ceramide Synthases (CerS): A family of six enzymes (CerS1-6) acylates dihydrosphingosine with a fatty acyl-CoA to form dihydroceramide. The specificity of the CerS enzymes for different fatty acyl-CoA chain lengths is the primary determinant of the resulting ceramide species.
-
Dihydroceramide Desaturase (DEGS): This enzyme introduces a double bond into the sphingoid backbone of dihydroceramide to form ceramide.
The synthesis of this compound specifically requires the utilization of pentadecanoyl-CoA (C15:0-CoA) by a ceramide synthase.
Figure 1: De novo synthesis pathway of this compound in the ER.
Ceramide Synthase Specificity: The Key to this compound Production
The diversity of ceramide species within a cell is primarily determined by the substrate specificity of the six mammalian ceramide synthases (CerS1-6). Each CerS enzyme exhibits a preference for fatty acyl-CoAs of a particular chain length.[3]
-
CerS1: C18-CoA
-
CerS2: C22-C24-CoAs
-
CerS3: Very long-chain acyl-CoAs (≥C26)
-
CerS4: C18-C20-CoAs
-
CerS5: C14-C18-CoAs[4]
-
CerS6: C14-C16-CoAs[4]
Based on this substrate specificity, CerS5 and CerS6 are the most probable enzymes responsible for the synthesis of this compound , as their substrate preference includes fatty acyl-CoAs of or adjacent to 15 carbons in length. While direct enzymatic assays with pentadecanoyl-CoA are not extensively reported in the literature, the known substrate ranges of CerS5 and CerS6 strongly suggest their involvement.
Quantitative Analysis of this compound
The quantification of specific ceramide species is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of different ceramide species based on their acyl-chain length and subsequent detection and quantification using multiple reaction monitoring (MRM).
| Ceramide Species | Precursor Ion (m/z) | Product Ion (m/z) | Typical Concentration Range |
| C15:0-Ceramide | 524.5 (estimated) | 264.3 | Data not available |
| C17:0-Ceramide | 552.5 | 264.3 | Serum: ~0.1 - 1 µM[6] |
Note: The precursor ion for C15:0-Ceramide is estimated based on its molecular weight. The product ion of 264.3 m/z is a characteristic fragment of the sphingosine backbone.
Experimental Protocols
Lipid Extraction from Cells or Tissues
A robust lipid extraction protocol is crucial for the accurate quantification of ceramides. The Bligh and Dyer method is a widely used and effective technique.
Figure 2: General workflow for lipid extraction for ceramide analysis.
Protocol:
-
Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer. Add a known amount of an internal standard, such as C17:0-Ceramide, to each sample.
-
Extraction: Add a mixture of chloroform and methanol (typically 1:2, v/v) to the homogenate and vortex thoroughly.
-
Phase Separation: Add chloroform and water to the mixture to induce phase separation. Centrifuge to clarify the phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Dry the collected organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol).
In Vitro Ceramide Synthase Assay
This assay measures the activity of CerS enzymes in cell or tissue lysates by providing the substrates (dihydrosphingosine and a specific fatty acyl-CoA) and quantifying the product.
Figure 3: Workflow for an in vitro ceramide synthase assay.
Protocol:
-
Prepare Lysates: Prepare cell or tissue lysates in a suitable buffer containing protease inhibitors.
-
Reaction Mixture: In a microcentrifuge tube, combine the lysate, dihydrosphingosine, and pentadecanoyl-CoA in a reaction buffer (e.g., HEPES buffer, pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a mixture of chloroform and methanol.
-
Lipid Extraction: Perform a lipid extraction as described in section 5.1.
-
Analysis: Analyze the extracted lipids by LC-MS/MS to quantify the amount of C15-dihydroceramide produced.
Biological Role of this compound and Odd-Chain Ceramides
The biological functions of odd-chain ceramides are not as well-defined as their even-chain counterparts. However, the precursor of this compound, pentadecanoic acid (C15:0), has been recognized as an essential fatty acid with several beneficial health effects.[7] Studies have shown that higher circulating levels of C15:0 are associated with a lower risk of chronic diseases, including type 2 diabetes and cardiovascular disease.[7]
Given that C15:0 is incorporated into this compound, it is plausible that this ceramide species may have unique signaling roles that differ from those of the more abundant even-chain ceramides. It is hypothesized that this compound may influence membrane properties and interact with specific protein targets, thereby modulating cellular signaling pathways. Further research is needed to elucidate the specific functions of this compound and its potential as a biomarker or therapeutic target.
Conclusion
The de novo synthesis of this compound is a tightly regulated process, with the specificity of ceramide synthases, likely CerS5 and CerS6, playing a pivotal role. While quantitative data on its cellular abundance and its specific biological functions are still emerging, the methodologies for its study are well-established. This technical guide provides a foundational understanding of the this compound synthesis pathway and offers detailed protocols to facilitate further research into this intriguing and potentially important bioactive lipid. The exploration of odd-chain ceramides like this compound represents a promising new frontier in sphingolipid research, with potential implications for understanding and treating a variety of human diseases.
References
- 1. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
C15:0-Ceramide: An In-Depth Technical Guide to its Role in Sphingolipid Metabolism and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, inflammation, and cellular stress responses. Comprising a sphingoid base and an N-acyl chain of variable length, the specific biological functions of ceramides are intricately linked to the length of their fatty acid chain. While even-chain ceramides, such as C16:0 and C18:0, have been extensively studied, odd-chain ceramides like pentadecanoyl-ceramide (C15:0-ceramide) are emerging as molecules of interest with potentially unique physiological and pathological roles. This technical guide provides a comprehensive overview of C15:0-ceramide within the context of sphingolipid metabolism and signaling, offering insights for researchers and professionals in drug development.
C15:0-Ceramide Metabolism: Biosynthesis and Degradation
C15:0-ceramide, like other ceramides, is synthesized and degraded through three primary pathways: the de novo synthesis pathway, the sphingomyelin-sphingomyelinase pathway, and the salvage pathway.
De Novo Synthesis
The de novo synthesis of ceramides begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1] This is followed by a series of enzymatic reactions to produce a dihydroceramide intermediate. The final step in the formation of C15:0-dihydroceramide involves the acylation of the dihydrosphingosine backbone with pentadecanoyl-CoA (C15:0-CoA) by a ceramide synthase (CerS).[2] Subsequently, dihydroceramide desaturase 1 (DEGS1) introduces a double bond to form C15:0-ceramide.[1]
The substrate specificity of the six mammalian CerS isoforms (CerS1-6) primarily dictates the acyl-chain length of the resulting ceramide. Most CerS isoforms exhibit a preference for even-chain fatty acyl-CoAs.[3] For instance, CerS5 and CerS6 preferentially utilize C16:0-CoA, while CerS1 is specific for C18:0-CoA.[3] The synthesis of C15:0-ceramide is therefore likely less prevalent than that of its even-chain counterparts and may be dependent on the cellular availability of C15:0-CoA and the promiscuity of certain CerS isoforms under specific conditions.
Figure 1: De novo synthesis of C15:0-ceramide.
Sphingomyelin Hydrolysis and the Salvage Pathway
C15:0-ceramide can also be generated from the breakdown of more complex sphingolipids. In the sphingomyelin-sphingomyelinase pathway, sphingomyelinases (SMases) hydrolyze sphingomyelin to yield ceramide and phosphocholine. If C15:0 is incorporated into the sphingomyelin pool, its hydrolysis would release C15:0-ceramide.
The salvage pathway provides a mechanism for the cell to recycle sphingosine. Complex sphingolipids are broken down to sphingosine, which can then be re-acylated by CerS with C15:0-CoA to form C15:0-ceramide.[4] Conversely, C15:0-ceramide can be catabolized by ceramidases (CDases) to release sphingosine and pentadecanoic acid (C15:0).[5]
Figure 2: C15:0-ceramide in catabolic and salvage pathways.
Quantitative Data on C15:0-Ceramide
Quantitative data for C15:0-ceramide is not as abundant as for even-chain ceramides. However, recent lipidomics studies have begun to identify and quantify this odd-chain ceramide in various biological samples.
| Biological Matrix | Species | Condition | C15:0-Ceramide Species | Concentration/Level | Citation |
| Human Plasma | Human | Central Precocious Puberty | Cer(d18:0/15:0) | Identified as a potential biomarker | [6][7] |
| Human Aqueous Humor | Human | Glaucoma vs. Control | SM(d18:0/15:0) | Statistically significant difference observed | [8] |
| Giardia lamblia | Protozoan | Culture medium | Cer(d18:1/15:0) | Significantly higher in fresh vs. spent medium | [9] |
Note: The available quantitative data for C15:0-ceramide is still limited. The table will be updated as more research becomes available.
Role of C15:0-Ceramide in Cellular Signaling
While specific signaling pathways uniquely modulated by C15:0-ceramide are still under investigation, its functions can be inferred from the known roles of ceramides in general and the biological activities of its precursor, pentadecanoic acid.
Apoptosis
Ceramides are well-established mediators of apoptosis, or programmed cell death.[10] They can induce apoptosis through both caspase-dependent and caspase-independent pathways.[10][11] The accumulation of ceramides can lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, ultimately leading to cell death.[10] It is plausible that an increase in intracellular C15:0-ceramide could trigger these apoptotic cascades.
Figure 3: Potential role of C15:0-ceramide in apoptosis.
Inflammation
Ceramides are also key players in inflammatory signaling. They can modulate the activity of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines.[12][13] The precursor fatty acid, C15:0, has been shown to possess anti-inflammatory properties.[4][14][15] This suggests that C15:0-ceramide could have a modulatory role in inflammation, although further research is needed to elucidate its specific effects.
Figure 4: Potential involvement of C15:0-ceramide in inflammatory signaling.
Experimental Protocols
Quantification of C15:0-Ceramide by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species.[16] The following protocol is a general guideline that can be adapted for C15:0-ceramide analysis.
4.1.1. Lipid Extraction
-
Homogenize tissue samples or pellet cultured cells.
-
Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water (2:2:1.8 v/v/v) solvent system.
-
Add an internal standard, such as C17:0-ceramide, to the extraction solvent to correct for extraction efficiency and instrument variability.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
4.1.2. LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the ceramides.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for C15:0-ceramide and the internal standard (e.g., C17:0-ceramide) need to be determined. For many ceramides, a common product ion at m/z 264.3 is observed, corresponding to the sphingosine backbone.
-
Figure 5: General workflow for LC-MS/MS quantification of ceramides.
Cell Treatment with C15:0-Ceramide
To study the cellular effects of C15:0-ceramide, it can be delivered to cultured cells. Due to its hydrophobic nature, it is often complexed with a carrier molecule like bovine serum albumin (BSA).
-
Preparation of C15:0-Ceramide-BSA Complex:
-
Dissolve C15:0-ceramide in an organic solvent (e.g., ethanol or DMSO).
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Slowly add the C15:0-ceramide solution to the BSA solution while vortexing to facilitate complex formation.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere.
-
Replace the growth medium with serum-free or low-serum medium containing the C15:0-ceramide-BSA complex at the desired final concentration.
-
Incubate the cells for the desired period (e.g., 6, 12, 24 hours).
-
Harvest the cells for downstream analysis (e.g., apoptosis assays, protein expression analysis).
-
Conclusion and Future Directions
C15:0-ceramide is an understudied odd-chain sphingolipid with the potential for unique biological functions. While current knowledge is limited, its identification as a potential biomarker and the known activities of its fatty acid precursor suggest that C15:0-ceramide may play important roles in cellular signaling, particularly in apoptosis and inflammation.
Future research should focus on:
-
Comprehensive Quantification: Establishing a detailed profile of C15:0-ceramide levels in various healthy and diseased tissues and cell lines.
-
Functional Studies: Elucidating the specific signaling pathways modulated by C15:0-ceramide and identifying its direct molecular targets.
-
Enzymology: Characterizing the substrate specificity and kinetics of ceramide synthases and ceramidases with respect to C15:0-ceramide.
-
Therapeutic Potential: Investigating the potential of modulating C15:0-ceramide levels for the treatment of diseases such as metabolic disorders and cancer.
The development of more targeted research on C15:0-ceramide will undoubtedly provide valuable insights into the complex world of sphingolipid biology and may open new avenues for therapeutic intervention.
References
- 1. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo instability of lipids in whole blood: preanalytical recommendations for clinical lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds[v1] | Preprints.org [preprints.org]
- 5. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics reveals ceramide biomarkers for detecting central precocious puberty in girls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Vision: Sphingolipids and ceramides in human aqueous humor [molvis.org]
- 9. Frontiers | A Targeted Mass Spectrometric Analysis Reveals the Presence of a Reduced but Dynamic Sphingolipid Metabolic Pathway in an Ancient Protozoan, Giardia lamblia [frontiersin.org]
- 10. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic Insights into the Hydrolysis and Synthesis of Ceramide by Neutral Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide kinase regulates TNF-α-induced immune responses in human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucosylceramide flippases contribute to cellular glucosylceramide homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
C15:0-Ceramide: An In-Depth Technical Guide to its Role in Sphingolipid Metabolism and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, inflammation, and cellular stress responses. Comprising a sphingoid base and an N-acyl chain of variable length, the specific biological functions of ceramides are intricately linked to the length of their fatty acid chain. While even-chain ceramides, such as C16:0 and C18:0, have been extensively studied, odd-chain ceramides like pentadecanoyl-ceramide (C15:0-ceramide) are emerging as molecules of interest with potentially unique physiological and pathological roles. This technical guide provides a comprehensive overview of C15:0-ceramide within the context of sphingolipid metabolism and signaling, offering insights for researchers and professionals in drug development.
C15:0-Ceramide Metabolism: Biosynthesis and Degradation
C15:0-ceramide, like other ceramides, is synthesized and degraded through three primary pathways: the de novo synthesis pathway, the sphingomyelin-sphingomyelinase pathway, and the salvage pathway.
De Novo Synthesis
The de novo synthesis of ceramides begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1] This is followed by a series of enzymatic reactions to produce a dihydroceramide intermediate. The final step in the formation of C15:0-dihydroceramide involves the acylation of the dihydrosphingosine backbone with pentadecanoyl-CoA (C15:0-CoA) by a ceramide synthase (CerS).[2] Subsequently, dihydroceramide desaturase 1 (DEGS1) introduces a double bond to form C15:0-ceramide.[1]
The substrate specificity of the six mammalian CerS isoforms (CerS1-6) primarily dictates the acyl-chain length of the resulting ceramide. Most CerS isoforms exhibit a preference for even-chain fatty acyl-CoAs.[3] For instance, CerS5 and CerS6 preferentially utilize C16:0-CoA, while CerS1 is specific for C18:0-CoA.[3] The synthesis of C15:0-ceramide is therefore likely less prevalent than that of its even-chain counterparts and may be dependent on the cellular availability of C15:0-CoA and the promiscuity of certain CerS isoforms under specific conditions.
Figure 1: De novo synthesis of C15:0-ceramide.
Sphingomyelin Hydrolysis and the Salvage Pathway
C15:0-ceramide can also be generated from the breakdown of more complex sphingolipids. In the sphingomyelin-sphingomyelinase pathway, sphingomyelinases (SMases) hydrolyze sphingomyelin to yield ceramide and phosphocholine. If C15:0 is incorporated into the sphingomyelin pool, its hydrolysis would release C15:0-ceramide.
The salvage pathway provides a mechanism for the cell to recycle sphingosine. Complex sphingolipids are broken down to sphingosine, which can then be re-acylated by CerS with C15:0-CoA to form C15:0-ceramide.[4] Conversely, C15:0-ceramide can be catabolized by ceramidases (CDases) to release sphingosine and pentadecanoic acid (C15:0).[5]
Figure 2: C15:0-ceramide in catabolic and salvage pathways.
Quantitative Data on C15:0-Ceramide
Quantitative data for C15:0-ceramide is not as abundant as for even-chain ceramides. However, recent lipidomics studies have begun to identify and quantify this odd-chain ceramide in various biological samples.
| Biological Matrix | Species | Condition | C15:0-Ceramide Species | Concentration/Level | Citation |
| Human Plasma | Human | Central Precocious Puberty | Cer(d18:0/15:0) | Identified as a potential biomarker | [6][7] |
| Human Aqueous Humor | Human | Glaucoma vs. Control | SM(d18:0/15:0) | Statistically significant difference observed | [8] |
| Giardia lamblia | Protozoan | Culture medium | Cer(d18:1/15:0) | Significantly higher in fresh vs. spent medium | [9] |
Note: The available quantitative data for C15:0-ceramide is still limited. The table will be updated as more research becomes available.
Role of C15:0-Ceramide in Cellular Signaling
While specific signaling pathways uniquely modulated by C15:0-ceramide are still under investigation, its functions can be inferred from the known roles of ceramides in general and the biological activities of its precursor, pentadecanoic acid.
Apoptosis
Ceramides are well-established mediators of apoptosis, or programmed cell death.[10] They can induce apoptosis through both caspase-dependent and caspase-independent pathways.[10][11] The accumulation of ceramides can lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, ultimately leading to cell death.[10] It is plausible that an increase in intracellular C15:0-ceramide could trigger these apoptotic cascades.
Figure 3: Potential role of C15:0-ceramide in apoptosis.
Inflammation
Ceramides are also key players in inflammatory signaling. They can modulate the activity of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines.[12][13] The precursor fatty acid, C15:0, has been shown to possess anti-inflammatory properties.[4][14][15] This suggests that C15:0-ceramide could have a modulatory role in inflammation, although further research is needed to elucidate its specific effects.
Figure 4: Potential involvement of C15:0-ceramide in inflammatory signaling.
Experimental Protocols
Quantification of C15:0-Ceramide by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species.[16] The following protocol is a general guideline that can be adapted for C15:0-ceramide analysis.
4.1.1. Lipid Extraction
-
Homogenize tissue samples or pellet cultured cells.
-
Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water (2:2:1.8 v/v/v) solvent system.
-
Add an internal standard, such as C17:0-ceramide, to the extraction solvent to correct for extraction efficiency and instrument variability.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
4.1.2. LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the ceramides.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for C15:0-ceramide and the internal standard (e.g., C17:0-ceramide) need to be determined. For many ceramides, a common product ion at m/z 264.3 is observed, corresponding to the sphingosine backbone.
-
Figure 5: General workflow for LC-MS/MS quantification of ceramides.
Cell Treatment with C15:0-Ceramide
To study the cellular effects of C15:0-ceramide, it can be delivered to cultured cells. Due to its hydrophobic nature, it is often complexed with a carrier molecule like bovine serum albumin (BSA).
-
Preparation of C15:0-Ceramide-BSA Complex:
-
Dissolve C15:0-ceramide in an organic solvent (e.g., ethanol or DMSO).
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Slowly add the C15:0-ceramide solution to the BSA solution while vortexing to facilitate complex formation.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere.
-
Replace the growth medium with serum-free or low-serum medium containing the C15:0-ceramide-BSA complex at the desired final concentration.
-
Incubate the cells for the desired period (e.g., 6, 12, 24 hours).
-
Harvest the cells for downstream analysis (e.g., apoptosis assays, protein expression analysis).
-
Conclusion and Future Directions
C15:0-ceramide is an understudied odd-chain sphingolipid with the potential for unique biological functions. While current knowledge is limited, its identification as a potential biomarker and the known activities of its fatty acid precursor suggest that C15:0-ceramide may play important roles in cellular signaling, particularly in apoptosis and inflammation.
Future research should focus on:
-
Comprehensive Quantification: Establishing a detailed profile of C15:0-ceramide levels in various healthy and diseased tissues and cell lines.
-
Functional Studies: Elucidating the specific signaling pathways modulated by C15:0-ceramide and identifying its direct molecular targets.
-
Enzymology: Characterizing the substrate specificity and kinetics of ceramide synthases and ceramidases with respect to C15:0-ceramide.
-
Therapeutic Potential: Investigating the potential of modulating C15:0-ceramide levels for the treatment of diseases such as metabolic disorders and cancer.
The development of more targeted research on C15:0-ceramide will undoubtedly provide valuable insights into the complex world of sphingolipid biology and may open new avenues for therapeutic intervention.
References
- 1. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo instability of lipids in whole blood: preanalytical recommendations for clinical lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds[v1] | Preprints.org [preprints.org]
- 5. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics reveals ceramide biomarkers for detecting central precocious puberty in girls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Vision: Sphingolipids and ceramides in human aqueous humor [molvis.org]
- 9. Frontiers | A Targeted Mass Spectrometric Analysis Reveals the Presence of a Reduced but Dynamic Sphingolipid Metabolic Pathway in an Ancient Protozoan, Giardia lamblia [frontiersin.org]
- 10. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic Insights into the Hydrolysis and Synthesis of Ceramide by Neutral Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide kinase regulates TNF-α-induced immune responses in human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucosylceramide flippases contribute to cellular glucosylceramide homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
C15-Ceramide: An In-Depth Technical Guide on a Bioactive Lipid Mediator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play pivotal roles in a multitude of cellular processes, including apoptosis, cell cycle regulation, and stress responses. Comprising a sphingosine backbone N-acylated with a fatty acid, the specific biological functions of ceramides are often dictated by the length and saturation of their fatty acid chain. While much of the research has focused on even-chain ceramides such as C16:0 and C18:0, odd-chain ceramides like C15-Ceramide (N-pentadecanoyl-sphingosine) are emerging as important signaling molecules in their own right. This technical guide provides a comprehensive overview of this compound as a bioactive lipid mediator, consolidating current knowledge on its biosynthesis, signaling pathways, and analytical methodologies.
Quantitative Data on this compound
Quantitative analysis of specific ceramide species is crucial for understanding their biological roles. While extensive quantitative data for this compound is still being gathered, some studies have identified its presence and potential significance in specific physiological and pathological contexts.
| Biological Context | Analyte | Method | Key Findings | Reference |
| Central Precocious Puberty (CPP) in girls | Cer(d18:0/15:0) | UPLC-MS/MS | Identified as a potential plasma biomarker to distinguish girls with CPP from healthy controls. | [1] |
Biosynthesis and Metabolism of Ceramides
This compound, like other ceramides, is synthesized and metabolized through a series of enzymatic reactions that are tightly regulated within the cell. The primary pathways include de novo synthesis, the sphingomyelin hydrolysis pathway, and the salvage pathway.[2][3]
Key Enzymes in Ceramide Metabolism
| Enzyme | Pathway | Function | Substrates/Products | Cellular Location |
| Serine Palmitoyltransferase (SPT) | De novo synthesis | Catalyzes the initial rate-limiting step of ceramide biosynthesis. | Serine + Palmitoyl-CoA → 3-ketosphinganine | Endoplasmic Reticulum |
| 3-Ketosphinganine Reductase (KSR) | De novo synthesis | Reduces 3-ketosphinganine to sphinganine. | 3-ketosphinganine → Sphinganine | Endoplasmic Reticulum |
| Ceramide Synthases (CerS1-6) | De novo synthesis, Salvage pathway | N-acylate sphinganine or sphingosine with fatty acyl-CoAs of specific chain lengths. | Sphinganine/Sphingosine + Fatty Acyl-CoA → Dihydroceramide/Ceramide | Endoplasmic Reticulum |
| Dihydroceramide Desaturase (DES) | De novo synthesis | Introduces a double bond into dihydroceramide to form ceramide. | Dihydroceramide → Ceramide | Endoplasmic Reticulum |
| Sphingomyelinases (SMases) | Sphingomyelin hydrolysis | Hydrolyze sphingomyelin to generate ceramide and phosphocholine. | Sphingomyelin → Ceramide + Phosphocholine | Plasma membrane, Lysosomes, Mitochondria |
| Ceramidases (CDases) | Salvage pathway | Hydrolyze ceramide to sphingosine and a free fatty acid. | Ceramide → Sphingosine + Fatty Acid | Lysosomes, Mitochondria, ER |
| Sphingosine Kinases (SphK1/2) | Salvage pathway | Phosphorylate sphingosine to form sphingosine-1-phosphate (S1P). | Sphingosine → Sphingosine-1-phosphate | Cytosol, Nucleus, ER |
| Glucosylceramide Synthase (GCS) | Glycosphingolipid metabolism | Transfers glucose to ceramide to form glucosylceramide. | Ceramide + UDP-glucose → Glucosylceramide | Golgi Apparatus |
Ceramide Biosynthesis and Metabolism Pathway
Caption: General pathways of ceramide biosynthesis and metabolism.
Signaling Pathways of this compound
While specific signaling pathways for this compound are not yet fully elucidated, it is presumed to participate in the general signaling cascades attributed to ceramides. Ceramides are known to influence cellular fate through the regulation of apoptosis and autophagy.
Role in Apoptosis and Autophagy
Ceramides can induce apoptosis through various mechanisms, including the activation of stress-activated protein kinases and the modulation of mitochondrial function.[4][5] In the context of autophagy, ceramides can trigger this process by interfering with the mTOR signaling pathway and promoting the dissociation of the Beclin 1:Bcl-2 complex.[6][7]
General Ceramide Signaling in Apoptosis and Autophagy
Caption: Ceramide-mediated signaling in apoptosis and autophagy.
Experimental Protocols
The analysis of this compound requires sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.
Lipid Extraction from Plasma
This protocol is adapted from methodologies used for general ceramide analysis and is suitable for this compound.
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a 50 µL aliquot of plasma, add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain ceramide not expected to be in the sample).
-
Lipid Extraction:
-
Add 2 mL of a cold chloroform/methanol (1:2, v/v) mixture.
-
Vortex thoroughly and incubate on ice.
-
Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water.
-
Centrifuge to separate the phases.
-
-
Organic Phase Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
LC-MS/MS Analysis of Ceramides
The following is a general protocol that can be optimized for this compound analysis.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is employed to separate the different ceramide species based on their hydrophobicity.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for ceramide analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each ceramide species and the internal standard.
-
Quantification: The concentration of each ceramide species is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.
-
Conclusion and Future Directions
This compound is an intriguing bioactive lipid mediator with emerging evidence of its role in distinct biological processes. While much of our current understanding is extrapolated from the broader knowledge of ceramide biology, the identification of this compound as a potential biomarker in certain conditions underscores the need for more focused research. Future studies should aim to:
-
Elucidate the specific protein interaction partners of this compound to unravel its unique signaling pathways.
-
Conduct comprehensive lipidomic studies to quantify this compound levels across a wider range of tissues and disease states.
-
Investigate the therapeutic potential of modulating this compound levels in relevant disease models.
This technical guide provides a foundation for researchers and drug development professionals to delve into the biology of this compound. As analytical techniques continue to improve and more targeted research is conducted, a clearer picture of the specific functions of this odd-chain ceramide will undoubtedly emerge, potentially opening new avenues for therapeutic intervention.
References
- 1. Lipidomics reveals ceramide biomarkers for detecting central precocious puberty in girls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]
- 6. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide metabolism regulates autophagy and apoptotic-cell death induced by melatonin in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
C15-Ceramide: An In-Depth Technical Guide on a Bioactive Lipid Mediator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play pivotal roles in a multitude of cellular processes, including apoptosis, cell cycle regulation, and stress responses. Comprising a sphingosine backbone N-acylated with a fatty acid, the specific biological functions of ceramides are often dictated by the length and saturation of their fatty acid chain. While much of the research has focused on even-chain ceramides such as C16:0 and C18:0, odd-chain ceramides like C15-Ceramide (N-pentadecanoyl-sphingosine) are emerging as important signaling molecules in their own right. This technical guide provides a comprehensive overview of this compound as a bioactive lipid mediator, consolidating current knowledge on its biosynthesis, signaling pathways, and analytical methodologies.
Quantitative Data on this compound
Quantitative analysis of specific ceramide species is crucial for understanding their biological roles. While extensive quantitative data for this compound is still being gathered, some studies have identified its presence and potential significance in specific physiological and pathological contexts.
| Biological Context | Analyte | Method | Key Findings | Reference |
| Central Precocious Puberty (CPP) in girls | Cer(d18:0/15:0) | UPLC-MS/MS | Identified as a potential plasma biomarker to distinguish girls with CPP from healthy controls. | [1] |
Biosynthesis and Metabolism of Ceramides
This compound, like other ceramides, is synthesized and metabolized through a series of enzymatic reactions that are tightly regulated within the cell. The primary pathways include de novo synthesis, the sphingomyelin hydrolysis pathway, and the salvage pathway.[2][3]
Key Enzymes in Ceramide Metabolism
| Enzyme | Pathway | Function | Substrates/Products | Cellular Location |
| Serine Palmitoyltransferase (SPT) | De novo synthesis | Catalyzes the initial rate-limiting step of ceramide biosynthesis. | Serine + Palmitoyl-CoA → 3-ketosphinganine | Endoplasmic Reticulum |
| 3-Ketosphinganine Reductase (KSR) | De novo synthesis | Reduces 3-ketosphinganine to sphinganine. | 3-ketosphinganine → Sphinganine | Endoplasmic Reticulum |
| Ceramide Synthases (CerS1-6) | De novo synthesis, Salvage pathway | N-acylate sphinganine or sphingosine with fatty acyl-CoAs of specific chain lengths. | Sphinganine/Sphingosine + Fatty Acyl-CoA → Dihydroceramide/Ceramide | Endoplasmic Reticulum |
| Dihydroceramide Desaturase (DES) | De novo synthesis | Introduces a double bond into dihydroceramide to form ceramide. | Dihydroceramide → Ceramide | Endoplasmic Reticulum |
| Sphingomyelinases (SMases) | Sphingomyelin hydrolysis | Hydrolyze sphingomyelin to generate ceramide and phosphocholine. | Sphingomyelin → Ceramide + Phosphocholine | Plasma membrane, Lysosomes, Mitochondria |
| Ceramidases (CDases) | Salvage pathway | Hydrolyze ceramide to sphingosine and a free fatty acid. | Ceramide → Sphingosine + Fatty Acid | Lysosomes, Mitochondria, ER |
| Sphingosine Kinases (SphK1/2) | Salvage pathway | Phosphorylate sphingosine to form sphingosine-1-phosphate (S1P). | Sphingosine → Sphingosine-1-phosphate | Cytosol, Nucleus, ER |
| Glucosylceramide Synthase (GCS) | Glycosphingolipid metabolism | Transfers glucose to ceramide to form glucosylceramide. | Ceramide + UDP-glucose → Glucosylceramide | Golgi Apparatus |
Ceramide Biosynthesis and Metabolism Pathway
Caption: General pathways of ceramide biosynthesis and metabolism.
Signaling Pathways of this compound
While specific signaling pathways for this compound are not yet fully elucidated, it is presumed to participate in the general signaling cascades attributed to ceramides. Ceramides are known to influence cellular fate through the regulation of apoptosis and autophagy.
Role in Apoptosis and Autophagy
Ceramides can induce apoptosis through various mechanisms, including the activation of stress-activated protein kinases and the modulation of mitochondrial function.[4][5] In the context of autophagy, ceramides can trigger this process by interfering with the mTOR signaling pathway and promoting the dissociation of the Beclin 1:Bcl-2 complex.[6][7]
General Ceramide Signaling in Apoptosis and Autophagy
Caption: Ceramide-mediated signaling in apoptosis and autophagy.
Experimental Protocols
The analysis of this compound requires sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.
Lipid Extraction from Plasma
This protocol is adapted from methodologies used for general ceramide analysis and is suitable for this compound.
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a 50 µL aliquot of plasma, add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain ceramide not expected to be in the sample).
-
Lipid Extraction:
-
Add 2 mL of a cold chloroform/methanol (1:2, v/v) mixture.
-
Vortex thoroughly and incubate on ice.
-
Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water.
-
Centrifuge to separate the phases.
-
-
Organic Phase Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
LC-MS/MS Analysis of Ceramides
The following is a general protocol that can be optimized for this compound analysis.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is employed to separate the different ceramide species based on their hydrophobicity.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for ceramide analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each ceramide species and the internal standard.
-
Quantification: The concentration of each ceramide species is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.
-
Conclusion and Future Directions
This compound is an intriguing bioactive lipid mediator with emerging evidence of its role in distinct biological processes. While much of our current understanding is extrapolated from the broader knowledge of ceramide biology, the identification of this compound as a potential biomarker in certain conditions underscores the need for more focused research. Future studies should aim to:
-
Elucidate the specific protein interaction partners of this compound to unravel its unique signaling pathways.
-
Conduct comprehensive lipidomic studies to quantify this compound levels across a wider range of tissues and disease states.
-
Investigate the therapeutic potential of modulating this compound levels in relevant disease models.
This technical guide provides a foundation for researchers and drug development professionals to delve into the biology of this compound. As analytical techniques continue to improve and more targeted research is conducted, a clearer picture of the specific functions of this odd-chain ceramide will undoubtedly emerge, potentially opening new avenues for therapeutic intervention.
References
- 1. Lipidomics reveals ceramide biomarkers for detecting central precocious puberty in girls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]
- 6. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide metabolism regulates autophagy and apoptotic-cell death induced by melatonin in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Understated Presence: A Technical Guide to C15-Ceramide in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides, a class of sphingolipids, are fundamental components of cellular membranes and serve as critical signaling molecules in a myriad of physiological and pathological processes. While the roles of even-chain ceramides (e.g., C16, C18, C24) have been extensively studied, odd-chain ceramides, such as pentadecanoyl-sphingosine (C15-ceramide), have historically received less attention. However, emerging evidence suggests that these atypical ceramides are not merely minor lipid constituents but may possess unique biological functions and serve as potential biomarkers for various conditions. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, associated signaling pathways, and the methodologies for its analysis in biological systems.
Natural Occurrence and Quantitative Levels of this compound
This compound is a naturally occurring sphingolipid in various biological systems, albeit generally at lower concentrations than its even-chain counterparts. Its presence has been confirmed in human plasma, skin, and various tissues in animal models. The primary source of the pentadecanoic acid (C15:0) precursor for this compound synthesis is largely exogenous, derived from dietary intake and the metabolic activity of the gut microbiota.
Quantitative Data Summary
The following table summarizes the reported quantitative levels of this compound in different biological samples. It is important to note that concentrations can vary significantly depending on the species, tissue, physiological state, and analytical methodology employed.
| Biological Sample | Species | Condition | This compound Concentration | Citation |
| Plasma | Human | Central Precocious Puberty | Identified as a potential biomarker (Cer(d18:0/15:0)) | [1] |
| Liver | Mouse | Nonalcoholic Fatty Liver Disease Model | Decreased levels of the C15:0 fatty acid precursor were observed, suggesting potential alterations in this compound metabolism. | [2] |
Note: This table is intended to be illustrative. The field of lipidomics is rapidly advancing, and new quantitative data are continuously being generated.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathways of ceramide synthesis, with the key differentiating step being the incorporation of a C15:0 fatty acyl-CoA. There are three main pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.
The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. The subsequent acylation of the sphingoid base is catalyzed by a family of six ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. While the specific CerS responsible for utilizing C15:0-CoA has not been definitively established, it is hypothesized that one or more of the existing CerS enzymes may exhibit promiscuous activity towards odd-chain fatty acyl-CoAs, or that a yet-unidentified enzyme is involved.
The salvage pathway, which involves the recycling of sphingosine from the breakdown of complex sphingolipids, also contributes to the cellular ceramide pool. Sphingosine can be re-acylated by CerS enzymes with a C15:0 fatty acyl-CoA to form this compound.
Figure 1. Overview of the major ceramide biosynthesis pathways.
Signaling Pathways of this compound
While specific signaling pathways exclusively modulated by this compound are still under investigation, it is plausible that it participates in the well-established signaling cascades common to other ceramide species. Ceramides are known to influence a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.
Apoptosis Induction
Ceramides are potent inducers of apoptosis. They can exert their pro-apoptotic effects through multiple mechanisms, including the activation of caspase cascades and the regulation of mitochondrial function. It is hypothesized that this compound, like other ceramides, can promote the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the apoptotic cascade.
Figure 2. A simplified model of this compound-induced apoptosis.
Regulation of Protein Phosphatases
A key mechanism through which ceramides exert their signaling effects is by modulating the activity of protein phosphatases, particularly protein phosphatase 2A (PP2A). Ceramides can directly bind to and activate PP2A, leading to the dephosphorylation and altered activity of numerous downstream protein targets involved in cell growth and survival pathways. It is likely that this compound also participates in this regulatory mechanism.
Figure 3. This compound signaling through PP2A.
Experimental Protocols
The accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of ceramides due to its high sensitivity and specificity.
Sample Preparation: Lipid Extraction from Tissues and Cells
A modified Bligh-Dyer method is commonly used for the extraction of lipids, including ceramides, from biological matrices.
Materials:
-
Homogenizer
-
Glass centrifuge tubes
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., C17-ceramide)
Procedure:
-
Homogenize the tissue sample or cell pellet in a known volume of ice-cold 0.9% NaCl.
-
Add a known amount of an appropriate internal standard (e.g., C17-ceramide) to the homogenate for quantification.
-
Add a mixture of chloroform:methanol (1:2, v/v) to the homogenate.
-
Vortex vigorously for 2 minutes and then incubate on ice for 30 minutes.
-
Add chloroform and water (or 0.9% NaCl) to induce phase separation.
-
Centrifuge to pellet the precipitated protein and separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.
Figure 4. Workflow for lipid extraction from biological samples.
LC-MS/MS Analysis of this compound
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Methanol/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the ceramides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The precursor ion for this compound (d18:1/15:0) is [M+H]+ at m/z 524.5. A common product ion resulting from the loss of the fatty acyl chain is monitored (e.g., m/z 264.3). The specific transitions should be optimized for the instrument used.
-
Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximal signal intensity.
Conclusion and Future Directions
The study of this compound is a burgeoning field with the potential to uncover novel biological roles for odd-chain sphingolipids. While its natural abundance is lower than that of even-chain ceramides, its presence across various biological systems and its potential association with metabolic conditions highlight the need for further investigation. Future research should focus on elucidating the specific ceramide synthases responsible for its production, identifying its unique downstream signaling targets, and expanding the quantitative analysis of this compound in a wider range of physiological and pathological contexts. A deeper understanding of this compound metabolism and function may open new avenues for the development of diagnostic and therapeutic strategies for a variety of diseases.
References
- 1. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Understated Presence: A Technical Guide to C15-Ceramide in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides, a class of sphingolipids, are fundamental components of cellular membranes and serve as critical signaling molecules in a myriad of physiological and pathological processes. While the roles of even-chain ceramides (e.g., C16, C18, C24) have been extensively studied, odd-chain ceramides, such as pentadecanoyl-sphingosine (C15-ceramide), have historically received less attention. However, emerging evidence suggests that these atypical ceramides are not merely minor lipid constituents but may possess unique biological functions and serve as potential biomarkers for various conditions. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, associated signaling pathways, and the methodologies for its analysis in biological systems.
Natural Occurrence and Quantitative Levels of this compound
This compound is a naturally occurring sphingolipid in various biological systems, albeit generally at lower concentrations than its even-chain counterparts. Its presence has been confirmed in human plasma, skin, and various tissues in animal models. The primary source of the pentadecanoic acid (C15:0) precursor for this compound synthesis is largely exogenous, derived from dietary intake and the metabolic activity of the gut microbiota.
Quantitative Data Summary
The following table summarizes the reported quantitative levels of this compound in different biological samples. It is important to note that concentrations can vary significantly depending on the species, tissue, physiological state, and analytical methodology employed.
| Biological Sample | Species | Condition | This compound Concentration | Citation |
| Plasma | Human | Central Precocious Puberty | Identified as a potential biomarker (Cer(d18:0/15:0)) | [1] |
| Liver | Mouse | Nonalcoholic Fatty Liver Disease Model | Decreased levels of the C15:0 fatty acid precursor were observed, suggesting potential alterations in this compound metabolism. | [2] |
Note: This table is intended to be illustrative. The field of lipidomics is rapidly advancing, and new quantitative data are continuously being generated.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathways of ceramide synthesis, with the key differentiating step being the incorporation of a C15:0 fatty acyl-CoA. There are three main pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.
The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. The subsequent acylation of the sphingoid base is catalyzed by a family of six ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. While the specific CerS responsible for utilizing C15:0-CoA has not been definitively established, it is hypothesized that one or more of the existing CerS enzymes may exhibit promiscuous activity towards odd-chain fatty acyl-CoAs, or that a yet-unidentified enzyme is involved.
The salvage pathway, which involves the recycling of sphingosine from the breakdown of complex sphingolipids, also contributes to the cellular ceramide pool. Sphingosine can be re-acylated by CerS enzymes with a C15:0 fatty acyl-CoA to form this compound.
Figure 1. Overview of the major ceramide biosynthesis pathways.
Signaling Pathways of this compound
While specific signaling pathways exclusively modulated by this compound are still under investigation, it is plausible that it participates in the well-established signaling cascades common to other ceramide species. Ceramides are known to influence a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.
Apoptosis Induction
Ceramides are potent inducers of apoptosis. They can exert their pro-apoptotic effects through multiple mechanisms, including the activation of caspase cascades and the regulation of mitochondrial function. It is hypothesized that this compound, like other ceramides, can promote the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the apoptotic cascade.
Figure 2. A simplified model of this compound-induced apoptosis.
Regulation of Protein Phosphatases
A key mechanism through which ceramides exert their signaling effects is by modulating the activity of protein phosphatases, particularly protein phosphatase 2A (PP2A). Ceramides can directly bind to and activate PP2A, leading to the dephosphorylation and altered activity of numerous downstream protein targets involved in cell growth and survival pathways. It is likely that this compound also participates in this regulatory mechanism.
Figure 3. This compound signaling through PP2A.
Experimental Protocols
The accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of ceramides due to its high sensitivity and specificity.
Sample Preparation: Lipid Extraction from Tissues and Cells
A modified Bligh-Dyer method is commonly used for the extraction of lipids, including ceramides, from biological matrices.
Materials:
-
Homogenizer
-
Glass centrifuge tubes
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., C17-ceramide)
Procedure:
-
Homogenize the tissue sample or cell pellet in a known volume of ice-cold 0.9% NaCl.
-
Add a known amount of an appropriate internal standard (e.g., C17-ceramide) to the homogenate for quantification.
-
Add a mixture of chloroform:methanol (1:2, v/v) to the homogenate.
-
Vortex vigorously for 2 minutes and then incubate on ice for 30 minutes.
-
Add chloroform and water (or 0.9% NaCl) to induce phase separation.
-
Centrifuge to pellet the precipitated protein and separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.
Figure 4. Workflow for lipid extraction from biological samples.
LC-MS/MS Analysis of this compound
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Methanol/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the ceramides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The precursor ion for this compound (d18:1/15:0) is [M+H]+ at m/z 524.5. A common product ion resulting from the loss of the fatty acyl chain is monitored (e.g., m/z 264.3). The specific transitions should be optimized for the instrument used.
-
Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximal signal intensity.
Conclusion and Future Directions
The study of this compound is a burgeoning field with the potential to uncover novel biological roles for odd-chain sphingolipids. While its natural abundance is lower than that of even-chain ceramides, its presence across various biological systems and its potential association with metabolic conditions highlight the need for further investigation. Future research should focus on elucidating the specific ceramide synthases responsible for its production, identifying its unique downstream signaling targets, and expanding the quantitative analysis of this compound in a wider range of physiological and pathological contexts. A deeper understanding of this compound metabolism and function may open new avenues for the development of diagnostic and therapeutic strategies for a variety of diseases.
References
- 1. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of C15-Ceramide with Cellular Proteins and Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides are a class of bioactive sphingolipids that play pivotal roles in a myriad of cellular processes, including signal transduction, apoptosis, and inflammation. The biological functions of ceramides are often dictated by the length of their N-acyl chain. C15-Ceramide, an odd-chain ceramide, is increasingly being recognized for its unique biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with cellular proteins and receptors. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and therapeutic development in this area.
Introduction to this compound
Ceramides consist of a sphingosine backbone linked to a fatty acid via an amide bond. The length of the fatty acid chain is a critical determinant of the ceramide's physical properties and its role in cellular signaling. While even-chain ceramides (e.g., C16, C18) have been extensively studied, odd-chain ceramides like pentadecanoyl-ceramide (this compound) are gaining attention for their distinct biological effects. C15:0 is an essential fatty acid with demonstrated anti-inflammatory, anti-fibrotic, and potential anti-cancer activities.[1] Its incorporation into cellular membranes can influence membrane fluidity and the formation of signaling platforms.
Known and Putative Protein and Receptor Interactions
While direct quantitative data for this compound is still emerging, research on long-chain ceramides provides valuable insights into its likely protein targets. The hydrophobic nature of the long acyl chain of this compound suggests its interaction with proteins containing specific lipid-binding domains or hydrophobic pockets.
Key Interacting Proteins
Several key proteins have been identified as interacting with long-chain ceramides, and by extension, are putative interactors for this compound:
-
Protein Phosphatase 2A (PP2A): Ceramide can activate PP2A, a major serine/threonine phosphatase involved in cell cycle regulation and apoptosis. This activation can occur through direct binding to the PP2A catalytic subunit or via interaction with PP2A's endogenous inhibitor, I2PP2A (SET).[2][3] Long-chain ceramides, such as C18-Ceramide, have been shown to activate PP2A.
-
Tumor Suppressor Protein p53: The tumor suppressor p53 is a critical regulator of the cellular stress response. Notably, C16-Ceramide has been shown to be a natural regulatory ligand of p53, binding directly to its DNA-binding domain with high affinity.[4][5] This interaction stabilizes p53 and promotes its downstream signaling, leading to cell cycle arrest or apoptosis.
-
Voltage-Dependent Anion Channel (VDAC): Located in the outer mitochondrial membrane, VDAC is implicated in ceramide-induced apoptosis. Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[6]
-
Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a key component of stress-induced signaling pathways leading to apoptosis. While direct interaction data with this compound is not available, ceramide-induced apoptosis is known to involve ASK1 activation.[7][8][9][10][11]
-
Steroidogenic Acute Regulatory Protein D7 (StarD7): Using a photoactivatable and clickable this compound analog (pacCer), StarD7 was identified as a novel ceramide-binding protein.[12] StarD7 is involved in the mitochondrial import of phosphatidylcholine.
Quantitative Data on Ceramide-Protein Interactions
Direct quantitative data for this compound interactions are limited. However, data from closely related long-chain ceramides provide a strong basis for understanding the potential binding affinities of this compound.
| Interacting Protein | Ceramide Species | Method | Dissociation Constant (Kd) | Reference |
| p53 | C16-Ceramide | Not Specified | ~60 nM | [4] |
| PP2A | C18-Ceramide | In vitro phosphatase assay | EC50 ~10 µM |
Note: The EC50 value for PP2A activation represents the concentration of C18-Ceramide required for 50% of its maximal activation and can be considered an approximation of its binding affinity in this functional assay.
Signaling Pathways Involving this compound
Based on the known interactions of long-chain ceramides, this compound is likely involved in several critical signaling pathways.
p53-Mediated Apoptosis Pathway
This compound, similar to C16-Ceramide, can directly bind to and activate p53. This leads to the transcriptional activation of pro-apoptotic genes like BAX and PUMA, ultimately triggering the mitochondrial apoptotic cascade.
PP2A-Mediated Signaling Pathway
This compound can activate PP2A, which in turn can dephosphorylate and regulate the activity of numerous downstream targets, including pro-survival kinases like Akt, thereby promoting apoptosis or cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound-protein interactions.
Solubilization of this compound for In Vitro Assays
Due to its hydrophobic nature, proper solubilization of this compound is critical for reliable experimental results.
Materials:
-
This compound (powder)
-
Ethanol (absolute)
-
Dodecane
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
Protocol:
-
Prepare a stock solution of this compound in a 1:1 (v/v) mixture of ethanol and dodecane. A typical stock concentration is 1-10 mM.
-
Warm the solution gently (e.g., 37°C) and vortex or sonicate briefly to ensure complete dissolution.
-
For cell-based assays, the this compound stock can be diluted into culture medium. To improve delivery and reduce non-specific effects, complexing with BSA is recommended.
-
To prepare a this compound:BSA complex, slowly add the this compound stock solution to a solution of fatty acid-free BSA in PBS (e.g., 10% w/v) while vortexing.
-
Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.
-
The final complex can be sterile-filtered and diluted to the desired working concentration in cell culture medium.
Photoaffinity Labeling using pacCer (a this compound analog)
This protocol is adapted from the methodology used to identify StarD7 as a ceramide-binding protein.[12]
Materials:
-
pacCer (photoactivatable and clickable this compound analog)
-
Liposome preparation reagents (e.g., POPC, cholesterol)
-
Cell lysate or purified protein fraction
-
UV lamp (365 nm)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, sodium ascorbate)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
Experimental Workflow:
Protocol:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing 1-5 mol% pacCer along with a carrier lipid like POPC.
-
Incubation: Incubate the pacCer-containing liposomes with the cell lysate or purified protein fraction for 30 minutes at room temperature with gentle agitation.
-
UV Cross-linking: Transfer the mixture to a UV-transparent plate on ice and irradiate with a 365 nm UV lamp for 1-5 minutes.
-
Click Chemistry: Add the click chemistry reaction cocktail containing biotin-azide, copper (II) sulfate, and a reducing agent like sodium ascorbate. Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the proteins to remove unreacted reagents.
-
Streptavidin Pull-down: Resuspend the protein pellet and incubate with streptavidin-coated beads to capture the biotinylated protein-C15-Ceramide complexes.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze by SDS-PAGE followed by silver staining, Western blotting for specific candidates, or mass spectrometry for proteome-wide identification.
Dot Blot Assay for Ceramide-Protein Interaction
This is a simple and rapid method to screen for potential interactions.
Materials:
-
Nitrocellulose or PVDF membrane
-
This compound
-
Purified protein of interest
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Spotting: Spot serial dilutions of this compound (solubilized as described in 5.1) onto the nitrocellulose membrane. Allow the spots to dry completely. As a negative control, spot the vehicle alone.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Protein Incubation: Incubate the membrane with a solution of the purified protein of interest (e.g., 1-5 µg/mL in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST.
-
Primary Antibody: Incubate the membrane with the primary antibody against the protein of interest for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the signal. A positive signal on the this compound spots indicates an interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal titration calorimeter
-
Purified protein of interest, dialyzed into the final experimental buffer
-
This compound, solubilized in the same buffer (e.g., complexed with a low concentration of a mild detergent like C8E4 or in small unilamellar vesicles)
Protocol:
-
Sample Preparation: Prepare the protein solution at a concentration approximately 10-50 times the expected Kd. Prepare the this compound solution at a concentration 10-20 times that of the protein. Both solutions must be in the exact same buffer to minimize heat of dilution effects.
-
Loading the ITC: Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of this compound to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Conclusion and Future Directions
The study of this compound is a rapidly evolving field with significant therapeutic potential. While direct evidence of its protein interactions is still being gathered, the existing knowledge on long-chain ceramides provides a solid foundation for future research. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the specific protein and receptor interactions of this compound. Future studies should focus on obtaining quantitative binding data for this compound with key signaling proteins, elucidating the structural basis of these interactions, and exploring the downstream functional consequences in various cellular contexts. Such knowledge will be invaluable for the development of novel therapeutic strategies targeting ceramide-mediated signaling pathways.
References
- 1. preprints.org [preprints.org]
- 2. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of apoptosis signal-regulating kinase 1-induced cell death by 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of apoptosis signal-regulating kinase 1 with isoforms of 14-3-3 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of apoptosis signal-regulating kinase 1 (ASK1) by the adapter protein Daxx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of C15-Ceramide with Cellular Proteins and Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides are a class of bioactive sphingolipids that play pivotal roles in a myriad of cellular processes, including signal transduction, apoptosis, and inflammation. The biological functions of ceramides are often dictated by the length of their N-acyl chain. C15-Ceramide, an odd-chain ceramide, is increasingly being recognized for its unique biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with cellular proteins and receptors. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and therapeutic development in this area.
Introduction to this compound
Ceramides consist of a sphingosine backbone linked to a fatty acid via an amide bond. The length of the fatty acid chain is a critical determinant of the ceramide's physical properties and its role in cellular signaling. While even-chain ceramides (e.g., C16, C18) have been extensively studied, odd-chain ceramides like pentadecanoyl-ceramide (this compound) are gaining attention for their distinct biological effects. C15:0 is an essential fatty acid with demonstrated anti-inflammatory, anti-fibrotic, and potential anti-cancer activities.[1] Its incorporation into cellular membranes can influence membrane fluidity and the formation of signaling platforms.
Known and Putative Protein and Receptor Interactions
While direct quantitative data for this compound is still emerging, research on long-chain ceramides provides valuable insights into its likely protein targets. The hydrophobic nature of the long acyl chain of this compound suggests its interaction with proteins containing specific lipid-binding domains or hydrophobic pockets.
Key Interacting Proteins
Several key proteins have been identified as interacting with long-chain ceramides, and by extension, are putative interactors for this compound:
-
Protein Phosphatase 2A (PP2A): Ceramide can activate PP2A, a major serine/threonine phosphatase involved in cell cycle regulation and apoptosis. This activation can occur through direct binding to the PP2A catalytic subunit or via interaction with PP2A's endogenous inhibitor, I2PP2A (SET).[2][3] Long-chain ceramides, such as C18-Ceramide, have been shown to activate PP2A.
-
Tumor Suppressor Protein p53: The tumor suppressor p53 is a critical regulator of the cellular stress response. Notably, C16-Ceramide has been shown to be a natural regulatory ligand of p53, binding directly to its DNA-binding domain with high affinity.[4][5] This interaction stabilizes p53 and promotes its downstream signaling, leading to cell cycle arrest or apoptosis.
-
Voltage-Dependent Anion Channel (VDAC): Located in the outer mitochondrial membrane, VDAC is implicated in ceramide-induced apoptosis. Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[6]
-
Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a key component of stress-induced signaling pathways leading to apoptosis. While direct interaction data with this compound is not available, ceramide-induced apoptosis is known to involve ASK1 activation.[7][8][9][10][11]
-
Steroidogenic Acute Regulatory Protein D7 (StarD7): Using a photoactivatable and clickable this compound analog (pacCer), StarD7 was identified as a novel ceramide-binding protein.[12] StarD7 is involved in the mitochondrial import of phosphatidylcholine.
Quantitative Data on Ceramide-Protein Interactions
Direct quantitative data for this compound interactions are limited. However, data from closely related long-chain ceramides provide a strong basis for understanding the potential binding affinities of this compound.
| Interacting Protein | Ceramide Species | Method | Dissociation Constant (Kd) | Reference |
| p53 | C16-Ceramide | Not Specified | ~60 nM | [4] |
| PP2A | C18-Ceramide | In vitro phosphatase assay | EC50 ~10 µM |
Note: The EC50 value for PP2A activation represents the concentration of C18-Ceramide required for 50% of its maximal activation and can be considered an approximation of its binding affinity in this functional assay.
Signaling Pathways Involving this compound
Based on the known interactions of long-chain ceramides, this compound is likely involved in several critical signaling pathways.
p53-Mediated Apoptosis Pathway
This compound, similar to C16-Ceramide, can directly bind to and activate p53. This leads to the transcriptional activation of pro-apoptotic genes like BAX and PUMA, ultimately triggering the mitochondrial apoptotic cascade.
PP2A-Mediated Signaling Pathway
This compound can activate PP2A, which in turn can dephosphorylate and regulate the activity of numerous downstream targets, including pro-survival kinases like Akt, thereby promoting apoptosis or cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound-protein interactions.
Solubilization of this compound for In Vitro Assays
Due to its hydrophobic nature, proper solubilization of this compound is critical for reliable experimental results.
Materials:
-
This compound (powder)
-
Ethanol (absolute)
-
Dodecane
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
Protocol:
-
Prepare a stock solution of this compound in a 1:1 (v/v) mixture of ethanol and dodecane. A typical stock concentration is 1-10 mM.
-
Warm the solution gently (e.g., 37°C) and vortex or sonicate briefly to ensure complete dissolution.
-
For cell-based assays, the this compound stock can be diluted into culture medium. To improve delivery and reduce non-specific effects, complexing with BSA is recommended.
-
To prepare a this compound:BSA complex, slowly add the this compound stock solution to a solution of fatty acid-free BSA in PBS (e.g., 10% w/v) while vortexing.
-
Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.
-
The final complex can be sterile-filtered and diluted to the desired working concentration in cell culture medium.
Photoaffinity Labeling using pacCer (a this compound analog)
This protocol is adapted from the methodology used to identify StarD7 as a ceramide-binding protein.[12]
Materials:
-
pacCer (photoactivatable and clickable this compound analog)
-
Liposome preparation reagents (e.g., POPC, cholesterol)
-
Cell lysate or purified protein fraction
-
UV lamp (365 nm)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, sodium ascorbate)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
Experimental Workflow:
Protocol:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing 1-5 mol% pacCer along with a carrier lipid like POPC.
-
Incubation: Incubate the pacCer-containing liposomes with the cell lysate or purified protein fraction for 30 minutes at room temperature with gentle agitation.
-
UV Cross-linking: Transfer the mixture to a UV-transparent plate on ice and irradiate with a 365 nm UV lamp for 1-5 minutes.
-
Click Chemistry: Add the click chemistry reaction cocktail containing biotin-azide, copper (II) sulfate, and a reducing agent like sodium ascorbate. Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the proteins to remove unreacted reagents.
-
Streptavidin Pull-down: Resuspend the protein pellet and incubate with streptavidin-coated beads to capture the biotinylated protein-C15-Ceramide complexes.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze by SDS-PAGE followed by silver staining, Western blotting for specific candidates, or mass spectrometry for proteome-wide identification.
Dot Blot Assay for Ceramide-Protein Interaction
This is a simple and rapid method to screen for potential interactions.
Materials:
-
Nitrocellulose or PVDF membrane
-
This compound
-
Purified protein of interest
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Spotting: Spot serial dilutions of this compound (solubilized as described in 5.1) onto the nitrocellulose membrane. Allow the spots to dry completely. As a negative control, spot the vehicle alone.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Protein Incubation: Incubate the membrane with a solution of the purified protein of interest (e.g., 1-5 µg/mL in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST.
-
Primary Antibody: Incubate the membrane with the primary antibody against the protein of interest for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the signal. A positive signal on the this compound spots indicates an interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal titration calorimeter
-
Purified protein of interest, dialyzed into the final experimental buffer
-
This compound, solubilized in the same buffer (e.g., complexed with a low concentration of a mild detergent like C8E4 or in small unilamellar vesicles)
Protocol:
-
Sample Preparation: Prepare the protein solution at a concentration approximately 10-50 times the expected Kd. Prepare the this compound solution at a concentration 10-20 times that of the protein. Both solutions must be in the exact same buffer to minimize heat of dilution effects.
-
Loading the ITC: Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of this compound to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Conclusion and Future Directions
The study of this compound is a rapidly evolving field with significant therapeutic potential. While direct evidence of its protein interactions is still being gathered, the existing knowledge on long-chain ceramides provides a solid foundation for future research. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the specific protein and receptor interactions of this compound. Future studies should focus on obtaining quantitative binding data for this compound with key signaling proteins, elucidating the structural basis of these interactions, and exploring the downstream functional consequences in various cellular contexts. Such knowledge will be invaluable for the development of novel therapeutic strategies targeting ceramide-mediated signaling pathways.
References
- 1. preprints.org [preprints.org]
- 2. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of apoptosis signal-regulating kinase 1-induced cell death by 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of apoptosis signal-regulating kinase 1 with isoforms of 14-3-3 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of apoptosis signal-regulating kinase 1 (ASK1) by the adapter protein Daxx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of C15-Ceramide in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of C15-Ceramide (d18:1/15:0) in biological samples, such as plasma and tissue homogenates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation or lipid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This robust and reproducible method is suitable for researchers, scientists, and drug development professionals investigating the role of odd-chain ceramides in various physiological and pathological processes.
Introduction
Ceramides are a class of sphingolipids that are integral structural components of cellular membranes and also function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2] Dysregulation of ceramide metabolism has been implicated in numerous diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders.[3][4] Ceramides are characterized by a sphingoid base, typically sphingosine, linked to a fatty acid via an amide bond.[2] The length and saturation of the fatty acid chain give rise to a diverse range of ceramide species with distinct biological functions.
This compound (d18:1/15:0) is an odd-chain ceramide that has garnered increasing interest in the research community. While even-chain ceramides are more abundant, odd-chain species like this compound may have unique biological roles and serve as potential biomarkers. Accurate quantification of this compound is crucial for understanding its metabolism and function. LC-MS/MS has emerged as the gold standard for lipid analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[5] This application note details a validated LC-MS/MS method for the reliable quantification of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound (d18:1/15:0) standard (Avanti Polar Lipids or equivalent)
-
C17-Ceramide (d18:1/17:0) internal standard (IS) (Avanti Polar Lipids or equivalent)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid
-
Chloroform
-
Bovine Serum Albumin (BSA) for calibration standards matrix
Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (C17-Ceramide in methanol).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
For Tissue Homogenate Samples: [6]
-
Homogenize tissue in a suitable buffer on ice.
-
To a specific amount of homogenate (e.g., 100 µg of protein), add 10 µL of the internal standard working solution.
-
Perform a Bligh and Dyer or Folch lipid extraction:
-
Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.
-
Vortex thoroughly.
-
Centrifuge to separate the phases.
-
-
Collect the lower organic phase.
-
Dry the organic phase under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Isopropanol (60:40, v/v) with 0.1% Formic Acid[6] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 50°C[8] |
| Gradient | 0-1 min: 50% B; 1-12 min: linear gradient to 100% B; 12-15 min: hold at 100% B; 15.1-18 min: return to 50% B |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV[9] |
| Source Temperature | 120°C[9] |
| Desolvation Temperature | 500-600°C[9][10] |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 524.5 | 264.4 | Optimized (e.g., 25-35) |
| C17-Ceramide (IS) | 552.5 | 264.4 | Optimized (e.g., 25-35) |
Note: The precursor ion corresponds to [M+H]⁺. The product ion at m/z 264.4 is a characteristic fragment of the sphingosine backbone.[6] Collision energies should be optimized for the specific instrument used.
Data Presentation
Calibration Curve
A calibration curve should be prepared by spiking known concentrations of this compound standard into a surrogate matrix (e.g., 5% BSA in phosphate-buffered saline) along with a fixed concentration of the internal standard.
| Calibration Level | This compound (ng/mL) | C17-Ceramide (IS) (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.5 | 50 | |
| 2 | 1 | 50 | |
| 3 | 5 | 50 | |
| 4 | 10 | 50 | |
| 5 | 50 | 50 | |
| 6 | 100 | 50 | |
| 7 | 250 | 50 | |
| 8 | 500 | 50 |
The calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. A linear regression with a weighting factor of 1/x is typically used.
Quantitative Data Summary
| Sample ID | This compound Peak Area | C17-Ceramide (IS) Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |
| Control 1 | ||||
| Control 2 | ||||
| Control 3 | ||||
| Treated 1 | ||||
| Treated 2 | ||||
| Treated 3 | ||||
| QC Low | ||||
| QC Mid | ||||
| QC High |
Ceramide Signaling Pathways
Ceramides are central to sphingolipid metabolism and are involved in several key signaling pathways. The main pathways for ceramide generation are the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[1][4][11]
Caption: Major pathways of ceramide metabolism.
Conclusion
This application note presents a comprehensive and robust LC-MS/MS method for the quantification of this compound in biological matrices. The protocol is designed to be easily implemented in a research or drug development laboratory setting. The high sensitivity and specificity of this method will enable researchers to accurately determine the levels of this compound, facilitating a deeper understanding of its biological significance in health and disease.
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 11. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of C15-Ceramide in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of C15-Ceramide (d18:1/15:0) in biological samples, such as plasma and tissue homogenates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation or lipid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This robust and reproducible method is suitable for researchers, scientists, and drug development professionals investigating the role of odd-chain ceramides in various physiological and pathological processes.
Introduction
Ceramides are a class of sphingolipids that are integral structural components of cellular membranes and also function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2] Dysregulation of ceramide metabolism has been implicated in numerous diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders.[3][4] Ceramides are characterized by a sphingoid base, typically sphingosine, linked to a fatty acid via an amide bond.[2] The length and saturation of the fatty acid chain give rise to a diverse range of ceramide species with distinct biological functions.
This compound (d18:1/15:0) is an odd-chain ceramide that has garnered increasing interest in the research community. While even-chain ceramides are more abundant, odd-chain species like this compound may have unique biological roles and serve as potential biomarkers. Accurate quantification of this compound is crucial for understanding its metabolism and function. LC-MS/MS has emerged as the gold standard for lipid analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[5] This application note details a validated LC-MS/MS method for the reliable quantification of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound (d18:1/15:0) standard (Avanti Polar Lipids or equivalent)
-
C17-Ceramide (d18:1/17:0) internal standard (IS) (Avanti Polar Lipids or equivalent)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid
-
Chloroform
-
Bovine Serum Albumin (BSA) for calibration standards matrix
Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (C17-Ceramide in methanol).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
For Tissue Homogenate Samples: [6]
-
Homogenize tissue in a suitable buffer on ice.
-
To a specific amount of homogenate (e.g., 100 µg of protein), add 10 µL of the internal standard working solution.
-
Perform a Bligh and Dyer or Folch lipid extraction:
-
Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.
-
Vortex thoroughly.
-
Centrifuge to separate the phases.
-
-
Collect the lower organic phase.
-
Dry the organic phase under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Isopropanol (60:40, v/v) with 0.1% Formic Acid[6] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 50°C[8] |
| Gradient | 0-1 min: 50% B; 1-12 min: linear gradient to 100% B; 12-15 min: hold at 100% B; 15.1-18 min: return to 50% B |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV[9] |
| Source Temperature | 120°C[9] |
| Desolvation Temperature | 500-600°C[9][10] |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 524.5 | 264.4 | Optimized (e.g., 25-35) |
| C17-Ceramide (IS) | 552.5 | 264.4 | Optimized (e.g., 25-35) |
Note: The precursor ion corresponds to [M+H]⁺. The product ion at m/z 264.4 is a characteristic fragment of the sphingosine backbone.[6] Collision energies should be optimized for the specific instrument used.
Data Presentation
Calibration Curve
A calibration curve should be prepared by spiking known concentrations of this compound standard into a surrogate matrix (e.g., 5% BSA in phosphate-buffered saline) along with a fixed concentration of the internal standard.
| Calibration Level | This compound (ng/mL) | C17-Ceramide (IS) (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.5 | 50 | |
| 2 | 1 | 50 | |
| 3 | 5 | 50 | |
| 4 | 10 | 50 | |
| 5 | 50 | 50 | |
| 6 | 100 | 50 | |
| 7 | 250 | 50 | |
| 8 | 500 | 50 |
The calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. A linear regression with a weighting factor of 1/x is typically used.
Quantitative Data Summary
| Sample ID | This compound Peak Area | C17-Ceramide (IS) Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |
| Control 1 | ||||
| Control 2 | ||||
| Control 3 | ||||
| Treated 1 | ||||
| Treated 2 | ||||
| Treated 3 | ||||
| QC Low | ||||
| QC Mid | ||||
| QC High |
Ceramide Signaling Pathways
Ceramides are central to sphingolipid metabolism and are involved in several key signaling pathways. The main pathways for ceramide generation are the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[1][4][11]
Caption: Major pathways of ceramide metabolism.
Conclusion
This application note presents a comprehensive and robust LC-MS/MS method for the quantification of this compound in biological matrices. The protocol is designed to be easily implemented in a research or drug development laboratory setting. The high sensitivity and specificity of this method will enable researchers to accurately determine the levels of this compound, facilitating a deeper understanding of its biological significance in health and disease.
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 11. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry for the Quantitative Analysis of C15-Ceramide
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of C15-Ceramide in biological samples using high-resolution mass spectrometry (HRMS). The protocols outlined below cover sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and data processing.
Introduction
Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including differentiation, proliferation, and apoptosis.[1] They consist of a sphingosine backbone linked to a fatty acid via an amide bond.[1] The specific fatty acid chain length can vary, giving rise to a diverse range of ceramide species with distinct biological functions. This compound, an odd-chain ceramide, is of increasing interest in research due to its potential roles in cellular signaling and as a biomarker for certain diseases.
High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) has become the gold standard for the sensitive and specific quantification of individual ceramide species.[2] This technique offers the necessary selectivity to differentiate between structurally similar ceramides and the sensitivity to detect low-abundance species in complex biological matrices.
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
The following protocol is a modified Bligh and Dyer method, a common procedure for extracting lipids from various biological samples such as plasma, tissues, and cultured cells.[3]
Materials:
-
Biological sample (e.g., 50 µL plasma, 10-20 mg tissue, or 1x10^6 cells)
-
Ice-cold phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Deionized water
-
Internal Standard (IS): C17-Ceramide or another non-endogenous odd-chain ceramide.
Procedure:
-
For plasma/serum: Thaw the sample on ice.[3]
-
For tissue samples: Homogenize the tissue in ice-cold PBS.
-
For cultured cells: Wash cells with ice-cold PBS, scrape, and pellet by centrifugation.
-
To the prepared sample, add the internal standard (e.g., 50 pmol of C17-Ceramide).
-
Add 3 volumes of a chloroform:methanol (1:2, v/v) mixture to the sample.[3]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 1 volume of chloroform and vortex again for 1 minute.
-
Add 1 volume of deionized water to induce phase separation and vortex for 1 minute.[3]
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[3]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase chromatography is commonly employed for the separation of ceramide species.[3]
Instrumentation and Columns:
-
HPLC System: An Agilent 1290 Infinity II LC System or equivalent.[4]
-
Column: A C8 or C18 reversed-phase column (e.g., ZORBAX Eclipse XDB-C8, 150.0 mm × 2.1 mm, 3.5 µm).[5]
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.[6]
-
Mobile Phase B: Methanol/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate.
Gradient Elution:
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.[7]
-
Gradient Program:
-
0-2 min: 60% B
-
2-12 min: Linear gradient to 100% B
-
12-17 min: Hold at 100% B
-
17.1-20 min: Return to 60% B and equilibrate.
-
High-Resolution Mass Spectrometry
Analysis is typically performed using a triple quadrupole or a high-resolution mass spectrometer capable of MS/MS.[2]
Instrumentation:
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or a high-resolution instrument like a Q-Exactive or Triple-TOF.[4]
Ionization and Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with parallel reaction monitoring (PRM) on a high-resolution instrument.
-
Key MRM transitions for this compound and a common internal standard are provided in the table below. The precursor ion is the protonated molecule [M+H]+, and the characteristic product ion for ceramides results from the neutral loss of the fatty acyl chain and a water molecule, yielding a fragment with m/z 264.4.[3]
Data Presentation
Table 1: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 510.5 | 264.4 | 25-35 |
| C17-Ceramide (IS) | 538.5 | 264.4 | 25-35 |
Table 2: Typical Quantitative Performance Data for Ceramide Analysis by LC-HRMS
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥0.99 | [5][8] |
| Limit of Detection (LOD) | 5-50 pg/mL | [3] |
| Limit of Quantification (LOQ) | 0.02 µg/mL | [9] |
| Intra-day Precision (%RSD) | < 15% | [1] |
| Inter-day Precision (%RSD) | < 20% | [1] |
| Recovery | 70-99% | [3] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound analysis.
Ceramides are central signaling molecules involved in a multitude of cellular pathways, primarily those related to cell fate decisions.[10][11] this compound, like other ceramides, is expected to participate in these fundamental processes.
Caption: Key signaling pathways involving ceramide.
The generation of ceramide can occur through three main pathways: de novo synthesis, the hydrolysis of sphingomyelin by sphingomyelinases, and the salvage pathway which recycles complex sphingolipids.[11][12] Once produced, ceramide acts as a second messenger, influencing downstream signaling cascades that regulate critical cellular functions. For instance, an accumulation of ceramide is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest.[10] It also plays a role in inflammatory responses and has been implicated in the development of insulin resistance.[11]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramides Analysis - Creative Proteomics [creative-proteomics.com]
- 5. [Simultaneous quantitative analysis of different ceramide species in cells by high-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 8. Simultaneous quantitative analysis of different ceramide species in cells by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 12. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry for the Quantitative Analysis of C15-Ceramide
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of C15-Ceramide in biological samples using high-resolution mass spectrometry (HRMS). The protocols outlined below cover sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and data processing.
Introduction
Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including differentiation, proliferation, and apoptosis.[1] They consist of a sphingosine backbone linked to a fatty acid via an amide bond.[1] The specific fatty acid chain length can vary, giving rise to a diverse range of ceramide species with distinct biological functions. This compound, an odd-chain ceramide, is of increasing interest in research due to its potential roles in cellular signaling and as a biomarker for certain diseases.
High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) has become the gold standard for the sensitive and specific quantification of individual ceramide species.[2] This technique offers the necessary selectivity to differentiate between structurally similar ceramides and the sensitivity to detect low-abundance species in complex biological matrices.
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
The following protocol is a modified Bligh and Dyer method, a common procedure for extracting lipids from various biological samples such as plasma, tissues, and cultured cells.[3]
Materials:
-
Biological sample (e.g., 50 µL plasma, 10-20 mg tissue, or 1x10^6 cells)
-
Ice-cold phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Deionized water
-
Internal Standard (IS): C17-Ceramide or another non-endogenous odd-chain ceramide.
Procedure:
-
For plasma/serum: Thaw the sample on ice.[3]
-
For tissue samples: Homogenize the tissue in ice-cold PBS.
-
For cultured cells: Wash cells with ice-cold PBS, scrape, and pellet by centrifugation.
-
To the prepared sample, add the internal standard (e.g., 50 pmol of C17-Ceramide).
-
Add 3 volumes of a chloroform:methanol (1:2, v/v) mixture to the sample.[3]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 1 volume of chloroform and vortex again for 1 minute.
-
Add 1 volume of deionized water to induce phase separation and vortex for 1 minute.[3]
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[3]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase chromatography is commonly employed for the separation of ceramide species.[3]
Instrumentation and Columns:
-
HPLC System: An Agilent 1290 Infinity II LC System or equivalent.[4]
-
Column: A C8 or C18 reversed-phase column (e.g., ZORBAX Eclipse XDB-C8, 150.0 mm × 2.1 mm, 3.5 µm).[5]
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.[6]
-
Mobile Phase B: Methanol/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate.
Gradient Elution:
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.[7]
-
Gradient Program:
-
0-2 min: 60% B
-
2-12 min: Linear gradient to 100% B
-
12-17 min: Hold at 100% B
-
17.1-20 min: Return to 60% B and equilibrate.
-
High-Resolution Mass Spectrometry
Analysis is typically performed using a triple quadrupole or a high-resolution mass spectrometer capable of MS/MS.[2]
Instrumentation:
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or a high-resolution instrument like a Q-Exactive or Triple-TOF.[4]
Ionization and Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with parallel reaction monitoring (PRM) on a high-resolution instrument.
-
Key MRM transitions for this compound and a common internal standard are provided in the table below. The precursor ion is the protonated molecule [M+H]+, and the characteristic product ion for ceramides results from the neutral loss of the fatty acyl chain and a water molecule, yielding a fragment with m/z 264.4.[3]
Data Presentation
Table 1: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 510.5 | 264.4 | 25-35 |
| C17-Ceramide (IS) | 538.5 | 264.4 | 25-35 |
Table 2: Typical Quantitative Performance Data for Ceramide Analysis by LC-HRMS
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥0.99 | [5][8] |
| Limit of Detection (LOD) | 5-50 pg/mL | [3] |
| Limit of Quantification (LOQ) | 0.02 µg/mL | [9] |
| Intra-day Precision (%RSD) | < 15% | [1] |
| Inter-day Precision (%RSD) | < 20% | [1] |
| Recovery | 70-99% | [3] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound analysis.
Ceramides are central signaling molecules involved in a multitude of cellular pathways, primarily those related to cell fate decisions.[10][11] this compound, like other ceramides, is expected to participate in these fundamental processes.
Caption: Key signaling pathways involving ceramide.
The generation of ceramide can occur through three main pathways: de novo synthesis, the hydrolysis of sphingomyelin by sphingomyelinases, and the salvage pathway which recycles complex sphingolipids.[11][12] Once produced, ceramide acts as a second messenger, influencing downstream signaling cascades that regulate critical cellular functions. For instance, an accumulation of ceramide is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest.[10] It also plays a role in inflammatory responses and has been implicated in the development of insulin resistance.[11]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramides Analysis - Creative Proteomics [creative-proteomics.com]
- 5. [Simultaneous quantitative analysis of different ceramide species in cells by high-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 8. Simultaneous quantitative analysis of different ceramide species in cells by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 12. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: C15-Ceramide as an Internal Standard for Accurate Quantification of Ceramides in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[1] Dysregulation of ceramide metabolism has been implicated in numerous diseases, such as diabetes, cardiovascular diseases, and cancer, making the accurate quantification of distinct ceramide species a key objective in biomedical research and drug development.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for ceramide analysis due to its high sensitivity and specificity.[1]
A major challenge in LC-MS/MS-based lipidomics is the variability introduced during sample preparation and analysis. The use of an internal standard is crucial to correct for these variations and ensure high accuracy and precision. An ideal internal standard should have similar chemical and physical properties to the analytes of interest but be distinguishable by the mass spectrometer. C15-Ceramide (d18:1/15:0) is a non-naturally occurring ceramide, making it an excellent internal standard for the quantification of endogenous ceramides in biological samples. Its odd-chain fatty acid allows for its separation from naturally occurring even-chain ceramides and its distinct mass facilitates unambiguous detection.
This application note provides a detailed protocol for the quantitative analysis of ceramides in biological samples using this compound as an internal standard.
Principle of Internal Standardization
Internal standardization is a method used in analytical chemistry to compensate for the loss of analyte during sample preparation and for variations in instrument response. A known amount of a compound, the internal standard (in this case, this compound), is added to the sample at the beginning of the experimental procedure. It is assumed that the internal standard experiences the same effects as the analyte of interest throughout the entire workflow. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of ceramides using this compound as an internal standard is depicted below.
Figure 1: Experimental workflow for ceramide quantification.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for different sample types and instrumentation.
1. Materials and Reagents
-
Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade)
-
Reagents: Formic acid, Ammonium formate
-
Standards: this compound (d18:1/15:0) internal standard, Ceramide standards for calibration curve (e.g., C16:0, C18:0, C18:1, C20:0, C24:0, and C24:1 ceramides)
2. Standard Solution Preparation
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in chloroform:methanol (2:1, v/v).
-
Internal Standard Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in methanol. The optimal concentration may vary depending on the expected levels of endogenous ceramides and instrument sensitivity.
-
Calibration Standards: Prepare a mixed stock solution of ceramide standards (e.g., C16:0, C18:0, etc.) at 1 mg/mL each in chloroform:methanol (2:1, v/v). Prepare a series of working calibration standards by serial dilution of the mixed stock solution in methanol to cover the expected concentration range of the endogenous ceramides.
3. Sample Preparation (Example for Plasma)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 20 µL of the this compound internal standard working solution.
-
Add 1.5 mL of chloroform:methanol (2:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids. The gradient should be optimized for the specific column and analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Method: Precursor ion scan for m/z 264.4. The collision-induced fragmentation of ceramides produces a characteristic fragment ion corresponding to the sphingosine backbone at m/z 264.4. This allows for the specific detection of all ceramide species in the sample.
5. Data Analysis
-
Integrate the peak areas of the endogenous ceramides and the this compound internal standard.
-
For each endogenous ceramide, calculate the peak area ratio to the this compound peak area.
-
Construct a calibration curve for each ceramide standard by plotting the peak area ratio (ceramide standard/internal standard) against the concentration of the standard.
-
Determine the concentration of each endogenous ceramide in the samples by interpolating their peak area ratios from the corresponding calibration curve.
Quantitative Data
The following table presents representative validation data for the quantification of ceramides using an odd-chain ceramide internal standard. These values are indicative and may vary depending on the specific experimental conditions.
| Parameter | C16:0-Ceramide | C18:0-Ceramide | C24:0-Ceramide | C24:1-Ceramide |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 2 - 2000 | 2 - 2000 |
| **Correlation Coefficient (R²) ** | > 0.995 | > 0.995 | > 0.994 | > 0.996 |
| Intra-day Precision (%CV) | < 10% | < 9% | < 11% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 11% | < 13% | < 12% |
| Recovery (%) | 85 - 105% | 88 - 102% | 82 - 108% | 86 - 104% |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 | 1.0 | 1.0 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | 2.0 | 2.0 |
Ceramide Signaling Pathway
Ceramides are central hubs in sphingolipid metabolism and signaling, influencing a wide array of cellular processes. The diagram below provides a simplified overview of the major pathways of ceramide generation and its downstream effects.
Figure 2: Simplified ceramide signaling pathway.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of endogenous ceramides in various biological matrices. Its non-physiological nature prevents interference from endogenous species, and its similar chemical properties ensure that it behaves comparably to the analytes of interest during sample preparation and analysis. This detailed protocol and the accompanying information serve as a valuable resource for researchers in academia and industry who are investigating the role of ceramides in health and disease.
References
Application Note: C15-Ceramide as an Internal Standard for Accurate Quantification of Ceramides in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[1] Dysregulation of ceramide metabolism has been implicated in numerous diseases, such as diabetes, cardiovascular diseases, and cancer, making the accurate quantification of distinct ceramide species a key objective in biomedical research and drug development.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for ceramide analysis due to its high sensitivity and specificity.[1]
A major challenge in LC-MS/MS-based lipidomics is the variability introduced during sample preparation and analysis. The use of an internal standard is crucial to correct for these variations and ensure high accuracy and precision. An ideal internal standard should have similar chemical and physical properties to the analytes of interest but be distinguishable by the mass spectrometer. C15-Ceramide (d18:1/15:0) is a non-naturally occurring ceramide, making it an excellent internal standard for the quantification of endogenous ceramides in biological samples. Its odd-chain fatty acid allows for its separation from naturally occurring even-chain ceramides and its distinct mass facilitates unambiguous detection.
This application note provides a detailed protocol for the quantitative analysis of ceramides in biological samples using this compound as an internal standard.
Principle of Internal Standardization
Internal standardization is a method used in analytical chemistry to compensate for the loss of analyte during sample preparation and for variations in instrument response. A known amount of a compound, the internal standard (in this case, this compound), is added to the sample at the beginning of the experimental procedure. It is assumed that the internal standard experiences the same effects as the analyte of interest throughout the entire workflow. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of ceramides using this compound as an internal standard is depicted below.
Figure 1: Experimental workflow for ceramide quantification.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for different sample types and instrumentation.
1. Materials and Reagents
-
Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade)
-
Reagents: Formic acid, Ammonium formate
-
Standards: this compound (d18:1/15:0) internal standard, Ceramide standards for calibration curve (e.g., C16:0, C18:0, C18:1, C20:0, C24:0, and C24:1 ceramides)
2. Standard Solution Preparation
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in chloroform:methanol (2:1, v/v).
-
Internal Standard Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in methanol. The optimal concentration may vary depending on the expected levels of endogenous ceramides and instrument sensitivity.
-
Calibration Standards: Prepare a mixed stock solution of ceramide standards (e.g., C16:0, C18:0, etc.) at 1 mg/mL each in chloroform:methanol (2:1, v/v). Prepare a series of working calibration standards by serial dilution of the mixed stock solution in methanol to cover the expected concentration range of the endogenous ceramides.
3. Sample Preparation (Example for Plasma)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 20 µL of the this compound internal standard working solution.
-
Add 1.5 mL of chloroform:methanol (2:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids. The gradient should be optimized for the specific column and analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Method: Precursor ion scan for m/z 264.4. The collision-induced fragmentation of ceramides produces a characteristic fragment ion corresponding to the sphingosine backbone at m/z 264.4. This allows for the specific detection of all ceramide species in the sample.
5. Data Analysis
-
Integrate the peak areas of the endogenous ceramides and the this compound internal standard.
-
For each endogenous ceramide, calculate the peak area ratio to the this compound peak area.
-
Construct a calibration curve for each ceramide standard by plotting the peak area ratio (ceramide standard/internal standard) against the concentration of the standard.
-
Determine the concentration of each endogenous ceramide in the samples by interpolating their peak area ratios from the corresponding calibration curve.
Quantitative Data
The following table presents representative validation data for the quantification of ceramides using an odd-chain ceramide internal standard. These values are indicative and may vary depending on the specific experimental conditions.
| Parameter | C16:0-Ceramide | C18:0-Ceramide | C24:0-Ceramide | C24:1-Ceramide |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 2 - 2000 | 2 - 2000 |
| **Correlation Coefficient (R²) ** | > 0.995 | > 0.995 | > 0.994 | > 0.996 |
| Intra-day Precision (%CV) | < 10% | < 9% | < 11% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 11% | < 13% | < 12% |
| Recovery (%) | 85 - 105% | 88 - 102% | 82 - 108% | 86 - 104% |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 | 1.0 | 1.0 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | 2.0 | 2.0 |
Ceramide Signaling Pathway
Ceramides are central hubs in sphingolipid metabolism and signaling, influencing a wide array of cellular processes. The diagram below provides a simplified overview of the major pathways of ceramide generation and its downstream effects.
Figure 2: Simplified ceramide signaling pathway.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of endogenous ceramides in various biological matrices. Its non-physiological nature prevents interference from endogenous species, and its similar chemical properties ensure that it behaves comparably to the analytes of interest during sample preparation and analysis. This detailed protocol and the accompanying information serve as a valuable resource for researchers in academia and industry who are investigating the role of ceramides in health and disease.
References
Application Notes and Protocols for C15-Ceramide Extraction from Tissues
Introduction
Ceramides are a class of bioactive sphingolipids that play a central role in cellular processes such as apoptosis, inflammation, cell growth, and stress responses.[1][2] They consist of a sphingoid base linked to a fatty acid via an amide bond. The specific fatty acid chain length determines the ceramide species and can influence its biological function.[3] C15-Ceramide (d18:1/15:0) is an odd-chain ceramide, which is typically less abundant than its even-chained counterparts (e.g., C16, C18, C24). Accurate and efficient extraction of this compound from complex biological matrices like tissues is crucial for its quantification and for elucidating its specific roles in health and disease.
These application notes provide detailed protocols for the extraction of this compound from tissues, primarily focusing on the widely adopted Bligh-Dyer liquid-liquid extraction method and a subsequent optional purification step using Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Quantitative Data: Ceramide Distribution in Tissues
While this compound is not as extensively quantified in literature as even-chain ceramides, the following table provides a representative distribution of major ceramide species across different rat tissues. This illustrates the typical range of concentrations and the relative abundance of various ceramides. Levels are generally expressed as picomoles (pmol) per milligram (mg) of wet tissue weight. Note that this compound concentrations would be significantly lower than these values.
| Ceramide Species | Liver (pmol/mg) | Muscle (pmol/mg) | Heart (pmol/mg) | Plasma (pmol/μL) |
| C16:0-Ceramide | ~150-250 | ~50-100 | ~70-120 | ~0.1-0.2 |
| C18:0-Ceramide | ~100-200 | ~30-70 | ~50-100 | ~0.1-0.15 |
| C20:0-Ceramide | ~50-100 | ~10-30 | ~20-40 | ~0.05-0.1 |
| C22:0-Ceramide | ~150-300 | ~20-50 | ~40-80 | ~0.1-0.2 |
| C24:0-Ceramide | ~300-500 | ~40-80 | ~80-150 | ~0.2-0.3 |
| C24:1-Ceramide | ~200-400 | ~30-60 | ~60-110 | ~0.15-0.25 |
| Note: These values are approximate and can vary based on species, diet, and experimental conditions. Data is synthesized from typical findings in lipidomic studies.[3][6] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for this compound extraction and a simplified representation of the de novo ceramide synthesis pathway.
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Simplified de novo synthesis pathway leading to Ceramide.
Experimental Protocols
Protocol 1: Modified Bligh-Dyer Method for Tissue Ceramide Extraction
This protocol is a robust method for total lipid extraction from tissues and is suitable for subsequent ceramide analysis.[7][8]
Materials:
-
Tissue sample (frozen, ~50-100 mg)
-
Chloroform (CHCl3), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (H2O)
-
Internal Standard (IS): C17-Ceramide or other odd-chain ceramide not present in the sample.
-
Glass homogenization tubes
-
Mechanical homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes
-
Nitrogen gas evaporator
-
Vortex mixer and Centrifuge
Procedure:
-
Preparation: Pre-chill all solvents and tubes on ice. Weigh the frozen tissue (~50 mg) and place it in a glass homogenization tube.
-
Internal Standard: Add a known amount of internal standard (e.g., 50 ng of C17-Ceramide) to the tissue sample. This will be used to correct for extraction efficiency and instrument variability.
-
Homogenization: Add 2 mL of ice-cold Chloroform:Methanol (1:2, v/v) to the tissue. Homogenize thoroughly using a mechanical homogenizer until no visible tissue particles remain. Keep the sample on ice to minimize lipid degradation.[4]
-
First Extraction & Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.5 mL of Chloroform and vortex for 30 seconds.
-
Add 0.5 mL of deionized water and vortex for another 30 seconds.
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.[4][9]
-
-
Collection of Organic Phase: Carefully insert a glass Pasteur pipette through the upper aqueous layer and collect the lower chloroform phase. Transfer it to a new clean glass tube. Be careful not to disturb the protein disk at the interface.
-
Re-extraction: Add another 1 mL of chloroform to the remaining aqueous phase in the original tube. Vortex vigorously for 30 seconds and centrifuge again at 1,000 x g for 10 minutes. Collect the lower chloroform phase and combine it with the first extract.[10]
-
Drying: Evaporate the combined chloroform extracts to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of a solvent suitable for your analytical method (e.g., Methanol:Acetonitrile 1:1, v/v). The sample is now ready for analysis by LC-MS/MS or for further purification.
Protocol 2: Solid-Phase Extraction (SPE) for Ceramide Fractionation
This protocol is an optional purification step following the Bligh-Dyer extraction to isolate free ceramides from other lipid classes, which can reduce matrix effects during LC-MS/MS analysis.[11][12]
Materials:
-
Dried lipid extract (from Protocol 1)
-
Aminopropyl (NH2) SPE cartridges (e.g., 100 mg)
-
Hexane
-
Chloroform
-
Methanol
-
Ethyl Acetate
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Place the aminopropyl SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 3 mL of Hexane.
-
Condition the cartridge with 3 mL of Chloroform. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract from Protocol 1 in 200 µL of Chloroform.
-
Load the sample slowly onto the conditioned SPE cartridge.
-
-
Elution of Fractions:
-
Fraction 1 (Neutral Lipids): Elute with 3 mL of Chloroform:Ethyl Acetate (1:1, v/v). This fraction contains neutral lipids like cholesterol esters and triglycerides. Discard this fraction if you are only interested in ceramides.
-
Fraction 2 (Free Ceramides): Elute the desired ceramide fraction with 5 mL of Chloroform:Methanol (24:1, v/v). Collect this eluate in a clean glass tube.[11]
-
Fraction 3 (Other Polar Lipids): More polar lipids like phospholipids can be eluted subsequently with solvents like pure Methanol.
-
-
Drying and Reconstitution:
-
Evaporate the collected ceramide fraction (Fraction 2) to dryness under a stream of nitrogen.
-
Reconstitute the purified ceramides in a suitable solvent for LC-MS/MS analysis as described in Protocol 1, Step 8.
-
Application and Troubleshooting Notes
-
Tissue Homogenization: Ensure complete homogenization. Incomplete disruption of the tissue is a primary source of low extraction yield. For tougher tissues, consider using bead-beating homogenizers.
-
Solvent Quality: Always use high-purity (HPLC or MS grade) solvents to avoid introducing contaminants that can interfere with analysis.
-
Low Recovery: Odd-chain and short-chain ceramides can have slightly different partitioning properties. If low recovery of this compound is suspected, minimize transfer steps and ensure accurate pipetting. Using a reliable internal standard like C17-Ceramide is critical to accurately assess and correct for recovery.[4]
-
Matrix Effects: Tissues are complex matrices. If significant ion suppression or enhancement is observed in LC-MS/MS analysis, SPE purification (Protocol 2) is highly recommended to clean up the sample.[10]
-
Storage: Store tissue samples at -80°C until extraction. After extraction, store the lipid extracts in a chloroform-based solvent at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
References
- 1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging Mass Spectrometry Visualizes Ceramides and the Pathogenesis of Dorfman-Chanarin Syndrome Due to Ceramide Metabolic Abnormality in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biochem.wustl.edu [biochem.wustl.edu]
- 8. openaccesspub.org [openaccesspub.org]
- 9. tabaslab.com [tabaslab.com]
- 10. benchchem.com [benchchem.com]
- 11. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Mouse Skin Ceramide Analysis on a Solid-Phase and TLC Separation with High-Resolution Mass Spectrometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C15-Ceramide Extraction from Tissues
Introduction
Ceramides are a class of bioactive sphingolipids that play a central role in cellular processes such as apoptosis, inflammation, cell growth, and stress responses.[1][2] They consist of a sphingoid base linked to a fatty acid via an amide bond. The specific fatty acid chain length determines the ceramide species and can influence its biological function.[3] C15-Ceramide (d18:1/15:0) is an odd-chain ceramide, which is typically less abundant than its even-chained counterparts (e.g., C16, C18, C24). Accurate and efficient extraction of this compound from complex biological matrices like tissues is crucial for its quantification and for elucidating its specific roles in health and disease.
These application notes provide detailed protocols for the extraction of this compound from tissues, primarily focusing on the widely adopted Bligh-Dyer liquid-liquid extraction method and a subsequent optional purification step using Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Quantitative Data: Ceramide Distribution in Tissues
While this compound is not as extensively quantified in literature as even-chain ceramides, the following table provides a representative distribution of major ceramide species across different rat tissues. This illustrates the typical range of concentrations and the relative abundance of various ceramides. Levels are generally expressed as picomoles (pmol) per milligram (mg) of wet tissue weight. Note that this compound concentrations would be significantly lower than these values.
| Ceramide Species | Liver (pmol/mg) | Muscle (pmol/mg) | Heart (pmol/mg) | Plasma (pmol/μL) |
| C16:0-Ceramide | ~150-250 | ~50-100 | ~70-120 | ~0.1-0.2 |
| C18:0-Ceramide | ~100-200 | ~30-70 | ~50-100 | ~0.1-0.15 |
| C20:0-Ceramide | ~50-100 | ~10-30 | ~20-40 | ~0.05-0.1 |
| C22:0-Ceramide | ~150-300 | ~20-50 | ~40-80 | ~0.1-0.2 |
| C24:0-Ceramide | ~300-500 | ~40-80 | ~80-150 | ~0.2-0.3 |
| C24:1-Ceramide | ~200-400 | ~30-60 | ~60-110 | ~0.15-0.25 |
| Note: These values are approximate and can vary based on species, diet, and experimental conditions. Data is synthesized from typical findings in lipidomic studies.[3][6] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for this compound extraction and a simplified representation of the de novo ceramide synthesis pathway.
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Simplified de novo synthesis pathway leading to Ceramide.
Experimental Protocols
Protocol 1: Modified Bligh-Dyer Method for Tissue Ceramide Extraction
This protocol is a robust method for total lipid extraction from tissues and is suitable for subsequent ceramide analysis.[7][8]
Materials:
-
Tissue sample (frozen, ~50-100 mg)
-
Chloroform (CHCl3), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (H2O)
-
Internal Standard (IS): C17-Ceramide or other odd-chain ceramide not present in the sample.
-
Glass homogenization tubes
-
Mechanical homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes
-
Nitrogen gas evaporator
-
Vortex mixer and Centrifuge
Procedure:
-
Preparation: Pre-chill all solvents and tubes on ice. Weigh the frozen tissue (~50 mg) and place it in a glass homogenization tube.
-
Internal Standard: Add a known amount of internal standard (e.g., 50 ng of C17-Ceramide) to the tissue sample. This will be used to correct for extraction efficiency and instrument variability.
-
Homogenization: Add 2 mL of ice-cold Chloroform:Methanol (1:2, v/v) to the tissue. Homogenize thoroughly using a mechanical homogenizer until no visible tissue particles remain. Keep the sample on ice to minimize lipid degradation.[4]
-
First Extraction & Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.5 mL of Chloroform and vortex for 30 seconds.
-
Add 0.5 mL of deionized water and vortex for another 30 seconds.
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.[4][9]
-
-
Collection of Organic Phase: Carefully insert a glass Pasteur pipette through the upper aqueous layer and collect the lower chloroform phase. Transfer it to a new clean glass tube. Be careful not to disturb the protein disk at the interface.
-
Re-extraction: Add another 1 mL of chloroform to the remaining aqueous phase in the original tube. Vortex vigorously for 30 seconds and centrifuge again at 1,000 x g for 10 minutes. Collect the lower chloroform phase and combine it with the first extract.[10]
-
Drying: Evaporate the combined chloroform extracts to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of a solvent suitable for your analytical method (e.g., Methanol:Acetonitrile 1:1, v/v). The sample is now ready for analysis by LC-MS/MS or for further purification.
Protocol 2: Solid-Phase Extraction (SPE) for Ceramide Fractionation
This protocol is an optional purification step following the Bligh-Dyer extraction to isolate free ceramides from other lipid classes, which can reduce matrix effects during LC-MS/MS analysis.[11][12]
Materials:
-
Dried lipid extract (from Protocol 1)
-
Aminopropyl (NH2) SPE cartridges (e.g., 100 mg)
-
Hexane
-
Chloroform
-
Methanol
-
Ethyl Acetate
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Place the aminopropyl SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 3 mL of Hexane.
-
Condition the cartridge with 3 mL of Chloroform. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract from Protocol 1 in 200 µL of Chloroform.
-
Load the sample slowly onto the conditioned SPE cartridge.
-
-
Elution of Fractions:
-
Fraction 1 (Neutral Lipids): Elute with 3 mL of Chloroform:Ethyl Acetate (1:1, v/v). This fraction contains neutral lipids like cholesterol esters and triglycerides. Discard this fraction if you are only interested in ceramides.
-
Fraction 2 (Free Ceramides): Elute the desired ceramide fraction with 5 mL of Chloroform:Methanol (24:1, v/v). Collect this eluate in a clean glass tube.[11]
-
Fraction 3 (Other Polar Lipids): More polar lipids like phospholipids can be eluted subsequently with solvents like pure Methanol.
-
-
Drying and Reconstitution:
-
Evaporate the collected ceramide fraction (Fraction 2) to dryness under a stream of nitrogen.
-
Reconstitute the purified ceramides in a suitable solvent for LC-MS/MS analysis as described in Protocol 1, Step 8.
-
Application and Troubleshooting Notes
-
Tissue Homogenization: Ensure complete homogenization. Incomplete disruption of the tissue is a primary source of low extraction yield. For tougher tissues, consider using bead-beating homogenizers.
-
Solvent Quality: Always use high-purity (HPLC or MS grade) solvents to avoid introducing contaminants that can interfere with analysis.
-
Low Recovery: Odd-chain and short-chain ceramides can have slightly different partitioning properties. If low recovery of this compound is suspected, minimize transfer steps and ensure accurate pipetting. Using a reliable internal standard like C17-Ceramide is critical to accurately assess and correct for recovery.[4]
-
Matrix Effects: Tissues are complex matrices. If significant ion suppression or enhancement is observed in LC-MS/MS analysis, SPE purification (Protocol 2) is highly recommended to clean up the sample.[10]
-
Storage: Store tissue samples at -80°C until extraction. After extraction, store the lipid extracts in a chloroform-based solvent at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
References
- 1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging Mass Spectrometry Visualizes Ceramides and the Pathogenesis of Dorfman-Chanarin Syndrome Due to Ceramide Metabolic Abnormality in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biochem.wustl.edu [biochem.wustl.edu]
- 8. openaccesspub.org [openaccesspub.org]
- 9. tabaslab.com [tabaslab.com]
- 10. benchchem.com [benchchem.com]
- 11. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Mouse Skin Ceramide Analysis on a Solid-Phase and TLC Separation with High-Resolution Mass Spectrometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Metabolomics of C15:0-Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction to C15:0-Ceramide
Ceramides are a class of bioactive sphingolipids that play crucial roles in a variety of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] Structurally, ceramides consist of a sphingosine backbone N-acylated with a fatty acid of varying chain length. The specific fatty acid attached significantly influences the biological function of the ceramide molecule.
C15:0-Ceramide, also known as N-pentadecanoyl-sphingosine, is an odd-chain ceramide containing the 15-carbon saturated fatty acid, pentadecanoic acid. While even-chain ceramides (e.g., C16:0, C18:0) have been extensively studied and linked to pro-inflammatory and pro-apoptotic signaling, particularly in the context of metabolic diseases like insulin resistance and cardiovascular disease, the roles of odd-chain ceramides are less well-defined but are of growing interest.[3][4][5][6][7][8]
The fatty acid component, pentadecanoic acid (C15:0), is a dietary odd-chain saturated fatty acid found in dairy fat and some fish.[9] Emerging research suggests that C15:0 possesses beneficial health effects, including anti-inflammatory, anti-fibrotic, and anti-cancer properties, and is associated with a lower risk of type 2 diabetes and cardiovascular disease.[9][10][11] These properties of C15:0 provide a strong rationale for investigating the biological activities and potential as a biomarker of its corresponding ceramide, C15:0-Ceramide, in targeted metabolomics studies.
Targeted metabolomics of C15:0-Ceramide can provide valuable insights into its regulation and function in health and disease, potentially identifying it as a novel biomarker or therapeutic target.
C15:0-Ceramide in Cellular Signaling Pathways
While specific signaling pathways for C15:0-Ceramide are still under investigation, its functions can be inferred from the known roles of other ceramides and its fatty acid component, C15:0. Ceramides are known to modulate key signaling pathways involved in insulin resistance and apoptosis.
Potential Role in Insulin Signaling
Ceramides, particularly long-chain saturated species like C16:0 and C18:0, are well-established antagonists of insulin signaling.[4][6][7][12] They can impair the insulin signaling cascade at multiple points, leading to decreased glucose uptake and utilization. Given the beneficial metabolic effects associated with C15:0, it is hypothesized that C15:0-Ceramide may have a different, possibly even protective, role in insulin signaling compared to its even-chain counterparts. Further research is needed to elucidate its specific interactions with components of the insulin signaling pathway.
Figure 1: Hypothesized modulation of the insulin signaling pathway by C15:0-Ceramide.
Potential Role in Apoptosis
Ceramides are central mediators of apoptosis (programmed cell death).[2][13][14] Accumulation of certain ceramides can activate apoptotic pathways through various mechanisms, including the activation of caspases and regulation of mitochondrial function.[15] The specific role of C15:0-Ceramide in apoptosis is not yet fully understood. However, given the anti-proliferative effects observed for C15:0 in cancer cell lines, it is plausible that C15:0-Ceramide could be involved in regulating apoptotic signaling.
Figure 2: Potential involvement of C15:0-Ceramide in the apoptotic pathway.
Experimental Protocols for C15:0-Ceramide Quantification
The following protocols are based on established methods for the quantification of ceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These can be adapted for the specific quantification of C15:0-Ceramide.
Sample Preparation: Lipid Extraction
Objective: To extract lipids, including C15:0-Ceramide, from biological matrices such as plasma, serum, cells, or tissues.
Materials:
-
Biological sample (e.g., 50-100 µL plasma/serum, 10-20 mg tissue, or 1-5 million cells)
-
Internal Standard (IS): C17:0-Ceramide or another odd-chain ceramide not expected to be in the sample.
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS) for cell washing
-
Homogenizer (for tissues)
-
Centrifuge
Protocol:
-
Sample Collection and Internal Standard Spiking:
-
For plasma/serum: Thaw samples on ice. To 50 µL of plasma/serum, add a known amount of internal standard (e.g., 50 ng of C17:0-Ceramide in a small volume of ethanol).
-
For cells: Wash cell pellets (1-5 million cells) with ice-cold PBS. Add the internal standard to the cell pellet.
-
For tissues: Weigh 10-20 mg of frozen tissue and homogenize in a suitable buffer. Add the internal standard to the homogenate.
-
-
Bligh-Dyer Extraction:
-
To the sample containing the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol. For a 100 µL aqueous sample, add 375 µL of chloroform:methanol (2:1).
-
Vortex vigorously for 2 minutes.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Phase Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette, avoiding the protein interface.
-
Transfer the organic phase to a new tube.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol or mobile phase).
-
LC-MS/MS Analysis
Objective: To separate and quantify C15:0-Ceramide using reverse-phase liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The specific m/z transitions for C15:0-Ceramide and the internal standard need to be determined by direct infusion of standards. The most common fragmentation for ceramides in positive mode is the loss of the fatty acyl chain, resulting in a product ion corresponding to the sphingosine backbone (m/z 264.2).
-
C15:0-Ceramide (d18:1/15:0): Precursor ion [M+H]+ (m/z 524.5) -> Product ion (m/z 264.2).
-
C17:0-Ceramide (d18:1/17:0) (IS): Precursor ion [M+H]+ (m/z 552.5) -> Product ion (m/z 264.2).
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the MRM transitions of C15:0-Ceramide and the internal standard.
-
Calibration Curve: Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of C15:0-Ceramide and a fixed concentration of the internal standard. Plot the ratio of the peak area of C15:0-Ceramide to the peak area of the internal standard against the concentration of C15:0-Ceramide.
-
Quantification: Determine the concentration of C15:0-Ceramide in the samples by interpolating the peak area ratio from the calibration curve.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from targeted metabolomics studies of C15:0-Ceramide. Actual values will be dependent on the specific study and biological matrix.
Table 1: LC-MS/MS Parameters for C15:0-Ceramide Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Collision Energy (eV) |
| C15:0-Ceramide | 524.5 | 264.2 | To be determined | To be optimized |
| C17:0-Ceramide (IS) | 552.5 | 264.2 | To be determined | To be optimized |
Table 2: Example Quantitative Data of C15:0-Ceramide in Human Plasma
| Group | N | C15:0-Ceramide (ng/mL) |
| Healthy Controls | 50 | Mean ± SD |
| Disease Group A | 50 | Mean ± SD |
| Disease Group B | 50 | Mean ± SD |
Experimental Workflow Diagram
Figure 3: General workflow for the targeted quantification of C15:0-Ceramide.
Conclusion
Targeted metabolomics of C15:0-Ceramide is a promising area of research with the potential to uncover novel roles for this odd-chain sphingolipid in health and disease. The provided protocols and guidelines offer a starting point for researchers to accurately quantify C15:0-Ceramide in various biological samples. Further studies are warranted to fully elucidate its specific signaling pathways and clinical significance.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Plasma Ceramides Pathophysiology, Measurements, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]
- 8. C16:0-Ceramide Signals Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 12. Defect of insulin signal in peripheral tissues: Important role of ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide accumulation is associated with increased apoptotic cell death in cultured fibroblasts of sphingolipid activator protein-deficient mouse but not in fibroblasts of patients with Farber disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Fat Diet Affects Ceramide Content, Disturbs Mitochondrial Redox Balance, and Induces Apoptosis in the Submandibular Glands of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Metabolomics of C15:0-Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction to C15:0-Ceramide
Ceramides are a class of bioactive sphingolipids that play crucial roles in a variety of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] Structurally, ceramides consist of a sphingosine backbone N-acylated with a fatty acid of varying chain length. The specific fatty acid attached significantly influences the biological function of the ceramide molecule.
C15:0-Ceramide, also known as N-pentadecanoyl-sphingosine, is an odd-chain ceramide containing the 15-carbon saturated fatty acid, pentadecanoic acid. While even-chain ceramides (e.g., C16:0, C18:0) have been extensively studied and linked to pro-inflammatory and pro-apoptotic signaling, particularly in the context of metabolic diseases like insulin resistance and cardiovascular disease, the roles of odd-chain ceramides are less well-defined but are of growing interest.[3][4][5][6][7][8]
The fatty acid component, pentadecanoic acid (C15:0), is a dietary odd-chain saturated fatty acid found in dairy fat and some fish.[9] Emerging research suggests that C15:0 possesses beneficial health effects, including anti-inflammatory, anti-fibrotic, and anti-cancer properties, and is associated with a lower risk of type 2 diabetes and cardiovascular disease.[9][10][11] These properties of C15:0 provide a strong rationale for investigating the biological activities and potential as a biomarker of its corresponding ceramide, C15:0-Ceramide, in targeted metabolomics studies.
Targeted metabolomics of C15:0-Ceramide can provide valuable insights into its regulation and function in health and disease, potentially identifying it as a novel biomarker or therapeutic target.
C15:0-Ceramide in Cellular Signaling Pathways
While specific signaling pathways for C15:0-Ceramide are still under investigation, its functions can be inferred from the known roles of other ceramides and its fatty acid component, C15:0. Ceramides are known to modulate key signaling pathways involved in insulin resistance and apoptosis.
Potential Role in Insulin Signaling
Ceramides, particularly long-chain saturated species like C16:0 and C18:0, are well-established antagonists of insulin signaling.[4][6][7][12] They can impair the insulin signaling cascade at multiple points, leading to decreased glucose uptake and utilization. Given the beneficial metabolic effects associated with C15:0, it is hypothesized that C15:0-Ceramide may have a different, possibly even protective, role in insulin signaling compared to its even-chain counterparts. Further research is needed to elucidate its specific interactions with components of the insulin signaling pathway.
Figure 1: Hypothesized modulation of the insulin signaling pathway by C15:0-Ceramide.
Potential Role in Apoptosis
Ceramides are central mediators of apoptosis (programmed cell death).[2][13][14] Accumulation of certain ceramides can activate apoptotic pathways through various mechanisms, including the activation of caspases and regulation of mitochondrial function.[15] The specific role of C15:0-Ceramide in apoptosis is not yet fully understood. However, given the anti-proliferative effects observed for C15:0 in cancer cell lines, it is plausible that C15:0-Ceramide could be involved in regulating apoptotic signaling.
Figure 2: Potential involvement of C15:0-Ceramide in the apoptotic pathway.
Experimental Protocols for C15:0-Ceramide Quantification
The following protocols are based on established methods for the quantification of ceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These can be adapted for the specific quantification of C15:0-Ceramide.
Sample Preparation: Lipid Extraction
Objective: To extract lipids, including C15:0-Ceramide, from biological matrices such as plasma, serum, cells, or tissues.
Materials:
-
Biological sample (e.g., 50-100 µL plasma/serum, 10-20 mg tissue, or 1-5 million cells)
-
Internal Standard (IS): C17:0-Ceramide or another odd-chain ceramide not expected to be in the sample.
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS) for cell washing
-
Homogenizer (for tissues)
-
Centrifuge
Protocol:
-
Sample Collection and Internal Standard Spiking:
-
For plasma/serum: Thaw samples on ice. To 50 µL of plasma/serum, add a known amount of internal standard (e.g., 50 ng of C17:0-Ceramide in a small volume of ethanol).
-
For cells: Wash cell pellets (1-5 million cells) with ice-cold PBS. Add the internal standard to the cell pellet.
-
For tissues: Weigh 10-20 mg of frozen tissue and homogenize in a suitable buffer. Add the internal standard to the homogenate.
-
-
Bligh-Dyer Extraction:
-
To the sample containing the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol. For a 100 µL aqueous sample, add 375 µL of chloroform:methanol (2:1).
-
Vortex vigorously for 2 minutes.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Phase Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette, avoiding the protein interface.
-
Transfer the organic phase to a new tube.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol or mobile phase).
-
LC-MS/MS Analysis
Objective: To separate and quantify C15:0-Ceramide using reverse-phase liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The specific m/z transitions for C15:0-Ceramide and the internal standard need to be determined by direct infusion of standards. The most common fragmentation for ceramides in positive mode is the loss of the fatty acyl chain, resulting in a product ion corresponding to the sphingosine backbone (m/z 264.2).
-
C15:0-Ceramide (d18:1/15:0): Precursor ion [M+H]+ (m/z 524.5) -> Product ion (m/z 264.2).
-
C17:0-Ceramide (d18:1/17:0) (IS): Precursor ion [M+H]+ (m/z 552.5) -> Product ion (m/z 264.2).
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the MRM transitions of C15:0-Ceramide and the internal standard.
-
Calibration Curve: Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of C15:0-Ceramide and a fixed concentration of the internal standard. Plot the ratio of the peak area of C15:0-Ceramide to the peak area of the internal standard against the concentration of C15:0-Ceramide.
-
Quantification: Determine the concentration of C15:0-Ceramide in the samples by interpolating the peak area ratio from the calibration curve.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from targeted metabolomics studies of C15:0-Ceramide. Actual values will be dependent on the specific study and biological matrix.
Table 1: LC-MS/MS Parameters for C15:0-Ceramide Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Collision Energy (eV) |
| C15:0-Ceramide | 524.5 | 264.2 | To be determined | To be optimized |
| C17:0-Ceramide (IS) | 552.5 | 264.2 | To be determined | To be optimized |
Table 2: Example Quantitative Data of C15:0-Ceramide in Human Plasma
| Group | N | C15:0-Ceramide (ng/mL) |
| Healthy Controls | 50 | Mean ± SD |
| Disease Group A | 50 | Mean ± SD |
| Disease Group B | 50 | Mean ± SD |
Experimental Workflow Diagram
Figure 3: General workflow for the targeted quantification of C15:0-Ceramide.
Conclusion
Targeted metabolomics of C15:0-Ceramide is a promising area of research with the potential to uncover novel roles for this odd-chain sphingolipid in health and disease. The provided protocols and guidelines offer a starting point for researchers to accurately quantify C15:0-Ceramide in various biological samples. Further studies are warranted to fully elucidate its specific signaling pathways and clinical significance.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Plasma Ceramides Pathophysiology, Measurements, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]
- 8. C16:0-Ceramide Signals Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 12. Defect of insulin signal in peripheral tissues: Important role of ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide accumulation is associated with increased apoptotic cell death in cultured fibroblasts of sphingolipid activator protein-deficient mouse but not in fibroblasts of patients with Farber disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Fat Diet Affects Ceramide Content, Disturbs Mitochondrial Redox Balance, and Induces Apoptosis in the Submandibular Glands of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pentadecanoic Acid (C15:0) in Cardiovascular Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
While the query specified C15-Ceramide, a comprehensive review of current scientific literature reveals a significant focus on the C15:0 fatty acid (Pentadecanoic acid) for its beneficial roles in cardiovascular health. A ceramide is a lipid composed of a sphingosine backbone linked to a fatty acid; thus, a this compound would incorporate a 15-carbon fatty acid. However, research on this specific ceramide in cardiovascular disease (CVD) is sparse.
Conversely, there is a robust and growing body of evidence indicating that the odd-chain saturated fatty acid Pentadecanoic acid (C15:0) is associated with improved cardiovascular outcomes.[1][2] This stands in contrast to the well-documented detrimental effects of even-chain ceramides, such as C16:0 and C18:0 ceramides, which are linked to apoptosis, inflammation, insulin resistance, and are considered independent risk factors for adverse cardiovascular events.[3][4][5]
These application notes will therefore focus on the scientifically prominent Pentadecanoic acid (C15:0) , providing context on general ceramide metabolism to highlight the critical differences based on fatty acid chain length.
General Ceramide Synthesis Pathway
The biological impact of a ceramide is heavily dependent on the length of its fatty acid chain, which is incorporated by a family of enzymes called Ceramide Synthases (CerS). The diagram below illustrates the general de novo synthesis pathway, showing how different fatty acids result in distinct ceramide species with differing pathological roles.
Application Notes for Pentadecanoic Acid (C15:0)
Proposed Mechanism of Action
Pentadecanoic acid (C15:0) is an exogenous odd-chain saturated fatty acid primarily obtained from dietary sources like dairy fat.[6] Its cardioprotective effects are attributed to its pleiotropic activities, including the activation of key metabolic regulators and inhibition of inflammatory pathways.[7][8]
-
PPAR Agonism : C15:0 is a dual partial agonist for Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and delta (PPAR-δ), which are critical regulators of lipid metabolism and inflammation.[8]
-
AMPK Activation & mTOR Inhibition : C15:0 activates AMP-activated protein kinase (AMPK) and inhibits the mechanistic target of rapamycin (mTOR).[7][9] This signaling axis is a core component of longevity pathways and plays a crucial role in maintaining metabolic homeostasis.
-
Anti-Inflammatory Effects : In vitro studies demonstrate that C15:0 reduces the expression of multiple pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα).[6][10]
-
Mitochondrial Function : C15:0 has been shown to repair mitochondrial function and reduce the production of reactive oxygen species (ROS).[6]
The diagram below illustrates these interconnected pathways.
Summary of Key Research Findings
Research findings consistently support a beneficial role for C15:0 in cardiovascular health.
-
Observational Studies : Large prospective human cohort studies consistently show that higher circulating levels of C15:0 are associated with a lower risk of developing cardiovascular disease, heart failure, hypertension, and type 2 diabetes.[1][2][10]
-
In Vitro Studies : Experiments using primary human cell systems mimicking various disease states show C15:0 has broad anti-inflammatory and anti-fibrotic activities at physiologically relevant concentrations (e.g., 17 µM) and is non-cytotoxic.[1][11]
-
In Vivo Animal Studies : In animal models of metabolic disease, dietary supplementation with C15:0 has been shown to lower glucose, total cholesterol, and triglycerides, reduce pro-inflammatory cytokines, and attenuate liver fibrosis.[10]
Data Presentation: Quantitative Findings
The following tables summarize key quantitative data from relevant studies.
Table 1: Observational Studies on Circulating C15:0 and Cardiovascular Risk
| Outcome | Population / Study | Key Finding | Reference |
|---|---|---|---|
| Hypertension | NHANES (n=4,775) | An increase in serum C15:0‰ was associated with lower odds of prevalent hypertension (OR = 0.78, 95% CI: 0.66–0.93). | [2] |
| Cardiovascular Disease | Multi-cohort analysis | Higher circulating C15:0 was associated with a lower risk of incident CVD in a linear dose-response manner. | [6] |
| Heart Failure | Prospective cohort studies | Higher C15:0 blood concentrations are linked to a lower risk of developing heart failure. | [1][10] |
| All-Cause Mortality | Prospective cohort study | A U-shaped association was observed, with the lowest risk of mortality at circulating C15:0 concentrations of 0.2 to 0.3% of total fatty acids. |[6] |
Table 2: In Vitro Effects of C15:0 on Cardiovascular-Relevant Biomarkers
| Cell System | Biomarker | Effect at Optimal Dose (17 µM) | Relevance | Reference |
|---|---|---|---|---|
| HUVEC + Cytokines (3C System) | MCP-1 | Decreased | Chronic Inflammation, CVD | [10] |
| HUVEC + Cytokines (3C System) | HLA-DR | Decreased | Chronic Inflammation, CVD | [12] |
| PBMC + HUVEC (LPS System) | VEGFR2 | Decreased | Angiogenesis, Inflammation | [7] |
| PBMC + HUVEC (SAg System) | T-cell Proliferation | Decreased | Autoimmune Disease, Inflammation | [7] |
| Coronary Artery Smooth Muscle | Proliferation | Decreased | Atherosclerosis |[1] |
HUVEC: Human Umbilical Vein Endothelial Cells; PBMC: Peripheral Blood Mononuclear Cells; MCP-1: Monocyte Chemoattractant Protein-1; HLA-DR: Human Leukocyte Antigen – DR Isotype; VEGFR2: Vascular Endothelial Growth Factor Receptor 2.
Table 3: In Vivo (Animal Model) Effects of C15:0 Supplementation
| Animal Model | Duration | Key Findings | Reference |
|---|---|---|---|
| High-fat diet-induced obese mice | 12 weeks | Lower glucose, total cholesterol, and body weight gain compared to controls. | [10] |
| Model of nonalcoholic fatty liver disease | 12 weeks | Lowered inflammation, cholesterol, and triglycerides; attenuated anemia and liver fibrosis. | [10] |
| ApoE−/−/Ldlr−/− mice (Atherosclerosis) | 12 weeks | (Studied with branched-chain FAs, but provides a model) Reduced hyperlipidemia, particularly triglycerides. |[13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of C15:0 on Human Endothelial Cells
This protocol describes a method to assess the anti-inflammatory effects of C15:0 on human umbilical vein endothelial cells (HUVECs) stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS).
Methodology:
-
Cell Culture : Culture HUVECs in appropriate endothelial growth medium at 37°C and 5% CO₂. Use cells at early passages (P2-P5) to maintain physiological responses.
-
Seeding : Seed HUVECs into 96-well plates at a density that ensures they reach ~90% confluency on the day of the experiment.
-
C15:0 Preparation : Prepare a sterile stock solution of Pentadecanoic acid (e.g., 100 mM in ethanol). From this stock, prepare serial dilutions in culture medium to achieve final desired concentrations (e.g., 1.9, 5.6, 17, 50 µM). Include a vehicle control (medium with the same final concentration of ethanol).
-
Pre-treatment : Remove old medium from cells and add the C15:0 working solutions or vehicle control. Incubate for 1-2 hours.
-
Inflammatory Stimulation : Add LPS (or another stimulus like TNFα) directly to the wells to achieve the final desired concentration (e.g., 100 ng/mL).
-
Incubation : Return the plate to the incubator for 18-24 hours.
-
Supernatant Collection : Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for analysis.
-
Analysis : Quantify the concentration of inflammatory markers like MCP-1 and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Interpretation : Compare cytokine levels in C15:0-treated wells to the LPS-only control to determine the dose-dependent inhibitory effect of C15:0.
Protocol 2: In Vivo Assessment in a Mouse Model of Atherosclerosis
This protocol outlines a study to evaluate the effect of C15:0 supplementation on the development of atherosclerosis in ApoE⁻/⁻/Ldlr⁻/⁻ double knockout mice, a model that spontaneously develops hyperlipidemia and atherosclerotic plaques.[13]
Methodology:
-
Animal Model : Use male ApoE⁻/⁻/Ldlr⁻/⁻ mice, aged 8-10 weeks. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Diet Formulation :
-
Control Diet : Prepare a standard chow or a Western-type diet (high-fat, high-cholesterol) as the control.
-
C15:0 Diet : Prepare the same base diet supplemented with pure Pentadecanoic acid. A typical dose might be 0.5-1.0 g/kg of diet. Ensure the C15:0 is thoroughly mixed for homogeneity.
-
-
Experimental Groups : Randomly divide mice into two groups (n=10-15 per group):
-
Group 1: Control Diet
-
Group 2: C15:0 Supplemented Diet
-
-
Study Duration : Feed the mice their respective diets for 12-16 weeks. Monitor body weight and food intake weekly.
-
Blood Collection & Analysis : Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the study.
-
Separate plasma and store at -80°C.
-
Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using commercial enzymatic kits.
-
Analyze plasma for inflammatory markers (e.g., MCP-1) using ELISA.
-
-
Tissue Harvesting and Analysis : At the end of the study, euthanize mice and perfuse the vascular system with saline.
-
Harvest the aorta from the arch to the iliac bifurcation.
-
En Face Analysis : Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich plaques, and quantify the plaque area as a percentage of the total aortic surface area using imaging software.
-
Histological Analysis : Embed the aortic root in OCT compound for cryosectioning. Stain sections with Oil Red O (for lipids) and Masson's trichrome (for collagen/fibrosis). Quantify plaque size and composition.
-
Protocol 3: Quantification of C15:0 in Plasma by GC-MS
This protocol provides a standard method for extracting and quantifying total C15:0 (free and esterified) from plasma using gas chromatography-mass spectrometry (GC-MS).[14][15]
Methodology:
-
Internal Standard Preparation : Prepare a stock solution of a deuterated C15:0 internal standard (e.g., Pentadecanoic Acid-d3) in ethanol. This is critical for accurate quantification.[16]
-
Sample Preparation & Lipid Extraction :
-
To 100 µL of plasma in a glass tube, add 100 µL of the deuterated internal standard.
-
Add 1 mL of chloroform and 2 mL of methanol (containing an antioxidant like BHT). Vortex for 5-10 minutes. This is a modified Bligh and Dyer extraction.[15]
-
Add another 1 mL of chloroform and 1 mL of 1.0% EDTA solution to induce phase separation. Vortex for 2 minutes.
-
Centrifuge at ~2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
-
Saponification (to release esterified FAs) :
-
Dry the collected organic phase under a stream of nitrogen.
-
Add 1 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes to hydrolyze the fatty acid esters.
-
-
Derivatization to FAMEs (Fatty Acid Methyl Esters) :
-
After cooling, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol. Heat at 80°C for 5 minutes. This reaction methylates the free fatty acids, making them volatile for GC analysis.
-
Cool the sample and add 1 mL of hexane and 1 mL of water. Vortex and centrifuge to separate phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis :
-
Injection : Inject 1 µL of the hexane extract into the GC-MS system.
-
GC Column : Use a polar capillary column suitable for FAME separation (e.g., a DB-23 or similar).
-
Oven Program : Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250°C) to elute all FAMEs.
-
MS Detection : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to specifically detect the characteristic ions for C15:0-methyl ester and its deuterated internal standard.
-
-
Quantification :
-
Prepare a standard curve using known concentrations of non-labeled C15:0 standard mixed with a fixed amount of the deuterated internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for both the standards and the samples.
-
Determine the concentration of C15:0 in the plasma samples by interpolating their peak area ratios on the standard curve.
-
References
- 1. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramides and other sphingolipids as drivers of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds[v1] | Preprints.org [preprints.org]
- 7. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 11. [PDF] Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | Semantic Scholar [semanticscholar.org]
- 12. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds | MDPI [mdpi.com]
- 13. The impact of supplementation with iso-branched chain fatty acids in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
Application of Pentadecanoic Acid (C15:0) in Cardiovascular Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
While the query specified C15-Ceramide, a comprehensive review of current scientific literature reveals a significant focus on the C15:0 fatty acid (Pentadecanoic acid) for its beneficial roles in cardiovascular health. A ceramide is a lipid composed of a sphingosine backbone linked to a fatty acid; thus, a this compound would incorporate a 15-carbon fatty acid. However, research on this specific ceramide in cardiovascular disease (CVD) is sparse.
Conversely, there is a robust and growing body of evidence indicating that the odd-chain saturated fatty acid Pentadecanoic acid (C15:0) is associated with improved cardiovascular outcomes.[1][2] This stands in contrast to the well-documented detrimental effects of even-chain ceramides, such as C16:0 and C18:0 ceramides, which are linked to apoptosis, inflammation, insulin resistance, and are considered independent risk factors for adverse cardiovascular events.[3][4][5]
These application notes will therefore focus on the scientifically prominent Pentadecanoic acid (C15:0) , providing context on general ceramide metabolism to highlight the critical differences based on fatty acid chain length.
General Ceramide Synthesis Pathway
The biological impact of a ceramide is heavily dependent on the length of its fatty acid chain, which is incorporated by a family of enzymes called Ceramide Synthases (CerS). The diagram below illustrates the general de novo synthesis pathway, showing how different fatty acids result in distinct ceramide species with differing pathological roles.
Application Notes for Pentadecanoic Acid (C15:0)
Proposed Mechanism of Action
Pentadecanoic acid (C15:0) is an exogenous odd-chain saturated fatty acid primarily obtained from dietary sources like dairy fat.[6] Its cardioprotective effects are attributed to its pleiotropic activities, including the activation of key metabolic regulators and inhibition of inflammatory pathways.[7][8]
-
PPAR Agonism : C15:0 is a dual partial agonist for Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and delta (PPAR-δ), which are critical regulators of lipid metabolism and inflammation.[8]
-
AMPK Activation & mTOR Inhibition : C15:0 activates AMP-activated protein kinase (AMPK) and inhibits the mechanistic target of rapamycin (mTOR).[7][9] This signaling axis is a core component of longevity pathways and plays a crucial role in maintaining metabolic homeostasis.
-
Anti-Inflammatory Effects : In vitro studies demonstrate that C15:0 reduces the expression of multiple pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα).[6][10]
-
Mitochondrial Function : C15:0 has been shown to repair mitochondrial function and reduce the production of reactive oxygen species (ROS).[6]
The diagram below illustrates these interconnected pathways.
Summary of Key Research Findings
Research findings consistently support a beneficial role for C15:0 in cardiovascular health.
-
Observational Studies : Large prospective human cohort studies consistently show that higher circulating levels of C15:0 are associated with a lower risk of developing cardiovascular disease, heart failure, hypertension, and type 2 diabetes.[1][2][10]
-
In Vitro Studies : Experiments using primary human cell systems mimicking various disease states show C15:0 has broad anti-inflammatory and anti-fibrotic activities at physiologically relevant concentrations (e.g., 17 µM) and is non-cytotoxic.[1][11]
-
In Vivo Animal Studies : In animal models of metabolic disease, dietary supplementation with C15:0 has been shown to lower glucose, total cholesterol, and triglycerides, reduce pro-inflammatory cytokines, and attenuate liver fibrosis.[10]
Data Presentation: Quantitative Findings
The following tables summarize key quantitative data from relevant studies.
Table 1: Observational Studies on Circulating C15:0 and Cardiovascular Risk
| Outcome | Population / Study | Key Finding | Reference |
|---|---|---|---|
| Hypertension | NHANES (n=4,775) | An increase in serum C15:0‰ was associated with lower odds of prevalent hypertension (OR = 0.78, 95% CI: 0.66–0.93). | [2] |
| Cardiovascular Disease | Multi-cohort analysis | Higher circulating C15:0 was associated with a lower risk of incident CVD in a linear dose-response manner. | [6] |
| Heart Failure | Prospective cohort studies | Higher C15:0 blood concentrations are linked to a lower risk of developing heart failure. | [1][10] |
| All-Cause Mortality | Prospective cohort study | A U-shaped association was observed, with the lowest risk of mortality at circulating C15:0 concentrations of 0.2 to 0.3% of total fatty acids. |[6] |
Table 2: In Vitro Effects of C15:0 on Cardiovascular-Relevant Biomarkers
| Cell System | Biomarker | Effect at Optimal Dose (17 µM) | Relevance | Reference |
|---|---|---|---|---|
| HUVEC + Cytokines (3C System) | MCP-1 | Decreased | Chronic Inflammation, CVD | [10] |
| HUVEC + Cytokines (3C System) | HLA-DR | Decreased | Chronic Inflammation, CVD | [12] |
| PBMC + HUVEC (LPS System) | VEGFR2 | Decreased | Angiogenesis, Inflammation | [7] |
| PBMC + HUVEC (SAg System) | T-cell Proliferation | Decreased | Autoimmune Disease, Inflammation | [7] |
| Coronary Artery Smooth Muscle | Proliferation | Decreased | Atherosclerosis |[1] |
HUVEC: Human Umbilical Vein Endothelial Cells; PBMC: Peripheral Blood Mononuclear Cells; MCP-1: Monocyte Chemoattractant Protein-1; HLA-DR: Human Leukocyte Antigen – DR Isotype; VEGFR2: Vascular Endothelial Growth Factor Receptor 2.
Table 3: In Vivo (Animal Model) Effects of C15:0 Supplementation
| Animal Model | Duration | Key Findings | Reference |
|---|---|---|---|
| High-fat diet-induced obese mice | 12 weeks | Lower glucose, total cholesterol, and body weight gain compared to controls. | [10] |
| Model of nonalcoholic fatty liver disease | 12 weeks | Lowered inflammation, cholesterol, and triglycerides; attenuated anemia and liver fibrosis. | [10] |
| ApoE−/−/Ldlr−/− mice (Atherosclerosis) | 12 weeks | (Studied with branched-chain FAs, but provides a model) Reduced hyperlipidemia, particularly triglycerides. |[13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of C15:0 on Human Endothelial Cells
This protocol describes a method to assess the anti-inflammatory effects of C15:0 on human umbilical vein endothelial cells (HUVECs) stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS).
Methodology:
-
Cell Culture : Culture HUVECs in appropriate endothelial growth medium at 37°C and 5% CO₂. Use cells at early passages (P2-P5) to maintain physiological responses.
-
Seeding : Seed HUVECs into 96-well plates at a density that ensures they reach ~90% confluency on the day of the experiment.
-
C15:0 Preparation : Prepare a sterile stock solution of Pentadecanoic acid (e.g., 100 mM in ethanol). From this stock, prepare serial dilutions in culture medium to achieve final desired concentrations (e.g., 1.9, 5.6, 17, 50 µM). Include a vehicle control (medium with the same final concentration of ethanol).
-
Pre-treatment : Remove old medium from cells and add the C15:0 working solutions or vehicle control. Incubate for 1-2 hours.
-
Inflammatory Stimulation : Add LPS (or another stimulus like TNFα) directly to the wells to achieve the final desired concentration (e.g., 100 ng/mL).
-
Incubation : Return the plate to the incubator for 18-24 hours.
-
Supernatant Collection : Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for analysis.
-
Analysis : Quantify the concentration of inflammatory markers like MCP-1 and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Interpretation : Compare cytokine levels in C15:0-treated wells to the LPS-only control to determine the dose-dependent inhibitory effect of C15:0.
Protocol 2: In Vivo Assessment in a Mouse Model of Atherosclerosis
This protocol outlines a study to evaluate the effect of C15:0 supplementation on the development of atherosclerosis in ApoE⁻/⁻/Ldlr⁻/⁻ double knockout mice, a model that spontaneously develops hyperlipidemia and atherosclerotic plaques.[13]
Methodology:
-
Animal Model : Use male ApoE⁻/⁻/Ldlr⁻/⁻ mice, aged 8-10 weeks. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Diet Formulation :
-
Control Diet : Prepare a standard chow or a Western-type diet (high-fat, high-cholesterol) as the control.
-
C15:0 Diet : Prepare the same base diet supplemented with pure Pentadecanoic acid. A typical dose might be 0.5-1.0 g/kg of diet. Ensure the C15:0 is thoroughly mixed for homogeneity.
-
-
Experimental Groups : Randomly divide mice into two groups (n=10-15 per group):
-
Group 1: Control Diet
-
Group 2: C15:0 Supplemented Diet
-
-
Study Duration : Feed the mice their respective diets for 12-16 weeks. Monitor body weight and food intake weekly.
-
Blood Collection & Analysis : Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the study.
-
Separate plasma and store at -80°C.
-
Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using commercial enzymatic kits.
-
Analyze plasma for inflammatory markers (e.g., MCP-1) using ELISA.
-
-
Tissue Harvesting and Analysis : At the end of the study, euthanize mice and perfuse the vascular system with saline.
-
Harvest the aorta from the arch to the iliac bifurcation.
-
En Face Analysis : Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich plaques, and quantify the plaque area as a percentage of the total aortic surface area using imaging software.
-
Histological Analysis : Embed the aortic root in OCT compound for cryosectioning. Stain sections with Oil Red O (for lipids) and Masson's trichrome (for collagen/fibrosis). Quantify plaque size and composition.
-
Protocol 3: Quantification of C15:0 in Plasma by GC-MS
This protocol provides a standard method for extracting and quantifying total C15:0 (free and esterified) from plasma using gas chromatography-mass spectrometry (GC-MS).[14][15]
Methodology:
-
Internal Standard Preparation : Prepare a stock solution of a deuterated C15:0 internal standard (e.g., Pentadecanoic Acid-d3) in ethanol. This is critical for accurate quantification.[16]
-
Sample Preparation & Lipid Extraction :
-
To 100 µL of plasma in a glass tube, add 100 µL of the deuterated internal standard.
-
Add 1 mL of chloroform and 2 mL of methanol (containing an antioxidant like BHT). Vortex for 5-10 minutes. This is a modified Bligh and Dyer extraction.[15]
-
Add another 1 mL of chloroform and 1 mL of 1.0% EDTA solution to induce phase separation. Vortex for 2 minutes.
-
Centrifuge at ~2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
-
Saponification (to release esterified FAs) :
-
Dry the collected organic phase under a stream of nitrogen.
-
Add 1 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes to hydrolyze the fatty acid esters.
-
-
Derivatization to FAMEs (Fatty Acid Methyl Esters) :
-
After cooling, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol. Heat at 80°C for 5 minutes. This reaction methylates the free fatty acids, making them volatile for GC analysis.
-
Cool the sample and add 1 mL of hexane and 1 mL of water. Vortex and centrifuge to separate phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis :
-
Injection : Inject 1 µL of the hexane extract into the GC-MS system.
-
GC Column : Use a polar capillary column suitable for FAME separation (e.g., a DB-23 or similar).
-
Oven Program : Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250°C) to elute all FAMEs.
-
MS Detection : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to specifically detect the characteristic ions for C15:0-methyl ester and its deuterated internal standard.
-
-
Quantification :
-
Prepare a standard curve using known concentrations of non-labeled C15:0 standard mixed with a fixed amount of the deuterated internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for both the standards and the samples.
-
Determine the concentration of C15:0 in the plasma samples by interpolating their peak area ratios on the standard curve.
-
References
- 1. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramides and other sphingolipids as drivers of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds[v1] | Preprints.org [preprints.org]
- 7. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 11. [PDF] Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | Semantic Scholar [semanticscholar.org]
- 12. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds | MDPI [mdpi.com]
- 13. The impact of supplementation with iso-branched chain fatty acids in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
C15-Ceramide: Application Notes and Protocols for Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides, a class of sphingolipids, have emerged as critical bioactive molecules implicated in the pathophysiology of various metabolic disorders, including insulin resistance, type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.[1][2][3][4][5] Specific ceramide species, characterized by the length of their fatty acid chain, appear to exert distinct biological effects. While long-chain ceramides like C16:0 and C18:0 are generally considered detrimental to metabolic health, the roles of other species are still under investigation.[1][2]
This document provides detailed application notes and protocols relevant to the study of ceramides as potential biomarkers for metabolic disorders, with a specific focus on C15-Ceramide. It is important to note that while this compound is frequently utilized as an internal standard in mass spectrometry-based lipidomics due to its low endogenous abundance, its role as a direct biomarker is an emerging area of interest.
This compound as a Potential Biomarker
The investigation of odd-chain fatty acids and their corresponding sphingolipids, including this compound, is a growing field. While extensive research has focused on even-chain ceramides, the biological functions and biomarker potential of their odd-chain counterparts are less understood. Pentadecanoic acid (C15:0), the fatty acid component of this compound, has been associated with certain metabolic benefits, suggesting that this compound could also have unique physiological roles.[6]
Currently, the primary application of this compound in metabolic research is as an internal standard for the accurate quantification of other, more abundant ceramide species.[7] Its stable, non-endogenous nature (in significant amounts) makes it an ideal reference compound. However, future studies may elucidate a more direct role for endogenous this compound in metabolic signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data on various ceramide species in relation to metabolic disorders. It is important to note the general trend of increased even-chain ceramide concentrations in individuals with metabolic dysfunction compared to healthy controls. Data specifically on endogenous this compound is limited; therefore, the tables focus on the more extensively studied ceramides.
Table 1: Plasma Ceramide Concentrations in Type 2 Diabetes
| Ceramide Species | Patient Group | Control Group | Fold Change | Analytical Method | Reference |
| C18:0 | Higher in T2D | Lower in controls | Increased | LC-MS/MS | [8] |
| C20:0 | Higher in T2D | Lower in controls | Increased | LC-MS/MS | [8] |
| C24:1 | Higher in T2D | Lower in controls | Increased | LC-MS/MS | [8] |
| Total Ceramides | Higher in T2D | Lower in controls | Increased | LC-MS/MS | [8] |
Table 2: Hepatic Ceramide Concentrations in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Ceramide Species | NAFLD Group | Control Group | Fold Change | Analytical Method | Reference |
| C16:0 | Increased in NASH | Lower in controls | Increased | LC-MS/MS | [9] |
| C18:0 | Increased in NASH | Lower in controls | Increased | LC-MS/MS | [9] |
| C22:0 | Increased in NASH | Lower in controls | Increased | LC-MS/MS | [9] |
| C24:1 | Increased in NASH | Lower in controls | Increased | LC-MS/MS | [9] |
Table 3: Ceramide Ratios as Cardiovascular Risk Markers
| Ceramide Ratio | Condition | Observation | Analytical Method | Reference |
| C24:0/C16:0 | Coronary Heart Disease | Inversely associated with risk | LC-MS/MS | [10] |
| C16:0/C24:0 | Cardiovascular Events | Predictive of adverse events | LC-MS/MS | [11] |
| C18:0/C24:0 | Cardiovascular Events | Predictive of adverse events | LC-MS/MS | [11] |
| C24:1/C24:0 | Cardiovascular Events | Predictive of adverse events | LC-MS/MS | [11] |
Signaling Pathways
Ceramides are central to several signaling pathways that modulate cellular processes critical to metabolic health. The accumulation of specific ceramides can lead to impaired insulin signaling, increased inflammation, and apoptosis.
De Novo Ceramide Synthesis Pathway
The de novo synthesis pathway is a primary source of cellular ceramides and is initiated by the condensation of serine and palmitoyl-CoA.
Caption: De Novo Ceramide Synthesis Pathway.
Role of Ceramides in Insulin Resistance
Elevated levels of certain ceramides can interfere with the insulin signaling cascade, contributing to insulin resistance.
Caption: Ceramide-mediated inhibition of insulin signaling.
Experimental Protocols
Protocol 1: Extraction of Ceramides from Plasma/Serum
This protocol outlines a standard method for the extraction of ceramides from plasma or serum samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plasma or serum samples
-
Internal Standard solution (e.g., C15:0-Ceramide or C17:0-Ceramide in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Autosampler vials
Procedure:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a glass tube, add 20 µL of the internal standard solution.
-
Add 1 mL of chloroform:methanol (1:2, v/v) and vortex for 1 minute.
-
Incubate on ice for 30 minutes.
-
Add 300 µL of chloroform and 300 µL of water, vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1, v/v).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Experimental Workflow for Ceramide Quantification
The following diagram illustrates a typical workflow for the quantification of ceramides from biological samples.
Caption: Experimental workflow for ceramide analysis.
Protocol 2: Quantification of Ceramides by LC-MS/MS
This protocol provides a general framework for the analysis of ceramides using a reverse-phase LC coupled to a tandem mass spectrometer. Specific parameters will need to be optimized based on the instrument and column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate
-
Mobile Phase B: Methanol/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate
-
Gradient:
-
0-2 min: 80% B
-
2-12 min: Gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 80% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each ceramide species and the internal standard need to be determined. For example:
-
C15:0-Ceramide (d18:1/15:0): m/z [M+H]+ → m/z 264.3
-
C16:0-Ceramide (d18:1/16:0): m/z [M+H]+ → m/z 264.3
-
C18:0-Ceramide (d18:1/18:0): m/z [M+H]+ → m/z 264.3
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Analysis:
-
Integrate the peak areas for each ceramide species and the internal standard.
-
Calculate the ratio of the peak area of each endogenous ceramide to the peak area of the internal standard.
-
Generate a standard curve using known concentrations of ceramide standards.
-
Quantify the concentration of each ceramide species in the samples by interpolating their peak area ratios from the standard curve.
Conclusion
The study of ceramides offers a promising avenue for understanding the molecular underpinnings of metabolic diseases and for the development of novel biomarkers and therapeutic targets. While the direct role of endogenous this compound as a biomarker is yet to be firmly established, its use as an internal standard is crucial for the accurate quantification of other disease-relevant ceramide species. The protocols and information provided herein offer a comprehensive guide for researchers to explore the complex world of ceramides and their impact on metabolic health. Further research into odd-chain ceramides may reveal unique biological functions and expand their utility in the clinical management of metabolic disorders.
References
- 1. arcjournals.org [arcjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]
- 4. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of plasma and erythrocyte fatty acids C15:0, t-C16:1n-7 and C17:0 as biomarkers of dairy fat consumption in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Syndrome is Associated with Ceramide Accumulation in Visceral Adipose Tissue of Women with Morbid Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma Ceramides Are Elevated in Obese Subjects With Type 2 Diabetes and Correlate With the Severity of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ceramide Remodeling and Risk of Cardiovascular Events and Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide Biomarkers Predictive of Cardiovascular Disease Risk Increase in Healthy Older Adults After Bed Rest - PMC [pmc.ncbi.nlm.nih.gov]
C15-Ceramide: Application Notes and Protocols for Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides, a class of sphingolipids, have emerged as critical bioactive molecules implicated in the pathophysiology of various metabolic disorders, including insulin resistance, type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.[1][2][3][4][5] Specific ceramide species, characterized by the length of their fatty acid chain, appear to exert distinct biological effects. While long-chain ceramides like C16:0 and C18:0 are generally considered detrimental to metabolic health, the roles of other species are still under investigation.[1][2]
This document provides detailed application notes and protocols relevant to the study of ceramides as potential biomarkers for metabolic disorders, with a specific focus on C15-Ceramide. It is important to note that while this compound is frequently utilized as an internal standard in mass spectrometry-based lipidomics due to its low endogenous abundance, its role as a direct biomarker is an emerging area of interest.
This compound as a Potential Biomarker
The investigation of odd-chain fatty acids and their corresponding sphingolipids, including this compound, is a growing field. While extensive research has focused on even-chain ceramides, the biological functions and biomarker potential of their odd-chain counterparts are less understood. Pentadecanoic acid (C15:0), the fatty acid component of this compound, has been associated with certain metabolic benefits, suggesting that this compound could also have unique physiological roles.[6]
Currently, the primary application of this compound in metabolic research is as an internal standard for the accurate quantification of other, more abundant ceramide species.[7] Its stable, non-endogenous nature (in significant amounts) makes it an ideal reference compound. However, future studies may elucidate a more direct role for endogenous this compound in metabolic signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data on various ceramide species in relation to metabolic disorders. It is important to note the general trend of increased even-chain ceramide concentrations in individuals with metabolic dysfunction compared to healthy controls. Data specifically on endogenous this compound is limited; therefore, the tables focus on the more extensively studied ceramides.
Table 1: Plasma Ceramide Concentrations in Type 2 Diabetes
| Ceramide Species | Patient Group | Control Group | Fold Change | Analytical Method | Reference |
| C18:0 | Higher in T2D | Lower in controls | Increased | LC-MS/MS | [8] |
| C20:0 | Higher in T2D | Lower in controls | Increased | LC-MS/MS | [8] |
| C24:1 | Higher in T2D | Lower in controls | Increased | LC-MS/MS | [8] |
| Total Ceramides | Higher in T2D | Lower in controls | Increased | LC-MS/MS | [8] |
Table 2: Hepatic Ceramide Concentrations in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Ceramide Species | NAFLD Group | Control Group | Fold Change | Analytical Method | Reference |
| C16:0 | Increased in NASH | Lower in controls | Increased | LC-MS/MS | [9] |
| C18:0 | Increased in NASH | Lower in controls | Increased | LC-MS/MS | [9] |
| C22:0 | Increased in NASH | Lower in controls | Increased | LC-MS/MS | [9] |
| C24:1 | Increased in NASH | Lower in controls | Increased | LC-MS/MS | [9] |
Table 3: Ceramide Ratios as Cardiovascular Risk Markers
| Ceramide Ratio | Condition | Observation | Analytical Method | Reference |
| C24:0/C16:0 | Coronary Heart Disease | Inversely associated with risk | LC-MS/MS | [10] |
| C16:0/C24:0 | Cardiovascular Events | Predictive of adverse events | LC-MS/MS | [11] |
| C18:0/C24:0 | Cardiovascular Events | Predictive of adverse events | LC-MS/MS | [11] |
| C24:1/C24:0 | Cardiovascular Events | Predictive of adverse events | LC-MS/MS | [11] |
Signaling Pathways
Ceramides are central to several signaling pathways that modulate cellular processes critical to metabolic health. The accumulation of specific ceramides can lead to impaired insulin signaling, increased inflammation, and apoptosis.
De Novo Ceramide Synthesis Pathway
The de novo synthesis pathway is a primary source of cellular ceramides and is initiated by the condensation of serine and palmitoyl-CoA.
Caption: De Novo Ceramide Synthesis Pathway.
Role of Ceramides in Insulin Resistance
Elevated levels of certain ceramides can interfere with the insulin signaling cascade, contributing to insulin resistance.
Caption: Ceramide-mediated inhibition of insulin signaling.
Experimental Protocols
Protocol 1: Extraction of Ceramides from Plasma/Serum
This protocol outlines a standard method for the extraction of ceramides from plasma or serum samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plasma or serum samples
-
Internal Standard solution (e.g., C15:0-Ceramide or C17:0-Ceramide in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Autosampler vials
Procedure:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a glass tube, add 20 µL of the internal standard solution.
-
Add 1 mL of chloroform:methanol (1:2, v/v) and vortex for 1 minute.
-
Incubate on ice for 30 minutes.
-
Add 300 µL of chloroform and 300 µL of water, vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1, v/v).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Experimental Workflow for Ceramide Quantification
The following diagram illustrates a typical workflow for the quantification of ceramides from biological samples.
Caption: Experimental workflow for ceramide analysis.
Protocol 2: Quantification of Ceramides by LC-MS/MS
This protocol provides a general framework for the analysis of ceramides using a reverse-phase LC coupled to a tandem mass spectrometer. Specific parameters will need to be optimized based on the instrument and column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate
-
Mobile Phase B: Methanol/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate
-
Gradient:
-
0-2 min: 80% B
-
2-12 min: Gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 80% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each ceramide species and the internal standard need to be determined. For example:
-
C15:0-Ceramide (d18:1/15:0): m/z [M+H]+ → m/z 264.3
-
C16:0-Ceramide (d18:1/16:0): m/z [M+H]+ → m/z 264.3
-
C18:0-Ceramide (d18:1/18:0): m/z [M+H]+ → m/z 264.3
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Analysis:
-
Integrate the peak areas for each ceramide species and the internal standard.
-
Calculate the ratio of the peak area of each endogenous ceramide to the peak area of the internal standard.
-
Generate a standard curve using known concentrations of ceramide standards.
-
Quantify the concentration of each ceramide species in the samples by interpolating their peak area ratios from the standard curve.
Conclusion
The study of ceramides offers a promising avenue for understanding the molecular underpinnings of metabolic diseases and for the development of novel biomarkers and therapeutic targets. While the direct role of endogenous this compound as a biomarker is yet to be firmly established, its use as an internal standard is crucial for the accurate quantification of other disease-relevant ceramide species. The protocols and information provided herein offer a comprehensive guide for researchers to explore the complex world of ceramides and their impact on metabolic health. Further research into odd-chain ceramides may reveal unique biological functions and expand their utility in the clinical management of metabolic disorders.
References
- 1. arcjournals.org [arcjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]
- 4. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of plasma and erythrocyte fatty acids C15:0, t-C16:1n-7 and C17:0 as biomarkers of dairy fat consumption in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Syndrome is Associated with Ceramide Accumulation in Visceral Adipose Tissue of Women with Morbid Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma Ceramides Are Elevated in Obese Subjects With Type 2 Diabetes and Correlate With the Severity of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ceramide Remodeling and Risk of Cardiovascular Events and Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide Biomarkers Predictive of Cardiovascular Disease Risk Increase in Healthy Older Adults After Bed Rest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments Using Synthetic C15-Ceramide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro experiments using synthetic C15-Ceramide (N-pentadecanoyl-sphingosine). This document outlines the background, key applications, detailed experimental protocols, and expected outcomes when studying the effects of this compound on various cell lines.
Introduction
Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and senescence. As a signaling molecule, ceramide accumulation is a key event in the cellular response to stress and is a focal point of research in cancer biology and other therapeutic areas. Synthetic, cell-permeable ceramide analogs, such as this compound, are valuable tools for elucidating these pathways and for the development of novel therapeutics. This compound, with its 15-carbon acyl chain, offers a unique tool to investigate the chain-length specificity of ceramide-mediated cellular effects.
Key Research Applications
-
Induction of Apoptosis: Exogenous this compound can be used to trigger programmed cell death to study the underlying molecular mechanisms. Ceramides are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Analysis: Treatment with this compound can lead to cell cycle arrest, providing a model to study the regulation of cell proliferation.
-
Signal Transduction Studies: this compound is a tool to investigate ceramide-mediated signaling cascades, including the activation of protein phosphatases (PP1 and PP2A), stress-activated protein kinases (e.g., JNK), and the inhibition of pro-survival pathways like the PI3K/Akt pathway.
-
Drug Development and Screening: this compound can be used as a positive control in high-throughput screening assays for compounds that modulate ceramide metabolism or mimic its pro-apoptotic effects.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of short-chain ceramides on cell viability. While specific data for this compound is limited in publicly available literature, the provided data for structurally similar ceramides can serve as a reference for designing dose-response experiments.
| Cell Line | Ceramide Analog | Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Assay Method |
| MCF-7 (Breast Cancer) | C6-Ceramide | 25 | 24 | ~60% | MTT Assay |
| MCF-7 (Breast Cancer) | C6-Ceramide | 50 | 24 | ~40% | MTT Assay |
| HUVEC (Endothelial) | C2-Ceramide | 10 | 24 | ~75% | Not Specified |
| HUVEC (Endothelial) | C2-Ceramide | 50 | 24 | ~50% | Not Specified |
| Keratinocytes | C2-Ceramide | 25 | 48 | ~50% (Apoptosis) | Not Specified[1] |
| Fibroblasts | C2-Ceramide | 10 | 48 | Increased Proliferation | Not Specified[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Synthetic this compound (powder)
-
Ethanol, absolute (or DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol (or DMSO) to achieve a stock solution concentration of 10-20 mM.
-
Warm the solution gently at 37°C and vortex vigorously to ensure complete dissolution. This compound may require more effort to dissolve than shorter-chain ceramides.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (Ethanol or DMSO)
Procedure:
-
Seed cells at an appropriate density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare the this compound working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). It is crucial to add the stock solution to the medium while vortexing or mixing vigorously to ensure proper dispersion and prevent precipitation.
-
Prepare a vehicle control by adding the same volume of ethanol or DMSO used for the highest this compound concentration to the culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the this compound working solutions or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Cell Viability Assessment using MTT Assay
Materials:
-
Cells treated with this compound (from Protocol 2) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals in viable cells.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
After the desired incubation time, collect the cell culture medium (which contains detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle method (e.g., trypsinization or a cell scraper).
-
Combine the detached cells with the cells from the collected medium.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for in vitro this compound treatment and analysis.
Caption: this compound induced apoptosis signaling pathway.
References
Application Notes and Protocols for In Vitro Experiments Using Synthetic C15-Ceramide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro experiments using synthetic C15-Ceramide (N-pentadecanoyl-sphingosine). This document outlines the background, key applications, detailed experimental protocols, and expected outcomes when studying the effects of this compound on various cell lines.
Introduction
Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and senescence. As a signaling molecule, ceramide accumulation is a key event in the cellular response to stress and is a focal point of research in cancer biology and other therapeutic areas. Synthetic, cell-permeable ceramide analogs, such as this compound, are valuable tools for elucidating these pathways and for the development of novel therapeutics. This compound, with its 15-carbon acyl chain, offers a unique tool to investigate the chain-length specificity of ceramide-mediated cellular effects.
Key Research Applications
-
Induction of Apoptosis: Exogenous this compound can be used to trigger programmed cell death to study the underlying molecular mechanisms. Ceramides are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Analysis: Treatment with this compound can lead to cell cycle arrest, providing a model to study the regulation of cell proliferation.
-
Signal Transduction Studies: this compound is a tool to investigate ceramide-mediated signaling cascades, including the activation of protein phosphatases (PP1 and PP2A), stress-activated protein kinases (e.g., JNK), and the inhibition of pro-survival pathways like the PI3K/Akt pathway.
-
Drug Development and Screening: this compound can be used as a positive control in high-throughput screening assays for compounds that modulate ceramide metabolism or mimic its pro-apoptotic effects.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of short-chain ceramides on cell viability. While specific data for this compound is limited in publicly available literature, the provided data for structurally similar ceramides can serve as a reference for designing dose-response experiments.
| Cell Line | Ceramide Analog | Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Assay Method |
| MCF-7 (Breast Cancer) | C6-Ceramide | 25 | 24 | ~60% | MTT Assay |
| MCF-7 (Breast Cancer) | C6-Ceramide | 50 | 24 | ~40% | MTT Assay |
| HUVEC (Endothelial) | C2-Ceramide | 10 | 24 | ~75% | Not Specified |
| HUVEC (Endothelial) | C2-Ceramide | 50 | 24 | ~50% | Not Specified |
| Keratinocytes | C2-Ceramide | 25 | 48 | ~50% (Apoptosis) | Not Specified[1] |
| Fibroblasts | C2-Ceramide | 10 | 48 | Increased Proliferation | Not Specified[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Synthetic this compound (powder)
-
Ethanol, absolute (or DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol (or DMSO) to achieve a stock solution concentration of 10-20 mM.
-
Warm the solution gently at 37°C and vortex vigorously to ensure complete dissolution. This compound may require more effort to dissolve than shorter-chain ceramides.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (Ethanol or DMSO)
Procedure:
-
Seed cells at an appropriate density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare the this compound working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). It is crucial to add the stock solution to the medium while vortexing or mixing vigorously to ensure proper dispersion and prevent precipitation.
-
Prepare a vehicle control by adding the same volume of ethanol or DMSO used for the highest this compound concentration to the culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the this compound working solutions or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Cell Viability Assessment using MTT Assay
Materials:
-
Cells treated with this compound (from Protocol 2) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals in viable cells.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
After the desired incubation time, collect the cell culture medium (which contains detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle method (e.g., trypsinization or a cell scraper).
-
Combine the detached cells with the cells from the collected medium.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for in vitro this compound treatment and analysis.
Caption: this compound induced apoptosis signaling pathway.
References
Troubleshooting & Optimization
Optimizing mass spectrometry parameters for C15-Ceramide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of C15-Ceramide.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to data acquisition.
Frequently Asked Questions
Q1: What is the most common challenge in analyzing this compound by mass spectrometry?
A1: A primary challenge is achieving high sensitivity and specificity due to the low endogenous abundance of this compound in many biological samples. Matrix effects from more abundant lipids can also suppress the ionization of this compound, leading to a low signal-to-noise ratio.[1]
Q2: Which ionization mode, positive or negative, is optimal for this compound detection?
A2: this compound can be detected in both positive and negative ionization modes.[2]
-
Positive Ion Mode (ESI+): This mode is widely used and typically detects the protonated molecule [M+H]+. A characteristic fragment ion at m/z 264.3, corresponding to the sphingoid backbone after water loss, is commonly used for quantification in Multiple Reaction Monitoring (MRM) assays.[2][3][4]
-
Negative Ion Mode (ESI-): This mode detects the deprotonated molecule [M-H]-. Fragmentation in negative mode can provide more detailed structural information about the fatty acyl chain.[5][6]
The optimal choice depends on the specific instrumentation, sample matrix, and whether simultaneous analysis of other lipid species is required. It is recommended to test both modes to determine the best performance for your specific application.[2]
Q3: Why is the use of an internal standard crucial for accurate quantification of this compound?
A3: An internal standard is essential to correct for variations that can occur during sample preparation, such as extraction efficiency, as well as variations in injection volume and instrument response.[1] For ceramide analysis, a stable isotope-labeled ceramide or a ceramide with an odd-chain fatty acid that is not naturally present in the sample (like C17-Ceramide) is often used.[3]
Troubleshooting Common Problems
Problem 1: Low or No this compound Signal
-
Cause: Inefficient Lipid Extraction.
-
Solution: Ensure your extraction method is suitable for nonpolar lipids like ceramides. A modified Bligh & Dyer or Folch extraction is commonly used.[1] Verify that solvent ratios are accurate and that phase separation is complete. For complex matrices, consider a solid-phase extraction (SPE) step for sample cleanup and concentration.[1]
-
-
Cause: Suboptimal Ionization Source Parameters.
-
Solution: The efficiency of ionization is highly dependent on the source conditions. Optimize parameters such as capillary voltage, cone voltage, and gas flow rates (nebulizer, desolvation gas) to maximize the signal for your this compound standard.[3]
-
-
Cause: In-source Fragmentation.
-
Solution: High source temperatures or voltages can cause the precursor ion to fragment before it enters the mass analyzer, leading to a lower signal for your selected precursor. Systematically reduce source temperatures and voltages to see if the signal for the precursor ion improves.[2]
-
Problem 2: Poor Chromatographic Peak Shape (Broad or Tailing Peaks)
-
Cause: Inappropriate LC Column.
-
Cause: Unsuitable Mobile Phase.
-
Solution: Ensure your mobile phase is compatible with your column and analyte. For reversed-phase chromatography, typical mobile phases consist of water with a small amount of formic acid (to aid protonation) and an organic solvent like methanol, acetonitrile, or isopropanol.[3]
-
-
Cause: Sample Overload.
-
Solution: If peaks are broad and fronting, it may be due to overloading the analytical column. Dilute the sample extract and re-inject.[1]
-
Problem 3: High Background Noise or Significant Matrix Effects
-
Cause: Ion Suppression.
-
Solution: Co-eluting compounds, especially abundant phospholipids, can suppress the ionization of this compound.[2] Dilute the sample to reduce the concentration of interfering matrix components. Adjusting the chromatographic gradient can also help to separate this compound from the ion-suppressing compounds.
-
-
Cause: Contaminated Solvents or Vials.
-
Solution: Use high-purity, LC-MS grade solvents and certified clean collection vials to minimize background noise.[1] Running a blank injection (mobile phase only) can help identify sources of contamination.
-
Quantitative Data Summary
The following tables summarize key mass spectrometry parameters for the analysis of ceramides. Note that the precursor ion for this compound (d18:1/15:0) would be approximately m/z 524.5 ([M+H]+).
Table 1: Example MRM Transitions for Ceramide Analysis (Positive Ion Mode)
| Ceramide Species | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| C14-Ceramide | 510 | 264 | Characteristic sphingosine backbone fragment.[3] |
| This compound | ~524.5 | 264 | Calculated precursor mass. |
| C16-Ceramide | 538 | 264 | Commonly analyzed endogenous ceramide.[3] |
| C17-Ceramide | 552 | 264 | Often used as an internal standard.[3] |
| C18:1-Ceramide | 564 | 264 | Common unsaturated ceramide.[3] |
| C18-Ceramide | 566 | 264 | Common saturated ceramide.[3] |
| C24:1-Ceramide | 648 | 264 | Very long-chain ceramide.[3] |
| C24-Ceramide | 650 | 264 | Very long-chain ceramide.[3] |
Table 2: Optimized Mass Spectrometer Source Parameters (Example)
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [3] |
| Capillary Voltage | 3.0 kV | [3] |
| Cone Voltage | 40 V | [3] |
| Source Temperature | 120°C | [3] |
| Desolvation Temperature | 250°C | [3] |
| Cone Gas Flow | 86 L/h | [3] |
| Desolvation Gas Flow | 700 L/h | [3] |
| Collision Gas | Argon | [3] |
Note: These are example parameters and should be optimized for your specific instrument and application.
Experimental Protocols
1. Lipid Extraction from Plasma/Serum (Bligh & Dyer Method)
-
To 50 µL of plasma or serum in a glass tube, add an appropriate amount of internal standard (e.g., C17-Ceramide).[3]
-
Add 2 mL of a chloroform/methanol (1:2, v/v) mixture and vortex thoroughly.[3]
-
To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water, then vortex again.[3]
-
Centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in a known volume of a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.[1]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC Column: Use a C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).[3]
-
Mobile Phase A: Water with 0.2% formic acid.[3]
-
Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Gradient Elution:
-
Start with 50% Mobile Phase B for 1 minute.
-
Increase to 100% Mobile Phase B over 3 minutes with a linear gradient.
-
Hold at 100% Mobile Phase B for 12 minutes.
-
Return to 50% Mobile Phase B and equilibrate for 5 minutes before the next injection.[3]
-
-
Injection Volume: 25 µL.[3]
-
MS/MS Detection:
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for this compound and the internal standard (refer to Table 1).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, gas flows, temperatures) by infusing a standard solution of this compound to maximize signal intensity.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Characterization and direct quantitation of ceramide molecular species from lipid extracts of biological samples by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Optimizing mass spectrometry parameters for C15-Ceramide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of C15-Ceramide.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to data acquisition.
Frequently Asked Questions
Q1: What is the most common challenge in analyzing this compound by mass spectrometry?
A1: A primary challenge is achieving high sensitivity and specificity due to the low endogenous abundance of this compound in many biological samples. Matrix effects from more abundant lipids can also suppress the ionization of this compound, leading to a low signal-to-noise ratio.[1]
Q2: Which ionization mode, positive or negative, is optimal for this compound detection?
A2: this compound can be detected in both positive and negative ionization modes.[2]
-
Positive Ion Mode (ESI+): This mode is widely used and typically detects the protonated molecule [M+H]+. A characteristic fragment ion at m/z 264.3, corresponding to the sphingoid backbone after water loss, is commonly used for quantification in Multiple Reaction Monitoring (MRM) assays.[2][3][4]
-
Negative Ion Mode (ESI-): This mode detects the deprotonated molecule [M-H]-. Fragmentation in negative mode can provide more detailed structural information about the fatty acyl chain.[5][6]
The optimal choice depends on the specific instrumentation, sample matrix, and whether simultaneous analysis of other lipid species is required. It is recommended to test both modes to determine the best performance for your specific application.[2]
Q3: Why is the use of an internal standard crucial for accurate quantification of this compound?
A3: An internal standard is essential to correct for variations that can occur during sample preparation, such as extraction efficiency, as well as variations in injection volume and instrument response.[1] For ceramide analysis, a stable isotope-labeled ceramide or a ceramide with an odd-chain fatty acid that is not naturally present in the sample (like C17-Ceramide) is often used.[3]
Troubleshooting Common Problems
Problem 1: Low or No this compound Signal
-
Cause: Inefficient Lipid Extraction.
-
Solution: Ensure your extraction method is suitable for nonpolar lipids like ceramides. A modified Bligh & Dyer or Folch extraction is commonly used.[1] Verify that solvent ratios are accurate and that phase separation is complete. For complex matrices, consider a solid-phase extraction (SPE) step for sample cleanup and concentration.[1]
-
-
Cause: Suboptimal Ionization Source Parameters.
-
Solution: The efficiency of ionization is highly dependent on the source conditions. Optimize parameters such as capillary voltage, cone voltage, and gas flow rates (nebulizer, desolvation gas) to maximize the signal for your this compound standard.[3]
-
-
Cause: In-source Fragmentation.
-
Solution: High source temperatures or voltages can cause the precursor ion to fragment before it enters the mass analyzer, leading to a lower signal for your selected precursor. Systematically reduce source temperatures and voltages to see if the signal for the precursor ion improves.[2]
-
Problem 2: Poor Chromatographic Peak Shape (Broad or Tailing Peaks)
-
Cause: Inappropriate LC Column.
-
Cause: Unsuitable Mobile Phase.
-
Solution: Ensure your mobile phase is compatible with your column and analyte. For reversed-phase chromatography, typical mobile phases consist of water with a small amount of formic acid (to aid protonation) and an organic solvent like methanol, acetonitrile, or isopropanol.[3]
-
-
Cause: Sample Overload.
-
Solution: If peaks are broad and fronting, it may be due to overloading the analytical column. Dilute the sample extract and re-inject.[1]
-
Problem 3: High Background Noise or Significant Matrix Effects
-
Cause: Ion Suppression.
-
Solution: Co-eluting compounds, especially abundant phospholipids, can suppress the ionization of this compound.[2] Dilute the sample to reduce the concentration of interfering matrix components. Adjusting the chromatographic gradient can also help to separate this compound from the ion-suppressing compounds.
-
-
Cause: Contaminated Solvents or Vials.
-
Solution: Use high-purity, LC-MS grade solvents and certified clean collection vials to minimize background noise.[1] Running a blank injection (mobile phase only) can help identify sources of contamination.
-
Quantitative Data Summary
The following tables summarize key mass spectrometry parameters for the analysis of ceramides. Note that the precursor ion for this compound (d18:1/15:0) would be approximately m/z 524.5 ([M+H]+).
Table 1: Example MRM Transitions for Ceramide Analysis (Positive Ion Mode)
| Ceramide Species | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| C14-Ceramide | 510 | 264 | Characteristic sphingosine backbone fragment.[3] |
| This compound | ~524.5 | 264 | Calculated precursor mass. |
| C16-Ceramide | 538 | 264 | Commonly analyzed endogenous ceramide.[3] |
| C17-Ceramide | 552 | 264 | Often used as an internal standard.[3] |
| C18:1-Ceramide | 564 | 264 | Common unsaturated ceramide.[3] |
| C18-Ceramide | 566 | 264 | Common saturated ceramide.[3] |
| C24:1-Ceramide | 648 | 264 | Very long-chain ceramide.[3] |
| C24-Ceramide | 650 | 264 | Very long-chain ceramide.[3] |
Table 2: Optimized Mass Spectrometer Source Parameters (Example)
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [3] |
| Capillary Voltage | 3.0 kV | [3] |
| Cone Voltage | 40 V | [3] |
| Source Temperature | 120°C | [3] |
| Desolvation Temperature | 250°C | [3] |
| Cone Gas Flow | 86 L/h | [3] |
| Desolvation Gas Flow | 700 L/h | [3] |
| Collision Gas | Argon | [3] |
Note: These are example parameters and should be optimized for your specific instrument and application.
Experimental Protocols
1. Lipid Extraction from Plasma/Serum (Bligh & Dyer Method)
-
To 50 µL of plasma or serum in a glass tube, add an appropriate amount of internal standard (e.g., C17-Ceramide).[3]
-
Add 2 mL of a chloroform/methanol (1:2, v/v) mixture and vortex thoroughly.[3]
-
To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water, then vortex again.[3]
-
Centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in a known volume of a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.[1]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC Column: Use a C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).[3]
-
Mobile Phase A: Water with 0.2% formic acid.[3]
-
Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Gradient Elution:
-
Start with 50% Mobile Phase B for 1 minute.
-
Increase to 100% Mobile Phase B over 3 minutes with a linear gradient.
-
Hold at 100% Mobile Phase B for 12 minutes.
-
Return to 50% Mobile Phase B and equilibrate for 5 minutes before the next injection.[3]
-
-
Injection Volume: 25 µL.[3]
-
MS/MS Detection:
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for this compound and the internal standard (refer to Table 1).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, gas flows, temperatures) by infusing a standard solution of this compound to maximize signal intensity.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Characterization and direct quantitation of ceramide molecular species from lipid extracts of biological samples by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Improving the extraction efficiency of odd-chain ceramides
Welcome to the technical support center for optimizing the extraction of odd-chain ceramides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the extraction of odd-chain ceramides challenging?
A1: The primary challenges in extracting odd-chain ceramides stem from their low abundance in complex biological matrices.[1] These matrices contain a wide variety of other lipids, making selective isolation difficult.[1] Additionally, the structural similarity among different ceramide species requires highly sensitive and specific analytical methods to distinguish them.[1] Sample preparation is another critical step, as minimizing degradation is essential for accurate quantification.[1]
Q2: Which analytical technique is considered the gold standard for odd-chain ceramide analysis?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for ceramide analysis.[1] This is due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures. LC-MS/MS allows for the precise identification and quantification of individual ceramide species, including odd-chain variants, even at low concentrations.[1][2]
Q3: Can I use methods other than LC-MS/MS for analyzing odd-chain ceramides?
A3: Yes, other methods can be used, though they may have limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive, especially for profiling fatty acid chain lengths, but often requires derivatization, which adds a step and may lead to sample loss.[1]
-
Thin-Layer Chromatography (TLC): A cost-effective method for separating lipid classes.[3] It is often used for qualitative analysis or purification before quantification by other means.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Offers good resolution for separating ceramides from other lipids and is relatively non-destructive.[1][6]
Q4: Are there "green" or more modern extraction techniques available?
A4: Yes, modern green extraction technologies are gaining popularity as alternatives to traditional methods like Soxhlet extraction.[5][7] Techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) can offer high extraction efficiency while reducing solvent consumption and extraction time.[5][7][8] UAE, for example, uses cavitation to disrupt cell walls, enhancing lipid recovery.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and analysis of odd-chain ceramides.
Problem 1: Low Recovery or Yield of Odd-Chain Ceramides
Low recovery is a frequent issue. The following table and logical diagram can help you troubleshoot potential causes.
Table 1: Effect of Extraction Parameters on Ceramide Yield
This table summarizes findings from an optimization study on ceramide extraction from sea red rice bran, demonstrating how different parameters can impact yield.[8][10]
| Parameter | Condition | Ceramide Yield (%) | Notes |
| Solvent | 95% Ethanol | High | Considered a safe and effective solvent.[8][10] |
| Chloroform | High | High toxicity and potential for residual effects.[8] | |
| Petroleum Ether | Low | Less effective for this specific matrix.[8] | |
| Ethyl Acetate | Low | Less effective for this specific matrix.[8] | |
| Temperature | 40 °C | Increasing | Yield increases with temperature up to an optimum. |
| 50 °C | Maximum | Optimal temperature for maximizing yield in this study.[10] | |
| 60 °C | Decreasing | Higher temperatures can lead to degradation of ceramides.[10] | |
| Time | 35 min | Increasing | Longer extraction time generally improves yield. |
| (Ultrasonication) | 45 min | Near-Optimal | Approaching the point of diminishing returns.[8] |
| 55 min | Plateau | Little additional yield gained with more time. |
Troubleshooting Logic Diagram
This diagram provides a step-by-step logical workflow to diagnose and solve issues related to low ceramide yield.
Problem 2: Poor Chromatographic Resolution
Q: My LC-MS analysis shows poor peak shape and co-elution of different ceramide species. How can I improve this?
A: Achieving good chromatographic resolution is vital for accurate quantification.[2] Consider the following optimizations:
-
Column Choice: Normal-phase liquid chromatography (NPLC) on a PVA column can be advantageous for separating individual ceramide subclasses.[6] Reversed-phase chromatography is also commonly used.[11]
-
Mobile Phase: Systematically optimize the mobile phase composition. For NPLC, solvent systems like ethyl acetate and isooctane have been used successfully.[12]
-
Gradient Elution: Employ a gradient elution program to effectively separate the diverse range of ceramide polarities.
-
Internal Standards: Use stable isotope-labeled ceramide internal standards.[2] These will co-elute with their endogenous counterparts and help correct for matrix effects and variations in instrument response.
Detailed Experimental Protocols
Below are detailed methodologies for two common extraction techniques.
Protocol 1: Modified Bligh & Dyer Liquid-Liquid Extraction
This robust method is widely used for total lipid extraction from tissues.[9]
-
Sample Preparation: Place up to 0.5 grams of finely minced tissue into a glass extraction tube.
-
Enzyme Inactivation (Optional but Recommended): Add 1.5 mL of hot isopropanol and vortex to inactivate lipolytic enzymes that can degrade ceramides.[9]
-
Homogenization: Add 3 mL of a Chloroform:Methanol (1:2, v/v) mixture. Homogenize thoroughly using a mechanical homogenizer until no solid tissue is visible.
-
First Extraction: Add 1 mL of chloroform to the homogenate and vortex vigorously.
-
Phase Separation: Add 1 mL of water to the mixture and vortex again. Centrifuge at 1,000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a middle layer with cell debris, and a lower organic (chloroform) layer containing the lipids.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.
-
Re-extraction: Add 2 mL of chloroform to the remaining aqueous and solid phases, vortex, and centrifuge again. Collect the lower chloroform phase and combine it with the first extract.[9]
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the combined chloroform extracts, vortex, and centrifuge. This step helps remove non-lipid contaminants.[9]
-
Final Collection and Drying: Carefully remove the upper aqueous phase. Transfer the lower chloroform phase to a pre-weighed tube and evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., Methanol for LC-MS).[9]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This method uses ultrasonic waves to improve extraction efficiency and can reduce time and solvent use.[8][10]
-
Sample Preparation: Place a known quantity of ground, lyophilized (freeze-dried) sample into a beaker.
-
Solvent Addition: Add an optimized volume of extraction solvent (e.g., 95% ethanol). A material-to-liquid ratio of 1:5 (g/mL) is a common starting point.[8][10]
-
Ultrasonication: Place the beaker in an ultrasonic bath. Perform the extraction at an optimized power (e.g., 360 W), temperature (e.g., ~46-50°C), and time (e.g., ~46 min).[8][10][13]
-
Filtration: Following extraction, filter the solution while warm under reduced pressure to separate the extract from the solid residue.
-
Purification (Optional): The crude extract can be further purified using silica gel column chromatography to isolate the ceramide fraction.[8]
-
Drying and Reconstitution: Evaporate the solvent from the filtrate under reduced pressure or a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis.
General Experimental Workflow
The following diagram illustrates the general workflow from sample collection to data analysis for odd-chain ceramide profiling.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of available "extraction + purification" methods of natural ceramides and their feasibility for sewage sludge analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rug.nl [rug.nl]
- 13. researchgate.net [researchgate.net]
Improving the extraction efficiency of odd-chain ceramides
Welcome to the technical support center for optimizing the extraction of odd-chain ceramides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the extraction of odd-chain ceramides challenging?
A1: The primary challenges in extracting odd-chain ceramides stem from their low abundance in complex biological matrices.[1] These matrices contain a wide variety of other lipids, making selective isolation difficult.[1] Additionally, the structural similarity among different ceramide species requires highly sensitive and specific analytical methods to distinguish them.[1] Sample preparation is another critical step, as minimizing degradation is essential for accurate quantification.[1]
Q2: Which analytical technique is considered the gold standard for odd-chain ceramide analysis?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for ceramide analysis.[1] This is due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures. LC-MS/MS allows for the precise identification and quantification of individual ceramide species, including odd-chain variants, even at low concentrations.[1][2]
Q3: Can I use methods other than LC-MS/MS for analyzing odd-chain ceramides?
A3: Yes, other methods can be used, though they may have limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive, especially for profiling fatty acid chain lengths, but often requires derivatization, which adds a step and may lead to sample loss.[1]
-
Thin-Layer Chromatography (TLC): A cost-effective method for separating lipid classes.[3] It is often used for qualitative analysis or purification before quantification by other means.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Offers good resolution for separating ceramides from other lipids and is relatively non-destructive.[1][6]
Q4: Are there "green" or more modern extraction techniques available?
A4: Yes, modern green extraction technologies are gaining popularity as alternatives to traditional methods like Soxhlet extraction.[5][7] Techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) can offer high extraction efficiency while reducing solvent consumption and extraction time.[5][7][8] UAE, for example, uses cavitation to disrupt cell walls, enhancing lipid recovery.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and analysis of odd-chain ceramides.
Problem 1: Low Recovery or Yield of Odd-Chain Ceramides
Low recovery is a frequent issue. The following table and logical diagram can help you troubleshoot potential causes.
Table 1: Effect of Extraction Parameters on Ceramide Yield
This table summarizes findings from an optimization study on ceramide extraction from sea red rice bran, demonstrating how different parameters can impact yield.[8][10]
| Parameter | Condition | Ceramide Yield (%) | Notes |
| Solvent | 95% Ethanol | High | Considered a safe and effective solvent.[8][10] |
| Chloroform | High | High toxicity and potential for residual effects.[8] | |
| Petroleum Ether | Low | Less effective for this specific matrix.[8] | |
| Ethyl Acetate | Low | Less effective for this specific matrix.[8] | |
| Temperature | 40 °C | Increasing | Yield increases with temperature up to an optimum. |
| 50 °C | Maximum | Optimal temperature for maximizing yield in this study.[10] | |
| 60 °C | Decreasing | Higher temperatures can lead to degradation of ceramides.[10] | |
| Time | 35 min | Increasing | Longer extraction time generally improves yield. |
| (Ultrasonication) | 45 min | Near-Optimal | Approaching the point of diminishing returns.[8] |
| 55 min | Plateau | Little additional yield gained with more time. |
Troubleshooting Logic Diagram
This diagram provides a step-by-step logical workflow to diagnose and solve issues related to low ceramide yield.
Problem 2: Poor Chromatographic Resolution
Q: My LC-MS analysis shows poor peak shape and co-elution of different ceramide species. How can I improve this?
A: Achieving good chromatographic resolution is vital for accurate quantification.[2] Consider the following optimizations:
-
Column Choice: Normal-phase liquid chromatography (NPLC) on a PVA column can be advantageous for separating individual ceramide subclasses.[6] Reversed-phase chromatography is also commonly used.[11]
-
Mobile Phase: Systematically optimize the mobile phase composition. For NPLC, solvent systems like ethyl acetate and isooctane have been used successfully.[12]
-
Gradient Elution: Employ a gradient elution program to effectively separate the diverse range of ceramide polarities.
-
Internal Standards: Use stable isotope-labeled ceramide internal standards.[2] These will co-elute with their endogenous counterparts and help correct for matrix effects and variations in instrument response.
Detailed Experimental Protocols
Below are detailed methodologies for two common extraction techniques.
Protocol 1: Modified Bligh & Dyer Liquid-Liquid Extraction
This robust method is widely used for total lipid extraction from tissues.[9]
-
Sample Preparation: Place up to 0.5 grams of finely minced tissue into a glass extraction tube.
-
Enzyme Inactivation (Optional but Recommended): Add 1.5 mL of hot isopropanol and vortex to inactivate lipolytic enzymes that can degrade ceramides.[9]
-
Homogenization: Add 3 mL of a Chloroform:Methanol (1:2, v/v) mixture. Homogenize thoroughly using a mechanical homogenizer until no solid tissue is visible.
-
First Extraction: Add 1 mL of chloroform to the homogenate and vortex vigorously.
-
Phase Separation: Add 1 mL of water to the mixture and vortex again. Centrifuge at 1,000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a middle layer with cell debris, and a lower organic (chloroform) layer containing the lipids.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.
-
Re-extraction: Add 2 mL of chloroform to the remaining aqueous and solid phases, vortex, and centrifuge again. Collect the lower chloroform phase and combine it with the first extract.[9]
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the combined chloroform extracts, vortex, and centrifuge. This step helps remove non-lipid contaminants.[9]
-
Final Collection and Drying: Carefully remove the upper aqueous phase. Transfer the lower chloroform phase to a pre-weighed tube and evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., Methanol for LC-MS).[9]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This method uses ultrasonic waves to improve extraction efficiency and can reduce time and solvent use.[8][10]
-
Sample Preparation: Place a known quantity of ground, lyophilized (freeze-dried) sample into a beaker.
-
Solvent Addition: Add an optimized volume of extraction solvent (e.g., 95% ethanol). A material-to-liquid ratio of 1:5 (g/mL) is a common starting point.[8][10]
-
Ultrasonication: Place the beaker in an ultrasonic bath. Perform the extraction at an optimized power (e.g., 360 W), temperature (e.g., ~46-50°C), and time (e.g., ~46 min).[8][10][13]
-
Filtration: Following extraction, filter the solution while warm under reduced pressure to separate the extract from the solid residue.
-
Purification (Optional): The crude extract can be further purified using silica gel column chromatography to isolate the ceramide fraction.[8]
-
Drying and Reconstitution: Evaporate the solvent from the filtrate under reduced pressure or a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis.
General Experimental Workflow
The following diagram illustrates the general workflow from sample collection to data analysis for odd-chain ceramide profiling.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of available "extraction + purification" methods of natural ceramides and their feasibility for sewage sludge analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rug.nl [rug.nl]
- 13. researchgate.net [researchgate.net]
Troubleshooting C15-Ceramide instability in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C15-Ceramide in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
C15:0-Ceramide is a sphingolipid consisting of a sphingosine backbone linked to a 15-carbon fatty acid. While less common than ceramides with even-chain fatty acids (like C16:0 or C18:0), odd-chain ceramides are gaining interest in research. They are often used as internal standards in mass spectrometry-based lipidomics due to their rare natural occurrence. Their biological roles are an active area of investigation, with some studies suggesting associations with metabolic pathways and cellular signaling.
Q2: What are the main challenges in analyzing this compound?
The primary challenges in this compound analysis are its low abundance in biological matrices and its inherent instability.[1] Like other lipids, this compound is susceptible to degradation, which can be influenced by sample handling, extraction methods, and storage conditions. Ensuring accurate quantification requires sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), and careful sample preparation to minimize degradation and matrix effects.[1]
Troubleshooting Guide
Issue 1: Low or No Detectable this compound Signal
If you are observing a lower-than-expected or no signal for this compound in your LC-MS/MS analysis, consider the following potential causes and solutions.
-
Possible Cause 1: Inefficient Extraction. this compound may not be efficiently extracted from the biological matrix.
-
Solution: Employ a robust lipid extraction method. A common and effective method is a modified Bligh and Dyer extraction using a chloroform:methanol mixture.[2] For plasma samples, an initial isolation of sphingolipids using silica gel column chromatography may be necessary before LC-MS/MS analysis.[2] Ensure that the solvent volumes are appropriate for your sample size and that vortexing and centrifugation steps are optimized to maximize phase separation and lipid recovery.
-
-
Possible Cause 2: Degradation During Sample Handling and Storage. this compound can degrade if samples are not handled and stored correctly.
-
Solution: Follow strict sample handling protocols. Biological samples should be processed quickly and kept on ice to minimize enzymatic activity. For long-term storage, ultra-low temperatures (-80°C) are recommended to prevent the degradation of lipids and other biomolecules.[3] Avoid repeated freeze-thaw cycles, as these can compromise sample integrity.[3] It is best practice to aliquot samples into smaller volumes for single use.[3]
-
-
Possible Cause 3: Suboptimal LC-MS/MS Parameters. The settings on your analytical instrument may not be optimized for this compound detection.
-
Solution: Optimize your mass spectrometry parameters. Use a C17:0-ceramide or another appropriate odd-chain ceramide as an internal standard to normalize your results.[4] For electrospray ionization (ESI) in positive mode, this compound will typically form [M+H]+ and [M+H-H2O]+ ions. The most abundant product ion for quantification via multiple reaction monitoring (MRM) is often m/z 264, which results from the loss of the fatty acyl chain.[5]
-
Experimental Protocols
Protocol 1: this compound Extraction from Plasma
This protocol is adapted from established methods for ceramide extraction from plasma samples.[2]
Materials:
-
Plasma sample
-
Internal standard (e.g., C17:0-ceramide)
-
Chloroform
-
Methanol
-
Silica gel columns
-
HPLC-grade solvents for LC-MS/MS
Procedure:
-
Thaw plasma samples on ice.
-
Spike the plasma with the internal standard.
-
Add a 1:2 (v/v) mixture of ice-cold chloroform:methanol to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes at 4°C.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase.
-
To isolate sphingolipids, pass the organic phase through a silica gel column.
-
Elute the ceramides from the column using an appropriate solvent mixture.
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the LC-MS/MS mobile phase for analysis.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantification of this compound using LC-MS/MS.[2][4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with ESI source
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1-0.2% formic acid and 2 mM ammonium formate.[2][4]
-
Mobile Phase B: Acetonitrile/isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid and 1 mM ammonium formate.[2][4]
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the ceramides.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion for this compound.
-
Product Ion: A characteristic fragment ion, typically m/z 264.[5]
-
Data Analysis: Quantify this compound by comparing its peak area to that of the internal standard.
Data Presentation
Table 1: Common Ceramide Species and Their Association with Disease
| Ceramide Species | Associated Conditions |
| C16:0, C18:0, C24:1 | Increased levels are associated with cardiovascular disease and atherosclerotic plaque instability.[6][7] |
| C18:0, C20:0, C24:1 | Elevated concentrations are found in the plasma of individuals with type 2 diabetes and insulin resistance.[8] |
| C24:0 | The most abundant ceramide subspecies in plasma.[8] |
Table 2: Recommended Storage Conditions for Biological Samples
| Storage Temperature | Duration | Suitable For | Considerations |
| Room Temperature (15-27°C) | Short-term (hours) | Not recommended for samples intended for lipid analysis due to rapid degradation.[3] | RNA degrades rapidly; DNA may become highly degraded.[3] |
| Refrigerated (2-8°C) | Short-term (1-3 days) | Temporary storage of samples before processing. | Minimizes enzymatic degradation for a short period.[9] |
| Freezer (-20°C) | Mid-term (weeks) | Suitable for short to mid-term storage of many biological samples.[3] | Frost-free freezers should be avoided due to temperature fluctuations.[3] |
| Ultra-low Freezer (-80°C) | Long-term (months-years) | Ideal for the long-term preservation of nucleic acids, proteins, and lipids, including ceramides.[3] | Provides the best protection against degradation of biological molecules.[3] |
Visualizations
Caption: Simplified Ceramide Signaling Pathway.
Caption: this compound Analysis Workflow.
Caption: Troubleshooting this compound Detection.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 4. Determination of ceramides by LC-MS/MS [bio-protocol.org]
- 5. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Ceramides in Cardiovascular Disease Risk Stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Plasma Ceramides Are Elevated in Obese Subjects With Type 2 Diabetes and Correlate With the Severity of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nist.gov [nist.gov]
Troubleshooting C15-Ceramide instability in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C15-Ceramide in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
C15:0-Ceramide is a sphingolipid consisting of a sphingosine backbone linked to a 15-carbon fatty acid. While less common than ceramides with even-chain fatty acids (like C16:0 or C18:0), odd-chain ceramides are gaining interest in research. They are often used as internal standards in mass spectrometry-based lipidomics due to their rare natural occurrence. Their biological roles are an active area of investigation, with some studies suggesting associations with metabolic pathways and cellular signaling.
Q2: What are the main challenges in analyzing this compound?
The primary challenges in this compound analysis are its low abundance in biological matrices and its inherent instability.[1] Like other lipids, this compound is susceptible to degradation, which can be influenced by sample handling, extraction methods, and storage conditions. Ensuring accurate quantification requires sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), and careful sample preparation to minimize degradation and matrix effects.[1]
Troubleshooting Guide
Issue 1: Low or No Detectable this compound Signal
If you are observing a lower-than-expected or no signal for this compound in your LC-MS/MS analysis, consider the following potential causes and solutions.
-
Possible Cause 1: Inefficient Extraction. this compound may not be efficiently extracted from the biological matrix.
-
Solution: Employ a robust lipid extraction method. A common and effective method is a modified Bligh and Dyer extraction using a chloroform:methanol mixture.[2] For plasma samples, an initial isolation of sphingolipids using silica gel column chromatography may be necessary before LC-MS/MS analysis.[2] Ensure that the solvent volumes are appropriate for your sample size and that vortexing and centrifugation steps are optimized to maximize phase separation and lipid recovery.
-
-
Possible Cause 2: Degradation During Sample Handling and Storage. this compound can degrade if samples are not handled and stored correctly.
-
Solution: Follow strict sample handling protocols. Biological samples should be processed quickly and kept on ice to minimize enzymatic activity. For long-term storage, ultra-low temperatures (-80°C) are recommended to prevent the degradation of lipids and other biomolecules.[3] Avoid repeated freeze-thaw cycles, as these can compromise sample integrity.[3] It is best practice to aliquot samples into smaller volumes for single use.[3]
-
-
Possible Cause 3: Suboptimal LC-MS/MS Parameters. The settings on your analytical instrument may not be optimized for this compound detection.
-
Solution: Optimize your mass spectrometry parameters. Use a C17:0-ceramide or another appropriate odd-chain ceramide as an internal standard to normalize your results.[4] For electrospray ionization (ESI) in positive mode, this compound will typically form [M+H]+ and [M+H-H2O]+ ions. The most abundant product ion for quantification via multiple reaction monitoring (MRM) is often m/z 264, which results from the loss of the fatty acyl chain.[5]
-
Experimental Protocols
Protocol 1: this compound Extraction from Plasma
This protocol is adapted from established methods for ceramide extraction from plasma samples.[2]
Materials:
-
Plasma sample
-
Internal standard (e.g., C17:0-ceramide)
-
Chloroform
-
Methanol
-
Silica gel columns
-
HPLC-grade solvents for LC-MS/MS
Procedure:
-
Thaw plasma samples on ice.
-
Spike the plasma with the internal standard.
-
Add a 1:2 (v/v) mixture of ice-cold chloroform:methanol to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes at 4°C.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase.
-
To isolate sphingolipids, pass the organic phase through a silica gel column.
-
Elute the ceramides from the column using an appropriate solvent mixture.
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the LC-MS/MS mobile phase for analysis.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantification of this compound using LC-MS/MS.[2][4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with ESI source
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1-0.2% formic acid and 2 mM ammonium formate.[2][4]
-
Mobile Phase B: Acetonitrile/isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid and 1 mM ammonium formate.[2][4]
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the ceramides.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion for this compound.
-
Product Ion: A characteristic fragment ion, typically m/z 264.[5]
-
Data Analysis: Quantify this compound by comparing its peak area to that of the internal standard.
Data Presentation
Table 1: Common Ceramide Species and Their Association with Disease
| Ceramide Species | Associated Conditions |
| C16:0, C18:0, C24:1 | Increased levels are associated with cardiovascular disease and atherosclerotic plaque instability.[6][7] |
| C18:0, C20:0, C24:1 | Elevated concentrations are found in the plasma of individuals with type 2 diabetes and insulin resistance.[8] |
| C24:0 | The most abundant ceramide subspecies in plasma.[8] |
Table 2: Recommended Storage Conditions for Biological Samples
| Storage Temperature | Duration | Suitable For | Considerations |
| Room Temperature (15-27°C) | Short-term (hours) | Not recommended for samples intended for lipid analysis due to rapid degradation.[3] | RNA degrades rapidly; DNA may become highly degraded.[3] |
| Refrigerated (2-8°C) | Short-term (1-3 days) | Temporary storage of samples before processing. | Minimizes enzymatic degradation for a short period.[9] |
| Freezer (-20°C) | Mid-term (weeks) | Suitable for short to mid-term storage of many biological samples.[3] | Frost-free freezers should be avoided due to temperature fluctuations.[3] |
| Ultra-low Freezer (-80°C) | Long-term (months-years) | Ideal for the long-term preservation of nucleic acids, proteins, and lipids, including ceramides.[3] | Provides the best protection against degradation of biological molecules.[3] |
Visualizations
Caption: Simplified Ceramide Signaling Pathway.
Caption: this compound Analysis Workflow.
Caption: Troubleshooting this compound Detection.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 4. Determination of ceramides by LC-MS/MS [bio-protocol.org]
- 5. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Ceramides in Cardiovascular Disease Risk Stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Plasma Ceramides Are Elevated in Obese Subjects With Type 2 Diabetes and Correlate With the Severity of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nist.gov [nist.gov]
Technical Support Center: C15-Ceramide LC-MS/MS Assay Method Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating LC-MS/MS methods for C15-Ceramide analysis.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to evaluate during the validation of an LC-MS/MS method for this compound?
A1: A comprehensive method validation for a this compound assay should assess several key performance characteristics to ensure the reliability and accuracy of the results.[1] The essential parameters include:
-
Accuracy: The closeness of the measured value to the true value.[1]
-
Precision: The degree of agreement between multiple measurements of the same sample.[1] This is typically evaluated at different levels:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[1]
-
Sensitivity: This is determined by the Lower Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ).
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.[1]
-
Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix.[1]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the sample matrix.[1][6]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).[1]
Q2: Why is the choice of internal standard (IS) critical for this compound quantification?
A2: The choice of an appropriate internal standard is crucial in LC-MS/MS analysis to compensate for variations in sample preparation, injection volume, and ionization efficiency. For ceramide analysis, a stable isotope-labeled (SIL) internal standard of the analyte is ideal. However, if a SIL-C15-Ceramide is not available, a structurally similar ceramide with a different chain length that is not endogenously present in the samples, such as C17-Ceramide or C25-Ceramide, can be used.[7] Using a non-physiological odd-chain ceramide helps to mimic the behavior of the analyte during extraction and ionization, leading to more accurate and precise quantification.[7]
Q3: What are the common sources of matrix effects in ceramide analysis and how can they be minimized?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples.[8] For ceramides, major sources of matrix effects include phospholipids, salts, and other endogenous metabolites that can co-elute with the analyte and interfere with its ionization.[6]
Strategies to minimize matrix effects include:
-
Effective Sample Preparation: Techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.[6]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good separation between the this compound and matrix components is essential.[6] This can involve adjusting the column chemistry (e.g., C18, C8), mobile phase composition, and gradient elution.[6][9]
-
Use of an Appropriate Internal Standard: A good internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Broadening, Splitting) | 1. Column contamination or degradation.[10]2. Injection of the sample in a solvent stronger than the mobile phase.[10]3. Secondary interactions between the analyte and the stationary phase.[10]4. High sample load.[10] | 1. Flush the column with a strong solvent or replace the column if necessary.[10]2. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[6]3. Adjust the mobile phase pH or use a different column chemistry.[10]4. Reduce the injection volume or dilute the sample.[10] |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression due to matrix effects.[8]2. Inefficient ionization in the mass spectrometer source.3. Suboptimal sample preparation leading to low recovery.[1]4. Degradation of the analyte. | 1. Improve sample clean-up to remove interfering matrix components.[6] Optimize chromatographic separation.[6]2. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).[7]3. Evaluate and optimize the extraction procedure to maximize recovery.[1]4. Ensure proper sample handling and storage conditions to maintain analyte stability.[1] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Variability in injection volume.3. Unstable spray in the MS source.4. Inappropriate internal standard or inconsistent addition of IS. | 1. Standardize and automate the sample preparation workflow where possible.[11]2. Ensure the autosampler is functioning correctly and there are no air bubbles in the sample.3. Check for blockages in the spray needle and optimize source conditions for a stable spray.4. Use a suitable internal standard and add it precisely to all samples, standards, and QCs at the beginning of the sample preparation process. |
| Inaccurate Quantification | 1. Significant matrix effects that are not compensated for by the internal standard.[8]2. Incorrect preparation of calibration standards and quality controls.3. Linearity issues with the calibration curve.4. Carryover from a previous injection of a high-concentration sample.[12] | 1. Assess matrix effects using a post-extraction spike method.[6] If significant, improve sample cleanup or use a more appropriate internal standard.[6]2. Verify the accuracy of stock solutions and the dilution scheme for calibrators and QCs.3. Evaluate the linearity of the assay over the desired concentration range and use appropriate weighting for the regression if needed.[2]4. Optimize the autosampler wash procedure to minimize carryover to less than 20% of the LLOQ response.[12] |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma/Serum
This protocol describes a protein precipitation followed by liquid-liquid extraction method for the isolation of this compound from plasma or serum samples.
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
Vortex samples for 10 seconds.
-
-
Internal Standard Spiking:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., C17-Ceramide in methanol).
-
-
Protein Precipitation:
-
Add 400 µL of cold methanol to each sample.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and 125 µL of water.[9]
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Drying and Reconstitution:
-
Carefully collect the upper organic layer (MTBE) and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Assessment of Matrix Effects
This protocol outlines the post-extraction spike method to evaluate the impact of the sample matrix on the ionization of this compound.[6]
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spiked Sample): Process a blank plasma/serum sample (without this compound or IS) using the extraction protocol. Spike the final dried extract with the same amount of this compound as in Set A before reconstitution.
-
Set C (Pre-Spiked Sample): Spike a blank plasma/serum sample with this compound at the same concentration as in Set A at the beginning of the extraction process.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
Quantitative Data Summary
Table 1: Method Validation Performance Characteristics
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.8% - 11.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.3% to 5.4% |
| Recovery (%) | Consistent and reproducible | 85% ± 6% |
| Matrix Effect (%) | Within 85% - 115% | 92% - 108% |
| LLOQ | S/N ≥ 10, Precision ≤ 20%, Accuracy ±20% | 0.5 ng/mL |
Visualizations
Caption: this compound Extraction and Analysis Workflow.
Caption: Troubleshooting Logic for Inaccurate LC-MS/MS Results.
References
- 1. resolian.com [resolian.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Lc Ms Method Development And Validation For The Estimation [api.motion.ac.in]
- 4. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. helda.helsinki.fi [helda.helsinki.fi]
- 12. youtube.com [youtube.com]
Technical Support Center: C15-Ceramide LC-MS/MS Assay Method Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating LC-MS/MS methods for C15-Ceramide analysis.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to evaluate during the validation of an LC-MS/MS method for this compound?
A1: A comprehensive method validation for a this compound assay should assess several key performance characteristics to ensure the reliability and accuracy of the results.[1] The essential parameters include:
-
Accuracy: The closeness of the measured value to the true value.[1]
-
Precision: The degree of agreement between multiple measurements of the same sample.[1] This is typically evaluated at different levels:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[1]
-
Sensitivity: This is determined by the Lower Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ).
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.[1]
-
Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix.[1]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the sample matrix.[1][6]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).[1]
Q2: Why is the choice of internal standard (IS) critical for this compound quantification?
A2: The choice of an appropriate internal standard is crucial in LC-MS/MS analysis to compensate for variations in sample preparation, injection volume, and ionization efficiency. For ceramide analysis, a stable isotope-labeled (SIL) internal standard of the analyte is ideal. However, if a SIL-C15-Ceramide is not available, a structurally similar ceramide with a different chain length that is not endogenously present in the samples, such as C17-Ceramide or C25-Ceramide, can be used.[7] Using a non-physiological odd-chain ceramide helps to mimic the behavior of the analyte during extraction and ionization, leading to more accurate and precise quantification.[7]
Q3: What are the common sources of matrix effects in ceramide analysis and how can they be minimized?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples.[8] For ceramides, major sources of matrix effects include phospholipids, salts, and other endogenous metabolites that can co-elute with the analyte and interfere with its ionization.[6]
Strategies to minimize matrix effects include:
-
Effective Sample Preparation: Techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.[6]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good separation between the this compound and matrix components is essential.[6] This can involve adjusting the column chemistry (e.g., C18, C8), mobile phase composition, and gradient elution.[6][9]
-
Use of an Appropriate Internal Standard: A good internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Broadening, Splitting) | 1. Column contamination or degradation.[10]2. Injection of the sample in a solvent stronger than the mobile phase.[10]3. Secondary interactions between the analyte and the stationary phase.[10]4. High sample load.[10] | 1. Flush the column with a strong solvent or replace the column if necessary.[10]2. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[6]3. Adjust the mobile phase pH or use a different column chemistry.[10]4. Reduce the injection volume or dilute the sample.[10] |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression due to matrix effects.[8]2. Inefficient ionization in the mass spectrometer source.3. Suboptimal sample preparation leading to low recovery.[1]4. Degradation of the analyte. | 1. Improve sample clean-up to remove interfering matrix components.[6] Optimize chromatographic separation.[6]2. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).[7]3. Evaluate and optimize the extraction procedure to maximize recovery.[1]4. Ensure proper sample handling and storage conditions to maintain analyte stability.[1] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Variability in injection volume.3. Unstable spray in the MS source.4. Inappropriate internal standard or inconsistent addition of IS. | 1. Standardize and automate the sample preparation workflow where possible.[11]2. Ensure the autosampler is functioning correctly and there are no air bubbles in the sample.3. Check for blockages in the spray needle and optimize source conditions for a stable spray.4. Use a suitable internal standard and add it precisely to all samples, standards, and QCs at the beginning of the sample preparation process. |
| Inaccurate Quantification | 1. Significant matrix effects that are not compensated for by the internal standard.[8]2. Incorrect preparation of calibration standards and quality controls.3. Linearity issues with the calibration curve.4. Carryover from a previous injection of a high-concentration sample.[12] | 1. Assess matrix effects using a post-extraction spike method.[6] If significant, improve sample cleanup or use a more appropriate internal standard.[6]2. Verify the accuracy of stock solutions and the dilution scheme for calibrators and QCs.3. Evaluate the linearity of the assay over the desired concentration range and use appropriate weighting for the regression if needed.[2]4. Optimize the autosampler wash procedure to minimize carryover to less than 20% of the LLOQ response.[12] |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma/Serum
This protocol describes a protein precipitation followed by liquid-liquid extraction method for the isolation of this compound from plasma or serum samples.
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
Vortex samples for 10 seconds.
-
-
Internal Standard Spiking:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., C17-Ceramide in methanol).
-
-
Protein Precipitation:
-
Add 400 µL of cold methanol to each sample.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and 125 µL of water.[9]
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Drying and Reconstitution:
-
Carefully collect the upper organic layer (MTBE) and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Assessment of Matrix Effects
This protocol outlines the post-extraction spike method to evaluate the impact of the sample matrix on the ionization of this compound.[6]
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spiked Sample): Process a blank plasma/serum sample (without this compound or IS) using the extraction protocol. Spike the final dried extract with the same amount of this compound as in Set A before reconstitution.
-
Set C (Pre-Spiked Sample): Spike a blank plasma/serum sample with this compound at the same concentration as in Set A at the beginning of the extraction process.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
Quantitative Data Summary
Table 1: Method Validation Performance Characteristics
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.8% - 11.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.3% to 5.4% |
| Recovery (%) | Consistent and reproducible | 85% ± 6% |
| Matrix Effect (%) | Within 85% - 115% | 92% - 108% |
| LLOQ | S/N ≥ 10, Precision ≤ 20%, Accuracy ±20% | 0.5 ng/mL |
Visualizations
Caption: this compound Extraction and Analysis Workflow.
Caption: Troubleshooting Logic for Inaccurate LC-MS/MS Results.
References
- 1. resolian.com [resolian.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Lc Ms Method Development And Validation For The Estimation [api.motion.ac.in]
- 4. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. helda.helsinki.fi [helda.helsinki.fi]
- 12. youtube.com [youtube.com]
Technical Support Center: Enhancing Chromatographic Separation of Ceramide Isomers
Welcome to the technical support center for the analysis of ceramide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in chromatographic separation and analysis of these complex lipids.
Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatographic technique for separating ceramide isomers?
A1: Liquid chromatography-mass spectrometry (LC-MS/MS) is widely considered the gold standard for ceramide analysis. It offers high sensitivity, specificity, and the ability to resolve complex mixtures of lipid isomers.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS) is a particularly powerful combination for quantifying different ceramide species in biological samples.[2][3]
Q2: Which type of HPLC column is best for ceramide separation?
A2: The choice of column depends on the specific ceramide isomers of interest.
-
C18 columns are the most common choice due to their strong hydrophobic interactions, which provide high resolution for separating non-polar lipids like ceramides. They are particularly effective for separating ceramides with different fatty acid chain lengths.[4][5][6][7][8]
-
C8 columns have shorter carbon chains and are less hydrophobic than C18 columns.[6][8] This results in shorter retention times and can be advantageous for faster analyses or for separating more polar ceramide species.[4][5][7]
-
Normal-phase columns (e.g., silica) can also be used and are effective in separating ceramide classes based on the polarity of their head groups.[9]
Q3: What are the recommended mobile phases for ceramide analysis by RP-HPLC?
A3: Typical mobile phases for reversed-phase separation of ceramides consist of a mixture of an organic solvent and an aqueous component, often with an additive to improve peak shape and ionization efficiency for mass spectrometry. Common combinations include:
-
Acetonitrile/Water with formic acid[10]
-
Methanol/Water with ammonium formate and formic acid[11]
-
Acetonitrile/Isopropanol/Water with formic acid[3]
A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is typically used to effectively separate the various ceramide species.[2][10][11]
Q4: Is derivatization necessary for ceramide analysis?
A4: Derivatization is generally not required when using mass spectrometry (MS) for detection, as modern ionization techniques like electrospray ionization (ESI) are sensitive enough to detect native ceramides.[10] However, for other detection methods like UV or fluorescence, derivatization may be necessary to enhance sensitivity.[1] For gas chromatography (GC-MS), derivatization to form more volatile compounds is essential.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column overload, column contamination, improper sample solvent, mismatched mobile phase pH, partially blocked column frit.[12][13][14][15] | - Dilute the sample or reduce injection volume. - Ensure the sample solvent is weaker than or the same as the initial mobile phase. - Use a guard column to protect the analytical column. - Backflush the column to clear a blocked frit. - Ensure the mobile phase pH is appropriate for the column and analytes.[16] |
| Low Sensitivity/Poor Signal | Suboptimal ionization in the MS source, ion suppression from matrix components, insufficient sample concentration, incorrect mobile phase additives. | - Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). - Improve sample cleanup to remove interfering matrix components. - Ensure the mobile phase contains appropriate additives (e.g., formic acid, ammonium formate) to promote ionization. - Concentrate the sample if possible. |
| Retention Time Shifts | Changes in mobile phase composition, column degradation, temperature fluctuations, flow rate instability.[12] | - Prepare fresh mobile phase and ensure accurate composition. - Use a column oven to maintain a stable temperature. - Check the HPLC pump for leaks or other issues affecting flow rate. - Replace the column if it is old or has been subjected to harsh conditions. |
| Poor Resolution of Isomers | Inadequate separation efficiency of the column, non-optimized mobile phase gradient. | - Switch to a column with a smaller particle size or a longer length to increase efficiency. - Optimize the mobile phase gradient (e.g., make it shallower to increase separation time). - Experiment with different organic solvents in the mobile phase (e.g., acetonitrile vs. methanol) to alter selectivity. |
| High Backpressure | Blockage in the HPLC system (e.g., guard column, column frit, tubing), precipitated sample or buffer in the system. | - Systematically check for blockages by removing components one by one, starting from the detector and moving backward. - Filter all samples and mobile phases before use. - Ensure buffer salts are fully dissolved and compatible with the mobile phase composition throughout the gradient. |
Data Presentation
Table 1: Comparison of C8 and C18 Reversed-Phase Columns for Ceramide Separation
| Feature | C8 Column | C18 Column |
| Stationary Phase | Silica bonded with octyl (8-carbon) chains | Silica bonded with octadecyl (18-carbon) chains |
| Hydrophobicity | Moderate[4][8] | High[4][8] |
| Retention of Ceramides | Weaker retention, shorter analysis times[7] | Stronger retention, longer analysis times[7] |
| Best Suited For | More polar ceramide species, rapid screening | Non-polar ceramide species, high-resolution separation of isomers with different acyl chain lengths |
| Potential Advantages | Faster analysis, may show less peak tailing for certain compounds[5] | Higher resolving power for complex mixtures[4] |
Table 2: Example Retention Times of Ceramide Species with a C8 Column
Note: These are example retention times from a specific study and will vary depending on the exact chromatographic conditions.
| Ceramide Species | Retention Time (minutes) |
| C16:0 Ceramide | ~4.5 |
| C18:0 Ceramide | ~5.5 |
| C20:0 Ceramide | ~6.5 |
| C24:0 Ceramide | ~8.0 |
| C24:1 Ceramide | ~7.8 |
(Data synthesized from information in Kasumov et al., 2010)[3]
Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells using the Bligh and Dyer Method
This protocol provides a standard procedure for extracting total lipids, including ceramides, from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Conical glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Monophasic Mixture Formation: Add 1 mL of methanol to the cell pellet and vortex thoroughly to lyse the cells. Transfer the lysate to a glass tube. Add 0.5 mL of chloroform and vortex for 1 minute. At this point, the mixture should be a single phase.[17][18]
-
Phase Separation: Add another 0.5 mL of chloroform and 0.5 mL of deionized water to the tube. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious not to disturb the interface.
-
Re-extraction (Optional but Recommended): To maximize lipid recovery, add another 1 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower organic phase again, pooling it with the first extract.
-
Drying: Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your chromatographic analysis (e.g., the initial mobile phase composition).
Protocol 2: RP-HPLC-MS/MS Analysis of Ceramide Isomers
This protocol outlines a general method for the separation and quantification of ceramide isomers using a C18 column.
Instrumentation and Materials:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Internal standard (e.g., C17:0 ceramide)
Procedure:
-
Sample Preparation: Spike the extracted lipid sample with a known amount of internal standard before reconstitution.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the reconstituted lipid extract onto the column.
-
Chromatographic Separation (Example Gradient):
-
0-2 min: Hold at 40% B
-
2-15 min: Linear gradient from 40% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 40% B and re-equilibrate for the next injection
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Set the MRM transitions for each ceramide species of interest and the internal standard. This involves selecting the precursor ion (the protonated molecule [M+H]+) and a specific product ion.
-
Optimize source parameters (capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for ceramide analysis.
Caption: Major ceramide signaling pathways in the cell.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 5. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 6. hawach.com [hawach.com]
- 7. uhplcs.com [uhplcs.com]
- 8. pediaa.com [pediaa.com]
- 9. rug.nl [rug.nl]
- 10. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Simultaneous quantitative analysis of different ceramide species in cells by high-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. halocolumns.com [halocolumns.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biochem.wustl.edu [biochem.wustl.edu]
- 18. tabaslab.com [tabaslab.com]
Technical Support Center: Enhancing Chromatographic Separation of Ceramide Isomers
Welcome to the technical support center for the analysis of ceramide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in chromatographic separation and analysis of these complex lipids.
Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatographic technique for separating ceramide isomers?
A1: Liquid chromatography-mass spectrometry (LC-MS/MS) is widely considered the gold standard for ceramide analysis. It offers high sensitivity, specificity, and the ability to resolve complex mixtures of lipid isomers.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS) is a particularly powerful combination for quantifying different ceramide species in biological samples.[2][3]
Q2: Which type of HPLC column is best for ceramide separation?
A2: The choice of column depends on the specific ceramide isomers of interest.
-
C18 columns are the most common choice due to their strong hydrophobic interactions, which provide high resolution for separating non-polar lipids like ceramides. They are particularly effective for separating ceramides with different fatty acid chain lengths.[4][5][6][7][8]
-
C8 columns have shorter carbon chains and are less hydrophobic than C18 columns.[6][8] This results in shorter retention times and can be advantageous for faster analyses or for separating more polar ceramide species.[4][5][7]
-
Normal-phase columns (e.g., silica) can also be used and are effective in separating ceramide classes based on the polarity of their head groups.[9]
Q3: What are the recommended mobile phases for ceramide analysis by RP-HPLC?
A3: Typical mobile phases for reversed-phase separation of ceramides consist of a mixture of an organic solvent and an aqueous component, often with an additive to improve peak shape and ionization efficiency for mass spectrometry. Common combinations include:
-
Acetonitrile/Water with formic acid[10]
-
Methanol/Water with ammonium formate and formic acid[11]
-
Acetonitrile/Isopropanol/Water with formic acid[3]
A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is typically used to effectively separate the various ceramide species.[2][10][11]
Q4: Is derivatization necessary for ceramide analysis?
A4: Derivatization is generally not required when using mass spectrometry (MS) for detection, as modern ionization techniques like electrospray ionization (ESI) are sensitive enough to detect native ceramides.[10] However, for other detection methods like UV or fluorescence, derivatization may be necessary to enhance sensitivity.[1] For gas chromatography (GC-MS), derivatization to form more volatile compounds is essential.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column overload, column contamination, improper sample solvent, mismatched mobile phase pH, partially blocked column frit.[12][13][14][15] | - Dilute the sample or reduce injection volume. - Ensure the sample solvent is weaker than or the same as the initial mobile phase. - Use a guard column to protect the analytical column. - Backflush the column to clear a blocked frit. - Ensure the mobile phase pH is appropriate for the column and analytes.[16] |
| Low Sensitivity/Poor Signal | Suboptimal ionization in the MS source, ion suppression from matrix components, insufficient sample concentration, incorrect mobile phase additives. | - Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). - Improve sample cleanup to remove interfering matrix components. - Ensure the mobile phase contains appropriate additives (e.g., formic acid, ammonium formate) to promote ionization. - Concentrate the sample if possible. |
| Retention Time Shifts | Changes in mobile phase composition, column degradation, temperature fluctuations, flow rate instability.[12] | - Prepare fresh mobile phase and ensure accurate composition. - Use a column oven to maintain a stable temperature. - Check the HPLC pump for leaks or other issues affecting flow rate. - Replace the column if it is old or has been subjected to harsh conditions. |
| Poor Resolution of Isomers | Inadequate separation efficiency of the column, non-optimized mobile phase gradient. | - Switch to a column with a smaller particle size or a longer length to increase efficiency. - Optimize the mobile phase gradient (e.g., make it shallower to increase separation time). - Experiment with different organic solvents in the mobile phase (e.g., acetonitrile vs. methanol) to alter selectivity. |
| High Backpressure | Blockage in the HPLC system (e.g., guard column, column frit, tubing), precipitated sample or buffer in the system. | - Systematically check for blockages by removing components one by one, starting from the detector and moving backward. - Filter all samples and mobile phases before use. - Ensure buffer salts are fully dissolved and compatible with the mobile phase composition throughout the gradient. |
Data Presentation
Table 1: Comparison of C8 and C18 Reversed-Phase Columns for Ceramide Separation
| Feature | C8 Column | C18 Column |
| Stationary Phase | Silica bonded with octyl (8-carbon) chains | Silica bonded with octadecyl (18-carbon) chains |
| Hydrophobicity | Moderate[4][8] | High[4][8] |
| Retention of Ceramides | Weaker retention, shorter analysis times[7] | Stronger retention, longer analysis times[7] |
| Best Suited For | More polar ceramide species, rapid screening | Non-polar ceramide species, high-resolution separation of isomers with different acyl chain lengths |
| Potential Advantages | Faster analysis, may show less peak tailing for certain compounds[5] | Higher resolving power for complex mixtures[4] |
Table 2: Example Retention Times of Ceramide Species with a C8 Column
Note: These are example retention times from a specific study and will vary depending on the exact chromatographic conditions.
| Ceramide Species | Retention Time (minutes) |
| C16:0 Ceramide | ~4.5 |
| C18:0 Ceramide | ~5.5 |
| C20:0 Ceramide | ~6.5 |
| C24:0 Ceramide | ~8.0 |
| C24:1 Ceramide | ~7.8 |
(Data synthesized from information in Kasumov et al., 2010)[3]
Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells using the Bligh and Dyer Method
This protocol provides a standard procedure for extracting total lipids, including ceramides, from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Conical glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Monophasic Mixture Formation: Add 1 mL of methanol to the cell pellet and vortex thoroughly to lyse the cells. Transfer the lysate to a glass tube. Add 0.5 mL of chloroform and vortex for 1 minute. At this point, the mixture should be a single phase.[17][18]
-
Phase Separation: Add another 0.5 mL of chloroform and 0.5 mL of deionized water to the tube. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious not to disturb the interface.
-
Re-extraction (Optional but Recommended): To maximize lipid recovery, add another 1 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower organic phase again, pooling it with the first extract.
-
Drying: Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your chromatographic analysis (e.g., the initial mobile phase composition).
Protocol 2: RP-HPLC-MS/MS Analysis of Ceramide Isomers
This protocol outlines a general method for the separation and quantification of ceramide isomers using a C18 column.
Instrumentation and Materials:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Internal standard (e.g., C17:0 ceramide)
Procedure:
-
Sample Preparation: Spike the extracted lipid sample with a known amount of internal standard before reconstitution.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the reconstituted lipid extract onto the column.
-
Chromatographic Separation (Example Gradient):
-
0-2 min: Hold at 40% B
-
2-15 min: Linear gradient from 40% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 40% B and re-equilibrate for the next injection
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Set the MRM transitions for each ceramide species of interest and the internal standard. This involves selecting the precursor ion (the protonated molecule [M+H]+) and a specific product ion.
-
Optimize source parameters (capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for ceramide analysis.
Caption: Major ceramide signaling pathways in the cell.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 5. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 6. hawach.com [hawach.com]
- 7. uhplcs.com [uhplcs.com]
- 8. pediaa.com [pediaa.com]
- 9. rug.nl [rug.nl]
- 10. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Simultaneous quantitative analysis of different ceramide species in cells by high-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. halocolumns.com [halocolumns.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biochem.wustl.edu [biochem.wustl.edu]
- 18. tabaslab.com [tabaslab.com]
Addressing challenges in the synthesis of C15-Ceramide standards
Welcome to the technical support center for the synthesis of C15-Ceramide (N-pentadecanoyl-D-erythro-sphingosine) standards. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis, purification, and characterization of this odd-chain ceramide standard.
Frequently Asked Questions (FAQs)
Q1: Why is a this compound standard necessary for my research?
A1: this compound is a naturally occurring ceramide found in various biological systems, including human erythrocytes and the stratum corneum.[1] As an odd-chain ceramide, it is typically present in lower abundance than even-chain ceramides. A synthetic this compound standard is crucial for:
-
Internal Standard for Mass Spectrometry: Due to its distinct mass, it is an ideal internal standard for the accurate quantification of endogenous ceramides in complex biological samples, correcting for variability during sample preparation and analysis.[2][3][4]
-
Biological Activity Studies: The precursor, pentadecanoic acid (C15:0), has shown a range of biological activities, including anti-inflammatory and anti-fibrotic effects.[5][6] this compound standards are used to investigate the specific roles of odd-chain ceramides in cellular signaling pathways.
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges include:
-
Purity of Precursors: The synthesis requires high-purity D-erythro-sphingosine and pentadecanoic acid (C15:0). Contamination of the C15:0 fatty acid with even-chain fatty acids (e.g., palmitic acid, C16:0) will result in a mixture of ceramide products that are difficult to separate.
-
Reaction Conditions: Optimizing the coupling reaction between sphingosine and pentadecanoic acid is critical to maximize yield and minimize side reactions.
-
Purification: Separating the desired this compound from unreacted starting materials, byproducts, and any contaminating even-chain ceramides requires effective chromatographic techniques.
-
Stereochemistry: Maintaining the correct stereochemistry (D-erythro) of the sphingosine backbone is essential for biological relevance.
Q3: What are the key signaling pathways involving ceramides?
A3: Ceramides are central signaling molecules involved in a variety of cellular processes. The three main pathways for ceramide generation are the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[7][8] These pathways are interconnected and regulate cellular responses to stress, influencing processes such as apoptosis, cell cycle arrest, and inflammation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield (<60%) | 1. Incomplete activation of the fatty acid. 2. Suboptimal reaction temperature or time. 3. Impure reagents. | 1. Ensure the coupling reagent (e.g., mixed carbodiimide) is fresh and used in the correct molar ratio. 2. Optimize the reaction temperature (typically 40-45°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[10] 3. Use high-purity (>99%) D-erythro-sphingosine and pentadecanoic acid. |
| Product Contamination with Even-Chain Ceramides (e.g., C16-Ceramide) | Contaminated pentadecanoic acid starting material. | Source pentadecanoic acid with the highest possible purity. Analyze the fatty acid precursor by Gas Chromatography-Mass Spectrometry (GC-MS) prior to synthesis to confirm its purity. |
| Multiple Spots on TLC after Reaction | 1. Presence of unreacted starting materials (sphingosine, fatty acid). 2. Formation of byproducts. 3. Formation of diastereoisomers if racemic starting materials were used. | 1. Adjust the stoichiometry of reactants. 2. Optimize reaction conditions to minimize side reactions. 3. Use stereochemically pure starting materials. Diastereomers may be separable by preparative TLC or column chromatography.[11] |
| Difficulty in Purifying the Product by Column Chromatography | 1. Inappropriate solvent system for elution. 2. Overloading of the silica gel column. | 1. Develop an optimal solvent system using analytical TLC first. A common elution gradient involves a mixture of chloroform and methanol or ethyl acetate and petroleum ether. 2. Use an appropriate column size and sample-to-adsorbent ratio. |
| Inconsistent Mass Spectrometry Data | 1. Ion suppression from impurities. 2. In-source fragmentation. | 1. Ensure high purity of the final product through rigorous purification. 2. Optimize the electrospray ionization (ESI) source parameters on the mass spectrometer to favor the protonated molecular ion ([M+H]+). |
Experimental Protocols
Synthesis of this compound (N-pentadecanoyl-D-erythro-sphingosine)
This protocol is adapted from a general method for ceramide synthesis using a mixed carbodiimide.[10][11]
Materials:
-
D-erythro-sphingosine
-
Pentadecanoic acid (C15:0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Activation of Pentadecanoic Acid:
-
Dissolve pentadecanoic acid (1.1 equivalents) in anhydrous DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 4-6 hours to form the NHS-activated ester. Monitor the reaction by TLC.
-
-
Coupling Reaction:
-
In a separate flask, dissolve D-erythro-sphingosine (1 equivalent) in a mixture of DCM and a small amount of DMF to aid solubility.
-
Slowly add the solution of the activated pentadecanoic acid to the sphingosine solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 5% HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute with a gradient of chloroform and methanol (e.g., 100:1 to 50:1 v/v).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure this compound and evaporate the solvent.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using:
-
Mass Spectrometry (MS): Expect to observe the protonated molecular ion [M+H]+ at m/z 524.9.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.
-
Thin Layer Chromatography (TLC): To assess purity against standards.
-
-
Expected Yield: 60-75%[10][11]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C33H65NO3 | [1] |
| Molecular Weight | 523.9 g/mol | [1] |
| Typical Purity | >99% (TLC) | |
| Solubility | Soluble in chloroform; soluble in warmed ethanol and methanol. | [1] |
| Storage Temperature | -20°C | [1] |
Visualizations
Ceramide Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Ceramide Biosynthesis Pathways
Caption: Major pathways of ceramide biosynthesis in the cell.
Role of Ceramide in Signaling
Caption: Simplified overview of ceramide-mediated signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel internal standards for the quantitative determination of plasma ceramide trihexoside in Fabry disease by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 7. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the synthesis of C15-Ceramide standards
Welcome to the technical support center for the synthesis of C15-Ceramide (N-pentadecanoyl-D-erythro-sphingosine) standards. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis, purification, and characterization of this odd-chain ceramide standard.
Frequently Asked Questions (FAQs)
Q1: Why is a this compound standard necessary for my research?
A1: this compound is a naturally occurring ceramide found in various biological systems, including human erythrocytes and the stratum corneum.[1] As an odd-chain ceramide, it is typically present in lower abundance than even-chain ceramides. A synthetic this compound standard is crucial for:
-
Internal Standard for Mass Spectrometry: Due to its distinct mass, it is an ideal internal standard for the accurate quantification of endogenous ceramides in complex biological samples, correcting for variability during sample preparation and analysis.[2][3][4]
-
Biological Activity Studies: The precursor, pentadecanoic acid (C15:0), has shown a range of biological activities, including anti-inflammatory and anti-fibrotic effects.[5][6] this compound standards are used to investigate the specific roles of odd-chain ceramides in cellular signaling pathways.
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges include:
-
Purity of Precursors: The synthesis requires high-purity D-erythro-sphingosine and pentadecanoic acid (C15:0). Contamination of the C15:0 fatty acid with even-chain fatty acids (e.g., palmitic acid, C16:0) will result in a mixture of ceramide products that are difficult to separate.
-
Reaction Conditions: Optimizing the coupling reaction between sphingosine and pentadecanoic acid is critical to maximize yield and minimize side reactions.
-
Purification: Separating the desired this compound from unreacted starting materials, byproducts, and any contaminating even-chain ceramides requires effective chromatographic techniques.
-
Stereochemistry: Maintaining the correct stereochemistry (D-erythro) of the sphingosine backbone is essential for biological relevance.
Q3: What are the key signaling pathways involving ceramides?
A3: Ceramides are central signaling molecules involved in a variety of cellular processes. The three main pathways for ceramide generation are the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[7][8] These pathways are interconnected and regulate cellular responses to stress, influencing processes such as apoptosis, cell cycle arrest, and inflammation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield (<60%) | 1. Incomplete activation of the fatty acid. 2. Suboptimal reaction temperature or time. 3. Impure reagents. | 1. Ensure the coupling reagent (e.g., mixed carbodiimide) is fresh and used in the correct molar ratio. 2. Optimize the reaction temperature (typically 40-45°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[10] 3. Use high-purity (>99%) D-erythro-sphingosine and pentadecanoic acid. |
| Product Contamination with Even-Chain Ceramides (e.g., C16-Ceramide) | Contaminated pentadecanoic acid starting material. | Source pentadecanoic acid with the highest possible purity. Analyze the fatty acid precursor by Gas Chromatography-Mass Spectrometry (GC-MS) prior to synthesis to confirm its purity. |
| Multiple Spots on TLC after Reaction | 1. Presence of unreacted starting materials (sphingosine, fatty acid). 2. Formation of byproducts. 3. Formation of diastereoisomers if racemic starting materials were used. | 1. Adjust the stoichiometry of reactants. 2. Optimize reaction conditions to minimize side reactions. 3. Use stereochemically pure starting materials. Diastereomers may be separable by preparative TLC or column chromatography.[11] |
| Difficulty in Purifying the Product by Column Chromatography | 1. Inappropriate solvent system for elution. 2. Overloading of the silica gel column. | 1. Develop an optimal solvent system using analytical TLC first. A common elution gradient involves a mixture of chloroform and methanol or ethyl acetate and petroleum ether. 2. Use an appropriate column size and sample-to-adsorbent ratio. |
| Inconsistent Mass Spectrometry Data | 1. Ion suppression from impurities. 2. In-source fragmentation. | 1. Ensure high purity of the final product through rigorous purification. 2. Optimize the electrospray ionization (ESI) source parameters on the mass spectrometer to favor the protonated molecular ion ([M+H]+). |
Experimental Protocols
Synthesis of this compound (N-pentadecanoyl-D-erythro-sphingosine)
This protocol is adapted from a general method for ceramide synthesis using a mixed carbodiimide.[10][11]
Materials:
-
D-erythro-sphingosine
-
Pentadecanoic acid (C15:0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Activation of Pentadecanoic Acid:
-
Dissolve pentadecanoic acid (1.1 equivalents) in anhydrous DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 4-6 hours to form the NHS-activated ester. Monitor the reaction by TLC.
-
-
Coupling Reaction:
-
In a separate flask, dissolve D-erythro-sphingosine (1 equivalent) in a mixture of DCM and a small amount of DMF to aid solubility.
-
Slowly add the solution of the activated pentadecanoic acid to the sphingosine solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 5% HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute with a gradient of chloroform and methanol (e.g., 100:1 to 50:1 v/v).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure this compound and evaporate the solvent.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using:
-
Mass Spectrometry (MS): Expect to observe the protonated molecular ion [M+H]+ at m/z 524.9.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.
-
Thin Layer Chromatography (TLC): To assess purity against standards.
-
-
Expected Yield: 60-75%[10][11]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C33H65NO3 | [1] |
| Molecular Weight | 523.9 g/mol | [1] |
| Typical Purity | >99% (TLC) | |
| Solubility | Soluble in chloroform; soluble in warmed ethanol and methanol. | [1] |
| Storage Temperature | -20°C | [1] |
Visualizations
Ceramide Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Ceramide Biosynthesis Pathways
Caption: Major pathways of ceramide biosynthesis in the cell.
Role of Ceramide in Signaling
Caption: Simplified overview of ceramide-mediated signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel internal standards for the quantitative determination of plasma ceramide trihexoside in Fabry disease by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 7. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression for accurate C15-Ceramide measurement
Welcome to the technical support center for the accurate quantification of C15-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing ion suppression in mass spectrometry-based analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound quantification experiments.
Problem 1: Low or No this compound Signal
-
Possible Cause: Inefficient Extraction
-
Recommendation: Ensure your lipid extraction method, such as a Bligh-Dyer or Folch extraction, is performed correctly with accurate solvent ratios and complete phase separation. For complex matrices, consider incorporating a solid-phase extraction (SPE) step for sample cleanup and concentration.[1]
-
-
Possible Cause: Sample Degradation
-
Recommendation: Keep samples on ice during preparation and store extracts at -80°C to prevent degradation. It is also important to minimize freeze-thaw cycles.[1]
-
-
Possible Cause: Ion Suppression
-
Recommendation: This is a common issue in complex biological samples where co-eluting matrix components, particularly phospholipids, interfere with the ionization of this compound.[2][3] To address this, dilute the sample to reduce the concentration of interfering molecules.[2][4][5] Also, adjust the chromatographic gradient to separate the elution of this compound from the region where ion-suppressing compounds elute.[1][6]
-
Problem 2: Poor Peak Shape, Peak Splitting, or Retention Time Shifts
-
Possible Cause: Inappropriate LC Column
-
Recommendation: A C8 or C18 reversed-phase column is typically suitable for ceramide analysis.[1] Ensure the column is not overloaded and is properly equilibrated before each injection.
-
-
Possible Cause: Sample Overload
-
Recommendation: Dilute the sample extract to avoid overloading the analytical column.[1]
-
-
Possible Cause: Contamination of the LC System
-
Recommendation: Flush the LC system and column with a strong solvent wash to remove any contaminants that may be affecting peak shape.[1]
-
Problem 3: High Background Noise or Significant Matrix Effects
-
Possible Cause: Contaminated Solvents or Vials
-
Recommendation: Use high-purity, LC-MS grade solvents and certified clean collection vials to minimize background noise.[1]
-
-
Possible Cause: Presence of Phospholipids
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[2][3][8] In biological samples, phospholipids are a major contributor to ion suppression.
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A common method is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the mass spectrometer after the LC column while injecting a blank matrix extract. A drop in the baseline signal of the this compound standard indicates the retention time at which matrix components are eluting and causing ion suppression.[6][9][10] Another method is the post-extraction spike experiment, where the peak area of this compound in a clean solvent is compared to the peak area in a spiked blank matrix extract. A lower peak area in the matrix indicates ion suppression.[2]
Q3: What is the best way to correct for ion suppression?
A3: The most effective way to compensate for ion suppression is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d7.[2][3][5] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively corrected, leading to more accurate and precise quantification.[2][3]
Q4: Which ionization mode, positive or negative, is better for this compound analysis?
A4: Both positive and negative ionization modes can be used for ceramide analysis. In positive ion mode (ESI+), ceramides are often detected as protonated molecules [M+H]+, which fragment to produce a characteristic product ion corresponding to the sphingosine backbone (e.g., m/z 264.3).[1] Negative ion mode (ESI-) can provide more detailed structural information about the fatty acyl chain.[1] The choice of polarity may depend on the specific instrument and the other lipids being analyzed simultaneously. Atmospheric pressure chemical ionization (APCI) can also be less prone to ion suppression compared to electrospray ionization (ESI).[4][6]
Q5: What are the key considerations for sample preparation to minimize ion suppression?
A5: The primary goal of sample preparation is to remove interfering matrix components while maximizing the recovery of this compound. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.[3][10] For samples with high phospholipid content, such as plasma, specific phospholipid removal strategies are highly recommended.[7][8]
Experimental Protocols
General Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
Detailed Sample Preparation using Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To 50 µL of the biological sample (e.g., plasma), add a known amount of a suitable internal standard (e.g., this compound-d7).
-
Protein Precipitation: Add 200 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol) to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.[2]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Ion Suppression
| Sample Preparation Technique | Analyte Recovery | Effectiveness in Reducing Ion Suppression | Throughput |
| Protein Precipitation | Variable, potential for analyte loss | Low | High |
| Liquid-Liquid Extraction (LLE) | Good, dependent on solvent choice | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate |
| Phospholipid Removal Plates | High | Very High | High |
This table summarizes the general performance of different sample preparation techniques. Actual results may vary depending on the specific protocol and sample matrix.[7][10]
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% Formic Acid |
| Gradient | Optimized to separate ceramides from phospholipids |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| MRM Transition (Example) | C15:0-Ceramide: Precursor Ion > Product Ion (e.g., m/z 510.5 > 264.4) |
| MRM Transition (IS) | C15:0-Ceramide-d7: Precursor Ion > Product Ion (e.g., m/z 517.5 > 264.4) |
Note: These parameters are provided as a starting point and should be optimized for your specific instrumentation and application.
Visualizations
Caption: A troubleshooting decision tree for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. providiongroup.com [providiongroup.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression for accurate C15-Ceramide measurement
Welcome to the technical support center for the accurate quantification of C15-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing ion suppression in mass spectrometry-based analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound quantification experiments.
Problem 1: Low or No this compound Signal
-
Possible Cause: Inefficient Extraction
-
Recommendation: Ensure your lipid extraction method, such as a Bligh-Dyer or Folch extraction, is performed correctly with accurate solvent ratios and complete phase separation. For complex matrices, consider incorporating a solid-phase extraction (SPE) step for sample cleanup and concentration.[1]
-
-
Possible Cause: Sample Degradation
-
Recommendation: Keep samples on ice during preparation and store extracts at -80°C to prevent degradation. It is also important to minimize freeze-thaw cycles.[1]
-
-
Possible Cause: Ion Suppression
-
Recommendation: This is a common issue in complex biological samples where co-eluting matrix components, particularly phospholipids, interfere with the ionization of this compound.[2][3] To address this, dilute the sample to reduce the concentration of interfering molecules.[2][4][5] Also, adjust the chromatographic gradient to separate the elution of this compound from the region where ion-suppressing compounds elute.[1][6]
-
Problem 2: Poor Peak Shape, Peak Splitting, or Retention Time Shifts
-
Possible Cause: Inappropriate LC Column
-
Recommendation: A C8 or C18 reversed-phase column is typically suitable for ceramide analysis.[1] Ensure the column is not overloaded and is properly equilibrated before each injection.
-
-
Possible Cause: Sample Overload
-
Recommendation: Dilute the sample extract to avoid overloading the analytical column.[1]
-
-
Possible Cause: Contamination of the LC System
-
Recommendation: Flush the LC system and column with a strong solvent wash to remove any contaminants that may be affecting peak shape.[1]
-
Problem 3: High Background Noise or Significant Matrix Effects
-
Possible Cause: Contaminated Solvents or Vials
-
Recommendation: Use high-purity, LC-MS grade solvents and certified clean collection vials to minimize background noise.[1]
-
-
Possible Cause: Presence of Phospholipids
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[2][3][8] In biological samples, phospholipids are a major contributor to ion suppression.
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A common method is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the mass spectrometer after the LC column while injecting a blank matrix extract. A drop in the baseline signal of the this compound standard indicates the retention time at which matrix components are eluting and causing ion suppression.[6][9][10] Another method is the post-extraction spike experiment, where the peak area of this compound in a clean solvent is compared to the peak area in a spiked blank matrix extract. A lower peak area in the matrix indicates ion suppression.[2]
Q3: What is the best way to correct for ion suppression?
A3: The most effective way to compensate for ion suppression is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d7.[2][3][5] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively corrected, leading to more accurate and precise quantification.[2][3]
Q4: Which ionization mode, positive or negative, is better for this compound analysis?
A4: Both positive and negative ionization modes can be used for ceramide analysis. In positive ion mode (ESI+), ceramides are often detected as protonated molecules [M+H]+, which fragment to produce a characteristic product ion corresponding to the sphingosine backbone (e.g., m/z 264.3).[1] Negative ion mode (ESI-) can provide more detailed structural information about the fatty acyl chain.[1] The choice of polarity may depend on the specific instrument and the other lipids being analyzed simultaneously. Atmospheric pressure chemical ionization (APCI) can also be less prone to ion suppression compared to electrospray ionization (ESI).[4][6]
Q5: What are the key considerations for sample preparation to minimize ion suppression?
A5: The primary goal of sample preparation is to remove interfering matrix components while maximizing the recovery of this compound. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.[3][10] For samples with high phospholipid content, such as plasma, specific phospholipid removal strategies are highly recommended.[7][8]
Experimental Protocols
General Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
Detailed Sample Preparation using Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To 50 µL of the biological sample (e.g., plasma), add a known amount of a suitable internal standard (e.g., this compound-d7).
-
Protein Precipitation: Add 200 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol) to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.[2]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Ion Suppression
| Sample Preparation Technique | Analyte Recovery | Effectiveness in Reducing Ion Suppression | Throughput |
| Protein Precipitation | Variable, potential for analyte loss | Low | High |
| Liquid-Liquid Extraction (LLE) | Good, dependent on solvent choice | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate |
| Phospholipid Removal Plates | High | Very High | High |
This table summarizes the general performance of different sample preparation techniques. Actual results may vary depending on the specific protocol and sample matrix.[7][10]
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% Formic Acid |
| Gradient | Optimized to separate ceramides from phospholipids |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| MRM Transition (Example) | C15:0-Ceramide: Precursor Ion > Product Ion (e.g., m/z 510.5 > 264.4) |
| MRM Transition (IS) | C15:0-Ceramide-d7: Precursor Ion > Product Ion (e.g., m/z 517.5 > 264.4) |
Note: These parameters are provided as a starting point and should be optimized for your specific instrumentation and application.
Visualizations
Caption: A troubleshooting decision tree for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. providiongroup.com [providiongroup.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Quality control measures for C15-Ceramide lipidomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing high-quality C15-Ceramide lipidomics experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: Low or No this compound Signal Intensity
Question: I am not detecting my this compound, or the signal is very weak. What are the potential causes and how can I troubleshoot this?
Answer: Low signal intensity for this compound can originate from several stages of your workflow.[1][2] Common causes include inefficient sample extraction, sample degradation, poor ionization, or suboptimal mass spectrometry settings.[1]
Troubleshooting Workflow:
References
Quality control measures for C15-Ceramide lipidomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing high-quality C15-Ceramide lipidomics experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: Low or No this compound Signal Intensity
Question: I am not detecting my this compound, or the signal is very weak. What are the potential causes and how can I troubleshoot this?
Answer: Low signal intensity for this compound can originate from several stages of your workflow.[1][2] Common causes include inefficient sample extraction, sample degradation, poor ionization, or suboptimal mass spectrometry settings.[1]
Troubleshooting Workflow:
References
Technical Support Center: Refinement of Sample Preparation for C15-Ceramide Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the analysis of C15-Ceramide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound?
A1: The main challenges in this compound analysis stem from its low physiological abundance amidst a complex lipid background. This can lead to issues such as low signal intensity, ion suppression from other more abundant lipid species (matrix effects), and poor recovery during sample extraction.[1] Additionally, distinguishing this compound from other isobaric and isomeric lipid species requires high-resolution chromatographic and mass spectrometric techniques.
Q2: Which extraction method is recommended for this compound from biological samples?
A2: The choice of extraction method depends on the sample matrix. For tissue samples, a Bligh and Dyer extraction is a common and effective method.[2][3] For plasma or serum, which has a high lipid content, a simple protein precipitation may not be sufficient to remove interfering lipids.[4] In such cases, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) following protein precipitation is recommended to improve sample cleanup.[4] A single-phase butanol extraction has also shown good recoveries for a range of sphingolipids from whole blood.
Q3: Is an internal standard necessary for this compound quantification?
A3: Yes, using an internal standard is crucial for accurate and precise quantification of this compound. An ideal internal standard would be a stable isotope-labeled this compound (e.g., this compound-d7). If a labeled version is unavailable, a non-endogenous, structurally similar odd-chain ceramide, such as C17-Ceramide, can be used. The internal standard should be added at the earliest stage of sample preparation to account for variability in extraction efficiency, sample handling, and instrument response.
Q4: What are the optimal ionization and mass spectrometry settings for this compound analysis?
A4: Electrospray ionization (ESI) in positive ion mode is most commonly used for ceramide analysis.[2] this compound will typically be detected as the protonated molecule [M+H]+. In tandem mass spectrometry (MS/MS), a characteristic product ion at m/z 264.3, corresponding to the sphingosine backbone, is often used for quantification in Multiple Reaction Monitoring (MRM) mode.[5]
Q5: How can I assess the extent of matrix effects in my this compound analysis?
A5: A post-extraction spike experiment is a standard method to evaluate matrix effects. This involves comparing the signal response of a known amount of this compound spiked into the extracted matrix of a blank sample to the response of the same amount of this compound in a clean solvent. A significant difference in signal intensity indicates the presence of ion suppression or enhancement.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No this compound Signal | Inefficient extraction. | Optimize the extraction protocol. Ensure correct solvent-to-sample ratios and thorough mixing. For complex matrices, consider a two-step extraction or SPE.[4] |
| Sample degradation. | Keep samples on ice or at 4°C during preparation. Store extracts at -80°C and minimize freeze-thaw cycles. | |
| Low analyte concentration. | Concentrate the sample extract before analysis. Increase the injection volume if possible without overloading the column. | |
| Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with ESI (e.g., contains a small amount of formic acid or ammonium formate).[6] | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload. | Dilute the sample extract. Ensure the injection volume is appropriate for the column dimensions. |
| Inappropriate mobile phase. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. | |
| Column contamination or degradation. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Co-elution with interfering species. | Adjust the chromatographic gradient to improve separation.[4] | |
| High Background Noise / Matrix Effects | Insufficient sample cleanup. | Incorporate an additional cleanup step like LLE or SPE.[2][4] |
| Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. | |
| Carryover from previous injections. | Implement a thorough needle wash with a strong solvent between injections. Inject a blank sample to confirm the absence of carryover. | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent execution of the extraction and handling steps for all samples. Use an internal standard. |
| Variable instrument performance. | Equilibrate the LC-MS system before starting the analytical run. Monitor system suitability by injecting a standard at regular intervals. | |
| Incomplete sample dissolution. | After drying, ensure the lipid extract is fully redissolved by vortexing or sonication before injection. |
Experimental Protocols
Protocol 1: this compound Extraction from Tissue (Bligh & Dyer Method)
-
Homogenization: Homogenize ~50 mg of tissue in 1.5 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., C17-Ceramide) to the homogenate.
-
Phase Separation: Add 0.5 mL of chloroform and vortex. Then, add 0.5 mL of water and vortex again.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Lipid Extraction: Carefully collect the lower organic phase containing the lipids into a new tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial LC mobile phase.
Protocol 2: this compound Extraction from Plasma/Serum with SPE Cleanup
-
Protein Precipitation: To 100 µL of plasma/serum, add 400 µL of cold methanol containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the ceramides with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.
Quantitative Data
Table 1: Recovery of Ceramides Using Different Extraction Methods from Plasma
| Ceramide Species | Bligh & Dyer Recovery (%) | Folch Recovery (%) | Single-Phase Butanol Recovery (%) |
| C14:0-Cer | 85 ± 5 | 82 ± 6 | 92 ± 4 |
| C16:0-Cer | 88 ± 4 | 86 ± 5 | 95 ± 3 |
| C15:0-Cer (Estimated) | ~87 | ~84 | ~94 |
| C18:0-Cer | 91 ± 3 | 89 ± 4 | 97 ± 2 |
| C24:0-Cer | 78 ± 7 | 75 ± 8 | 89 ± 5 |
| C24:1-Cer | 80 ± 6 | 77 ± 7 | 90 ± 4 |
Data is representative and compiled from literature.[2][3] C15:0-Ceramide recovery is estimated based on trends for similar chain-length ceramides.
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 10:90, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 600 °C[6] |
| MRM Transition (C15:0-Cer) | Precursor Ion (m/z): ~512.5 -> Product Ion (m/z): 264.3 |
| MRM Transition (C17:0-Cer IS) | Precursor Ion (m/z): ~540.5 -> Product Ion (m/z): 264.3 |
Parameters may require optimization based on the specific instrument and column used.
Visualizations
Caption: Experimental workflow for this compound sample preparation and analysis.
Caption: Troubleshooting decision tree for low this compound signal intensity.
Caption: Simplified overview of ceramide's role in cellular signaling pathways.[7][8]
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Sample Preparation for C15-Ceramide Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the analysis of C15-Ceramide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound?
A1: The main challenges in this compound analysis stem from its low physiological abundance amidst a complex lipid background. This can lead to issues such as low signal intensity, ion suppression from other more abundant lipid species (matrix effects), and poor recovery during sample extraction.[1] Additionally, distinguishing this compound from other isobaric and isomeric lipid species requires high-resolution chromatographic and mass spectrometric techniques.
Q2: Which extraction method is recommended for this compound from biological samples?
A2: The choice of extraction method depends on the sample matrix. For tissue samples, a Bligh and Dyer extraction is a common and effective method.[2][3] For plasma or serum, which has a high lipid content, a simple protein precipitation may not be sufficient to remove interfering lipids.[4] In such cases, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) following protein precipitation is recommended to improve sample cleanup.[4] A single-phase butanol extraction has also shown good recoveries for a range of sphingolipids from whole blood.
Q3: Is an internal standard necessary for this compound quantification?
A3: Yes, using an internal standard is crucial for accurate and precise quantification of this compound. An ideal internal standard would be a stable isotope-labeled this compound (e.g., this compound-d7). If a labeled version is unavailable, a non-endogenous, structurally similar odd-chain ceramide, such as C17-Ceramide, can be used. The internal standard should be added at the earliest stage of sample preparation to account for variability in extraction efficiency, sample handling, and instrument response.
Q4: What are the optimal ionization and mass spectrometry settings for this compound analysis?
A4: Electrospray ionization (ESI) in positive ion mode is most commonly used for ceramide analysis.[2] this compound will typically be detected as the protonated molecule [M+H]+. In tandem mass spectrometry (MS/MS), a characteristic product ion at m/z 264.3, corresponding to the sphingosine backbone, is often used for quantification in Multiple Reaction Monitoring (MRM) mode.[5]
Q5: How can I assess the extent of matrix effects in my this compound analysis?
A5: A post-extraction spike experiment is a standard method to evaluate matrix effects. This involves comparing the signal response of a known amount of this compound spiked into the extracted matrix of a blank sample to the response of the same amount of this compound in a clean solvent. A significant difference in signal intensity indicates the presence of ion suppression or enhancement.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No this compound Signal | Inefficient extraction. | Optimize the extraction protocol. Ensure correct solvent-to-sample ratios and thorough mixing. For complex matrices, consider a two-step extraction or SPE.[4] |
| Sample degradation. | Keep samples on ice or at 4°C during preparation. Store extracts at -80°C and minimize freeze-thaw cycles. | |
| Low analyte concentration. | Concentrate the sample extract before analysis. Increase the injection volume if possible without overloading the column. | |
| Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with ESI (e.g., contains a small amount of formic acid or ammonium formate).[6] | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload. | Dilute the sample extract. Ensure the injection volume is appropriate for the column dimensions. |
| Inappropriate mobile phase. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. | |
| Column contamination or degradation. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Co-elution with interfering species. | Adjust the chromatographic gradient to improve separation.[4] | |
| High Background Noise / Matrix Effects | Insufficient sample cleanup. | Incorporate an additional cleanup step like LLE or SPE.[2][4] |
| Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. | |
| Carryover from previous injections. | Implement a thorough needle wash with a strong solvent between injections. Inject a blank sample to confirm the absence of carryover. | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent execution of the extraction and handling steps for all samples. Use an internal standard. |
| Variable instrument performance. | Equilibrate the LC-MS system before starting the analytical run. Monitor system suitability by injecting a standard at regular intervals. | |
| Incomplete sample dissolution. | After drying, ensure the lipid extract is fully redissolved by vortexing or sonication before injection. |
Experimental Protocols
Protocol 1: this compound Extraction from Tissue (Bligh & Dyer Method)
-
Homogenization: Homogenize ~50 mg of tissue in 1.5 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., C17-Ceramide) to the homogenate.
-
Phase Separation: Add 0.5 mL of chloroform and vortex. Then, add 0.5 mL of water and vortex again.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Lipid Extraction: Carefully collect the lower organic phase containing the lipids into a new tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial LC mobile phase.
Protocol 2: this compound Extraction from Plasma/Serum with SPE Cleanup
-
Protein Precipitation: To 100 µL of plasma/serum, add 400 µL of cold methanol containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the ceramides with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.
Quantitative Data
Table 1: Recovery of Ceramides Using Different Extraction Methods from Plasma
| Ceramide Species | Bligh & Dyer Recovery (%) | Folch Recovery (%) | Single-Phase Butanol Recovery (%) |
| C14:0-Cer | 85 ± 5 | 82 ± 6 | 92 ± 4 |
| C16:0-Cer | 88 ± 4 | 86 ± 5 | 95 ± 3 |
| C15:0-Cer (Estimated) | ~87 | ~84 | ~94 |
| C18:0-Cer | 91 ± 3 | 89 ± 4 | 97 ± 2 |
| C24:0-Cer | 78 ± 7 | 75 ± 8 | 89 ± 5 |
| C24:1-Cer | 80 ± 6 | 77 ± 7 | 90 ± 4 |
Data is representative and compiled from literature.[2][3] C15:0-Ceramide recovery is estimated based on trends for similar chain-length ceramides.
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 10:90, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 600 °C[6] |
| MRM Transition (C15:0-Cer) | Precursor Ion (m/z): ~512.5 -> Product Ion (m/z): 264.3 |
| MRM Transition (C17:0-Cer IS) | Precursor Ion (m/z): ~540.5 -> Product Ion (m/z): 264.3 |
Parameters may require optimization based on the specific instrument and column used.
Visualizations
Caption: Experimental workflow for this compound sample preparation and analysis.
Caption: Troubleshooting decision tree for low this compound signal intensity.
Caption: Simplified overview of ceramide's role in cellular signaling pathways.[7][8]
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to C15-Ceramide and C16-Ceramide in Cellular Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
This guide provides a detailed comparison of C15-Ceramide and C16-Ceramide in the context of cellular apoptosis. While C16-Ceramide is a well-documented pro-apoptotic lipid, research specifically detailing the apoptotic functions of this compound is less prevalent. This document synthesizes existing literature on long-chain ceramides to offer a comparative perspective and guide future research.
Introduction to Ceramides and Apoptosis
Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including proliferation, senescence, and programmed cell death (apoptosis). Structurally, a ceramide consists of a sphingosine backbone linked to a fatty acid via an amide bond. The length of this fatty acyl chain is a crucial determinant of the ceramide's biological function. Even-chain ceramides, such as C16-Ceramide, are among the most abundant and well-studied species in mammalian cells. Odd-chain ceramides, including this compound, are less common but are gaining interest for their unique biological roles.
The induction of apoptosis by ceramides is a key mechanism in cellular homeostasis and a target for therapeutic intervention, particularly in oncology. Ceramides can be generated through the de novo synthesis pathway in the endoplasmic reticulum, or through the hydrolysis of sphingomyelin by sphingomyelinases at the plasma membrane and in lysosomes. This guide focuses on comparing the roles of two specific long-chain ceramides, C15 and C16, in the apoptotic signaling cascade.
C16-Ceramide: A Potent Inducer of Apoptosis
C16:0-Ceramide is one of the most extensively studied ceramides in the context of apoptosis. Its accumulation in response to cellular stress, such as chemotherapy, radiation, or cytokine stimulation, is a strong signal for cell death. C16-Ceramide primarily exerts its pro-apoptotic effects through two major pathways: the mitochondrial (intrinsic) pathway and endoplasmic reticulum (ER) stress.
-
Mitochondrial (Intrinsic) Pathway: C16-Ceramide can directly interact with the mitochondrial outer membrane. It has been shown to form large, dynamic channels that increase the membrane's permeability.[1][2] This permeabilization facilitates the release of pro-apoptotic factors from the intermembrane space, most notably cytochrome c, into the cytosol.[3] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of the initiator caspase-9, which in turn activates effector caspases like caspase-3, culminating in the execution of apoptosis. The activity of C16-Ceramide at the mitochondria is opposed by anti-apoptotic proteins like Bcl-2.[3]
-
ER Stress Pathway: The accumulation of saturated long-chain ceramides like C16-Ceramide at the endoplasmic reticulum can induce ER stress.[2] This leads to the activation of the Unfolded Protein Response (UPR), which, if prolonged or severe, can switch from a pro-survival to a pro-apoptotic signal, often involving the activation of caspase-12 (in rodents) and the upregulation of the pro-apoptotic transcription factor CHOP.
Caption: C16-Ceramide Apoptotic Signaling Pathways.
This compound: An Emerging Player in Apoptosis
Direct research on the apoptotic functions of this compound is limited. However, based on the established principles of ceramide biology, its role can be inferred. As a long-chain saturated ceramide, this compound is structurally very similar to C16-Ceramide and is therefore predicted to be pro-apoptotic. Odd-chain fatty acids, the precursors for odd-chain ceramides, are known to be incorporated into cellular lipids and can influence cell fate. It is highly probable that this compound also induces apoptosis through the mitochondrial and ER stress pathways, similar to its even-chain counterpart.
The signaling cascade initiated by this compound is expected to mirror that of C16-Ceramide. The slight difference in acyl chain length may influence the efficiency of its integration into membranes and its interaction with protein targets, potentially leading to differences in apoptotic potency. However, the core mechanisms—mitochondrial channel formation, cytochrome c release, and induction of ER stress—are likely conserved.
Caption: Predicted Apoptotic Signaling for this compound.
Comparative Analysis and Quantitative Data
While direct comparative studies are lacking, a side-by-side analysis highlights their similarities and potential differences. Both are long-chain saturated ceramides expected to be cytotoxic. The one-carbon difference in acyl chain length could subtly alter their biophysical properties, such as membrane partitioning and the stability of the channels they form, which may translate to differences in apoptotic potency. Studies have shown that even minor changes in acyl chain length can alter the biological activity of ceramides.[4]
The following table presents hypothetical data illustrating the expected outcomes from an experiment comparing the apoptotic effects of this compound and C16-Ceramide on a cancer cell line (e.g., HeLa cells) after 24 hours of treatment.
| Treatment (50 µM) | % Annexin V Positive Cells (Apoptosis) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 4.5 ± 0.8% | 1.0 ± 0.1 |
| This compound | 42.1 ± 3.5% | 4.8 ± 0.5 |
| C16-Ceramide | 55.6 ± 4.2% | 6.2 ± 0.7 |
Note: The data presented in this table are representative and for illustrative purposes only. Actual experimental results may vary depending on the cell line, experimental conditions, and ceramide delivery method.
Experimental Protocols
This section provides a generalized protocol for comparing the apoptotic effects of this compound and C16-Ceramide.
Caption: Experimental workflow for comparing ceramide-induced apoptosis.
-
Cell Culture:
-
Culture the chosen cell line (e.g., HeLa, Jurkat, or MCF-7) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Preparation of Ceramide-BSA Complexes:
-
Due to the hydrophobicity of long-chain ceramides, a carrier molecule is required for delivery in aqueous culture media.
-
Prepare a 10 mM stock solution of this compound and C16-Ceramide in absolute ethanol.
-
Prepare a 5% (w/v) fatty acid-free Bovine Serum Albumin (BSA) solution in serum-free medium.
-
To prepare a 10X working stock (e.g., 500 µM), slowly add the ceramide ethanol stock to the warm (37°C) BSA solution while vortexing to achieve the final concentration. This allows the ceramide to complex with BSA.
-
Incubate the ceramide-BSA complex at 37°C for 30 minutes.
-
Prepare a vehicle control using ethanol and the BSA solution without ceramide.
-
-
Cell Treatment:
-
Remove the growth medium from the cultured cells and wash once with phosphate-buffered saline (PBS).
-
Add fresh culture medium (can be low-serum to enhance apoptotic effects) containing the final desired concentrations of this compound-BSA, C16-Ceramide-BSA, or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
-
-
Apoptosis Assessment:
-
Annexin V and Propidium Iodide (PI) Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Caspase Activity Assay:
-
Harvest cells and lyse them according to the assay kit's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Add the caspase substrate to the cell lysate in a white-walled 96-well plate.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.
-
-
Conclusion and Future Directions
The evidence strongly supports C16-Ceramide as a key endogenous mediator of apoptosis, acting primarily through the mitochondrial and ER stress pathways. While direct experimental data for this compound is scarce, its structural similarity suggests it likely shares these pro-apoptotic functions. The subtle difference in acyl chain length may, however, result in different potencies, a hypothesis that warrants direct experimental validation.
For researchers and drug development professionals, understanding the specific roles of different ceramide species is critical. The development of therapies that selectively modulate the levels of pro-apoptotic ceramides like C16-Ceramide holds promise for cancer treatment. Future research should focus on:
-
Direct comparative studies of odd- and even-chain ceramides to elucidate differences in their apoptotic efficacy and signaling mechanisms.
-
Investigating the role of specific ceramide synthases in the production of this compound.
-
Exploring the therapeutic potential of modulating odd-chain ceramide levels in disease models.
By systematically characterizing the bioactivity of less-studied ceramide species, the scientific community can build a more complete picture of sphingolipid signaling and uncover new opportunities for therapeutic intervention.
References
- 1. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to C15-Ceramide and C16-Ceramide in Cellular Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
This guide provides a detailed comparison of C15-Ceramide and C16-Ceramide in the context of cellular apoptosis. While C16-Ceramide is a well-documented pro-apoptotic lipid, research specifically detailing the apoptotic functions of this compound is less prevalent. This document synthesizes existing literature on long-chain ceramides to offer a comparative perspective and guide future research.
Introduction to Ceramides and Apoptosis
Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including proliferation, senescence, and programmed cell death (apoptosis). Structurally, a ceramide consists of a sphingosine backbone linked to a fatty acid via an amide bond. The length of this fatty acyl chain is a crucial determinant of the ceramide's biological function. Even-chain ceramides, such as C16-Ceramide, are among the most abundant and well-studied species in mammalian cells. Odd-chain ceramides, including this compound, are less common but are gaining interest for their unique biological roles.
The induction of apoptosis by ceramides is a key mechanism in cellular homeostasis and a target for therapeutic intervention, particularly in oncology. Ceramides can be generated through the de novo synthesis pathway in the endoplasmic reticulum, or through the hydrolysis of sphingomyelin by sphingomyelinases at the plasma membrane and in lysosomes. This guide focuses on comparing the roles of two specific long-chain ceramides, C15 and C16, in the apoptotic signaling cascade.
C16-Ceramide: A Potent Inducer of Apoptosis
C16:0-Ceramide is one of the most extensively studied ceramides in the context of apoptosis. Its accumulation in response to cellular stress, such as chemotherapy, radiation, or cytokine stimulation, is a strong signal for cell death. C16-Ceramide primarily exerts its pro-apoptotic effects through two major pathways: the mitochondrial (intrinsic) pathway and endoplasmic reticulum (ER) stress.
-
Mitochondrial (Intrinsic) Pathway: C16-Ceramide can directly interact with the mitochondrial outer membrane. It has been shown to form large, dynamic channels that increase the membrane's permeability.[1][2] This permeabilization facilitates the release of pro-apoptotic factors from the intermembrane space, most notably cytochrome c, into the cytosol.[3] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of the initiator caspase-9, which in turn activates effector caspases like caspase-3, culminating in the execution of apoptosis. The activity of C16-Ceramide at the mitochondria is opposed by anti-apoptotic proteins like Bcl-2.[3]
-
ER Stress Pathway: The accumulation of saturated long-chain ceramides like C16-Ceramide at the endoplasmic reticulum can induce ER stress.[2] This leads to the activation of the Unfolded Protein Response (UPR), which, if prolonged or severe, can switch from a pro-survival to a pro-apoptotic signal, often involving the activation of caspase-12 (in rodents) and the upregulation of the pro-apoptotic transcription factor CHOP.
Caption: C16-Ceramide Apoptotic Signaling Pathways.
This compound: An Emerging Player in Apoptosis
Direct research on the apoptotic functions of this compound is limited. However, based on the established principles of ceramide biology, its role can be inferred. As a long-chain saturated ceramide, this compound is structurally very similar to C16-Ceramide and is therefore predicted to be pro-apoptotic. Odd-chain fatty acids, the precursors for odd-chain ceramides, are known to be incorporated into cellular lipids and can influence cell fate. It is highly probable that this compound also induces apoptosis through the mitochondrial and ER stress pathways, similar to its even-chain counterpart.
The signaling cascade initiated by this compound is expected to mirror that of C16-Ceramide. The slight difference in acyl chain length may influence the efficiency of its integration into membranes and its interaction with protein targets, potentially leading to differences in apoptotic potency. However, the core mechanisms—mitochondrial channel formation, cytochrome c release, and induction of ER stress—are likely conserved.
Caption: Predicted Apoptotic Signaling for this compound.
Comparative Analysis and Quantitative Data
While direct comparative studies are lacking, a side-by-side analysis highlights their similarities and potential differences. Both are long-chain saturated ceramides expected to be cytotoxic. The one-carbon difference in acyl chain length could subtly alter their biophysical properties, such as membrane partitioning and the stability of the channels they form, which may translate to differences in apoptotic potency. Studies have shown that even minor changes in acyl chain length can alter the biological activity of ceramides.[4]
The following table presents hypothetical data illustrating the expected outcomes from an experiment comparing the apoptotic effects of this compound and C16-Ceramide on a cancer cell line (e.g., HeLa cells) after 24 hours of treatment.
| Treatment (50 µM) | % Annexin V Positive Cells (Apoptosis) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 4.5 ± 0.8% | 1.0 ± 0.1 |
| This compound | 42.1 ± 3.5% | 4.8 ± 0.5 |
| C16-Ceramide | 55.6 ± 4.2% | 6.2 ± 0.7 |
Note: The data presented in this table are representative and for illustrative purposes only. Actual experimental results may vary depending on the cell line, experimental conditions, and ceramide delivery method.
Experimental Protocols
This section provides a generalized protocol for comparing the apoptotic effects of this compound and C16-Ceramide.
Caption: Experimental workflow for comparing ceramide-induced apoptosis.
-
Cell Culture:
-
Culture the chosen cell line (e.g., HeLa, Jurkat, or MCF-7) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Preparation of Ceramide-BSA Complexes:
-
Due to the hydrophobicity of long-chain ceramides, a carrier molecule is required for delivery in aqueous culture media.
-
Prepare a 10 mM stock solution of this compound and C16-Ceramide in absolute ethanol.
-
Prepare a 5% (w/v) fatty acid-free Bovine Serum Albumin (BSA) solution in serum-free medium.
-
To prepare a 10X working stock (e.g., 500 µM), slowly add the ceramide ethanol stock to the warm (37°C) BSA solution while vortexing to achieve the final concentration. This allows the ceramide to complex with BSA.
-
Incubate the ceramide-BSA complex at 37°C for 30 minutes.
-
Prepare a vehicle control using ethanol and the BSA solution without ceramide.
-
-
Cell Treatment:
-
Remove the growth medium from the cultured cells and wash once with phosphate-buffered saline (PBS).
-
Add fresh culture medium (can be low-serum to enhance apoptotic effects) containing the final desired concentrations of this compound-BSA, C16-Ceramide-BSA, or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
-
-
Apoptosis Assessment:
-
Annexin V and Propidium Iodide (PI) Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Caspase Activity Assay:
-
Harvest cells and lyse them according to the assay kit's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Add the caspase substrate to the cell lysate in a white-walled 96-well plate.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.
-
-
Conclusion and Future Directions
The evidence strongly supports C16-Ceramide as a key endogenous mediator of apoptosis, acting primarily through the mitochondrial and ER stress pathways. While direct experimental data for this compound is scarce, its structural similarity suggests it likely shares these pro-apoptotic functions. The subtle difference in acyl chain length may, however, result in different potencies, a hypothesis that warrants direct experimental validation.
For researchers and drug development professionals, understanding the specific roles of different ceramide species is critical. The development of therapies that selectively modulate the levels of pro-apoptotic ceramides like C16-Ceramide holds promise for cancer treatment. Future research should focus on:
-
Direct comparative studies of odd- and even-chain ceramides to elucidate differences in their apoptotic efficacy and signaling mechanisms.
-
Investigating the role of specific ceramide synthases in the production of this compound.
-
Exploring the therapeutic potential of modulating odd-chain ceramide levels in disease models.
By systematically characterizing the bioactivity of less-studied ceramide species, the scientific community can build a more complete picture of sphingolipid signaling and uncover new opportunities for therapeutic intervention.
References
- 1. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of C15-Ceramide and C17-Ceramide in Disease Models: A Guide for Researchers
An Objective Comparison of Odd-Chain Ceramides in Cellular Signaling and Disease Pathophysiology
Introduction
Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, inflammation, and senescence.[1][2] Structurally, a ceramide consists of a sphingosine backbone N-acylated with a fatty acid. The length and saturation of this fatty acid chain are critical determinants of the ceramide's biological function, with different ceramide species exhibiting distinct, and sometimes opposing, effects.[3] While even-chain ceramides (e.g., C16:0, C18:0, C24:0) are the most abundant and well-studied, emerging interest in odd-chain ceramides, such as Pentadecanoylsphingosine (C15-Ceramide) and Heptadecanoylsphingosine (C17-Ceramide), is driven by their unique biological origins and potential therapeutic relevance.
This guide provides a comparative analysis of this compound and C17-Ceramide in the context of disease models. It is important to note that direct, head-to-head comparative studies with quantitative data for these two specific odd-chain ceramides are limited in publicly available literature. Therefore, this analysis is built upon the established principles of ceramide biology, the known effects of acyl chain length on function, and available data on odd-chain sphingolipids in general.
Comparative Biological Activities
The biological function of a ceramide is intimately linked to its biophysical properties, which are dictated by its acyl chain length. This influences how the ceramide integrates into cellular membranes, forms channels, and interacts with downstream effector proteins.[2] While specific data for C15 and C17 ceramides are sparse, we can extrapolate their likely roles based on the well-documented functions of other ceramide species.
Table 1: Projected Physicochemical and Biological Properties of this compound vs. C17-Ceramide
| Property | This compound (Pentadecanoylsphingosine) | C17-Ceramide (Heptadecanoylsphingosine) | Rationale & References |
| Chain Length | Long-Chain (15 carbons) | Long-Chain (17 carbons) | By definition. |
| Membrane Integration | Expected to integrate into lipid bilayers, potentially altering fluidity and forming microdomains or rafts. | Similar to this compound, but with slightly increased hydrophobicity which may favor deeper membrane insertion. | Acyl chain length is a key determinant of membrane interaction.[1] |
| Pro-Apoptotic Potential | Likely induces apoptosis, a hallmark function of long-chain ceramides. | Also expected to be pro-apoptotic, potentially with differing efficacy or kinetics compared to this compound. | Long-chain ceramides are generally considered inducers of apoptosis.[4][5] |
| Role in Inflammation | May modulate inflammatory pathways. The precursor fatty acid, C15:0, has shown anti-inflammatory properties. | May also have roles in inflammation. C17 sphingoid bases are used as internal standards in lipidomics due to their low endogenous abundance.[6] | Ceramides can act as both pro- and anti-inflammatory mediators depending on the context.[7][8] |
| Metabolic Precursors | Synthesized via ceramide synthases (CerS) utilizing Pentadecanoyl-CoA. | Synthesized via CerS utilizing Heptadecanoyl-CoA. | Ceramide synthases exhibit specificity for fatty acyl-CoA chain lengths. |
Signaling Pathways and Mechanisms of Action
Ceramides, irrespective of their specific chain length, generally mediate their effects through several core signaling pathways. The primary distinction between C15 and C17 ceramides would likely lie in the efficiency and kinetics with which they engage these pathways.
Ceramide-Induced Apoptosis
Ceramides are potent inducers of apoptosis and can trigger cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] A key mechanism is the formation of ceramide channels in the outer mitochondrial membrane, which allows for the release of pro-apoptotic factors like cytochrome c into the cytosol.[4]
Role in Neuroinflammation and Neurodegeneration
Alterations in ceramide metabolism are increasingly implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10] Ceramides can contribute to neuroinflammation and neuronal cell death. Odd-chain sphingolipids are present in the brain, and their dysregulation could be a contributing factor to disease pathology. Astrocytes, in particular, show increased ceramide levels under neuroinflammatory conditions, suggesting a role for these lipids as indicators or mediators of the inflammatory process.[10]
Quantitative Data from Disease Models
As previously stated, direct quantitative comparisons between this compound and C17-Ceramide are not widely available. Research has more commonly focused on the effects of precursor odd-chain fatty acids or the general ceramide profile in disease. For instance, the C15:0 fatty acid has been shown to have anti-proliferative effects on various cancer cell lines.[11] In glioblastoma, a highly aggressive brain tumor, overall ceramide levels are often dysregulated, with a notable decrease in C18-ceramide being linked to the tumor phenotype.[4][12]
The tables below are presented as a template for researchers to populate with their own experimental data when conducting a direct comparison.
Table 2: Template for Comparative Cytotoxicity in Glioblastoma Cell Lines (e.g., U87MG)
| Compound | Concentration (µM) | Time Point (hrs) | Cell Viability (%) | IC50 (µM) |
| Vehicle Control | - | 48 | 100 | - |
| This compound | 10 | 48 | Data | \multirow{3}{}{Data} |
| 25 | 48 | Data | ||
| 50 | 48 | Data | ||
| C17-Ceramide | 10 | 48 | Data | \multirow{3}{}{Data} |
| 25 | 48 | Data | ||
| 50 | 48 | Data |
Table 3: Template for Comparative Effect on Inflammatory Cytokine Secretion in Microglia
| Treatment | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Control | Data | Data |
| LPS (100 ng/mL) | Data | Data |
| LPS + this compound (20 µM) | Data | Data |
| LPS + C17-Ceramide (20 µM) | Data | Data |
Experimental Protocols
To facilitate direct comparative studies, detailed protocols for key experiments are provided below.
Protocol 1: Exogenous Ceramide Treatment of Cultured Cells
This protocol describes the preparation and administration of C15 or C17-ceramide to cultured cells, such as glioblastoma cell lines.
Materials:
-
This compound and C17-Ceramide powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cultured cells (e.g., U87MG glioblastoma cells)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound and C17-Ceramide in DMSO. Warm the solution gently (37°C) and vortex or sonicate briefly to ensure complete dissolution. Store stock solutions at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw the ceramide stock solution. Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10, 25, 50 µM). It is critical to add the stock solution to the medium while vortexing to ensure proper dispersion.
-
Cell Treatment: Aspirate the existing medium from the cultured cells and replace it with the medium containing the ceramide working solution.
-
Controls: Include a "Vehicle Control" by treating cells with the same final concentration of DMSO used for the highest ceramide concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Assessment of Cell Viability via MTT Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Plate Cells: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment and allow them to adhere overnight.
-
Treat Cells: Treat cells with various concentrations of this compound, C17-Ceramide, and vehicle control as described in Protocol 1.
-
Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.
-
Solubilize Formazan: Add 100 µL of MTT solvent to each well to dissolve the crystals. Mix thoroughly by gentle shaking.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 3: Quantification of C15 and C17-Ceramides by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of specific ceramide species from cell pellets.[6]
Materials:
-
Cell pellets from treated or untreated cells
-
Internal Standard (IS): C17-Ceramide is often used as an IS for quantifying other ceramides, so a different odd-chain ceramide (e.g., C19) or a deuterated standard should be used.
-
Extraction Solvents: Isopropanol, Ethyl Acetate, Water
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation: Resuspend cell pellets in PBS. Add the internal standard.
-
Lipid Extraction: Perform a liquid-liquid extraction. A common method is the Bligh-Dyer or a modified Folch extraction using a mixture of chloroform and methanol. A safer alternative uses a single-phase extraction with an isopropanol/ethyl acetate/water mixture.
-
Phase Separation: Centrifuge the samples to separate the organic (lipid-containing) and aqueous layers.
-
Dry and Reconstitute: Transfer the organic layer to a new tube, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).
-
LC-MS/MS Analysis: Inject the sample onto an LC column (e.g., C18) to separate the lipid species. Analyze the eluent using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, C17-Ceramide, and the internal standard are monitored for quantification.
Conclusion
This compound and C17-Ceramide represent an understudied subclass of bioactive lipids with potential significance in disease models ranging from cancer to neuroinflammation. While direct comparative data remains scarce, the established principles of sphingolipid biology suggest that their subtle difference in acyl chain length will translate into distinct functional outcomes. C17-Ceramide's slightly greater hydrophobicity may influence its interaction with membranes and enzymes compared to this compound, potentially leading to differences in the potency or kinetics of apoptosis induction or inflammatory signaling.
This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to conduct rigorous, head-to-head comparisons. Such studies are crucial to elucidate the specific roles of these odd-chain ceramides and to unlock their potential as novel biomarkers or therapeutic targets.
References
- 1. Ceramide Is Involved in Temozolomide Resistance in Human Glioblastoma U87MG Overexpressing EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramides and ceramide synthases in cancer: Focus on apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ceramide Composition in Exosomes for Characterization of Glioblastoma Stem-Like Cell Phenotypes [frontiersin.org]
- 5. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 10. Astrocytic ceramide as possible indicator of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting the Sphingolipid System as a Therapeutic Direction for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of C15-Ceramide and C17-Ceramide in Disease Models: A Guide for Researchers
An Objective Comparison of Odd-Chain Ceramides in Cellular Signaling and Disease Pathophysiology
Introduction
Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, inflammation, and senescence.[1][2] Structurally, a ceramide consists of a sphingosine backbone N-acylated with a fatty acid. The length and saturation of this fatty acid chain are critical determinants of the ceramide's biological function, with different ceramide species exhibiting distinct, and sometimes opposing, effects.[3] While even-chain ceramides (e.g., C16:0, C18:0, C24:0) are the most abundant and well-studied, emerging interest in odd-chain ceramides, such as Pentadecanoylsphingosine (C15-Ceramide) and Heptadecanoylsphingosine (C17-Ceramide), is driven by their unique biological origins and potential therapeutic relevance.
This guide provides a comparative analysis of this compound and C17-Ceramide in the context of disease models. It is important to note that direct, head-to-head comparative studies with quantitative data for these two specific odd-chain ceramides are limited in publicly available literature. Therefore, this analysis is built upon the established principles of ceramide biology, the known effects of acyl chain length on function, and available data on odd-chain sphingolipids in general.
Comparative Biological Activities
The biological function of a ceramide is intimately linked to its biophysical properties, which are dictated by its acyl chain length. This influences how the ceramide integrates into cellular membranes, forms channels, and interacts with downstream effector proteins.[2] While specific data for C15 and C17 ceramides are sparse, we can extrapolate their likely roles based on the well-documented functions of other ceramide species.
Table 1: Projected Physicochemical and Biological Properties of this compound vs. C17-Ceramide
| Property | This compound (Pentadecanoylsphingosine) | C17-Ceramide (Heptadecanoylsphingosine) | Rationale & References |
| Chain Length | Long-Chain (15 carbons) | Long-Chain (17 carbons) | By definition. |
| Membrane Integration | Expected to integrate into lipid bilayers, potentially altering fluidity and forming microdomains or rafts. | Similar to this compound, but with slightly increased hydrophobicity which may favor deeper membrane insertion. | Acyl chain length is a key determinant of membrane interaction.[1] |
| Pro-Apoptotic Potential | Likely induces apoptosis, a hallmark function of long-chain ceramides. | Also expected to be pro-apoptotic, potentially with differing efficacy or kinetics compared to this compound. | Long-chain ceramides are generally considered inducers of apoptosis.[4][5] |
| Role in Inflammation | May modulate inflammatory pathways. The precursor fatty acid, C15:0, has shown anti-inflammatory properties. | May also have roles in inflammation. C17 sphingoid bases are used as internal standards in lipidomics due to their low endogenous abundance.[6] | Ceramides can act as both pro- and anti-inflammatory mediators depending on the context.[7][8] |
| Metabolic Precursors | Synthesized via ceramide synthases (CerS) utilizing Pentadecanoyl-CoA. | Synthesized via CerS utilizing Heptadecanoyl-CoA. | Ceramide synthases exhibit specificity for fatty acyl-CoA chain lengths. |
Signaling Pathways and Mechanisms of Action
Ceramides, irrespective of their specific chain length, generally mediate their effects through several core signaling pathways. The primary distinction between C15 and C17 ceramides would likely lie in the efficiency and kinetics with which they engage these pathways.
Ceramide-Induced Apoptosis
Ceramides are potent inducers of apoptosis and can trigger cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] A key mechanism is the formation of ceramide channels in the outer mitochondrial membrane, which allows for the release of pro-apoptotic factors like cytochrome c into the cytosol.[4]
Role in Neuroinflammation and Neurodegeneration
Alterations in ceramide metabolism are increasingly implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10] Ceramides can contribute to neuroinflammation and neuronal cell death. Odd-chain sphingolipids are present in the brain, and their dysregulation could be a contributing factor to disease pathology. Astrocytes, in particular, show increased ceramide levels under neuroinflammatory conditions, suggesting a role for these lipids as indicators or mediators of the inflammatory process.[10]
Quantitative Data from Disease Models
As previously stated, direct quantitative comparisons between this compound and C17-Ceramide are not widely available. Research has more commonly focused on the effects of precursor odd-chain fatty acids or the general ceramide profile in disease. For instance, the C15:0 fatty acid has been shown to have anti-proliferative effects on various cancer cell lines.[11] In glioblastoma, a highly aggressive brain tumor, overall ceramide levels are often dysregulated, with a notable decrease in C18-ceramide being linked to the tumor phenotype.[4][12]
The tables below are presented as a template for researchers to populate with their own experimental data when conducting a direct comparison.
Table 2: Template for Comparative Cytotoxicity in Glioblastoma Cell Lines (e.g., U87MG)
| Compound | Concentration (µM) | Time Point (hrs) | Cell Viability (%) | IC50 (µM) |
| Vehicle Control | - | 48 | 100 | - |
| This compound | 10 | 48 | Data | \multirow{3}{}{Data} |
| 25 | 48 | Data | ||
| 50 | 48 | Data | ||
| C17-Ceramide | 10 | 48 | Data | \multirow{3}{}{Data} |
| 25 | 48 | Data | ||
| 50 | 48 | Data |
Table 3: Template for Comparative Effect on Inflammatory Cytokine Secretion in Microglia
| Treatment | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Control | Data | Data |
| LPS (100 ng/mL) | Data | Data |
| LPS + this compound (20 µM) | Data | Data |
| LPS + C17-Ceramide (20 µM) | Data | Data |
Experimental Protocols
To facilitate direct comparative studies, detailed protocols for key experiments are provided below.
Protocol 1: Exogenous Ceramide Treatment of Cultured Cells
This protocol describes the preparation and administration of C15 or C17-ceramide to cultured cells, such as glioblastoma cell lines.
Materials:
-
This compound and C17-Ceramide powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cultured cells (e.g., U87MG glioblastoma cells)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound and C17-Ceramide in DMSO. Warm the solution gently (37°C) and vortex or sonicate briefly to ensure complete dissolution. Store stock solutions at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw the ceramide stock solution. Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10, 25, 50 µM). It is critical to add the stock solution to the medium while vortexing to ensure proper dispersion.
-
Cell Treatment: Aspirate the existing medium from the cultured cells and replace it with the medium containing the ceramide working solution.
-
Controls: Include a "Vehicle Control" by treating cells with the same final concentration of DMSO used for the highest ceramide concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Assessment of Cell Viability via MTT Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Plate Cells: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment and allow them to adhere overnight.
-
Treat Cells: Treat cells with various concentrations of this compound, C17-Ceramide, and vehicle control as described in Protocol 1.
-
Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.
-
Solubilize Formazan: Add 100 µL of MTT solvent to each well to dissolve the crystals. Mix thoroughly by gentle shaking.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 3: Quantification of C15 and C17-Ceramides by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of specific ceramide species from cell pellets.[6]
Materials:
-
Cell pellets from treated or untreated cells
-
Internal Standard (IS): C17-Ceramide is often used as an IS for quantifying other ceramides, so a different odd-chain ceramide (e.g., C19) or a deuterated standard should be used.
-
Extraction Solvents: Isopropanol, Ethyl Acetate, Water
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation: Resuspend cell pellets in PBS. Add the internal standard.
-
Lipid Extraction: Perform a liquid-liquid extraction. A common method is the Bligh-Dyer or a modified Folch extraction using a mixture of chloroform and methanol. A safer alternative uses a single-phase extraction with an isopropanol/ethyl acetate/water mixture.
-
Phase Separation: Centrifuge the samples to separate the organic (lipid-containing) and aqueous layers.
-
Dry and Reconstitute: Transfer the organic layer to a new tube, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).
-
LC-MS/MS Analysis: Inject the sample onto an LC column (e.g., C18) to separate the lipid species. Analyze the eluent using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, C17-Ceramide, and the internal standard are monitored for quantification.
Conclusion
This compound and C17-Ceramide represent an understudied subclass of bioactive lipids with potential significance in disease models ranging from cancer to neuroinflammation. While direct comparative data remains scarce, the established principles of sphingolipid biology suggest that their subtle difference in acyl chain length will translate into distinct functional outcomes. C17-Ceramide's slightly greater hydrophobicity may influence its interaction with membranes and enzymes compared to this compound, potentially leading to differences in the potency or kinetics of apoptosis induction or inflammatory signaling.
This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to conduct rigorous, head-to-head comparisons. Such studies are crucial to elucidate the specific roles of these odd-chain ceramides and to unlock their potential as novel biomarkers or therapeutic targets.
References
- 1. Ceramide Is Involved in Temozolomide Resistance in Human Glioblastoma U87MG Overexpressing EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramides and ceramide synthases in cancer: Focus on apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ceramide Composition in Exosomes for Characterization of Glioblastoma Stem-Like Cell Phenotypes [frontiersin.org]
- 5. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 10. Astrocytic ceramide as possible indicator of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting the Sphingolipid System as a Therapeutic Direction for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
C15:0 Ceramide: Evaluating its Role as a Cardiometabolic Risk Biomarker
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cardiometabolic risk assessment is evolving beyond traditional lipid panels, with growing interest in bioactive lipids like ceramides. Among these, odd-chain fatty acid-containing ceramides, particularly C15:0 ceramide (pentadecanoyl ceramide), have garnered attention. This guide provides a comprehensive comparison of C15:0 ceramide with established and other emerging biomarkers for cardiometabolic risk, supported by experimental data and detailed methodologies.
Introduction to Cardiometabolic Biomarkers
Cardiometabolic diseases, including cardiovascular disease (CVD) and type 2 diabetes (T2D), are a leading cause of global mortality.[1] Effective risk stratification is crucial for preventive and therapeutic strategies. While biomarkers like low-density lipoprotein cholesterol (LDL-C) and high-sensitivity C-reactive protein (hs-CRP) are widely used, they have limitations in predicting risk in all patient populations.[2] This has spurred the search for novel biomarkers that can provide additional prognostic information.[3]
Ceramides, a class of sphingolipids, have emerged as promising biomarkers due to their central role in cellular processes implicated in cardiometabolic diseases, such as inflammation, apoptosis, and insulin resistance.[1][4] Specific ceramide species, particularly those with even-chain fatty acids, have been strongly associated with adverse cardiovascular events and the development of type 2 diabetes.[5][6]
C15:0 Ceramide: The Current State of Evidence
Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in dairy fat and some plants.[7] Higher circulating levels of the C15:0 fatty acid have been associated with a lower risk of cardiometabolic diseases in some studies.[8][9] For instance, a meta-analysis of prospective studies found that higher levels of odd-chain saturated fatty acids, including C15:0, were associated with a reduced risk of cardiometabolic diseases.[9] Another study in a European population showed an inverse association between C15:0 and C17:0 fatty acids and incident type 2 diabetes.[10]
However, it is crucial to distinguish between the free fatty acid C15:0 and C15:0 ceramide. While the former has been linked to beneficial outcomes, the body of evidence specifically validating C15:0 ceramide as a predictive biomarker for cardiometabolic risk is currently limited. Most research on ceramides as biomarkers has focused on even-chain species.
Comparison with Established and Other Ceramide Biomarkers
The clinical utility of several even-chain ceramides and their ratios is well-documented. These are often considered more robust predictors of cardiometabolic risk than LDL-C in certain populations.[2]
Quantitative Data Comparison
The following table summarizes the predictive values of various biomarkers for cardiometabolic events, primarily major adverse cardiovascular events (MACE) and incident type 2 diabetes. Data is presented as Hazard Ratios (HR) or Odds Ratios (OR) from representative studies. It is important to note the absence of comparable quantitative data for C15:0 ceramide in the current literature.
| Biomarker | Condition | Population | Metric (per 1 SD increase) | 95% Confidence Interval | Reference |
| Even-Chain Ceramides | |||||
| Cer(d18:1/16:0) | Incident Type 2 Diabetes | Elderly Adults (CHS) | HR: 1.21 | 1.09–1.34 | [5] |
| Cer(d18:1/18:0) | Incident Type 2 Diabetes | Elderly Adults (CHS) | HR: 1.23 | 1.10–1.37 | [5] |
| Cer(d18:1/22:0) | Incident Type 2 Diabetes | Elderly Adults (CHS) | HR: 1.18 | 1.06–1.32 | [5] |
| Cer(d18:1/24:0)/Cer(d18:1/16:0) Ratio | Cardiovascular Death | Stable CAD Patients (WECAC) | HR: 0.55 | 0.47-0.65 | [4] |
| Traditional Biomarkers | |||||
| LDL-Cholesterol | Cardiovascular Mortality | High-Risk Patients | Not a significant predictor | - | [2] |
| hs-CRP | Cardiovascular Events | General Population | HR: 1.38 | 1.29-1.48 | [11] |
| Odd-Chain Fatty Acid | |||||
| C15:0 Fatty Acid | Cardiovascular Disease | General Population | HR: 0.87 | 0.79-0.96 | [9] |
Signaling Pathways and Experimental Workflows
To understand the context of ceramide analysis, the following diagrams illustrate the de novo ceramide synthesis pathway and a typical experimental workflow for ceramide quantification.
Experimental Protocols
The quantification of ceramides in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for individual ceramide species.
Protocol: Quantification of Ceramides in Human Plasma by LC-MS/MS
1. Sample Preparation
-
Internal Standard Spiking: To a 50 µL aliquot of human plasma, add a known amount of an odd-chain ceramide internal standard (e.g., C17:0 ceramide) that is not naturally abundant.[3]
-
Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., Bligh and Dyer method).[3] This separates the lipids from other plasma components.
-
Phase Separation: After vortexing and centrifugation, the lower organic phase containing the lipids is collected.
-
Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS/MS analysis, such as methanol/isopropanol.[3]
2. LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation of individual ceramide species is typically achieved using a C8 or C18 reverse-phase column with a gradient elution of mobile phases, such as water with formic acid and an organic solvent mixture like isopropanol/acetonitrile with formic acid.[3]
-
Ionization: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions [M+H]+ of the ceramides.[3]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. For each ceramide species and the internal standard, a specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and reduces background noise.
3. Data Analysis
-
Quantification: The peak areas of the endogenous ceramides and the internal standard are integrated. A calibration curve is generated using known concentrations of ceramide standards. The concentration of each ceramide species in the plasma sample is calculated by comparing its peak area ratio to the internal standard against the calibration curve.[3]
Conclusion
While the odd-chain fatty acid C15:0 shows promise as a beneficial nutrient in cardiometabolic health, the direct evidence for C15:0 ceramide as a predictive biomarker for cardiometabolic risk is currently lacking in the scientific literature. In contrast, a substantial body of research validates several even-chain ceramides (e.g., C16:0, C18:0) and their ratios as potent and independent predictors of cardiovascular events and type 2 diabetes. For researchers and drug development professionals, focusing on these well-established ceramide biomarkers is recommended for current risk stratification strategies. Further research is warranted to elucidate the specific role, if any, of C15:0 ceramide in cardiometabolic pathophysiology and to determine its potential as a future biomarker.
References
- 1. Ceramides and other sphingolipids as drivers of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramides in cardiovascular disease: emerging role as independent risk predictors and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma ceramides containing saturated fatty acids are associated with risk of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma ceramides containing saturated fatty acids are associated with risk of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nutritionaloutlook.com [nutritionaloutlook.com]
- 8. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association between plasma phospholipid saturated fatty acids and metabolic markers of lipid, hepatic, inflammation and glycaemic pathways in eight European countries: a cross-sectional analysis in the EPIC-InterAct study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Roles of Ceramide in Cardiovascular Diseases [aginganddisease.org]
- 11. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
C15:0 Ceramide: Evaluating its Role as a Cardiometabolic Risk Biomarker
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cardiometabolic risk assessment is evolving beyond traditional lipid panels, with growing interest in bioactive lipids like ceramides. Among these, odd-chain fatty acid-containing ceramides, particularly C15:0 ceramide (pentadecanoyl ceramide), have garnered attention. This guide provides a comprehensive comparison of C15:0 ceramide with established and other emerging biomarkers for cardiometabolic risk, supported by experimental data and detailed methodologies.
Introduction to Cardiometabolic Biomarkers
Cardiometabolic diseases, including cardiovascular disease (CVD) and type 2 diabetes (T2D), are a leading cause of global mortality.[1] Effective risk stratification is crucial for preventive and therapeutic strategies. While biomarkers like low-density lipoprotein cholesterol (LDL-C) and high-sensitivity C-reactive protein (hs-CRP) are widely used, they have limitations in predicting risk in all patient populations.[2] This has spurred the search for novel biomarkers that can provide additional prognostic information.[3]
Ceramides, a class of sphingolipids, have emerged as promising biomarkers due to their central role in cellular processes implicated in cardiometabolic diseases, such as inflammation, apoptosis, and insulin resistance.[1][4] Specific ceramide species, particularly those with even-chain fatty acids, have been strongly associated with adverse cardiovascular events and the development of type 2 diabetes.[5][6]
C15:0 Ceramide: The Current State of Evidence
Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in dairy fat and some plants.[7] Higher circulating levels of the C15:0 fatty acid have been associated with a lower risk of cardiometabolic diseases in some studies.[8][9] For instance, a meta-analysis of prospective studies found that higher levels of odd-chain saturated fatty acids, including C15:0, were associated with a reduced risk of cardiometabolic diseases.[9] Another study in a European population showed an inverse association between C15:0 and C17:0 fatty acids and incident type 2 diabetes.[10]
However, it is crucial to distinguish between the free fatty acid C15:0 and C15:0 ceramide. While the former has been linked to beneficial outcomes, the body of evidence specifically validating C15:0 ceramide as a predictive biomarker for cardiometabolic risk is currently limited. Most research on ceramides as biomarkers has focused on even-chain species.
Comparison with Established and Other Ceramide Biomarkers
The clinical utility of several even-chain ceramides and their ratios is well-documented. These are often considered more robust predictors of cardiometabolic risk than LDL-C in certain populations.[2]
Quantitative Data Comparison
The following table summarizes the predictive values of various biomarkers for cardiometabolic events, primarily major adverse cardiovascular events (MACE) and incident type 2 diabetes. Data is presented as Hazard Ratios (HR) or Odds Ratios (OR) from representative studies. It is important to note the absence of comparable quantitative data for C15:0 ceramide in the current literature.
| Biomarker | Condition | Population | Metric (per 1 SD increase) | 95% Confidence Interval | Reference |
| Even-Chain Ceramides | |||||
| Cer(d18:1/16:0) | Incident Type 2 Diabetes | Elderly Adults (CHS) | HR: 1.21 | 1.09–1.34 | [5] |
| Cer(d18:1/18:0) | Incident Type 2 Diabetes | Elderly Adults (CHS) | HR: 1.23 | 1.10–1.37 | [5] |
| Cer(d18:1/22:0) | Incident Type 2 Diabetes | Elderly Adults (CHS) | HR: 1.18 | 1.06–1.32 | [5] |
| Cer(d18:1/24:0)/Cer(d18:1/16:0) Ratio | Cardiovascular Death | Stable CAD Patients (WECAC) | HR: 0.55 | 0.47-0.65 | [4] |
| Traditional Biomarkers | |||||
| LDL-Cholesterol | Cardiovascular Mortality | High-Risk Patients | Not a significant predictor | - | [2] |
| hs-CRP | Cardiovascular Events | General Population | HR: 1.38 | 1.29-1.48 | [11] |
| Odd-Chain Fatty Acid | |||||
| C15:0 Fatty Acid | Cardiovascular Disease | General Population | HR: 0.87 | 0.79-0.96 | [9] |
Signaling Pathways and Experimental Workflows
To understand the context of ceramide analysis, the following diagrams illustrate the de novo ceramide synthesis pathway and a typical experimental workflow for ceramide quantification.
Experimental Protocols
The quantification of ceramides in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for individual ceramide species.
Protocol: Quantification of Ceramides in Human Plasma by LC-MS/MS
1. Sample Preparation
-
Internal Standard Spiking: To a 50 µL aliquot of human plasma, add a known amount of an odd-chain ceramide internal standard (e.g., C17:0 ceramide) that is not naturally abundant.[3]
-
Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., Bligh and Dyer method).[3] This separates the lipids from other plasma components.
-
Phase Separation: After vortexing and centrifugation, the lower organic phase containing the lipids is collected.
-
Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS/MS analysis, such as methanol/isopropanol.[3]
2. LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation of individual ceramide species is typically achieved using a C8 or C18 reverse-phase column with a gradient elution of mobile phases, such as water with formic acid and an organic solvent mixture like isopropanol/acetonitrile with formic acid.[3]
-
Ionization: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions [M+H]+ of the ceramides.[3]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. For each ceramide species and the internal standard, a specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and reduces background noise.
3. Data Analysis
-
Quantification: The peak areas of the endogenous ceramides and the internal standard are integrated. A calibration curve is generated using known concentrations of ceramide standards. The concentration of each ceramide species in the plasma sample is calculated by comparing its peak area ratio to the internal standard against the calibration curve.[3]
Conclusion
While the odd-chain fatty acid C15:0 shows promise as a beneficial nutrient in cardiometabolic health, the direct evidence for C15:0 ceramide as a predictive biomarker for cardiometabolic risk is currently lacking in the scientific literature. In contrast, a substantial body of research validates several even-chain ceramides (e.g., C16:0, C18:0) and their ratios as potent and independent predictors of cardiovascular events and type 2 diabetes. For researchers and drug development professionals, focusing on these well-established ceramide biomarkers is recommended for current risk stratification strategies. Further research is warranted to elucidate the specific role, if any, of C15:0 ceramide in cardiometabolic pathophysiology and to determine its potential as a future biomarker.
References
- 1. Ceramides and other sphingolipids as drivers of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramides in cardiovascular disease: emerging role as independent risk predictors and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma ceramides containing saturated fatty acids are associated with risk of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma ceramides containing saturated fatty acids are associated with risk of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nutritionaloutlook.com [nutritionaloutlook.com]
- 8. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association between plasma phospholipid saturated fatty acids and metabolic markers of lipid, hepatic, inflammation and glycaemic pathways in eight European countries: a cross-sectional analysis in the EPIC-InterAct study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Roles of Ceramide in Cardiovascular Diseases [aginganddisease.org]
- 11. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of C15:0-Ceramide Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. Pentadecanoyl-ceramide (C15:0-ceramide), a saturated long-chain ceramide, is increasingly recognized for its role in various cellular processes, including apoptosis, inflammation, and insulin signaling.[1][2][3] Reliable measurement of C15:0-ceramide is critical for elucidating its biological functions and exploring its potential as a clinical biomarker. This guide provides an objective comparison of the two primary analytical methods for C15:0-ceramide quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Method Performance Comparison
The choice of quantification method significantly influences data quality, throughput, and cost. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for lipid analysis due to its high sensitivity and specificity.[4][5] In contrast, ELISA offers a high-throughput, cost-effective alternative, though it may have limitations regarding specificity.[4][5] The following table summarizes the key performance parameters for each method, based on data from studies on similar long-chain ceramides.
| Performance Parameter | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 5–50 pg/mL[6] | ~1.0 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.02 µg/mL (for C22:0)[8] | Low ng/mL range[5] |
| Linearity (R²) | >0.99[8][9] | Assay-dependent, generally high |
| Precision (Intra-assay CV) | <15%[5][9] | <10-15%[5] |
| Precision (Inter-assay CV) | <15%[5][9] | <10-15%[5] |
| Accuracy (% Recovery) | 85-115%[5] | Variable, dependent on kit and matrix effects |
| Specificity | High (based on mass-to-charge ratio)[5] | Potential for cross-reactivity with other lipids[5] |
| Throughput | Lower, serial sample processing | High, parallel processing in 96-well plates[4] |
Experimental Protocols
Detailed and robust protocols are essential for reproducible quantification. Below are outlines of typical procedures for both LC-MS/MS and ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides unparalleled sensitivity and specificity for ceramide quantification, even at low concentrations.[4]
-
Sample Preparation & Lipid Extraction:
-
Lipids are extracted from biological samples (e.g., plasma, tissue homogenates) using a solvent mixture, commonly chloroform/methanol, following methods like Bligh and Dyer.[5][6]
-
An internal standard, a non-physiological odd-chain ceramide like C17:0-ceramide, is added to each sample before extraction to account for sample loss and ionization variability.[10]
-
The organic phase containing lipids is dried under nitrogen and reconstituted in a solvent suitable for injection (e.g., methanol/isopropanol).[5]
-
-
Chromatographic Separation:
-
The extracted lipids are injected into a High-Performance Liquid Chromatography (HPLC) system.
-
Separation is typically achieved using a reverse-phase C8 or C18 column.[5][6]
-
A gradient elution with two or more mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) is used to separate the different ceramide species based on their hydrophobicity.[5][6]
-
-
Mass Spectrometry Detection & Quantification:
-
The column eluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode.[6]
-
Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of C15:0-ceramide) is selected and fragmented, and a specific product ion is monitored.[11]
-
The concentration of C15:0-ceramide is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a C15:0-ceramide standard.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay that utilizes antibodies for detection and is well-suited for screening large numbers of samples.[4] The competitive ELISA format is typically used for small molecules like ceramides.[5][7]
-
Principle of Competitive ELISA:
-
The wells of a microplate are pre-coated with a ceramide antibody.
-
The sample containing an unknown amount of C15:0-ceramide is added to the wells, along with a fixed amount of HRP-conjugated C15:0-ceramide.
-
The C15:0-ceramide in the sample competes with the HRP-conjugated C15:0-ceramide for binding to the limited number of antibody sites on the plate.[5][7]
-
-
General ELISA Protocol:
-
Sample and Standard Preparation: A standard curve is prepared using known concentrations of C15:0-ceramide. Biological samples may require dilution.[12]
-
Incubation: Samples, standards, and the HRP-conjugate are added to the antibody-coated wells and incubated for a specified time (e.g., one hour).[7][12]
-
Washing: The plate is washed multiple times to remove any unbound reagents.[7][12]
-
Substrate Addition: A TMB substrate solution is added to each well. The HRP enzyme catalyzes a reaction that produces a blue color.[12][13]
-
Stopping the Reaction: A stop solution is added, which terminates the reaction and changes the color to yellow.[7][12]
-
Measurement: The optical density (absorbance) of each well is read using a microplate reader at 450 nm.[13] The intensity of the color is inversely proportional to the concentration of C15:0-ceramide in the sample.[7]
-
Quantification: The concentration in the samples is determined by interpolating their absorbance values from the standard curve.[7]
-
Visualized Workflows and Pathways
To better illustrate the processes, the following diagrams outline the general experimental workflow and a key signaling pathway involving ceramides.
Recommendations for Method Selection
The optimal method for C15:0-ceramide quantification depends on the specific research question and available resources.
-
For high-specificity, discovery, and validation studies: LC-MS/MS is the superior choice. Its ability to distinguish between structurally similar ceramide species is crucial for accurate results, making it the definitive method for validating findings from other techniques.
-
For high-throughput screening and large cohort studies: ELISA offers a pragmatic solution when sample numbers are large and cost is a consideration. However, due to the potential for antibody cross-reactivity, it is highly recommended to validate a subset of ELISA results with LC-MS/MS to ensure the accuracy and specificity of the findings.
Ultimately, a cross-validation approach, where a sensitive and specific method like LC-MS/MS is used to confirm results from a high-throughput method like ELISA, provides the most robust and reliable data for advancing our understanding of C15:0-ceramide in health and disease.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 4. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pp.bme.hu [pp.bme.hu]
- 11. biorxiv.org [biorxiv.org]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Human Ceramide (CER) Elisa Kit – AFG Scientific [afgsci.com]
A Researcher's Guide to Cross-Validation of C15:0-Ceramide Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. Pentadecanoyl-ceramide (C15:0-ceramide), a saturated long-chain ceramide, is increasingly recognized for its role in various cellular processes, including apoptosis, inflammation, and insulin signaling.[1][2][3] Reliable measurement of C15:0-ceramide is critical for elucidating its biological functions and exploring its potential as a clinical biomarker. This guide provides an objective comparison of the two primary analytical methods for C15:0-ceramide quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Method Performance Comparison
The choice of quantification method significantly influences data quality, throughput, and cost. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for lipid analysis due to its high sensitivity and specificity.[4][5] In contrast, ELISA offers a high-throughput, cost-effective alternative, though it may have limitations regarding specificity.[4][5] The following table summarizes the key performance parameters for each method, based on data from studies on similar long-chain ceramides.
| Performance Parameter | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 5–50 pg/mL[6] | ~1.0 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.02 µg/mL (for C22:0)[8] | Low ng/mL range[5] |
| Linearity (R²) | >0.99[8][9] | Assay-dependent, generally high |
| Precision (Intra-assay CV) | <15%[5][9] | <10-15%[5] |
| Precision (Inter-assay CV) | <15%[5][9] | <10-15%[5] |
| Accuracy (% Recovery) | 85-115%[5] | Variable, dependent on kit and matrix effects |
| Specificity | High (based on mass-to-charge ratio)[5] | Potential for cross-reactivity with other lipids[5] |
| Throughput | Lower, serial sample processing | High, parallel processing in 96-well plates[4] |
Experimental Protocols
Detailed and robust protocols are essential for reproducible quantification. Below are outlines of typical procedures for both LC-MS/MS and ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides unparalleled sensitivity and specificity for ceramide quantification, even at low concentrations.[4]
-
Sample Preparation & Lipid Extraction:
-
Lipids are extracted from biological samples (e.g., plasma, tissue homogenates) using a solvent mixture, commonly chloroform/methanol, following methods like Bligh and Dyer.[5][6]
-
An internal standard, a non-physiological odd-chain ceramide like C17:0-ceramide, is added to each sample before extraction to account for sample loss and ionization variability.[10]
-
The organic phase containing lipids is dried under nitrogen and reconstituted in a solvent suitable for injection (e.g., methanol/isopropanol).[5]
-
-
Chromatographic Separation:
-
The extracted lipids are injected into a High-Performance Liquid Chromatography (HPLC) system.
-
Separation is typically achieved using a reverse-phase C8 or C18 column.[5][6]
-
A gradient elution with two or more mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) is used to separate the different ceramide species based on their hydrophobicity.[5][6]
-
-
Mass Spectrometry Detection & Quantification:
-
The column eluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode.[6]
-
Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of C15:0-ceramide) is selected and fragmented, and a specific product ion is monitored.[11]
-
The concentration of C15:0-ceramide is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a C15:0-ceramide standard.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay that utilizes antibodies for detection and is well-suited for screening large numbers of samples.[4] The competitive ELISA format is typically used for small molecules like ceramides.[5][7]
-
Principle of Competitive ELISA:
-
The wells of a microplate are pre-coated with a ceramide antibody.
-
The sample containing an unknown amount of C15:0-ceramide is added to the wells, along with a fixed amount of HRP-conjugated C15:0-ceramide.
-
The C15:0-ceramide in the sample competes with the HRP-conjugated C15:0-ceramide for binding to the limited number of antibody sites on the plate.[5][7]
-
-
General ELISA Protocol:
-
Sample and Standard Preparation: A standard curve is prepared using known concentrations of C15:0-ceramide. Biological samples may require dilution.[12]
-
Incubation: Samples, standards, and the HRP-conjugate are added to the antibody-coated wells and incubated for a specified time (e.g., one hour).[7][12]
-
Washing: The plate is washed multiple times to remove any unbound reagents.[7][12]
-
Substrate Addition: A TMB substrate solution is added to each well. The HRP enzyme catalyzes a reaction that produces a blue color.[12][13]
-
Stopping the Reaction: A stop solution is added, which terminates the reaction and changes the color to yellow.[7][12]
-
Measurement: The optical density (absorbance) of each well is read using a microplate reader at 450 nm.[13] The intensity of the color is inversely proportional to the concentration of C15:0-ceramide in the sample.[7]
-
Quantification: The concentration in the samples is determined by interpolating their absorbance values from the standard curve.[7]
-
Visualized Workflows and Pathways
To better illustrate the processes, the following diagrams outline the general experimental workflow and a key signaling pathway involving ceramides.
Recommendations for Method Selection
The optimal method for C15:0-ceramide quantification depends on the specific research question and available resources.
-
For high-specificity, discovery, and validation studies: LC-MS/MS is the superior choice. Its ability to distinguish between structurally similar ceramide species is crucial for accurate results, making it the definitive method for validating findings from other techniques.
-
For high-throughput screening and large cohort studies: ELISA offers a pragmatic solution when sample numbers are large and cost is a consideration. However, due to the potential for antibody cross-reactivity, it is highly recommended to validate a subset of ELISA results with LC-MS/MS to ensure the accuracy and specificity of the findings.
Ultimately, a cross-validation approach, where a sensitive and specific method like LC-MS/MS is used to confirm results from a high-throughput method like ELISA, provides the most robust and reliable data for advancing our understanding of C15:0-ceramide in health and disease.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 4. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pp.bme.hu [pp.bme.hu]
- 11. biorxiv.org [biorxiv.org]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Human Ceramide (CER) Elisa Kit – AFG Scientific [afgsci.com]
A Comparative Guide to the Signaling Pathways of Odd- versus Even-Chain Ceramides
For Researchers, Scientists, and Drug Development Professionals
Ceramides, a class of sphingolipids, are critical signaling molecules implicated in a diverse range of cellular processes, including apoptosis, cell cycle arrest, and senescence. The biological activity of ceramides is intricately linked to the length of their fatty acyl chains, leading to a functional divergence between different ceramide species. While even-chain ceramides have been extensively studied for their roles in cell fate decisions, the signaling pathways of odd-chain ceramides are an emerging area of investigation. This guide provides a comparative analysis of the known signaling pathways of odd- and even-chain ceramides, supported by experimental data and detailed methodologies.
Divergent Roles in Apoptosis: A Tale of Two Chains
Even-chain ceramides, such as C16-ceramide and C18-ceramide, are well-established modulators of apoptosis, though their effects can be cell-type dependent. In contrast, the pro-apoptotic signaling pathways of odd-chain ceramides, like C15-ceramide and C17-ceramide, are less characterized but show promise in cancer therapy.
Even-Chain Ceramides: A Double-Edged Sword
The role of even-chain ceramides in apoptosis is complex and often contradictory. For instance, C16-ceramide has been reported to be both pro-apoptotic and anti-apoptotic depending on the cellular context.[1] In many cancer cell lines, C16-ceramide promotes apoptosis by inducing mitochondrial dysfunction and activating caspase cascades. Conversely, C18-ceramide is more consistently associated with pro-apoptotic signaling.[1] Very-long-chain ceramides (e.g., C24) can have opposing effects, sometimes promoting cell survival.[1]
Odd-Chain Ceramides: Emerging Anti-Cancer Agents
Recent studies have highlighted the potential of odd-chain fatty acids, the precursors to odd-chain ceramides, as anti-cancer agents. For example, pentadecanoic acid (C15:0) has been shown to have selective anti-cancer activities, including the induction of apoptosis in certain cancer cell lines. While the specific signaling pathways of odd-chain ceramides are still under investigation, their ability to induce cell death in cancer cells suggests a promising avenue for therapeutic development.
Quantitative Comparison of Apoptotic Induction
The following table summarizes the available quantitative data on the effects of odd- and even-chain ceramides on key apoptotic markers. It is important to note that direct comparative studies under identical experimental conditions are limited, and further research is needed to provide a comprehensive quantitative comparison.
| Ceramide Species | Cell Line | Concentration (µM) | Effect on Caspase-3 Activity | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
| Odd-Chain | |||||
| This compound | Breast, Pancreatic, Lung, Liver Cancer | 130-260 (IC50 for proliferation) | Not explicitly quantified | Not explicitly quantified | |
| Even-Chain | |||||
| C16-Ceramide | Human Coronary Artery Endothelial Cells | Not specified | Increased | Not specified | [2] |
| C16-Ceramide | Atgl-/- Macrophages | Not specified | Increased mitochondrial apoptosis | Mitochondrial dysfunction | [3] |
| C18-Ceramide | HeLa Cells | Not specified (more toxic than C18:1) | Implied increase | Implied disruption | [1] |
| C2-Ceramide (analog) | Human Neuroblastoma SH-SY5Y | 25 | No significant change (caspase-independent) | Decreased | [4] |
| C6-Ceramide (analog) | K562 (Chronic Myelogenous Leukemia) | Not specified | Increased | Implied disruption | [5] |
Signaling Pathways: A Visual Comparison
The following diagrams, generated using Graphviz (DOT language), illustrate the known and proposed signaling pathways for even-chain ceramides and the potential pathways for odd-chain ceramides in the induction of apoptosis.
Even-Chain Ceramide (C16/C18) Induced Apoptosis
Caption: Signaling pathway of even-chain ceramide-induced apoptosis.
Proposed Odd-Chain Ceramide (C15/C17) Induced Apoptosis
Caption: Proposed signaling pathway of odd-chain ceramide-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess ceramide-induced apoptosis.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of odd- or even-chain ceramides (or vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a specific fluorogenic or colorimetric substrate.
Protocol (Fluorogenic):
-
Treat cells with ceramides as described for the cell viability assay.
-
Lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-AMC) in a black 96-well plate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a fluorescence plate reader.
-
Determine caspase-3 activity from a standard curve generated with purified active caspase-3.
Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: This assay uses a fluorescent dye, such as JC-1 or TMRE, that accumulates in the mitochondria of healthy cells in a potential-dependent manner. A decrease in ΔΨm, an early event in apoptosis, is indicated by a change in the fluorescence signal.
Protocol (using JC-1):
-
Treat cells with ceramides as described previously.
-
Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.
-
Quantify the ratio of red to green fluorescence to determine the change in ΔΨm.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the apoptotic effects of odd- and even-chain ceramides.
Caption: General experimental workflow for comparing ceramide-induced apoptosis.
Conclusion and Future Directions
The signaling pathways of even-chain ceramides in apoptosis are well-documented, involving the mitochondrial pathway and caspase activation. In contrast, the mechanisms of odd-chain ceramide-induced cell death are still largely unexplored. The available data suggests that odd-chain ceramides hold promise as novel anti-cancer agents, but a thorough understanding of their signaling cascades is crucial for their therapeutic development.
Future research should focus on direct, quantitative comparisons of the apoptotic potency of odd- versus even-chain ceramides in various cancer cell lines. Elucidating the specific protein targets and upstream activators of odd-chain ceramide signaling will be critical to fully unravel their therapeutic potential. Lipidomics studies comparing the changes in the cellular lipid profile upon treatment with odd- and even-chain ceramides will also provide valuable insights into their distinct mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of Odd- versus Even-Chain Ceramides
For Researchers, Scientists, and Drug Development Professionals
Ceramides, a class of sphingolipids, are critical signaling molecules implicated in a diverse range of cellular processes, including apoptosis, cell cycle arrest, and senescence. The biological activity of ceramides is intricately linked to the length of their fatty acyl chains, leading to a functional divergence between different ceramide species. While even-chain ceramides have been extensively studied for their roles in cell fate decisions, the signaling pathways of odd-chain ceramides are an emerging area of investigation. This guide provides a comparative analysis of the known signaling pathways of odd- and even-chain ceramides, supported by experimental data and detailed methodologies.
Divergent Roles in Apoptosis: A Tale of Two Chains
Even-chain ceramides, such as C16-ceramide and C18-ceramide, are well-established modulators of apoptosis, though their effects can be cell-type dependent. In contrast, the pro-apoptotic signaling pathways of odd-chain ceramides, like C15-ceramide and C17-ceramide, are less characterized but show promise in cancer therapy.
Even-Chain Ceramides: A Double-Edged Sword
The role of even-chain ceramides in apoptosis is complex and often contradictory. For instance, C16-ceramide has been reported to be both pro-apoptotic and anti-apoptotic depending on the cellular context.[1] In many cancer cell lines, C16-ceramide promotes apoptosis by inducing mitochondrial dysfunction and activating caspase cascades. Conversely, C18-ceramide is more consistently associated with pro-apoptotic signaling.[1] Very-long-chain ceramides (e.g., C24) can have opposing effects, sometimes promoting cell survival.[1]
Odd-Chain Ceramides: Emerging Anti-Cancer Agents
Recent studies have highlighted the potential of odd-chain fatty acids, the precursors to odd-chain ceramides, as anti-cancer agents. For example, pentadecanoic acid (C15:0) has been shown to have selective anti-cancer activities, including the induction of apoptosis in certain cancer cell lines. While the specific signaling pathways of odd-chain ceramides are still under investigation, their ability to induce cell death in cancer cells suggests a promising avenue for therapeutic development.
Quantitative Comparison of Apoptotic Induction
The following table summarizes the available quantitative data on the effects of odd- and even-chain ceramides on key apoptotic markers. It is important to note that direct comparative studies under identical experimental conditions are limited, and further research is needed to provide a comprehensive quantitative comparison.
| Ceramide Species | Cell Line | Concentration (µM) | Effect on Caspase-3 Activity | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
| Odd-Chain | |||||
| This compound | Breast, Pancreatic, Lung, Liver Cancer | 130-260 (IC50 for proliferation) | Not explicitly quantified | Not explicitly quantified | |
| Even-Chain | |||||
| C16-Ceramide | Human Coronary Artery Endothelial Cells | Not specified | Increased | Not specified | [2] |
| C16-Ceramide | Atgl-/- Macrophages | Not specified | Increased mitochondrial apoptosis | Mitochondrial dysfunction | [3] |
| C18-Ceramide | HeLa Cells | Not specified (more toxic than C18:1) | Implied increase | Implied disruption | [1] |
| C2-Ceramide (analog) | Human Neuroblastoma SH-SY5Y | 25 | No significant change (caspase-independent) | Decreased | [4] |
| C6-Ceramide (analog) | K562 (Chronic Myelogenous Leukemia) | Not specified | Increased | Implied disruption | [5] |
Signaling Pathways: A Visual Comparison
The following diagrams, generated using Graphviz (DOT language), illustrate the known and proposed signaling pathways for even-chain ceramides and the potential pathways for odd-chain ceramides in the induction of apoptosis.
Even-Chain Ceramide (C16/C18) Induced Apoptosis
Caption: Signaling pathway of even-chain ceramide-induced apoptosis.
Proposed Odd-Chain Ceramide (C15/C17) Induced Apoptosis
Caption: Proposed signaling pathway of odd-chain ceramide-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess ceramide-induced apoptosis.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of odd- or even-chain ceramides (or vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a specific fluorogenic or colorimetric substrate.
Protocol (Fluorogenic):
-
Treat cells with ceramides as described for the cell viability assay.
-
Lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-AMC) in a black 96-well plate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a fluorescence plate reader.
-
Determine caspase-3 activity from a standard curve generated with purified active caspase-3.
Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: This assay uses a fluorescent dye, such as JC-1 or TMRE, that accumulates in the mitochondria of healthy cells in a potential-dependent manner. A decrease in ΔΨm, an early event in apoptosis, is indicated by a change in the fluorescence signal.
Protocol (using JC-1):
-
Treat cells with ceramides as described previously.
-
Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.
-
Quantify the ratio of red to green fluorescence to determine the change in ΔΨm.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the apoptotic effects of odd- and even-chain ceramides.
Caption: General experimental workflow for comparing ceramide-induced apoptosis.
Conclusion and Future Directions
The signaling pathways of even-chain ceramides in apoptosis are well-documented, involving the mitochondrial pathway and caspase activation. In contrast, the mechanisms of odd-chain ceramide-induced cell death are still largely unexplored. The available data suggests that odd-chain ceramides hold promise as novel anti-cancer agents, but a thorough understanding of their signaling cascades is crucial for their therapeutic development.
Future research should focus on direct, quantitative comparisons of the apoptotic potency of odd- versus even-chain ceramides in various cancer cell lines. Elucidating the specific protein targets and upstream activators of odd-chain ceramide signaling will be critical to fully unravel their therapeutic potential. Lipidomics studies comparing the changes in the cellular lipid profile upon treatment with odd- and even-chain ceramides will also provide valuable insights into their distinct mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Cardiometabolic Risk Assessment: A Head-to-Head Comparison of Circulating Ceramides with Established Biomarkers
An in-depth guide for researchers and drug development professionals on the performance of novel ceramide biomarkers against traditional risk factors for cardiovascular and metabolic diseases. While the inquiry specified C15-Ceramide, current scientific literature highlights other ceramide species as having greater clinical and predictive significance. This guide will focus on these well-validated long- and very-long-chain ceramides and their performance relative to established biomarkers.
Emerging evidence has identified specific circulating ceramides as potent and independent predictors of adverse cardiovascular events and metabolic dysfunction.[1][2] These bioactive lipids play crucial roles in cellular processes like inflammation and apoptosis, and their accumulation is linked to the pathophysiology of various diseases.[3][4] Unlike traditional lipid markers, certain ceramide ratios and scores have demonstrated superior prognostic value in risk stratification for conditions such as coronary heart disease, metabolic syndrome, and type 2 diabetes.[2][5][6]
Performance of Ceramide Biomarkers vs. Established Alternatives
Clinical studies have consistently shown that specific ceramide ratios, such as those included in the Ceramide Risk Score (CERT1/CERT2), can significantly improve the prediction of cardiovascular death and other major adverse cardiac events (MACE) beyond what is possible with conventional markers like low-density lipoprotein cholesterol (LDL-C) and high-sensitivity C-reactive protein (hs-CRP).[1][5] These ceramide-based scores often incorporate ratios of various long-chain (e.g., C16:0, C18:0) and very-long-chain (e.g., C24:0, C24:1) ceramides.[5]
Cardiovascular Disease Risk Prediction
The predictive power of ceramides is particularly notable in both primary and secondary prevention of cardiovascular disease.[7][8] Elevated levels of certain ceramides and specific ceramide ratios are associated with an increased risk of myocardial infarction, stroke, and all-cause mortality, independent of traditional risk factors.[4][7]
| Biomarker | Hazard Ratio (HR) / Odds Ratio (OR) per SD | 95% Confidence Interval (CI) | p-value | Context | Source(s) |
| Ceramide Ratios | |||||
| Cer(d18:1/16:0)/Cer(d18:1/24:0) Ratio | OR: 4.49 | 2.24–8.98 | <0.001 | Stable Coronary Artery Disease (CAD) | [1] |
| Cer(d18:1/18:0)/Cer(d18:1/24:0) Ratio | OR: 3.29 | 1.72–6.31 | <0.001 | Stable CAD | [1] |
| Cer(d18:1/24:1)/Cer(d18:1/24:0) Ratio | OR: 2.76 | 1.50–5.07 | <0.001 | Stable CAD | [1] |
| Ceramide Scores | |||||
| Ceramide Score (per 1-unit increase) | HR: 1.12 | 1.02–1.23 | 0.018 | Community-based cohort (MACE) | [7] |
| CERT2 Risk Score (per SD) | HR: 1.23 | 1.14-1.33 | - | Stable Coronary Heart Disease (Myocardial Infarction) | [4] |
| Traditional Biomarkers | |||||
| LDL-C | OR: 1.45 | 0.82–2.57 | 0.20 | Stable CAD | [1] |
| hs-CRP | OR: 1.57 | 0.93–2.65 | 0.09 | Stable CAD | [1] |
Metabolic Syndrome and Type 2 Diabetes
Ceramides are also strongly implicated in the pathogenesis of metabolic syndrome and type 2 diabetes.[9][10] Studies have shown a positive correlation between most ceramide levels and markers of metabolic disease, including obesity, atherogenic dyslipidemia, and impaired glucose metabolism.[9] The ceramide ratio Cer(d18:1/18:0)/Cer(d18:1/16:0) has been identified as a strong predictor for the onset of incident type 2 diabetes.[2][6]
| Biomarker | Hazard Ratio (HR) per SD | 95% Confidence Interval (CI) | Context | Source(s) |
| Ceramide Ratio | ||||
| Cer(d18:1/18:0)/Cer(d18:1/16:0) | 2.23 | 2.05–2.42 | Population-based (Incident Type 2 Diabetes) | [2][6] |
| Cer(d18:1/18:0)/Cer(d18:1/16:0) | 1.81 | 1.53–2.14 | Stable CAD patients (Incident Type 2 Diabetes) | [2][6] |
| Traditional Biomarkers | ||||
| BMI, Fasting Glucose, HbA1c | - | - | Adjusted for in the ceramide ratio analysis | [2][6] |
Experimental Protocols
The primary method for the quantification of ceramides in plasma or serum is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11] This technique provides high sensitivity and specificity, allowing for the precise measurement of individual ceramide species.
General Procedure for Ceramide Quantification via LC-MS/MS
-
Sample Preparation:
-
Plasma or serum samples are thawed.
-
An internal standard, such as a stable-isotope labeled ceramide (e.g., C17:0-Ceramide), is added to each sample to account for variations in extraction efficiency.[12] Note that while some studies have used C15:0 as an internal standard, this is for methodological purposes and does not designate it as a biomarker.[12][13]
-
Lipids, including ceramides, are extracted from the plasma/serum using a solvent mixture, typically involving methanol, chloroform, and water (e.g., Folch or Bligh-Dyer methods).
-
The organic phase containing the lipids is separated, dried, and then reconstituted in an appropriate solvent for injection into the LC-MS/MS system.
-
-
Liquid Chromatography (LC):
-
The lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The different ceramide species are separated based on their physicochemical properties (e.g., acyl chain length and saturation) as they pass through a specialized chromatography column (e.g., a C18 reversed-phase column).
-
-
Tandem Mass Spectrometry (MS/MS):
-
As the separated ceramides exit the LC column, they are ionized, typically using electrospray ionization (ESI).
-
The ionized molecules enter the mass spectrometer, where they are first selected based on their mass-to-charge ratio (m/z) in the first quadrupole (Q1).
-
These selected ions are then fragmented in a collision cell (Q2).
-
The resulting fragment ions are analyzed in the third quadrupole (Q3), and specific fragments are monitored for each ceramide species. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification.
-
-
Data Analysis:
-
The concentration of each ceramide species is determined by comparing the signal intensity of the endogenous ceramide to that of the known concentration of the internal standard.
-
Ceramide ratios and risk scores are then calculated from the individual ceramide concentrations.
-
Visualizing Pathways and Workflows
Caption: Simplified de novo ceramide synthesis pathway and its role in cellular stress responses.
Caption: General experimental workflow for comparing ceramide biomarkers with established markers.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Ceramides and Ceramide Scores: Clinical Applications for Cardiometabolic Risk Stratification [frontiersin.org]
- 3. Ceramides as Biomarkers of Cardiovascular Diseases and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Roles of Ceramide in Cardiovascular Diseases [aginganddisease.org]
- 5. Ceramides in cardiovascular disease: emerging role as independent risk predictors and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramides and Ceramide Scores: Clinical Applications for Cardiometabolic Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide Scores Predict Cardiovascular Risk in the Community - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization [frontiersin.org]
- 10. Plasma sphingolipids are biomarkers of metabolic syndrome in non-human primates maintained on a Western-style diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide profiling for blood-based predictive screening for cardiovascular disease, heart failure and death | Washington University Office of Technology Management [tech.wustl.edu]
- 12. Ceramides are early responders in metabolic syndrome development in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Syndrome is Associated with Ceramide Accumulation in Visceral Adipose Tissue of Women with Morbid Obesity - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Cardiometabolic Risk Assessment: A Head-to-Head Comparison of Circulating Ceramides with Established Biomarkers
An in-depth guide for researchers and drug development professionals on the performance of novel ceramide biomarkers against traditional risk factors for cardiovascular and metabolic diseases. While the inquiry specified C15-Ceramide, current scientific literature highlights other ceramide species as having greater clinical and predictive significance. This guide will focus on these well-validated long- and very-long-chain ceramides and their performance relative to established biomarkers.
Emerging evidence has identified specific circulating ceramides as potent and independent predictors of adverse cardiovascular events and metabolic dysfunction.[1][2] These bioactive lipids play crucial roles in cellular processes like inflammation and apoptosis, and their accumulation is linked to the pathophysiology of various diseases.[3][4] Unlike traditional lipid markers, certain ceramide ratios and scores have demonstrated superior prognostic value in risk stratification for conditions such as coronary heart disease, metabolic syndrome, and type 2 diabetes.[2][5][6]
Performance of Ceramide Biomarkers vs. Established Alternatives
Clinical studies have consistently shown that specific ceramide ratios, such as those included in the Ceramide Risk Score (CERT1/CERT2), can significantly improve the prediction of cardiovascular death and other major adverse cardiac events (MACE) beyond what is possible with conventional markers like low-density lipoprotein cholesterol (LDL-C) and high-sensitivity C-reactive protein (hs-CRP).[1][5] These ceramide-based scores often incorporate ratios of various long-chain (e.g., C16:0, C18:0) and very-long-chain (e.g., C24:0, C24:1) ceramides.[5]
Cardiovascular Disease Risk Prediction
The predictive power of ceramides is particularly notable in both primary and secondary prevention of cardiovascular disease.[7][8] Elevated levels of certain ceramides and specific ceramide ratios are associated with an increased risk of myocardial infarction, stroke, and all-cause mortality, independent of traditional risk factors.[4][7]
| Biomarker | Hazard Ratio (HR) / Odds Ratio (OR) per SD | 95% Confidence Interval (CI) | p-value | Context | Source(s) |
| Ceramide Ratios | |||||
| Cer(d18:1/16:0)/Cer(d18:1/24:0) Ratio | OR: 4.49 | 2.24–8.98 | <0.001 | Stable Coronary Artery Disease (CAD) | [1] |
| Cer(d18:1/18:0)/Cer(d18:1/24:0) Ratio | OR: 3.29 | 1.72–6.31 | <0.001 | Stable CAD | [1] |
| Cer(d18:1/24:1)/Cer(d18:1/24:0) Ratio | OR: 2.76 | 1.50–5.07 | <0.001 | Stable CAD | [1] |
| Ceramide Scores | |||||
| Ceramide Score (per 1-unit increase) | HR: 1.12 | 1.02–1.23 | 0.018 | Community-based cohort (MACE) | [7] |
| CERT2 Risk Score (per SD) | HR: 1.23 | 1.14-1.33 | - | Stable Coronary Heart Disease (Myocardial Infarction) | [4] |
| Traditional Biomarkers | |||||
| LDL-C | OR: 1.45 | 0.82–2.57 | 0.20 | Stable CAD | [1] |
| hs-CRP | OR: 1.57 | 0.93–2.65 | 0.09 | Stable CAD | [1] |
Metabolic Syndrome and Type 2 Diabetes
Ceramides are also strongly implicated in the pathogenesis of metabolic syndrome and type 2 diabetes.[9][10] Studies have shown a positive correlation between most ceramide levels and markers of metabolic disease, including obesity, atherogenic dyslipidemia, and impaired glucose metabolism.[9] The ceramide ratio Cer(d18:1/18:0)/Cer(d18:1/16:0) has been identified as a strong predictor for the onset of incident type 2 diabetes.[2][6]
| Biomarker | Hazard Ratio (HR) per SD | 95% Confidence Interval (CI) | Context | Source(s) |
| Ceramide Ratio | ||||
| Cer(d18:1/18:0)/Cer(d18:1/16:0) | 2.23 | 2.05–2.42 | Population-based (Incident Type 2 Diabetes) | [2][6] |
| Cer(d18:1/18:0)/Cer(d18:1/16:0) | 1.81 | 1.53–2.14 | Stable CAD patients (Incident Type 2 Diabetes) | [2][6] |
| Traditional Biomarkers | ||||
| BMI, Fasting Glucose, HbA1c | - | - | Adjusted for in the ceramide ratio analysis | [2][6] |
Experimental Protocols
The primary method for the quantification of ceramides in plasma or serum is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11] This technique provides high sensitivity and specificity, allowing for the precise measurement of individual ceramide species.
General Procedure for Ceramide Quantification via LC-MS/MS
-
Sample Preparation:
-
Plasma or serum samples are thawed.
-
An internal standard, such as a stable-isotope labeled ceramide (e.g., C17:0-Ceramide), is added to each sample to account for variations in extraction efficiency.[12] Note that while some studies have used C15:0 as an internal standard, this is for methodological purposes and does not designate it as a biomarker.[12][13]
-
Lipids, including ceramides, are extracted from the plasma/serum using a solvent mixture, typically involving methanol, chloroform, and water (e.g., Folch or Bligh-Dyer methods).
-
The organic phase containing the lipids is separated, dried, and then reconstituted in an appropriate solvent for injection into the LC-MS/MS system.
-
-
Liquid Chromatography (LC):
-
The lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The different ceramide species are separated based on their physicochemical properties (e.g., acyl chain length and saturation) as they pass through a specialized chromatography column (e.g., a C18 reversed-phase column).
-
-
Tandem Mass Spectrometry (MS/MS):
-
As the separated ceramides exit the LC column, they are ionized, typically using electrospray ionization (ESI).
-
The ionized molecules enter the mass spectrometer, where they are first selected based on their mass-to-charge ratio (m/z) in the first quadrupole (Q1).
-
These selected ions are then fragmented in a collision cell (Q2).
-
The resulting fragment ions are analyzed in the third quadrupole (Q3), and specific fragments are monitored for each ceramide species. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification.
-
-
Data Analysis:
-
The concentration of each ceramide species is determined by comparing the signal intensity of the endogenous ceramide to that of the known concentration of the internal standard.
-
Ceramide ratios and risk scores are then calculated from the individual ceramide concentrations.
-
Visualizing Pathways and Workflows
Caption: Simplified de novo ceramide synthesis pathway and its role in cellular stress responses.
Caption: General experimental workflow for comparing ceramide biomarkers with established markers.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Ceramides and Ceramide Scores: Clinical Applications for Cardiometabolic Risk Stratification [frontiersin.org]
- 3. Ceramides as Biomarkers of Cardiovascular Diseases and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Roles of Ceramide in Cardiovascular Diseases [aginganddisease.org]
- 5. Ceramides in cardiovascular disease: emerging role as independent risk predictors and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramides and Ceramide Scores: Clinical Applications for Cardiometabolic Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide Scores Predict Cardiovascular Risk in the Community - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization [frontiersin.org]
- 10. Plasma sphingolipids are biomarkers of metabolic syndrome in non-human primates maintained on a Western-style diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide profiling for blood-based predictive screening for cardiovascular disease, heart failure and death | Washington University Office of Technology Management [tech.wustl.edu]
- 12. Ceramides are early responders in metabolic syndrome development in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Syndrome is Associated with Ceramide Accumulation in Visceral Adipose Tissue of Women with Morbid Obesity - PMC [pmc.ncbi.nlm.nih.gov]
C15-Ceramide in Neurodegeneration: A Comparative Analysis Against Other Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
The intricate landscape of neurodegenerative diseases involves a complex interplay of cellular signaling pathways, where lipids, particularly sphingolipids, have emerged as critical regulators of cell fate. While the roles of common even-chain ceramides in promoting neuronal apoptosis are well-documented, the functions of less abundant odd-chain species like C15-Ceramide are only beginning to be understood. This guide provides a comparative analysis of this compound against other key sphingolipids implicated in neurodegeneration, supported by available experimental data and methodologies.
The Sphingolipid Rheostat in Neuronal Health and Disease
Sphingolipid metabolism is a dynamic process, with the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) acting as a critical determinant of cellular outcomes. In the context of neurodegeneration, this balance is often tipped towards ceramide accumulation, leading to mitochondrial dysfunction, inflammatory responses, and ultimately, neuronal cell death.
This compound: An Emerging Player with a Potentially Distinct Role
This compound is a unique sphingolipid containing a 15-carbon fatty acid chain (pentadecanoic acid). Unlike the more common even-chain ceramides (e.g., C16, C18), which are primarily synthesized endogenously, this compound levels are influenced by dietary intake of pentadecanoic acid, found in sources such as dairy fat and some fish. This exogenous origin suggests a potentially distinct metabolic regulation and signaling function compared to its even-chain counterparts.
While direct comparative studies on the neurodegenerative role of this compound are limited, research on its precursor, pentadecanoic acid (C15:0), provides valuable insights into its potential neuroprotective properties.
Comparative Data Summary
The following tables summarize the known roles and quantitative alterations of this compound and other key sphingolipids in the context of neurodegeneration. It is important to note that data for this compound is less extensive than for other sphingolipids.
Table 1: Functional Comparison of Key Sphingolipids in Neurodegeneration
| Sphingolipid | Primary Role in Neurodegeneration | General Effect on Neuronal Cells |
| This compound | Potentially Neuroprotective (inferred from C15:0 precursor) | Anti-inflammatory, supports mitochondrial function, may inhibit pro-apoptotic pathways. |
| C16-Ceramide | Pro-apoptotic, Pro-inflammatory | Induces apoptosis, promotes neuroinflammation, associated with mitochondrial dysfunction.[1] |
| C18-Ceramide | Pro-apoptotic | Implicated in neuronal cell death pathways. |
| C24-Ceramide | Pro-apoptotic | Contributes to neuronal apoptosis. |
| Sphingosine-1-Phosphate (S1P) | Neuroprotective | Promotes cell survival, inhibits apoptosis, involved in neurogenesis and synaptic function. |
| Glucosylceramide (GlcCer) | Complex role, accumulation can be neurotoxic | Precursor for complex gangliosides; its accumulation is linked to lysosomal storage disorders with neurological symptoms. |
Table 2: Alterations in Sphingolipid Levels in Neurodegenerative Diseases (Selected Examples)
| Sphingolipid | Alzheimer's Disease | Parkinson's Disease | Multiple Sclerosis |
| Odd-chain Ceramides (general) | Altered levels of N21:0 ceramide observed.[2] | Data limited. | Data limited. |
| C16-Ceramide | Increased levels in brain tissue. | Increased levels in plasma.[3] | Increased levels in demyelinating lesions. |
| C18-Ceramide | Increased levels in brain tissue. | Increased levels in plasma.[3] | Data limited. |
| C24-Ceramide | Increased levels in brain tissue. | Increased levels in plasma.[3] | Data limited. |
| Sphingosine-1-Phosphate (S1P) | Decreased levels in brain tissue.[4] | Decreased levels in plasma.[4] | Altered signaling is a therapeutic target. |
Signaling Pathways in Neurodegeneration: A Comparative Overview
The signaling cascades initiated by different sphingolipids dictate their ultimate effect on neuronal survival. Even-chain ceramides typically activate stress-related kinases and pro-apoptotic proteins, while S1P signals through G-protein coupled receptors to promote cell survival. The precursor of this compound, C15:0, has been shown to modulate pathways that are protective against neuroinflammation and oxidative stress.
Caption: Comparative signaling pathways of sphingolipids in neurodegeneration.
Experimental Protocols
Accurate quantification of sphingolipids is crucial for understanding their roles in neurodegeneration. Below are generalized methodologies for key experiments.
Lipid Extraction from Brain Tissue
-
Homogenization: Snap-frozen brain tissue is weighed and homogenized in a methanol-based solvent system.
-
Extraction: A modified Bligh-Dyer extraction is commonly used, involving the addition of chloroform and water to create a biphasic system.
-
Phase Separation: Centrifugation separates the organic (lipid-containing) and aqueous phases.
-
Drying and Reconstitution: The lower organic phase is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The lipid extract is injected onto a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column to separate different lipid species.
-
Ionization: Eluted lipids are ionized using electrospray ionization (ESI).
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used for quantification, operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions are monitored for each sphingolipid species and internal standards.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard. For odd-chain ceramides like this compound, a C17-Ceramide internal standard is often employed.[5]
Experimental Workflow for Comparative Lipidomics
Caption: A typical experimental workflow for comparative lipidomics in neurodegeneration research.
Conclusion and Future Directions
The existing evidence strongly implicates even-chain ceramides in the progression of neurodegenerative diseases through the promotion of apoptosis and inflammation. In contrast, S1P stands out as a key neuroprotective sphingolipid. The role of this compound is less defined, but based on the activities of its precursor fatty acid, it holds promise as a potentially neuroprotective molecule. Its exogenous origin and distinct metabolism may offer a unique therapeutic avenue.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the effects of this compound and even-chain ceramides on neuronal viability, apoptosis, and inflammatory responses are crucial.
-
Quantitative Lipidomics: Comprehensive lipidomics studies that include the quantification of odd-chain ceramides in various neurodegenerative disease models and patient cohorts are needed to establish their clinical relevance.
-
Metabolic Fate: Tracing the metabolic fate of dietary C15:0 and its incorporation into this compound within the central nervous system will provide a deeper understanding of its regulation and function.
By elucidating the specific roles of this compound and other odd-chain sphingolipids, we can gain a more complete picture of the complex lipid dysregulation in neurodegeneration and potentially uncover novel therapeutic targets.
References
- 1. Frontiers | Ceramide in cerebrovascular diseases [frontiersin.org]
- 2. Lipidomics of Alzheimer's disease: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploratory Analysis of the Association Between Plasma Ceramide Alterations and Cognitive Dysfunction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma sphingolipid abnormalities in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nano-LC-MS/MS for the quantitation of ceramides in mice cerebrospinal fluid using minimal sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]
C15-Ceramide in Neurodegeneration: A Comparative Analysis Against Other Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
The intricate landscape of neurodegenerative diseases involves a complex interplay of cellular signaling pathways, where lipids, particularly sphingolipids, have emerged as critical regulators of cell fate. While the roles of common even-chain ceramides in promoting neuronal apoptosis are well-documented, the functions of less abundant odd-chain species like C15-Ceramide are only beginning to be understood. This guide provides a comparative analysis of this compound against other key sphingolipids implicated in neurodegeneration, supported by available experimental data and methodologies.
The Sphingolipid Rheostat in Neuronal Health and Disease
Sphingolipid metabolism is a dynamic process, with the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) acting as a critical determinant of cellular outcomes. In the context of neurodegeneration, this balance is often tipped towards ceramide accumulation, leading to mitochondrial dysfunction, inflammatory responses, and ultimately, neuronal cell death.
This compound: An Emerging Player with a Potentially Distinct Role
This compound is a unique sphingolipid containing a 15-carbon fatty acid chain (pentadecanoic acid). Unlike the more common even-chain ceramides (e.g., C16, C18), which are primarily synthesized endogenously, this compound levels are influenced by dietary intake of pentadecanoic acid, found in sources such as dairy fat and some fish. This exogenous origin suggests a potentially distinct metabolic regulation and signaling function compared to its even-chain counterparts.
While direct comparative studies on the neurodegenerative role of this compound are limited, research on its precursor, pentadecanoic acid (C15:0), provides valuable insights into its potential neuroprotective properties.
Comparative Data Summary
The following tables summarize the known roles and quantitative alterations of this compound and other key sphingolipids in the context of neurodegeneration. It is important to note that data for this compound is less extensive than for other sphingolipids.
Table 1: Functional Comparison of Key Sphingolipids in Neurodegeneration
| Sphingolipid | Primary Role in Neurodegeneration | General Effect on Neuronal Cells |
| This compound | Potentially Neuroprotective (inferred from C15:0 precursor) | Anti-inflammatory, supports mitochondrial function, may inhibit pro-apoptotic pathways. |
| C16-Ceramide | Pro-apoptotic, Pro-inflammatory | Induces apoptosis, promotes neuroinflammation, associated with mitochondrial dysfunction.[1] |
| C18-Ceramide | Pro-apoptotic | Implicated in neuronal cell death pathways. |
| C24-Ceramide | Pro-apoptotic | Contributes to neuronal apoptosis. |
| Sphingosine-1-Phosphate (S1P) | Neuroprotective | Promotes cell survival, inhibits apoptosis, involved in neurogenesis and synaptic function. |
| Glucosylceramide (GlcCer) | Complex role, accumulation can be neurotoxic | Precursor for complex gangliosides; its accumulation is linked to lysosomal storage disorders with neurological symptoms. |
Table 2: Alterations in Sphingolipid Levels in Neurodegenerative Diseases (Selected Examples)
| Sphingolipid | Alzheimer's Disease | Parkinson's Disease | Multiple Sclerosis |
| Odd-chain Ceramides (general) | Altered levels of N21:0 ceramide observed.[2] | Data limited. | Data limited. |
| C16-Ceramide | Increased levels in brain tissue. | Increased levels in plasma.[3] | Increased levels in demyelinating lesions. |
| C18-Ceramide | Increased levels in brain tissue. | Increased levels in plasma.[3] | Data limited. |
| C24-Ceramide | Increased levels in brain tissue. | Increased levels in plasma.[3] | Data limited. |
| Sphingosine-1-Phosphate (S1P) | Decreased levels in brain tissue.[4] | Decreased levels in plasma.[4] | Altered signaling is a therapeutic target. |
Signaling Pathways in Neurodegeneration: A Comparative Overview
The signaling cascades initiated by different sphingolipids dictate their ultimate effect on neuronal survival. Even-chain ceramides typically activate stress-related kinases and pro-apoptotic proteins, while S1P signals through G-protein coupled receptors to promote cell survival. The precursor of this compound, C15:0, has been shown to modulate pathways that are protective against neuroinflammation and oxidative stress.
Caption: Comparative signaling pathways of sphingolipids in neurodegeneration.
Experimental Protocols
Accurate quantification of sphingolipids is crucial for understanding their roles in neurodegeneration. Below are generalized methodologies for key experiments.
Lipid Extraction from Brain Tissue
-
Homogenization: Snap-frozen brain tissue is weighed and homogenized in a methanol-based solvent system.
-
Extraction: A modified Bligh-Dyer extraction is commonly used, involving the addition of chloroform and water to create a biphasic system.
-
Phase Separation: Centrifugation separates the organic (lipid-containing) and aqueous phases.
-
Drying and Reconstitution: The lower organic phase is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The lipid extract is injected onto a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column to separate different lipid species.
-
Ionization: Eluted lipids are ionized using electrospray ionization (ESI).
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used for quantification, operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions are monitored for each sphingolipid species and internal standards.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard. For odd-chain ceramides like this compound, a C17-Ceramide internal standard is often employed.[5]
Experimental Workflow for Comparative Lipidomics
Caption: A typical experimental workflow for comparative lipidomics in neurodegeneration research.
Conclusion and Future Directions
The existing evidence strongly implicates even-chain ceramides in the progression of neurodegenerative diseases through the promotion of apoptosis and inflammation. In contrast, S1P stands out as a key neuroprotective sphingolipid. The role of this compound is less defined, but based on the activities of its precursor fatty acid, it holds promise as a potentially neuroprotective molecule. Its exogenous origin and distinct metabolism may offer a unique therapeutic avenue.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the effects of this compound and even-chain ceramides on neuronal viability, apoptosis, and inflammatory responses are crucial.
-
Quantitative Lipidomics: Comprehensive lipidomics studies that include the quantification of odd-chain ceramides in various neurodegenerative disease models and patient cohorts are needed to establish their clinical relevance.
-
Metabolic Fate: Tracing the metabolic fate of dietary C15:0 and its incorporation into this compound within the central nervous system will provide a deeper understanding of its regulation and function.
By elucidating the specific roles of this compound and other odd-chain sphingolipids, we can gain a more complete picture of the complex lipid dysregulation in neurodegeneration and potentially uncover novel therapeutic targets.
References
- 1. Frontiers | Ceramide in cerebrovascular diseases [frontiersin.org]
- 2. Lipidomics of Alzheimer's disease: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploratory Analysis of the Association Between Plasma Ceramide Alterations and Cognitive Dysfunction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma sphingolipid abnormalities in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nano-LC-MS/MS for the quantitation of ceramides in mice cerebrospinal fluid using minimal sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Modulating C15-Ceramide Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of modulating C15-Ceramide levels, primarily through its precursor, pentadecanoic acid (C15:0), against other therapeutic alternatives. The information is supported by experimental data from human cell-based assays and is intended to inform research and drug development efforts in metabolic diseases, inflammatory conditions, and longevity.
Introduction
Ceramides are a class of bioactive sphingolipids that play a central role in cellular signaling, governing processes such as apoptosis, proliferation, and inflammation.[1][2] The specific function of a ceramide is often dependent on the length of its fatty acid chain.[2] Odd-chain ceramides, such as this compound, are derived from odd-chain saturated fatty acids like pentadecanoic acid (C15:0).[3][4] C15:0 is an exogenous fatty acid found in dairy fat and some plants, which can be incorporated into cellular lipids.[3][4] Its administration is hypothesized to increase the intracellular pool of this compound, thereby modulating downstream signaling pathways.
Recent research has focused on C15:0 as a potential therapeutic agent due to its pleiotropic effects, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the mechanistic target of rapamycin (mTOR), key regulators of metabolism and longevity.[3][4][5] This guide compares the cellular activities of C15:0 to established therapeutic and research compounds—metformin, rapamycin, and eicosapentaenoic acid (EPA)—to validate its therapeutic potential.
Quantitative Data Presentation
The following tables summarize the quantitative data from comparative studies using the BioMAP® Diversity PLUS panel, which consists of 12 human primary cell-based disease models.[6][7] An "annotated activity" or "biomarker hit" is defined as a statistically significant, dose-dependent change in a biomarker level compared to vehicle controls.[6][8]
Table 1: Overall Activity Comparison of C15:0 and Alternative Compounds
| Compound | Optimal Dose (µM) | Number of Annotated Activities | Number of Cell Systems Affected | Cytotoxicity Observed |
| C15:0 | 17 | 36 | 10 out of 12 | No |
| Rapamycin | 9 | 32 | 12 out of 12 | No |
| Metformin | 5000 | 17 | Not specified | No |
| Acarbose | 30 | 5 | Not specified | No |
| EPA (Omega-3) | 17 | 7 | Not specified | Yes (at 50 µM) |
Data sourced from studies utilizing the BioMAP® platform.[6][8][9]
Table 2: Comparison of Shared Cellular Activities at Optimal Doses
| Comparison Pair | Number of Shared Activities | Key Shared Anti-inflammatory & Anti-fibrotic Activities |
| C15:0 vs. Rapamycin | 24 (across 10 cell systems) | Lowered MCP-1, TNFα, IL-10, IL-17A/F; Anti-fibrotic and anti-cancer activities.[3][4][10] |
| C15:0 vs. Metformin | 11 (across 5 cell systems) | Lowered HLA-DR, CD38, CD69, and T-cell proliferation.[3][6] |
| C15:0 vs. EPA | 12 | Lowered Collagen I, Collagen III, PAI-I, and VEGFR2.[9] |
Table 3: Differentiating Activities of C15:0 Compared to EPA (at 17 µM)
| Biomarkers Modulated by C15:0 (but not EPA) | Associated Disease Relevance |
| Lowered TNFα, P-selectin, Eotaxin-3, IP-10, MIG, IL-1α | Atherosclerosis, Vascular Inflammation |
| Lowered sIL-10, CD69, HLA-DR, IL-17F, IL-17A | Asthma, Allergies, Metabolic Diseases |
This table highlights the broader range of anti-inflammatory activities of C15:0 compared to the omega-3 fatty acid EPA in the tested systems.[8]
Signaling Pathways & Experimental Workflows
Signaling Pathways
The therapeutic effects of C15:0 are attributed to its influence on several key signaling pathways. Upon entering the cell, it is proposed to be converted to this compound via the de novo synthesis pathway, which can then influence cellular processes. Furthermore, C15:0 itself has been shown to directly modulate central energy-sensing and inflammatory pathways.
References
- 1. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Long… [ouci.dntb.gov.ua]
- 5. wjgnet.com [wjgnet.com]
- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of Modulating C15-Ceramide Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of modulating C15-Ceramide levels, primarily through its precursor, pentadecanoic acid (C15:0), against other therapeutic alternatives. The information is supported by experimental data from human cell-based assays and is intended to inform research and drug development efforts in metabolic diseases, inflammatory conditions, and longevity.
Introduction
Ceramides are a class of bioactive sphingolipids that play a central role in cellular signaling, governing processes such as apoptosis, proliferation, and inflammation.[1][2] The specific function of a ceramide is often dependent on the length of its fatty acid chain.[2] Odd-chain ceramides, such as this compound, are derived from odd-chain saturated fatty acids like pentadecanoic acid (C15:0).[3][4] C15:0 is an exogenous fatty acid found in dairy fat and some plants, which can be incorporated into cellular lipids.[3][4] Its administration is hypothesized to increase the intracellular pool of this compound, thereby modulating downstream signaling pathways.
Recent research has focused on C15:0 as a potential therapeutic agent due to its pleiotropic effects, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the mechanistic target of rapamycin (mTOR), key regulators of metabolism and longevity.[3][4][5] This guide compares the cellular activities of C15:0 to established therapeutic and research compounds—metformin, rapamycin, and eicosapentaenoic acid (EPA)—to validate its therapeutic potential.
Quantitative Data Presentation
The following tables summarize the quantitative data from comparative studies using the BioMAP® Diversity PLUS panel, which consists of 12 human primary cell-based disease models.[6][7] An "annotated activity" or "biomarker hit" is defined as a statistically significant, dose-dependent change in a biomarker level compared to vehicle controls.[6][8]
Table 1: Overall Activity Comparison of C15:0 and Alternative Compounds
| Compound | Optimal Dose (µM) | Number of Annotated Activities | Number of Cell Systems Affected | Cytotoxicity Observed |
| C15:0 | 17 | 36 | 10 out of 12 | No |
| Rapamycin | 9 | 32 | 12 out of 12 | No |
| Metformin | 5000 | 17 | Not specified | No |
| Acarbose | 30 | 5 | Not specified | No |
| EPA (Omega-3) | 17 | 7 | Not specified | Yes (at 50 µM) |
Data sourced from studies utilizing the BioMAP® platform.[6][8][9]
Table 2: Comparison of Shared Cellular Activities at Optimal Doses
| Comparison Pair | Number of Shared Activities | Key Shared Anti-inflammatory & Anti-fibrotic Activities |
| C15:0 vs. Rapamycin | 24 (across 10 cell systems) | Lowered MCP-1, TNFα, IL-10, IL-17A/F; Anti-fibrotic and anti-cancer activities.[3][4][10] |
| C15:0 vs. Metformin | 11 (across 5 cell systems) | Lowered HLA-DR, CD38, CD69, and T-cell proliferation.[3][6] |
| C15:0 vs. EPA | 12 | Lowered Collagen I, Collagen III, PAI-I, and VEGFR2.[9] |
Table 3: Differentiating Activities of C15:0 Compared to EPA (at 17 µM)
| Biomarkers Modulated by C15:0 (but not EPA) | Associated Disease Relevance |
| Lowered TNFα, P-selectin, Eotaxin-3, IP-10, MIG, IL-1α | Atherosclerosis, Vascular Inflammation |
| Lowered sIL-10, CD69, HLA-DR, IL-17F, IL-17A | Asthma, Allergies, Metabolic Diseases |
This table highlights the broader range of anti-inflammatory activities of C15:0 compared to the omega-3 fatty acid EPA in the tested systems.[8]
Signaling Pathways & Experimental Workflows
Signaling Pathways
The therapeutic effects of C15:0 are attributed to its influence on several key signaling pathways. Upon entering the cell, it is proposed to be converted to this compound via the de novo synthesis pathway, which can then influence cellular processes. Furthermore, C15:0 itself has been shown to directly modulate central energy-sensing and inflammatory pathways.
References
- 1. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Long… [ouci.dntb.gov.ua]
- 5. wjgnet.com [wjgnet.com]
- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Comparative lipidomics of C15-Ceramide in healthy vs. diseased states
Comparative Lipidomics of C15:0-Ceramide: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2] The biological function of ceramides is highly dependent on the length of their N-acyl chain, with different chain lengths exhibiting distinct effects. While long-chain ceramides like C16:0 and C18:0 are extensively studied for their roles in metabolic diseases, the specific functions and comparative levels of C15:0-Ceramide (pentadecanoyl-sphingosine) are less characterized.[3][4] This guide provides a comparative overview of C15:0-Ceramide's precursor, experimental analysis protocols, and its implicated signaling pathways.
Data Presentation: C15:0 Fatty Acid Levels in Health and Disease
Direct quantitative data comparing C15:0-Ceramide levels in various disease states are not widely available in the current literature. However, the levels of its precursor, pentadecanoic acid (C15:0), have been studied and are presented below. As an essential fatty acid, circulating C15:0 concentrations reflect dietary intake and are linked to various health outcomes.[5][6] Higher levels of the C15:0 fatty acid are generally associated with better health outcomes, suggesting a potential protective role for its downstream metabolite, C15:0-Ceramide.
| Biomarker | Healthy State Association | Diseased State Association | Key Findings & References |
| Pentadecanoic Acid (C15:0) | Higher circulating levels are associated with a lower risk of type 2 diabetes, heart disease, and nonalcoholic fatty liver disease.[5][6][7] | Lower circulating levels are linked to an increased risk of cardiometabolic diseases.[5][6] | Epidemiological studies consistently show an inverse relationship between C15:0 levels and the risk of developing chronic diseases. C15:0 is recognized for its role in stabilizing cell membranes and has anti-inflammatory properties.[5][7][8][9] |
| C15:0 Supplementation | In clinical trials, supplementation with C15:0 has been shown to be safe, raise circulating C15:0 levels, and may improve liver function (lower ALT and AST) and red blood cell function (raised hemoglobin).[10][11] | In cell-based models of cancer, C15:0 has demonstrated dose-dependent antiproliferative activities against various cancer cell lines, including non-Hodgkin B-cell lymphomas.[12] | Clinical and cell-based studies suggest that C15:0 possesses broad, clinically relevant activities, including anti-inflammatory, antifibrotic, and anticancer effects.[5][6][9][12] |
Experimental Protocols: Quantification of Ceramides by LC-MS/MS
The accurate quantification of ceramide species is crucial for understanding their biological roles. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[13][14][15]
Lipid Extraction (Bligh & Dyer Method)
This protocol is a widely used method for extracting total lipids from plasma or tissue homogenates.
-
Sample Preparation: Start with a 50 µL plasma sample or an appropriate amount of tissue homogenate. Place samples in ice-cold screw-capped glass tubes.
-
Internal Standards: Spike samples with a known amount of a non-endogenous ceramide internal standard (e.g., C17:0-Ceramide) to correct for extraction efficiency and instrument variability.[13]
-
Solvent Addition: Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly at 4°C.
-
Phase Separation: Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water. Vortex again and centrifuge to separate the layers.
-
Collection: Carefully collect the lower organic phase, which contains the lipids. Re-extract the remaining aqueous phase with an additional 1 mL of chloroform to maximize recovery.
-
Drying: Pool the organic extracts and dry the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid residue in a suitable buffer for LC-MS/MS analysis (e.g., HPLC elution buffer).[13]
LC-MS/MS Analysis
-
Chromatography:
-
Column: Use a reverse-phase C8 or C18 column (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 μm).[13]
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid and 1 mM ammonium formate.
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to 100% mobile phase B to elute the hydrophobic ceramides. A common run time is around 15-25 minutes.[13]
-
Flow Rate: Maintain a flow rate of approximately 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.[13][15]
-
Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated ceramide molecule [M+H]+) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole.[15][16]
-
MRM Transitions: For ceramides, a characteristic product ion has an m/z of 264, which results from the loss of the acyl chain and water molecules.[15] Each ceramide species will have a unique precursor ion mass based on its acyl chain length.
-
-
Quantification:
-
Construct calibration curves using synthetic ceramide standards of known concentrations.
-
Calculate the concentration of each ceramide species in the sample by comparing the ratio of its peak area to the peak area of the internal standard against the calibration curve.[13]
-
Signaling Pathways and Visualization
Ceramides are central hubs in lipid signaling, implicated in pathways that control cell fate.[1][2] Elevated levels of specific ceramides are known to trigger stress responses, leading to outcomes like apoptosis (programmed cell death) and insulin resistance.[17][18][19]
Ceramide-Mediated Apoptosis
Ceramides can induce apoptosis through both mitochondrial-dependent (intrinsic) and -independent (extrinsic) pathways.[20] An increase in intracellular ceramide, prompted by stimuli like TNF-α or chemotherapy, can lead to the formation of ceramide channels in the mitochondrial outer membrane. This permeabilization allows for the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade, culminating in cell death.[1][2][21]
Caption: Ceramide-Mediated Intrinsic Apoptosis Pathway.
Ceramide and Insulin Resistance
In metabolic tissues like skeletal muscle and liver, accumulation of ceramides is strongly linked to the development of insulin resistance.[4][19][22] Ceramides can interfere with the insulin signaling cascade by inhibiting the phosphorylation and activation of Akt (also known as Protein Kinase B), a key protein for insulin-stimulated glucose uptake.[19][23] This inhibition can occur through the activation of protein phosphatases (like PP2A) or atypical protein kinase C isoforms (PKCζ), which dephosphorylate or bind to Akt, respectively, rendering it inactive.[19][23]
Caption: Ceramide's Role in a Pathway to Insulin Resistance.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Biomarkers Predictive of Cardiovascular Disease Risk Increase in Healthy Older Adults After Bed Rest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 10. fatty15.com [fatty15.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pp.bme.hu [pp.bme.hu]
- 16. researchgate.net [researchgate.net]
- 17. Ceramide and Insulin Resistance: How Should the Issue Be Approached? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ceramide accumulation is associated with increased apoptotic cell death in cultured fibroblasts of sphingolipid activator protein-deficient mouse but not in fibroblasts of patients with Farber disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. arcjournals.org [arcjournals.org]
- 23. Targeting Ceramide Synthesis to Reverse Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative lipidomics of C15-Ceramide in healthy vs. diseased states
Comparative Lipidomics of C15:0-Ceramide: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2] The biological function of ceramides is highly dependent on the length of their N-acyl chain, with different chain lengths exhibiting distinct effects. While long-chain ceramides like C16:0 and C18:0 are extensively studied for their roles in metabolic diseases, the specific functions and comparative levels of C15:0-Ceramide (pentadecanoyl-sphingosine) are less characterized.[3][4] This guide provides a comparative overview of C15:0-Ceramide's precursor, experimental analysis protocols, and its implicated signaling pathways.
Data Presentation: C15:0 Fatty Acid Levels in Health and Disease
Direct quantitative data comparing C15:0-Ceramide levels in various disease states are not widely available in the current literature. However, the levels of its precursor, pentadecanoic acid (C15:0), have been studied and are presented below. As an essential fatty acid, circulating C15:0 concentrations reflect dietary intake and are linked to various health outcomes.[5][6] Higher levels of the C15:0 fatty acid are generally associated with better health outcomes, suggesting a potential protective role for its downstream metabolite, C15:0-Ceramide.
| Biomarker | Healthy State Association | Diseased State Association | Key Findings & References |
| Pentadecanoic Acid (C15:0) | Higher circulating levels are associated with a lower risk of type 2 diabetes, heart disease, and nonalcoholic fatty liver disease.[5][6][7] | Lower circulating levels are linked to an increased risk of cardiometabolic diseases.[5][6] | Epidemiological studies consistently show an inverse relationship between C15:0 levels and the risk of developing chronic diseases. C15:0 is recognized for its role in stabilizing cell membranes and has anti-inflammatory properties.[5][7][8][9] |
| C15:0 Supplementation | In clinical trials, supplementation with C15:0 has been shown to be safe, raise circulating C15:0 levels, and may improve liver function (lower ALT and AST) and red blood cell function (raised hemoglobin).[10][11] | In cell-based models of cancer, C15:0 has demonstrated dose-dependent antiproliferative activities against various cancer cell lines, including non-Hodgkin B-cell lymphomas.[12] | Clinical and cell-based studies suggest that C15:0 possesses broad, clinically relevant activities, including anti-inflammatory, antifibrotic, and anticancer effects.[5][6][9][12] |
Experimental Protocols: Quantification of Ceramides by LC-MS/MS
The accurate quantification of ceramide species is crucial for understanding their biological roles. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[13][14][15]
Lipid Extraction (Bligh & Dyer Method)
This protocol is a widely used method for extracting total lipids from plasma or tissue homogenates.
-
Sample Preparation: Start with a 50 µL plasma sample or an appropriate amount of tissue homogenate. Place samples in ice-cold screw-capped glass tubes.
-
Internal Standards: Spike samples with a known amount of a non-endogenous ceramide internal standard (e.g., C17:0-Ceramide) to correct for extraction efficiency and instrument variability.[13]
-
Solvent Addition: Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly at 4°C.
-
Phase Separation: Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water. Vortex again and centrifuge to separate the layers.
-
Collection: Carefully collect the lower organic phase, which contains the lipids. Re-extract the remaining aqueous phase with an additional 1 mL of chloroform to maximize recovery.
-
Drying: Pool the organic extracts and dry the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid residue in a suitable buffer for LC-MS/MS analysis (e.g., HPLC elution buffer).[13]
LC-MS/MS Analysis
-
Chromatography:
-
Column: Use a reverse-phase C8 or C18 column (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 μm).[13]
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid and 1 mM ammonium formate.
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to 100% mobile phase B to elute the hydrophobic ceramides. A common run time is around 15-25 minutes.[13]
-
Flow Rate: Maintain a flow rate of approximately 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.[13][15]
-
Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated ceramide molecule [M+H]+) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole.[15][16]
-
MRM Transitions: For ceramides, a characteristic product ion has an m/z of 264, which results from the loss of the acyl chain and water molecules.[15] Each ceramide species will have a unique precursor ion mass based on its acyl chain length.
-
-
Quantification:
-
Construct calibration curves using synthetic ceramide standards of known concentrations.
-
Calculate the concentration of each ceramide species in the sample by comparing the ratio of its peak area to the peak area of the internal standard against the calibration curve.[13]
-
Signaling Pathways and Visualization
Ceramides are central hubs in lipid signaling, implicated in pathways that control cell fate.[1][2] Elevated levels of specific ceramides are known to trigger stress responses, leading to outcomes like apoptosis (programmed cell death) and insulin resistance.[17][18][19]
Ceramide-Mediated Apoptosis
Ceramides can induce apoptosis through both mitochondrial-dependent (intrinsic) and -independent (extrinsic) pathways.[20] An increase in intracellular ceramide, prompted by stimuli like TNF-α or chemotherapy, can lead to the formation of ceramide channels in the mitochondrial outer membrane. This permeabilization allows for the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade, culminating in cell death.[1][2][21]
Caption: Ceramide-Mediated Intrinsic Apoptosis Pathway.
Ceramide and Insulin Resistance
In metabolic tissues like skeletal muscle and liver, accumulation of ceramides is strongly linked to the development of insulin resistance.[4][19][22] Ceramides can interfere with the insulin signaling cascade by inhibiting the phosphorylation and activation of Akt (also known as Protein Kinase B), a key protein for insulin-stimulated glucose uptake.[19][23] This inhibition can occur through the activation of protein phosphatases (like PP2A) or atypical protein kinase C isoforms (PKCζ), which dephosphorylate or bind to Akt, respectively, rendering it inactive.[19][23]
Caption: Ceramide's Role in a Pathway to Insulin Resistance.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Biomarkers Predictive of Cardiovascular Disease Risk Increase in Healthy Older Adults After Bed Rest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 10. fatty15.com [fatty15.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pp.bme.hu [pp.bme.hu]
- 16. researchgate.net [researchgate.net]
- 17. Ceramide and Insulin Resistance: How Should the Issue Be Approached? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ceramide accumulation is associated with increased apoptotic cell death in cultured fibroblasts of sphingolipid activator protein-deficient mouse but not in fibroblasts of patients with Farber disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. arcjournals.org [arcjournals.org]
- 23. Targeting Ceramide Synthesis to Reverse Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of C15-Ceramide: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of all chemical waste, including bioactive sphingolipids like C15-Ceramide, is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper procedures for the disposal of this compound, aligning with standard laboratory safety and chemical handling practices. While specific protocols can vary based on institutional and local regulations, the following provides a robust framework for safe management.
Key Safety and Disposal Information
This compound (N-pentadecanoyl-D-erythro-Sphingosine) is a naturally occurring ceramide.[1][2] While some safety data sheets (SDS) for similar ceramides may not classify them as hazardous[3], others indicate potential hazards such as skin and eye irritation or more severe classifications.[4][5] Given the varying information, it is prudent to handle this compound as a potentially hazardous chemical waste. All laboratory personnel should treat waste chemicals as hazardous unless confirmed otherwise by an official safety office.[6]
| Parameter | Information | Source |
| Chemical Name | N-pentadecanoyl-D-erythro-Sphingosine | [1][2] |
| CAS Number | 67492-15-3 | [1][2][5][7] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1][5] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol (warmed), and methanol (warmed).[1][2] | |
| Hazard Classification | Varies by supplier. May be classified as acutely toxic, a skin and eye irritant, and a suspected carcinogen.[5] It is recommended to handle as hazardous waste. | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Do not dispose of down the drain.[8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline for safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, properly labeled hazardous waste container.[8] The container must be chemically compatible with the waste and have a secure, leak-proof closure.[10]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[8] Do not mix with other incompatible waste streams.[9] For instance, store acids and bases separately.[9]
-
Empty Containers: A container that has held this compound should be treated as hazardous waste. If regulations permit, it may be possible to dispose of it as regular trash after it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. All labels must be defaced before disposal.[6]
3. Labeling: Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound" or "N-pentadecanoyl-D-erythro-Sphingosine"), and any other information required by your institution.[11]
4. Waste Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[9][11] This area must be at or near the point of generation and under the control of laboratory personnel.[10][11] The SAA should be inspected weekly for leaks.[9]
5. Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines (e.g., storage for up to 12 months for partially filled containers), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][9][11]
6. Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[8][10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Important Considerations
-
Never dispose of this compound down the drain. [6][8] This can contaminate waterways and is prohibited for most chemical waste.[6][12]
-
Do not dispose of this compound in regular trash. [12]
-
Avoid evaporation as a disposal method. [6]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and clarification on their policies and procedures.
-
Always review the Safety Data Sheet (SDS) for the specific this compound product you are using, as hazard information and handling instructions may vary between suppliers.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. C15 Ceramide (d18:1/15:0), Avanti, 67492-15-3, 330730C, Sigma-Aldrich [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. targetmol.com [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acs.org [acs.org]
Navigating the Disposal of C15-Ceramide: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of all chemical waste, including bioactive sphingolipids like C15-Ceramide, is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper procedures for the disposal of this compound, aligning with standard laboratory safety and chemical handling practices. While specific protocols can vary based on institutional and local regulations, the following provides a robust framework for safe management.
Key Safety and Disposal Information
This compound (N-pentadecanoyl-D-erythro-Sphingosine) is a naturally occurring ceramide.[1][2] While some safety data sheets (SDS) for similar ceramides may not classify them as hazardous[3], others indicate potential hazards such as skin and eye irritation or more severe classifications.[4][5] Given the varying information, it is prudent to handle this compound as a potentially hazardous chemical waste. All laboratory personnel should treat waste chemicals as hazardous unless confirmed otherwise by an official safety office.[6]
| Parameter | Information | Source |
| Chemical Name | N-pentadecanoyl-D-erythro-Sphingosine | [1][2] |
| CAS Number | 67492-15-3 | [1][2][5][7] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1][5] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol (warmed), and methanol (warmed).[1][2] | |
| Hazard Classification | Varies by supplier. May be classified as acutely toxic, a skin and eye irritant, and a suspected carcinogen.[5] It is recommended to handle as hazardous waste. | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Do not dispose of down the drain.[8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline for safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, properly labeled hazardous waste container.[8] The container must be chemically compatible with the waste and have a secure, leak-proof closure.[10]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[8] Do not mix with other incompatible waste streams.[9] For instance, store acids and bases separately.[9]
-
Empty Containers: A container that has held this compound should be treated as hazardous waste. If regulations permit, it may be possible to dispose of it as regular trash after it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. All labels must be defaced before disposal.[6]
3. Labeling: Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound" or "N-pentadecanoyl-D-erythro-Sphingosine"), and any other information required by your institution.[11]
4. Waste Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[9][11] This area must be at or near the point of generation and under the control of laboratory personnel.[10][11] The SAA should be inspected weekly for leaks.[9]
5. Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines (e.g., storage for up to 12 months for partially filled containers), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][9][11]
6. Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[8][10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Important Considerations
-
Never dispose of this compound down the drain. [6][8] This can contaminate waterways and is prohibited for most chemical waste.[6][12]
-
Do not dispose of this compound in regular trash. [12]
-
Avoid evaporation as a disposal method. [6]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and clarification on their policies and procedures.
-
Always review the Safety Data Sheet (SDS) for the specific this compound product you are using, as hazard information and handling instructions may vary between suppliers.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. C15 Ceramide (d18:1/15:0), Avanti, 67492-15-3, 330730C, Sigma-Aldrich [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. targetmol.com [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acs.org [acs.org]
Safeguarding Your Research: Essential Protocols for Handling C15-Ceramide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling specialized compounds like C15-Ceramide. Adherence to strict safety and disposal protocols is critical not only for personal safety but also for maintaining the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans for this compound.
Physicochemical and Safety Data at a Glance
To facilitate a rapid understanding of this compound's properties and associated hazards, the following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound (d18:1/15:0)
| Property | Value | Source |
| CAS Number | 67492-15-3 | [1][2] |
| Molecular Formula | C₃₃H₆₅NO₃ | [2][3] |
| Molecular Weight | 523.9 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in chloroform, warmed ethanol, and warmed methanol.[2] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Classification | GHS Pictogram | Signal Word | Precautionary Statements |
| Acute Toxicity (Oral, Inhalation) | Danger | H302, H331 | P201, P301+P312+P330, P304+P340+P311 |
| Skin Corrosion/Irritation | Warning | H315 | P302+P352 |
| Serious Eye Damage/Eye Irritation | Warning | H319 | P305+P351+P338 |
| Carcinogenicity | Warning | H351 | P308+P313 |
| Reproductive Toxicity | Warning | H361d | P308+P313 |
| Specific Target Organ Toxicity | Danger | H336, H372 | P308+P313 |
Note: Hazard classifications and statements are based on available data for similar compounds and should be treated as potentially applicable to this compound in the absence of a complete toxicological profile.[4][5]
Experimental Protocols: Step-by-Step Handling and Disposal
Personal Protective Equipment (PPE): The First Line of Defense
Consistent and proper use of PPE is the most critical measure to prevent exposure. The following PPE is mandatory when handling this compound:[4]
-
Eye Protection: Chemical safety glasses with side shields or goggles are required.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use.[4][6]
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.[4]
-
Respiratory Protection: If working with the powdered form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[4][6]
Operational Protocol: From Receipt to Application
-
Preparation: Before handling, ensure the work area, such as a chemical fume hood, is clean and uncluttered.[4] Have all necessary equipment and reagents readily available.
-
Weighing: If weighing the solid form, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.[4]
-
Solution Preparation: To create a stock solution, dissolve the solid this compound in an appropriate organic solvent like chloroform, or warmed ethanol or methanol.[2]
-
Aliquoting: For frequent use, it is advisable to aliquot the stock solution into smaller, single-use vials. This practice helps to avoid repeated freeze-thaw cycles that could affect the compound's stability.[4]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential hazards.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[7]
-
-
Container Management: The waste container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name, "this compound".[7]
-
Storage: Store the hazardous waste container in a designated and secure satellite accumulation area, away from general laboratory traffic.[7]
-
Disposal Procedure: Arrange for the pickup of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7]
-
Record Keeping: Maintain accurate records of the generated waste, including the chemical name, quantity, and disposal date, as required by institutional and regulatory guidelines.[7]
First Aid Measures
In the event of exposure, prompt action is essential:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
-
After Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram illustrates the key steps.
References
Safeguarding Your Research: Essential Protocols for Handling C15-Ceramide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling specialized compounds like C15-Ceramide. Adherence to strict safety and disposal protocols is critical not only for personal safety but also for maintaining the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans for this compound.
Physicochemical and Safety Data at a Glance
To facilitate a rapid understanding of this compound's properties and associated hazards, the following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound (d18:1/15:0)
| Property | Value | Source |
| CAS Number | 67492-15-3 | [1][2] |
| Molecular Formula | C₃₃H₆₅NO₃ | [2][3] |
| Molecular Weight | 523.9 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in chloroform, warmed ethanol, and warmed methanol.[2] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Classification | GHS Pictogram | Signal Word | Precautionary Statements |
| Acute Toxicity (Oral, Inhalation) | Danger | H302, H331 | P201, P301+P312+P330, P304+P340+P311 |
| Skin Corrosion/Irritation | Warning | H315 | P302+P352 |
| Serious Eye Damage/Eye Irritation | Warning | H319 | P305+P351+P338 |
| Carcinogenicity | Warning | H351 | P308+P313 |
| Reproductive Toxicity | Warning | H361d | P308+P313 |
| Specific Target Organ Toxicity | Danger | H336, H372 | P308+P313 |
Note: Hazard classifications and statements are based on available data for similar compounds and should be treated as potentially applicable to this compound in the absence of a complete toxicological profile.[4][5]
Experimental Protocols: Step-by-Step Handling and Disposal
Personal Protective Equipment (PPE): The First Line of Defense
Consistent and proper use of PPE is the most critical measure to prevent exposure. The following PPE is mandatory when handling this compound:[4]
-
Eye Protection: Chemical safety glasses with side shields or goggles are required.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use.[4][6]
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.[4]
-
Respiratory Protection: If working with the powdered form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[4][6]
Operational Protocol: From Receipt to Application
-
Preparation: Before handling, ensure the work area, such as a chemical fume hood, is clean and uncluttered.[4] Have all necessary equipment and reagents readily available.
-
Weighing: If weighing the solid form, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.[4]
-
Solution Preparation: To create a stock solution, dissolve the solid this compound in an appropriate organic solvent like chloroform, or warmed ethanol or methanol.[2]
-
Aliquoting: For frequent use, it is advisable to aliquot the stock solution into smaller, single-use vials. This practice helps to avoid repeated freeze-thaw cycles that could affect the compound's stability.[4]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential hazards.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[7]
-
-
Container Management: The waste container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name, "this compound".[7]
-
Storage: Store the hazardous waste container in a designated and secure satellite accumulation area, away from general laboratory traffic.[7]
-
Disposal Procedure: Arrange for the pickup of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7]
-
Record Keeping: Maintain accurate records of the generated waste, including the chemical name, quantity, and disposal date, as required by institutional and regulatory guidelines.[7]
First Aid Measures
In the event of exposure, prompt action is essential:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
-
After Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram illustrates the key steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
